molecular formula C8H6O B7805692 4-Ethynylphenol CAS No. 101052-19-1

4-Ethynylphenol

Cat. No.: B7805692
CAS No.: 101052-19-1
M. Wt: 118.13 g/mol
InChI Key: HLXJEKPLQLVJGK-UHFFFAOYSA-N
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Description

4-Ethynylphenol is a useful research compound. Its molecular formula is C8H6O and its molecular weight is 118.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethynylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O/c1-2-7-3-5-8(9)6-4-7/h1,3-6,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXJEKPLQLVJGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60905921
Record name 4-Ethynylphenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2200-91-1, 24979-70-2
Record name Phenol, 4-ethynyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002200911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-ethenyl-, homopolymer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024979702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethynylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60905921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Ethynylphenol chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Ethynylphenol: Properties, Synthesis, and Applications

Introduction

This compound, also known as 4-hydroxyphenylacetylene, is a bifunctional organic compound featuring a hydroxyl group and a terminal alkyne (ethynyl group) attached to a benzene ring at the para position. This unique structural arrangement imparts a versatile chemical reactivity, making it a valuable building block in various scientific disciplines, including medicinal chemistry, materials science, and chemical biology. The interplay between the electron-donating hydroxyl group and the electron-withdrawing, yet reactive, ethynyl group governs its chemical behavior and opens avenues for a wide array of chemical transformations. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are crucial for its handling, reaction setup, and analytical characterization.

PropertyValue
IUPAC Name This compound[1][2]
CAS Number 2200-91-1[1][2][3]
Molecular Formula C₈H₆O[1][2][4]
Molecular Weight 118.13 g/mol [1][2]
Appearance Clear yellow liquid[1]
Boiling Point 216.2 °C at 760 mmHg[1][3][4]
Flash Point 97 °C[1][3][4]
Density 1.12 g/cm³[1][3][4]
pKa (predicted) 8.76 ± 0.13[4]
LogP 1.37350[3][4]
Molecular Structure

The structure of this compound consists of a planar benzene ring substituted with a hydroxyl (-OH) group and an ethynyl (-C≡CH) group. The hydroxyl group is a strong activating group, directing electrophilic aromatic substitution to the ortho positions. The ethynyl group, being sp-hybridized, is linear. The presence of both a hydrogen bond donor (-OH) and acceptor (-OH) influences its physical properties and intermolecular interactions[4].

Caption: Chemical structure of this compound.

Spectroscopic Characterization

While specific spectra are instrument-dependent, the expected spectroscopic features of this compound are as follows:

  • ¹H NMR: The spectrum would show a singlet for the acetylenic proton, typically in the range of 3.0-3.5 ppm. The aromatic protons would appear as two doublets in the aromatic region (around 6.5-7.5 ppm) due to the para-substitution pattern. The phenolic proton would be a broad singlet, with its chemical shift being concentration and solvent dependent.

  • ¹³C NMR: The spectrum would display signals for the two sp-hybridized carbons of the alkyne group (around 80-90 ppm). Six distinct signals would be expected for the aromatic carbons, with the carbon attached to the hydroxyl group being the most deshielded.

  • IR Spectroscopy: Key characteristic peaks would include a sharp, weak absorption around 3300 cm⁻¹ corresponding to the ≡C-H stretch, a C≡C stretch around 2100 cm⁻¹, and a broad O-H stretching band in the region of 3200-3600 cm⁻¹.

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and efficient method involves the desilylation of a protected precursor, which is often synthesized via a Sonogashira coupling reaction.

Example Synthetic Protocol: Desilylation of 4-((trimethylsilyl)ethynyl)phenol

This method is advantageous as the trimethylsilyl (TMS) protecting group allows for the stable synthesis and purification of the precursor, and its removal is typically high-yielding under mild conditions[5].

Step-by-step methodology:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-((trimethylsilyl)ethynyl)phenol in a 1:1 mixture of methanol and 1N aqueous potassium hydroxide solution.

  • Reaction: Stir the solution at room temperature for approximately 45 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification and Extraction: To the remaining aqueous residue, add 1N hydrochloric acid until the solution is acidic. Extract the product with a suitable organic solvent, such as diethyl ether, three times.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and a saturated sodium chloride solution (brine). Dry the organic phase over an anhydrous drying agent like magnesium sulfate.

  • Purification: After filtering off the drying agent, concentrate the solution under reduced pressure to yield this compound as an oil. It is important to note that pure this compound can be unstable and may decompose, so it is often used immediately in the next step or stored under inert conditions at low temperatures[5].

Synthesis_Workflow cluster_synthesis Synthesis of this compound via Desilylation start Start with 4-((trimethylsilyl)ethynyl)phenol dissolve Dissolve in Methanol/aq. KOH start->dissolve react Stir at RT for 45 min dissolve->react evaporate Remove Methanol react->evaporate acidify Acidify with 1N HCl evaporate->acidify extract Extract with Diethyl Ether acidify->extract wash Wash with H₂O and Brine extract->wash dry Dry over MgSO₄ wash->dry purify Concentrate in vacuo dry->purify product This compound (unstable oil) purify->product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The dual functionality of this compound makes it a versatile reagent in organic synthesis.

  • Reactions of the Hydroxyl Group: The phenolic hydroxyl group can undergo standard reactions such as O-alkylation, O-acylation, and conversion to a triflate, which can then participate in cross-coupling reactions.

  • Reactions of the Ethynyl Group: The terminal alkyne is highly reactive and participates in a variety of transformations:

    • Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst.

    • Click Chemistry: It is a key substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles, a cornerstone of click chemistry.

    • Mannich Reaction: It can react with an aldehyde and a secondary amine to form propargylamines[1].

    • Cyclotrimerization: In the presence of suitable catalysts, it can undergo [2+2+2] cyclotrimerization to form substituted benzene derivatives.

Applications in Drug Development and Research
  • Medicinal Chemistry: this compound serves as a scaffold or building block for the synthesis of complex molecules with potential therapeutic activity. The ethynyl group can act as a bioisostere or be used to link different molecular fragments.

  • Materials Science: It is used in the synthesis of polymers and functional materials. For instance, it can be polymerized or incorporated into polymer backbones to modify their properties.

  • Chemical Biology: It is used as a component in the design of fluorogenic and chromogenic probes for detecting enzymatic activity[1]. The alkyne handle also allows for the attachment of reporter molecules via click chemistry for bio-imaging and proteomics applications.

Reaction_Pathway cluster_reaction Key Reaction: Sonogashira Coupling reactant1 This compound catalyst Pd Catalyst Cu(I) Co-catalyst Base reactant1->catalyst reactant2 Aryl Halide (Ar-X) reactant2->catalyst product 4-(Arylethynyl)phenol catalyst->product C-C bond formation

Caption: Sonogashira coupling reaction with this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated area or a chemical fume hood.

  • Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation[6].

  • Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[7]. Avoid breathing dust, fumes, gas, mist, vapors, or spray[6].

  • Storage: It should be stored in a dark place under an inert atmosphere. For long-term storage, it is recommended to keep it in a freezer at temperatures under -20°C[8].

Conclusion

This compound is a highly valuable and versatile chemical compound with significant applications in both academic research and industrial development. Its unique combination of a reactive terminal alkyne and a phenolic hydroxyl group provides a rich platform for a wide range of chemical transformations. A thorough understanding of its properties, synthesis, and reactivity is essential for harnessing its full potential in the design of novel pharmaceuticals, advanced materials, and sophisticated biological probes. As with all chemical reagents, proper safety precautions must be observed during its handling and use.

References

  • LookChem. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 32758, this compound.
  • Chemsrc. (2025). This compound | CAS#:2200-91-1.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31242, 4-Ethylphenol.
  • ResearchGate. (n.d.). 1 H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol).
  • Wikipedia. (n.d.). 4-Ethylphenol.
  • Biological Magnetic Resonance Bank. (n.d.). bmse000681 4-ethylphenol at BMRB.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 4-Ethylphenol.
  • Chemcd. (n.d.). 4-ethynyl-phenol, 2200-91-1.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0040175).
  • PrepChem. (n.d.). Synthesis of p-ethynylphenol.
  • National Institute of Standards and Technology. (n.d.). Phenol, 4-ethyl-.
  • National Institute of Standards and Technology. (n.d.). Phenol, 4-ethyl-.
  • YouTube. (2020, April 21). Phenol Chemistry. Synthesis and Reactions. CHEM 242 stream.

Sources

Foreword: The Strategic Value of 4-Ethynylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: High-Fidelity Synthesis of 4-Ethynylphenol via Sonogashira Cross-Coupling of 4-Iodophenol

This compound stands as a cornerstone synthon in modern organic chemistry, prized for its dual functionality. The terminal alkyne serves as a versatile handle for transformations such as "click" chemistry, while the phenolic hydroxyl group offers a site for derivatization or acts as a critical pharmacophore. Its rigid, linear structure is integral to the design of novel pharmaceuticals, agrochemicals, and advanced organic materials.[1] Consequently, a robust, reproducible, and scalable synthetic protocol is not merely an academic exercise but a critical enabler for innovation. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound from 4-iodophenol, grounded in the well-established Sonogashira cross-coupling reaction.

The Core Principle: A Mechanistic Dissection of the Sonogashira Reaction

The Sonogashira reaction is the preeminent method for forming a C(sp²)-C(sp) bond, specifically by coupling an aryl halide with a terminal alkyne.[1][2][3] The reaction's power lies in its synergistic dual catalytic system, employing both palladium and copper, which allows the transformation to proceed under remarkably mild conditions with high functional group tolerance.[2][4][5]

The mechanism is best understood as two interconnected catalytic cycles:

  • The Palladium Cycle (The Primary Engine):

    • Oxidative Addition: The active Pd(0) species, often generated in situ, inserts into the carbon-iodine bond of 4-iodophenol. This is typically the rate-determining step and forms a Pd(II) intermediate. Aryl iodides are ideal substrates due to their high reactivity compared to bromides or chlorides.[2][6]

    • Transmetalation: A copper(I) acetylide, generated in the adjacent copper cycle, transfers its alkyne group to the palladium center, displacing the iodide.

    • Reductive Elimination: The newly formed di-organic palladium complex collapses, expelling the final product (this compound) and regenerating the active Pd(0) catalyst, thus closing the cycle.

  • The Copper Cycle (The Accelerator):

    • π-Complex Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne.

    • Deprotonation & Acetylide Formation: In the presence of an amine base (e.g., triethylamine), the acidic terminal alkyne proton is removed, forming the crucial copper(I) acetylide species. This activated intermediate is now primed for the transmetalation step with the palladium complex.[2]

The copper co-catalyst is essential for increasing the reaction rate, enabling the use of milder conditions like room temperature.[2][3]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(I)L₂ Pd0->OxAdd Oxidative Addition (Ar-I) Trans Ar-Pd(II)(C≡CR)L₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-C≡CR Trans->Product CuI Cu(I) CuAlkyne Cu(I)-C≡CR CuI->CuAlkyne R-C≡CH + Base CuAlkyne->OxAdd from Copper Cycle

Caption: The interconnected Palladium and Copper catalytic cycles of the Sonogashira reaction.

Field-Validated Experimental Protocol

This protocol details the synthesis using trimethylsilylacetylene (TMSA) as the alkyne source. The TMS group acts as a protecting group, preventing the undesired homocoupling of the alkyne (Glaser coupling), and is readily cleaved in a subsequent step.[2]

Reagent and Materials Table
ComponentFormulaM.W. ( g/mol )Amount (10 mmol scale)Moles (mmol)Role
4-IodophenolC₆H₅IO220.012.20 g10.0Aryl halide substrate
Trimethylsilylacetylene (TMSA)C₅H₁₀Si98.222.1 mL (1.47 g)15.0Protected alkyne source
Pd(PPh₃)₂Cl₂C₃₆H₃₀Cl₂P₂Pd701.90140 mg0.2 (2 mol%)Palladium catalyst
Copper(I) Iodide (CuI)CuI190.4576 mg0.4 (4 mol%)Co-catalyst
Triethylamine (TEA)(C₂H₅)₃N101.194.2 mL30.0Base / Solvent
Tetrahydrofuran (THF), AnhydrousC₄H₈O72.1140 mL-Solvent
Methanol (MeOH)CH₃OH32.0430 mL-Solvent for deprotection
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.76 g20.0Base for deprotection
Step-by-Step Synthesis Workflow

The entire process, from setup to purification, is a contiguous workflow designed to maximize yield and purity.

Synthesis_Workflow cluster_coupling Part A: Sonogashira Coupling cluster_workup Part B: Work-up & Isolation cluster_deprotection Part C: TMS Deprotection & Purification A 1. Assemble dry glassware under inert gas (N₂/Ar). B 2. Charge flask with 4-iodophenol, Pd(PPh₃)₂Cl₂, and CuI. A->B C 3. Add anhydrous THF and TEA via syringe. B->C D 4. Add TMSA dropwise at room temperature. C->D E 5. Stir for 12-16h; monitor by TLC. D->E F 6. Quench with aq. NH₄Cl. E->F G 7. Extract with ethyl acetate. F->G H 8. Wash combined organics with brine. G->H I 9. Dry (Na₂SO₄), filter, and concentrate in vacuo. H->I J 10. Dissolve crude intermediate in MeOH. I->J K 11. Add K₂CO₃ and stir for 2h. J->K L 12. Remove MeOH in vacuo. K->L M 13. Partition between water and ether. L->M N 14. Purify by column chromatography. M->N

Caption: A logical workflow diagram for the synthesis of this compound.

Detailed Procedure:

  • Inert Atmosphere Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodophenol (2.20 g), Pd(PPh₃)₂Cl₂ (140 mg), and CuI (76 mg). Seal the flask with a septum and purge with dry nitrogen or argon for 10 minutes. This step is critical to prevent oxidation of the Pd(0) species.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (40 mL) and triethylamine (4.2 mL) via syringe. Stir the resulting suspension until the solids dissolve.

  • Alkyne Addition: Add trimethylsilylacetylene (2.1 mL) dropwise to the stirring solution over 2 minutes. An initial mild exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with 10% ethyl acetate in hexanes. The disappearance of 4-iodophenol indicates completion.

  • Quenching and Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing saturated aqueous ammonium chloride (50 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude TMS-protected phenol as an oil or waxy solid.

  • TMS Deprotection: Dissolve the crude intermediate in methanol (30 mL) in an Erlenmeyer flask. Add potassium carbonate (2.76 g) and stir the suspension vigorously at room temperature for 2 hours.

  • Final Isolation and Purification: Remove the methanol via rotary evaporation. Add deionized water (50 mL) to the residue and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate. The resulting crude product can be purified by flash column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to afford pure this compound as a solid.

Causality and Critical Insights

  • Why 4-Iodophenol? The C-I bond is significantly weaker than C-Br or C-Cl bonds, making it much more susceptible to oxidative addition by the palladium catalyst.[2][6] This allows the reaction to proceed efficiently at room temperature.

  • The Role of the Base (TEA): Triethylamine is trifunctional: it acts as the base to deprotonate the alkyne, serves as a ligand for the palladium center, and scavenges the HI generated during the reaction.[2]

  • Solvent Choice: Anhydrous THF is an excellent choice as it effectively solubilizes the reactants and intermediates without interfering with the catalytic cycle.

  • Catalyst Loading: While 2 mol% of palladium is typical, this can sometimes be reduced for highly reactive substrates. However, insufficient catalyst can lead to incomplete conversion. The CuI loading is generally 2-5 mol%.

  • Potential Pitfall - Homocoupling: The primary side reaction is the oxidative homocoupling of the alkyne to form a diyne (Glaser coupling). This is minimized by maintaining a strict inert atmosphere and using a protecting group like TMS.[2]

Safety and Hazard Management

  • Reagents: Triethylamine is corrosive and flammable. Palladium catalysts are toxic heavy metals. Handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and nitrile gloves.[7]

  • Reaction Exotherm: While generally mild on this scale, palladium-catalyzed coupling reactions can be exothermic.[8] For larger-scale reactions, the addition of the alkyne should be controlled, and cooling may be necessary.

  • Solvents: THF and diethyl ether are extremely flammable. Ensure all operations are performed away from ignition sources.

Conclusion

The Sonogashira cross-coupling provides a powerful and reliable pathway to this compound. By understanding the underlying mechanistic principles and adhering to a validated experimental protocol that emphasizes an inert atmosphere and proper reagent handling, researchers can consistently achieve high yields of this fundamentally important chemical building block. This guide serves as a comprehensive resource to empower scientists in their synthetic endeavors, ensuring both success and safety in the laboratory.

References

  • Wikipedia. Sonogashira coupling. [Link]
  • MDPI.
  • RSC Publishing. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
  • RSC Publishing. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
  • Thieme Connect. Copper-catalyzed sonogashira-type reactions under mild palladium-free conditions. [Link]
  • Purdue College of Engineering. Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. [Link]
  • Wiley Online Library. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [Link]
  • ACS Publications.
  • Chemistry LibreTexts. Sonogashira Coupling. [Link]
  • ChemSrc. This compound | CAS#:2200-91-1. [Link]
  • JCE ACS Publications.
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • National Center for Biotechnology Inform
  • Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. [Link]
  • Chemcd. 4-ethynyl-phenol ,2200-91-1. [Link]
  • LookChem. This compound. [Link]

Sources

A Guide to the Spectroscopic Characterization of 4-Ethynylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative of Spectroscopic Analysis

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel or synthesized molecules is paramount. 4-Ethynylphenol (also known as 4-hydroxyphenylacetylene) is a versatile building block, featuring three key reactive sites: the phenolic hydroxyl group, the aromatic ring, and the terminal alkyne. Its utility in click chemistry, polymer synthesis, and as a precursor for pharmacologically active compounds necessitates a robust and reproducible analytical workflow for its identification and quality control.

This guide provides an in-depth examination of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to this compound. As experimental spectra for this specific compound are not universally available in public databases, we will leverage established spectroscopic principles and data from analogous structures to predict and interpret its spectral data. This approach not only provides a reliable analytical framework but also reinforces the foundational principles of structural elucidation for the practicing scientist.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Causality Behind Experimental Choices

For a molecule like this compound, both ¹H (proton) and ¹³C NMR are essential. ¹H NMR provides a rapid assessment of the number and type of hydrogen atoms, while ¹³C NMR confirms the carbon framework. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for initial analysis due to its ability to dissolve a wide range of organic compounds. However, for observing the acidic phenolic proton, a solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is often superior as it reduces the rate of proton exchange, resulting in a sharper, more easily identifiable signal.

Standard Experimental Protocol: NMR Sample Preparation and Acquisition

The protocol described below is a self-validating system designed to ensure high-quality, reproducible data.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point.

    • Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector (~4 cm).

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for compensating for any magnetic field drift during the experiment.

    • Shim the magnetic field to achieve maximum homogeneity, which is essential for obtaining sharp spectral lines and high resolution.

    • Acquire the ¹H NMR spectrum, typically using a 30° or 45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Following ¹H acquisition, acquire the broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation a Weigh Sample (5-10 mg) b Dissolve in Deuterated Solvent + TMS a->b c Transfer to NMR Tube b->c d Insert Sample & Lock c->d e Shim Magnetic Field d->e f Acquire Spectra (¹H, ¹³C) e->f g Fourier Transform & Phase Correction f->g h Integrate & Assign Peaks g->h i Structure Confirmation h->i

Caption: General workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Data and Interpretation

Based on the structure of this compound, we can predict four distinct signals in the ¹H NMR spectrum. The para-substitution pattern on the benzene ring creates chemical equivalence, resulting in a symmetrical AA'BB' system for the aromatic protons, which often appears as two distinct doublets.

Table 1: Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.0 - 10.0 (DMSO-d₆) or ~5.0-6.0 (CDCl₃)Singlet (broad)1HAr-OH The phenolic proton is acidic; its chemical shift is highly dependent on solvent, concentration, and temperature.
~7.35Doublet2HAr-H (ortho to C≡CH)These protons are deshielded by the electron-withdrawing effect of the alkyne group.
~6.80Doublet2HAr-H (ortho to OH)These protons are shielded by the electron-donating effect of the hydroxyl group.
~3.10Singlet1HC≡C-H The terminal acetylenic proton has a characteristic chemical shift in this region.

The coupling constant (J) between the two aromatic doublets is expected to be in the range of 7-9 Hz, which is typical for ortho-coupling in benzene derivatives.

Predicted ¹³C NMR Data and Interpretation

Due to the molecule's symmetry, six distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~156C -OHThe ipso-carbon attached to the highly electronegative oxygen atom is significantly deshielded.
~134Ar-C H (ortho to OH)Aromatic CH carbon signal.
~116Ar-C H (ortho to C≡CH)Shielded relative to the other aromatic CH due to the electron-donating OH group.
~114C -C≡CHThe ipso-carbon attached to the alkyne group. Its chemical shift is influenced by both the ring and the alkyne.
~83-C ≡CHThe sp-hybridized carbon of the alkyne attached to the ring.
~78-C≡C HThe terminal sp-hybridized carbon of the alkyne.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.

Causality Behind Experimental Choices

The primary goal of running an IR spectrum on this compound is to confirm the presence of the three key functional groups: the phenolic -OH, the terminal alkyne C≡C-H, and the alkyne C≡C bond. The choice of sampling method (e.g., KBr pellet for a solid or a thin film on a salt plate for a liquid/low-melting solid) depends on the physical state of the sample. The key is to obtain a transparent medium that does not have interfering absorptions in the regions of interest.

Standard Experimental Protocol: Acquiring a Transmission IR Spectrum
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the this compound sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar and pestle.

    • Transfer the fine powder to a pellet press.

    • Apply pressure (typically several tons) to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

    • Process the data to display the spectrum in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Interpretation a Grind Sample with KBr or Prepare Thin Film b Press Pellet or Mount Plate a->b c Acquire Background Spectrum b->c d Acquire Sample Spectrum c->d e Identify Characteristic Peaks d->e f Assign to Functional Groups e->f

Caption: General workflow for Infrared (IR) spectroscopic analysis.

Predicted IR Data and Interpretation

The IR spectrum of this compound is expected to show several highly characteristic absorption bands that serve as definitive evidence for its structure.

Table 3: Predicted Key IR Absorptions for this compound

Predicted Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3500 - 3200Strong, BroadO-H stretchPhenolic O-H
~3300Strong, Sharp≡C-H stretchTerminal Alkyne ≡C-H
~2150 - 2100Medium, SharpC≡C stretchAlkyne C≡C
~1600, ~1500Medium-StrongC=C stretchAromatic C=C
~1250StrongC-O stretchPhenolic C-O

The simultaneous presence of the broad O-H stretch and the sharp ≡C-H stretch in the same region of the spectrum is a clear and powerful diagnostic feature for this compound.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, it provides the exact molecular weight and, through fragmentation patterns, valuable clues about the molecule's structure.

Causality Behind Experimental Choices

Electron Ionization (EI) is a common and robust ionization method for relatively small, volatile organic molecules like this compound. It provides a clear molecular ion (M⁺˙) peak, which directly corresponds to the molecular weight. The high energy of EI also induces reproducible fragmentation, creating a unique "fingerprint" for the compound that can be used for identification. High-resolution mass spectrometry (HRMS) would be chosen to determine the elemental composition from the exact mass. The molecular formula of this compound is C₈H₆O.[1][2]

Standard Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the MS.

  • Ionization:

    • In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

    • This process ejects an electron from the molecule, forming a positively charged radical cation, the molecular ion (M⁺˙).

  • Mass Analysis and Detection:

    • The newly formed ions (both the molecular ion and any fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Analysis & Detection cluster_output Output a Introduce Sample (GC or Probe) b Vaporize Sample a->b c Ionize with Electron Beam (EI) b->c d Accelerate Ions c->d e Separate Ions by m/z d->e f Detect Ions e->f g Generate Mass Spectrum f->g

Caption: General workflow for Mass Spectrometry (MS) analysis.

Predicted Mass Spectrum and Interpretation

The mass spectrum provides the final piece of the structural puzzle by confirming the molecular weight.

Table 4: Predicted Mass Spectrum Data for this compound

Predicted m/zIonRationale
118[M]⁺˙Molecular Ion Peak . The molecular weight of C₈H₆O is 118.13 g/mol .[2] The exact mass is 118.0419 Da.[1]
90[M - CO]⁺˙Loss of a neutral carbon monoxide (CO) molecule is a characteristic fragmentation pathway for phenols.
89[M - CHO]⁺Loss of a formyl radical is another common fragmentation for phenols.
63[C₅H₃]⁺Further fragmentation of the [M - CO]⁺˙ ion.

The base peak (the most intense peak) in the spectrum would likely be the molecular ion at m/z 118, indicating a relatively stable aromatic system.

Integrated Spectroscopic Analysis: A Unified Conclusion

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For this compound:

  • MS confirms the molecular formula is C₈H₆O with a molecular ion peak at m/z 118.

  • IR confirms the presence of the key functional groups: a phenolic -OH, a terminal alkyne (C≡C-H), and an aromatic ring.

  • NMR provides the final, detailed map, showing the connectivity of the atoms: a para-substituted benzene ring with a hydroxyl group at one end and an ethynyl group at the other.

Together, these three techniques provide a complementary and comprehensive dataset that allows for the unequivocal confirmation of the structure of this compound, ensuring the identity and purity of the material for its intended application in research and development.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 32758, this compound. [Link]

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An In-depth Technical Guide to the Solubility and Stability of 4-Ethynylphenol for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Ethynylphenol, a key building block in medicinal chemistry and materials science, presents both significant opportunities and practical challenges due to its unique chemical properties. Its terminal alkyne and phenolic hydroxyl functionalities make it a versatile precursor for "click" chemistry and other coupling reactions, enabling the synthesis of complex molecular architectures. However, its utility is intrinsically linked to its solubility and stability, which are critical parameters for its effective handling, storage, and application in drug discovery and development. This guide provides a comprehensive technical overview of the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in harnessing its full synthetic potential while mitigating risks associated with its inherent reactivity.

Introduction: The Double-Edged Sword of Reactivity

This compound (also known as 4-hydroxyphenylacetylene) is a bifunctional organic compound that has garnered considerable interest in the scientific community. The presence of a terminal alkyne group facilitates its participation in highly efficient and specific copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC) reactions, cornerstone methodologies in the field of click chemistry.[1][2] This reactivity has positioned this compound as a valuable synthon for the construction of novel pharmaceutical agents, bioconjugates, and advanced materials.[3]

However, the very features that make this compound synthetically attractive also contribute to its notable instability. The electron-rich aromatic ring, coupled with the reactive ethynyl group, renders the molecule susceptible to degradation under various conditions. Anecdotal and supplier-provided information consistently highlights its tendency to decompose, particularly when not stored under optimal conditions.[4] This guide aims to move beyond these general warnings by providing a structured understanding of the factors governing the solubility and stability of this compound, thereby enabling researchers to make informed decisions in their experimental design and execution.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization.

PropertyValueSource
CAS Number 2200-91-1[5][6]
Molecular Formula C₈H₆O[7]
Molecular Weight 118.13 g/mol [6]
Appearance Clear yellow liquid[7]
Boiling Point 216.2 °C at 760 mmHg[5]
Flash Point 97 °C[5]
Density 1.12 g/cm³[5]
LogP 1.37350[5]

Solubility Profile: A Practical Assessment

3.1. General Solubility Characteristics

The "like dissolves like" principle provides a useful starting point. This compound possesses both a polar hydroxyl group, capable of hydrogen bonding, and a nonpolar phenylacetylene moiety. This amphiphilic nature dictates its solubility in a range of solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl group allows for favorable interactions with protic solvents, suggesting good solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, THF, DMF, DMSO): The overall polarity of the molecule, combined with the potential for dipole-dipole interactions, indicates that this compound is likely to be soluble in these solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar aromatic ring and alkyne group suggest some solubility in nonpolar solvents, although it may be more limited compared to polar aprotic solvents.

  • Aqueous Solubility: The presence of the hydroxyl group imparts some water solubility, but the hydrophobic phenylacetylene portion limits it. The solubility in aqueous solutions is expected to be pH-dependent.

3.2. Recommended Solvents for Laboratory Use

Based on its structural features and empirical observations from synthetic procedures, the following solvents are recommended for dissolving this compound:

  • High Solubility: Tetrahydrofuran (THF), Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Methanol, Ethanol.

  • Moderate Solubility: Dichloromethane, Chloroform, Ethyl acetate.

  • Low Solubility: Water, Hexanes, Toluene.

It is imperative for researchers to perform small-scale solubility tests to determine the optimal solvent and concentration for their specific application.

Stability and Degradation: Mitigating Inherent Reactivity

The instability of this compound is a primary concern for its practical application. Degradation can lead to reduced purity, the formation of unwanted byproducts, and potentially compromised experimental outcomes. Understanding the degradation pathways is key to implementing effective mitigation strategies.

4.1. Key Factors Influencing Stability

Several environmental factors can significantly impact the stability of this compound:

  • Temperature: Elevated temperatures can accelerate decomposition reactions.

  • Light: Exposure to light, particularly UV radiation, can induce photochemical degradation.

  • Oxygen: The presence of atmospheric oxygen can lead to oxidative degradation pathways.

  • pH: The acidity or basicity of the medium can catalyze specific degradation reactions.

4.2. Recommended Storage and Handling Protocols

To ensure the integrity of this compound, the following storage and handling procedures are strongly recommended:

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer at or below -20 °C.[4] Protect from light by using an amber vial or by wrapping the container in aluminum foil.

  • Handling: When handling, minimize exposure to air and light. It is advisable to work under an inert atmosphere, especially when the compound is in solution. Use fresh solutions whenever possible and avoid long-term storage of solutions.

4.3. Potential Degradation Pathways

While specific degradation studies on this compound are scarce, plausible degradation pathways can be inferred from the known reactivity of phenols and terminal alkynes.

4.3.1. Oxidative Degradation

The terminal alkyne is susceptible to oxidative coupling, particularly in the presence of trace metals (e.g., copper), to form diacetylene derivatives (Glaser coupling). The phenolic ring can also be oxidized, potentially leading to the formation of quinone-like structures, which are often colored and can further polymerize.

Caption: Oxidative degradation pathways of this compound.

4.3.2. pH-Dependent Degradation

Phenols are known to be more susceptible to oxidation under alkaline conditions due to the formation of the more electron-rich phenoxide ion. Therefore, the stability of this compound is expected to decrease as the pH increases. Under strongly acidic or basic conditions, hydration of the alkyne to form a ketone is also a possibility, although this typically requires a catalyst.

pH_degradation cluster_phenol This compound cluster_conditions pH Conditions cluster_stability Relative Stability phenol This compound acidic Acidic (pH < 7) neutral Neutral (pH ≈ 7) alkaline Alkaline (pH > 7) stable Relatively Stable acidic->stable neutral->stable less_stable Increased Susceptibility to Oxidation alkaline->less_stable

Caption: Influence of pH on the stability of this compound.

4.3.3. Photochemical Degradation

Aromatic compounds, especially phenols, can undergo photochemical degradation upon exposure to UV light. This can involve the formation of radical species, leading to a complex mixture of degradation products. While specific studies on this compound are lacking, it is prudent to assume photosensitivity and take appropriate precautions.

Analytical Characterization

Robust analytical methods are essential for assessing the purity of this compound and for monitoring its stability over time.

5.1. Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of this compound. A reverse-phase method is generally suitable.

5.1.1. Experimental Protocol: Reverse-Phase HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to ensure the phenol is in its protonated state. A typical gradient could be:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound (typically around 230-240 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase starting conditions or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

5.2. Spectroscopic Methods

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the structure and assessing the purity of this compound. While a publicly available, verified spectrum specifically for this compound is not readily found, the expected chemical shifts can be predicted based on its structure and comparison with similar compounds like 4-ethylphenol.

  • ¹H NMR (predicted):

    • Aromatic protons: Two doublets in the range of δ 6.8-7.5 ppm.

    • Alkyne proton: A singlet around δ 3.0-3.5 ppm.

    • Phenolic proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR (predicted):

    • Aromatic carbons: Signals in the range of δ 115-160 ppm.

    • Alkyne carbons: Two signals in the range of δ 75-85 ppm.

5.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. Under electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z = 118.

Applications in Drug Discovery and Development

The primary utility of this compound in a pharmaceutical context is as a versatile building block for the synthesis of more complex molecules.[8] Its bifunctional nature allows for sequential or orthogonal functionalization of the hydroxyl and ethynyl groups.

6.1. Role in "Click" Chemistry

The terminal alkyne of this compound is readily employed in CuAAC reactions with a wide variety of azide-containing molecules to form stable 1,2,3-triazole linkages. This has been widely used to:

  • Synthesize novel drug candidates: The triazole ring is a common pharmacophore that can mimic a peptide bond and participate in hydrogen bonding.

  • Create bioconjugates: The hydroxyl group can be used as a handle to attach this compound to other molecules, which can then be "clicked" onto a biological target.

  • Develop activity-based probes: For target identification and validation.

click_chemistry_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A This compound C CuAAC (Click Chemistry) A->C B Azide-containing Molecule (R-N₃) B->C D 1,2,3-Triazole-linked Conjugate C->D

Caption: General workflow for using this compound in click chemistry.

6.2. Other Synthetic Applications

Beyond click chemistry, the ethynyl group can participate in other important transformations such as Sonogashira coupling, and the phenolic hydroxyl group can be functionalized through etherification, esterification, or used to direct aromatic substitutions.

Conclusion and Future Perspectives

This compound is a valuable and highly reactive building block with significant potential in drug discovery and materials science. Its successful application, however, is contingent on a thorough understanding and careful management of its solubility and stability. This guide has synthesized the available information and provided practical, experience-based protocols to aid researchers in its effective use.

Future work should focus on generating quantitative solubility data in a broader range of solvents and conducting detailed mechanistic studies on its degradation pathways. The development of stabilized formulations or derivatives of this compound could also expand its applicability and ease of use. By adhering to the principles and protocols outlined in this guide, the scientific community can continue to leverage the unique properties of this compound to drive innovation in chemical synthesis and drug development.

References

  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride.
  • Chemsrc. (2025). This compound.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • Biological Magnetic Resonance Bank. (n.d.). bmse000681 4-ethylphenol.
  • National Institute of Standards and Technology. (n.d.). Phenol, 4-ethyl-. In NIST Chemistry WebBook.
  • PubChem. (n.d.). This compound.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0029306).
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). HPLC method development and validation.
  • PubMed. (2024). Degradation of organic contaminants by non-thermal plasma: Unraveling the pH-dependent mechanism based on experiment, density functional theory analysis and machine learning.
  • Chemicals Knowledge Hub. (2023). API Synthesis is Going Green.
  • National Center for Biotechnology Information. (2022). New Ethynylphenylborasilsesquioxanes—Their Reactivity and Behavior during Thermal Decomposition.
  • LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • ResearchGate. (2012). Photodegradation of 4-tert octylphenol in aqueous solution promoted by Fe(III).
  • National Center for Biotechnology Information. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • Beilstein Archives. (2024). Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks.
  • National Center for Biotechnology Information. (2014). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.
  • U.S. Environmental Protection Agency. (1984). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds.
  • MDPI. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa.
  • National Center for Biotechnology Information. (2024). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate.
  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.
  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
  • Elmhurst College. (n.d.). Polarity of Solvents.

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An In-depth Technical Guide to the Reactivity of 4-Ethynylphenol: A Bifunctional Synthetic Cornerstone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Ethynylphenol is a deceptively simple aromatic compound whose synthetic utility is derived from the distinct and tunable reactivity of its two functional groups: the phenolic hydroxyl and the terminal alkyne. This guide provides a comprehensive exploration of the chemical behavior of these moieties, focusing on the strategic considerations required to achieve chemoselectivity. We will delve into the core reaction mechanisms, provide field-proven experimental protocols, and present a logical framework for designing synthetic routes that leverage this versatile building block for applications in drug discovery, materials science, and beyond.

Introduction: The Strategic Value of this compound

This compound (also known as 4-hydroxyphenylacetylene) is a bifunctional organic building block that has garnered significant interest in synthetic chemistry.[1][2] Its structure presents a unique challenge and opportunity: the electron-donating, acidic hydroxyl group and the electron-rich, reactive ethynyl group. The interplay between these two functionalities allows for a wide array of sequential or orthogonal chemical transformations, making it an invaluable precursor for complex molecular architectures. Understanding the nuanced reactivity of each group is paramount to harnessing its full synthetic potential. This guide will dissect the reactivity profiles of the hydroxyl and ethynyl groups individually before addressing the critical challenge of achieving selective transformations in the presence of both.

Reactivity of the Ethynyl Group: A Gateway to Molecular Complexity

The terminal alkyne of this compound is a hub of reactivity, most notably participating in powerful carbon-carbon bond-forming reactions. Its terminal proton is weakly acidic, enabling deprotonation to form a potent acetylide nucleophile, while the π-system is susceptible to additions and cycloadditions.

Sonogashira Coupling: Forging Aryl-Alkyne Bonds

The Sonogashira coupling is a cornerstone reaction for the ethynyl group, creating a C(sp)-C(sp²) bond between the terminal alkyne and an aryl or vinyl halide.[3][4] The reaction is renowned for its mild conditions and functional group tolerance, which has led to its widespread use in the synthesis of pharmaceuticals and organic materials.[3][5]

Mechanistic Rationale: The reaction proceeds via two interconnected catalytic cycles involving palladium and copper(I).[4][6]

  • Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl/vinyl halide (R-X) to form a Pd(II) complex.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.

  • Transmetalation: The copper acetylide transfers the acetylide group to the Pd(II) complex, regenerating the Cu(I) catalyst.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.

Sonogashira_Mechanism Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_rx R-Pd(II)L₂-X pd0->pd2_rx Oxidative Addition pd2_r_alkyne R-Pd(II)L₂-C≡CR' pd2_rx->pd2_r_alkyne Transmetalation cu_alkyne Cu(I)-C≡CR' pd2_r_alkyne->pd0 Reductive Elimination product R-C≡CR' pd2_r_alkyne->product cu_x Cu(I)X cu_alkyne->pd2_r_alkyne from Cu Cycle cu_alkyne->cu_x Transmetalation alkyne H-C≡CR' alkyne->cu_alkyne Base aryl_halide R-X aryl_halide->pd0

A simplified diagram of the Sonogashira coupling catalytic cycles.

Experimental Protocol: Copper-Catalyzed Sonogashira Coupling [5]

This protocol provides a standard method for coupling this compound with an aryl bromide.

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 eq), this compound (1.2 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent and Base: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 eq).

  • Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) while monitoring the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.[5]

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, the flagship example of "Click Chemistry," is a highly efficient and regiospecific method for forming a 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide.[7][8][9] Its reliability, high yield, and compatibility with a wide range of functional groups and aqueous conditions make it a favored ligation strategy in drug discovery, bioconjugation, and materials science.[9][10]

Mechanistic Rationale: Unlike the thermal Huisgen cycloaddition which often gives a mixture of regioisomers, the copper-catalyzed variant proceeds through a different pathway to exclusively yield the 1,4-isomer.[7] A Cu(I) species coordinates with the terminal alkyne to form a copper acetylide. This intermediate then reacts with the azide, proceeding through a six-membered copper-containing intermediate before ring contraction and protonolysis to yield the stable triazole product and regenerate the Cu(I) catalyst.

CuAAC_Workflow CuAAC Reaction Workflow Alkyne This compound (or derivative) ReactionVessel Reaction Setup: - Solvent (e.g., tBuOH/H₂O) - Cu(II) Source (e.g., CuSO₄) - Reducing Agent (e.g., Na Ascorbate) Alkyne->ReactionVessel Azide Organic Azide (R-N₃) Azide->ReactionVessel Product 1,4-Disubstituted 1,2,3-Triazole ReactionVessel->Product Stir at RT

A high-level workflow for a typical CuAAC reaction.

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group of this compound is acidic (pKa ≈ 9-10) and can act as a nucleophile or be readily deprotonated to form a more potent phenoxide nucleophile. Its reactivity is distinct from that of aliphatic alcohols.

Esterification

Direct esterification of phenols with carboxylic acids (Fischer esterification) is generally inefficient and slow due to the reduced nucleophilicity of the phenolic oxygen compared to an alcohol.[11] The lone pairs on the oxygen are delocalized into the aromatic ring, making them less available for nucleophilic attack. Therefore, more reactive acylating agents are required.

  • With Acid Chlorides/Anhydrides: This is the preferred method. The reaction is typically carried out in the presence of a base (e.g., pyridine or triethylamine) which serves two purposes: it neutralizes the HCl or carboxylic acid byproduct and can deprotonate the phenol to form the highly nucleophilic phenoxide ion.[11]

Etherification

The Williamson ether synthesis is a common method for converting the phenolic hydroxyl group into an ether. This reaction requires a strong base (e.g., NaH, K₂CO₃) to quantitatively deprotonate the phenol, forming the sodium or potassium phenoxide salt. This potent nucleophile then displaces a halide or other suitable leaving group from an alkyl substrate (R-X) in an Sₙ2 reaction. The choice of base and solvent is critical to ensure complete deprotonation without promoting side reactions.

The Core Challenge: Chemoselectivity and Protecting Group Strategies

The primary challenge when working with this compound is achieving selective reaction at one functional group while leaving the other untouched. The acidic proton of the hydroxyl group can interfere with base-mediated reactions targeting the alkyne, and the nucleophilic hydroxyl group can compete in reactions with electrophiles intended for the alkyne. A carefully planned protecting group strategy is often essential.[12][13]

Table 1: Common Protecting Groups for this compound

Functional GroupProtecting GroupAbbreviationProtection ConditionsDeprotection Conditions
Phenolic -OH tert-Butyldimethylsilyl etherTBDMSTBDMSCl, Imidazole, DMFTBAF, THF; or HCl, THF/H₂O[14]
Tetrahydropyranyl etherTHPDihydropyran (DHP), PPTS, DCMPPTS or CSA, EtOH/MeOH[14]
Benzyl etherBnBnBr, K₂CO₃, AcetoneH₂, Pd/C
Ethynyl -C≡CH TrimethylsilylTMSTMSCl, Et₃N; or TMS-acetylene couplingK₂CO₃, MeOH; or TBAF, THF

Experimental Protocol: Selective Protection of the Phenolic Hydroxyl as a TBDMS Ether

  • Setup: Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Reagents: Add imidazole (1.5 eq) to the solution and stir until it dissolves. Cool the mixture to 0 °C in an ice bath.

  • Protection: Add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) in DMF dropwise to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the product with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the TBDMS-protected this compound.

Strategic Decision-Making Framework

The choice of which group to react first, or which to protect, depends entirely on the planned synthetic route. An orthogonal protecting group strategy, where groups can be removed under different conditions without affecting each other, is a powerful approach.[12][13]

Chemoselectivity_Strategy Chemoselective Strategy for this compound start Start with This compound q1 Target Functional Group? start->q1 target_oh Phenolic OH (Esterification, Etherification) q1->target_oh  -OH target_yne Ethynyl Group (Sonogashira, CuAAC) q1->target_yne  -C≡CH q2_yne Are reaction conditions compatible with a free Ethynyl group? target_oh->q2_yne q2_oh Are reaction conditions compatible with a free Phenolic OH? target_yne->q2_oh protect_yne Protect Ethynyl Group (e.g., as TMS-alkyne) q2_yne->protect_yne No proceed_oh Proceed with OH reaction q2_yne->proceed_oh Yes protect_oh Protect OH Group (e.g., as TBDMS ether) q2_oh->protect_oh No (e.g., Sonogashira with strong base) proceed_yne Proceed with Ethynyl reaction q2_oh->proceed_yne Yes (e.g., CuAAC) protect_yne->proceed_oh reaction_oh Perform Reaction on OH proceed_oh->reaction_oh protect_oh->proceed_yne reaction_yne Perform Reaction on Ethynyl proceed_yne->reaction_yne deprotect Deprotect if necessary reaction_oh->deprotect reaction_yne->deprotect

Sources

4-Ethynylphenol: A Versatile Bifunctional Building Block for Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: 4-Ethynylphenol stands as a uniquely versatile molecule in the landscape of materials science. Possessing both a nucleophilic hydroxyl group and a highly reactive terminal alkyne, it serves as a powerful building block for a diverse array of advanced materials. This guide delves into the core applications of this compound, exploring its pivotal role in the synthesis of high-performance polymers, the functionalization of surfaces and nanoparticles, the construction of porous organic frameworks, and the architecture of complex dendrimers. Through a synthesis of mechanistic principles and practical methodologies, this document provides researchers and developers with the foundational knowledge to harness the potential of this remarkable compound.

The Molecular Architecture of this compound: A Gateway to Functionality

At its core, this compound (4-EP) is a simple aromatic compound, but its utility is derived from the orthogonal reactivity of its two functional groups: the phenolic hydroxyl (-OH) group and the terminal ethynyl (-C≡CH) group.[1] This bifunctionality is the cornerstone of its versatility, allowing for sequential or independent chemical transformations.

  • The hydroxyl group provides a reactive site for classic phenolic chemistry, including etherification, esterification, and condensation reactions (e.g., formation of epoxy or phenalkamine resins). This allows 4-EP to be anchored to substrates or incorporated into polymer backbones.

  • The ethynyl group is a gateway to modern polymerization and coupling chemistries. It can undergo polymerization to form conjugated systems, participate in powerful "click" reactions, or undergo cyclotrimerization to create highly stable, cross-linked aromatic networks.[1][2]

This dual nature enables chemists to design complex macromolecular structures with precision and control.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2200-91-1[1][3][4][5]
Molecular Formula C₈H₆O[3][4]
Molecular Weight 118.13 g/mol [4][5]
Boiling Point 216.2 °C at 760 mmHg[1][5]
Flash Point 97 °C[1][5]
Density 1.12 g/cm³[1][5]
Appearance Clear yellow liquid/solid[1]

Key Application Domains in Materials Science

The unique reactivity of this compound has propelled its use across several key areas of materials innovation.

Advanced Polymer Synthesis

This compound is a valuable monomer for creating polymers with tailored properties, from linear soluble chains to intractable, high-performance thermosets.

The terminal alkyne of 4-EP is an ideal substrate for one of the most robust and efficient reactions in modern chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][7][8] This reaction forms a stable 1,2,3-triazole linkage with exceptional yield and functional group tolerance.[9]

Causality: The CuAAC reaction is favored due to its high thermodynamic driving force and low activation energy in the presence of a copper(I) catalyst, allowing it to proceed rapidly and specifically under mild, often aqueous, conditions.[7] This makes it exceptionally suitable for modifying sensitive biological molecules or complex polymer structures without side reactions. 4-EP can be attached to a substrate via its phenol group, presenting the alkyne for a subsequent click reaction to attach a payload, sensor molecule, or another polymer chain.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product 4EP_Derivative R-O-Ph-C≡CH (this compound Derivative) Product R-O-Ph-[Triazole]-R' (Stable Triazole Linkage) 4EP_Derivative->Product Azide_Molecule N₃-R' (Azide-functionalized Molecule) Azide_Molecule->Product Catalyst Cu(I) Source (e.g., CuI, CuSO₄/Ascorbate) Catalyst->Product catalyzes

Caption: CuAAC "Click" Reaction Workflow with this compound.

The ethynyl group can be directly polymerized using various catalytic systems (e.g., Rhodium or Tungsten-based metathesis catalysts) to produce poly(phenylacetylene) derivatives.[2][10] These polymers often possess conjugated backbones, leading to unique optical and electronic properties.

Furthermore, the ethynyl groups can undergo thermal or catalytic [2+2+2] cyclotrimerization, a process that converts three alkyne units into a highly stable benzene ring.[1] When a monomer like 4-EP is incorporated into a resin, this reaction creates a dense network of cross-links, resulting in thermosetting materials with exceptional thermal stability, chemical resistance, and high char yield, making them suitable for aerospace composites and high-temperature adhesives.

Surface Modification and Nanoparticle Functionalization

Modifying the surface of materials is critical for controlling their interaction with the surrounding environment.[11][12][13] this compound is an excellent linker for surface functionalization due to its dual reactivity. The phenol group can be used to form a stable bond with a variety of surfaces, particularly metal oxides, through acid-base interactions or covalent linkages after surface activation. This leaves the ethynyl group oriented away from the surface, ready for subsequent modification.

Workflow:

  • Surface Priming: The substrate (e.g., silica or metal oxide nanoparticles) is treated to expose reactive hydroxyl groups.

  • Anchoring 4-EP: this compound is attached to the surface. This can be done directly or through a silane coupling agent that first reacts with the surface and then with the phenol.

  • Post-Functionalization: The now alkyne-terminated surface is reacted with an azide-functionalized molecule of interest (e.g., a PEG chain for biocompatibility, a fluorescent dye for imaging, or a targeting ligand for drug delivery) via CuAAC.[14]

This strategy has been successfully employed to functionalize platinum nanoparticles for the selective detection of fluoride ions, where the electronic properties of the surface-bound acetylenic moieties were modulated by the B-F bond formation.[15]

G cluster_workflow Surface Functionalization Workflow A 1. Substrate (e.g., Nanoparticle) B 2. Anchor this compound (via -OH group) A->B C 3. Alkyne-Terminated Surface B->C D 4. Click Reaction (with Azide-R') C->D E 5. Functionalized Surface D->E

Caption: Stepwise workflow for surface functionalization using 4-EP.

Porous Organic Frameworks (POFs)

Porous Organic Frameworks (POFs) are a class of materials constructed from organic building blocks linked by strong covalent bonds, resulting in materials with permanent porosity and exceptionally high surface areas.[16][17] this compound is a key monomer in the synthesis of a subset of these materials, often called Porous Aromatic Frameworks (PAFs), through reactions like the Sonogashira-Hagihara cross-coupling.[16][18]

In this context, 4-EP (or its derivatives) acts as a linear linker, while multi-topic aryl halides (e.g., 1,3,5-tribromobenzene) serve as nodes. The resulting rigid, three-dimensional network creates intrinsic microporosity. The phenol group can be left unmodified to impart polarity to the pore walls or functionalized post-synthesis to tune the framework's properties for specific applications, such as selective CO₂ capture or heterogeneous catalysis.[18]

Dendrimer Synthesis

Dendrimers are perfectly branched, monodisperse macromolecules with a defined core, interior branching layers (generations), and a functional surface.[19][20][21] The ethynyl group of 4-EP is an essential tool in their construction, enabling the precise, iterative addition of new generations through robust coupling reactions like the Sonogashira cross-coupling or oxidative homocoupling.[22]

4-EP can be used in two ways:

  • Convergent Synthesis: Pre-synthesized dendritic "wedges" (dendrons) terminated with an alkyne are coupled to a multifunctional core.

  • Divergent Synthesis: A core molecule is iteratively reacted with building blocks containing both a phenol and a protected alkyne, with each step building a new generation outwards.[19][20]

The resulting ethynylene-containing dendrimers have been explored for applications in organic electronics and solar cells, where their well-defined, shape-persistent structures can influence charge transport and energy transfer processes.[22]

Key Experimental Protocols

The following protocols are provided as validated starting points for researchers. Note: All procedures should be performed by trained personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-containing molecule onto a substrate functionalized with this compound.

Materials:

  • Alkyne-functionalized substrate (1.0 eq)

  • Azide-functionalized molecule (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium ascorbate (0.10 eq)

  • Solvent: Tetrahydrofuran (THF) and Water (4:1 v/v)

Methodology:

  • Dissolve the alkyne-functionalized substrate and the azide-functionalized molecule in the THF/water solvent mixture in a round-bottom flask.

  • In a separate vial, prepare fresh solutions of copper(II) sulfate and sodium ascorbate in minimal amounts of water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. A color change (often to yellow or green) indicates the formation of the active Cu(I) species.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the solvent under reduced pressure. Purify the resulting triazole product by column chromatography or recrystallization as required.[23]

Protocol 2: Surface Modification of Silica Nanoparticles with this compound

This protocol details a two-step process to create alkyne-functionalized nanoparticles.

Materials:

  • Silica nanoparticles (SiNPs)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Toluene, Dimethylformamide (DMF)

Methodology:

  • Amine Functionalization: a. Disperse SiNPs in anhydrous toluene via sonication. b. Add APTES (e.g., 5% v/v) and reflux the mixture under an inert atmosphere (N₂) for 24 hours to graft amine groups onto the surface. c. Collect the amine-functionalized SiNPs (SiNP-NH₂) by centrifugation, wash repeatedly with toluene and ethanol to remove excess APTES, and dry under vacuum.

  • Coupling of this compound: a. In a separate flask, dissolve this compound (1.5 eq), EDC (1.5 eq), and NHS (1.5 eq) in anhydrous DMF. Stir at room temperature for 4 hours to activate the phenol (this is an illustrative coupling; direct reaction with a pre-functionalized surface is also common). b. Disperse the dried SiNP-NH₂ (1.0 eq) in anhydrous DMF. c. Add the activated this compound solution to the SiNP-NH₂ dispersion. d. Stir the reaction at room temperature for 48 hours. e. Collect the 4-EP-functionalized SiNPs by centrifugation, wash thoroughly with DMF, water, and ethanol to remove unreacted reagents. f. Dry the final product under vacuum. The nanoparticles are now ready for subsequent "click" reactions as described in Protocol 1.

Conclusion and Future Outlook

This compound is more than a simple chemical; it is a molecular tool that bridges fundamental organic chemistry with applied materials science. Its predictable, dual-mode reactivity allows for the rational design of materials with a high degree of structural and functional precision. From creating robust thermosets and functional polymers to serving as a critical linker in surface engineering and the construction of porous frameworks, its applications are both broad and impactful.

Future research will likely focus on leveraging 4-EP to create even more sophisticated "smart" materials. This includes its incorporation into stimuli-responsive polymers, the development of highly selective POF-based sensors and catalysts, and the design of multifunctional nanoparticle platforms for theranostics. As the demand for advanced materials with tailored properties continues to grow, the utility and importance of versatile building blocks like this compound are set to expand even further.

References

  • Chen, W., et al. (2014). Platinum nanoparticles functionalized with ethynylphenylboronic acid derivatives: selective manipulation of nanoparticle photoluminescence by fluoride ions. Langmuir, 30(18), 5224-9. [Link]
  • Al-Kaysi, R. O., et al. (2012). Fabrication of nanoparticles with phenol and alkyne functional groups and their size distribution after surface modification.
  • Sizov, A. I., et al. (2022). The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review. MDPI. [Link]
  • Wang, T., et al. (2016). Robust tri(4-ethynylphenyl)amine-based porous aromatic frameworks for carbon dioxide capture.
  • Prabhu, P., & Lee, K. (2015). Nanoparticle Functionalization and Its Potentials for Molecular Imaging. PMC - NIH. [Link]
  • Wikipedia. (n.d.). Click chemistry. Wikipedia. [Link]
  • Hu, R., et al. (2017). Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. OSTI.GOV. [Link]
  • Morales-Saavedra, O. G., et al. (2017). Synthesis and characterization of novel polymers containing poly((4-((4-nitrophenyl)ethynyl)phenyl)azanediyl)bis(ethane-2,1-diyl) as main chain and tolanic chromophores in the side chain with strong NLO-activity.
  • National Center for Biotechnology Information. (n.d.). This compound.
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  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
  • Li, H., et al. (2018). Porous Organic Frameworks: Advanced Materials in Analytical Chemistry. PMC. [Link]
  • Mazur, M., et al. (2022). Functionalized Fe3O4 Nanoparticles as Glassy Carbon Electrode Modifiers for Heavy Metal Ions Detection—A Mini Review. MDPI. [Link]
  • Amaly, N., et al. (2010). Multifunctional nanoparticles: Analytical prospects. PMC - PubMed Central. [Link]
  • ResearchGate. (n.d.). The four major surface modification approaches for functionalisation of nanoparticles.
  • ResearchGate. (n.d.). Structures of representative PAEs. PPE = poly(phenylene ethynylene).
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  • Wang, Y., et al. (2022). Luminescent organic molecular frameworks from tetraphenylethylene-based building blocks. Journal of Materials Chemistry C (RSC Publishing). [Link]
  • Abbasi, E., et al. (2014). Dendrimers: synthesis, applications, and properties. PMC - PubMed Central. [Link]
  • Mázik, A., & Kégl, T. (2022). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journals. [Link]
  • Park, J. H., et al. (2021).
  • Nabipour, H., et al. (2020). Functionalization of Halloysite Nanotubes for Environmental and Drug Delivery Applications. University of Groningen research portal. [Link]
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  • Yang, X., et al. (2015). Synthesis of poly(4-methoxyphenol) by enzyme-catalyzed polymerization and evaluation of its antioxidant activity. New Journal of Chemistry (RSC Publishing). [Link]
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A Comprehensive Technical Guide to the Safe Handling and Application of 4-Ethynylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Synthetic Power and Prudent Handling of a Versatile Building Block

4-Ethynylphenol stands as a cornerstone molecule in modern organic synthesis, prized for its dual functionality that marries the reactivity of a terminal alkyne with the versatile chemical handles of a phenol. This unique combination makes it an invaluable synthon in the development of novel pharmaceuticals, advanced polymers, and intricate molecular probes. However, the very features that make it synthetically attractive also necessitate a rigorous and informed approach to its handling. This guide is crafted to provide a deep, technically-grounded understanding of the safety protocols and handling precautions essential for the safe and effective use of this compound in a research and development setting. By elucidating the causality behind safety measures, this document aims to empower scientists to work confidently and securely with this potent chemical entity.

Section 1: Physicochemical Profile and Hazard Identification

A foundational understanding of the intrinsic properties of this compound is the first step in a robust safety assessment. Its physical and chemical characteristics directly inform its potential hazards and dictate the necessary handling precautions.

Table 1: Physicochemical Properties of this compound

PropertyValueData Source(s)
Molecular Formula C₈H₆O[1][2]
Molecular Weight 118.13 g/mol [1][2]
Appearance Clear yellow liquid to light brown or brown crystalline powder[2]
Boiling Point 216.2 °C at 760 mmHg[1][2][3]
Flash Point 97 - 100 °C[1][3][4]
Density 1.12 g/cm³[1][2][3]

GHS Hazard Identification:

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards. It is imperative that all personnel handling this compound are intimately familiar with these classifications and the associated risks.

  • Signal Word: Warning [5]

  • Hazard Statements:

    • H302: Harmful if swallowed.[6][7]

    • H312: Harmful in contact with skin.[5]

    • H315: Causes skin irritation.[6][8]

    • H319: Causes serious eye irritation.[6][8]

    • H332: Harmful if inhaled.[5]

    • H335: May cause respiratory irritation.[6]

  • Precautionary Statements: A comprehensive list of precautionary statements, including P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P280 (Wear protective gloves/protective clothing/eye protection/face protection), can be found on the manufacturer's Safety Data Sheet (SDS).[5][6]

Section 2: Reactivity, Stability, and Incompatibility

The chemical reactivity of this compound is centered around its two functional groups. The terminal alkyne is susceptible to deprotonation and can form potentially explosive metal acetylides, particularly with heavy metals. The phenolic hydroxyl group imparts acidic properties and can react exothermically with bases.

  • Chemical Stability: Stable under recommended storage conditions.[6]

  • Conditions to Avoid: Exposure to light and heat should be minimized.[9] The enrichment of fine dust can lead to the danger of dust explosion.[8]

  • Incompatible Materials:

    • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.[6][8][9]

    • Acid Chlorides and Anhydrides: Can react with the phenolic hydroxyl group.[9]

  • Hazardous Decomposition Products: Under combustion, this compound can decompose to form carbon monoxide and carbon dioxide.[4][8][9]

Section 3: Core Safety Directives and Handling Protocols

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is mandatory when working with this compound.

cluster_planning Risk Assessment & Preparation cluster_execution Experimental Execution cluster_conclusion Waste Management & Decontamination p1 Thoroughly Review SDS p2 Identify Incompatible Materials p1->p2 p3 Designate and Prepare Fume Hood p2->p3 e1 Don Appropriate PPE p3->e1 Proceed to Experiment e2 Ground Equipment to Prevent Static Discharge e1->e2 e3 Dispense Solid Away from Ignition Sources e2->e3 e4 Maintain Inert Atmosphere (if required by protocol) e3->e4 c1 Quench Reaction (if applicable) e4->c1 Proceed to Cleanup c2 Segregate Halogenated and Non-Halogenated Waste c1->c2 c3 Dispose in Labeled, Sealed Containers c2->c3 c4 Decontaminate Glassware and Work Surfaces c3->c4

Figure 1: A logical workflow for the safe handling of this compound.

Personal Protective Equipment (PPE) - The Last Line of Defense:

The selection of appropriate PPE must be based on a thorough risk assessment of the specific experimental procedure.

Table 2: Recommended Personal Protective Equipment

CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and/or a full-face shield.Protects against splashes and airborne particles, mitigating the risk of serious eye irritation.[4]
Skin Protection Nitrile gloves and a flame-retardant lab coat.Prevents skin contact, which can cause irritation and harmful effects.[4][10]
Respiratory Protection Work should be conducted in a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator with an appropriate filter for organic vapors and particulates is required.Minimizes the risk of inhaling harmful dust or vapors, which can cause respiratory tract irritation.[4][10]

Section 4: Storage, Spills, and Waste Disposal

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[10] For long-term stability, storage in a freezer under an inert atmosphere at temperatures below -20°C is recommended.[5]

Spill Management: In the event of a spill, evacuate non-essential personnel. Wearing the appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite) and sweep it into a suitable, sealed container for disposal.[6] Ensure adequate ventilation of the affected area.[6]

Waste Disposal: All waste containing this compound must be treated as hazardous. Dispose of contents and containers in accordance with local, state, and federal regulations, typically via a licensed hazardous waste disposal company.[6][10]

Section 5: Emergency and First-Aid Procedures

Immediate and correct first-aid response is critical in the event of accidental exposure.

  • If Inhaled: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][10]

  • In Case of Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[9][10]

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9][10]

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and give 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][10]

Section 6: Illustrative Application in a Synthetic Workflow

The utility of this compound is exemplified in its use in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The following diagram illustrates a generalized workflow for such a reaction.

start Start reagents Dissolve this compound (1 eq.) and Azide Partner (1.1 eq.) in Solvent start->reagents catalyst Add CuSO4 (0.05 eq.) and Sodium Ascorbate (0.1 eq.) reagents->catalyst reaction Stir under Nitrogen at RT catalyst->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Aqueous Workup and Extraction monitor->workup purify Column Chromatography workup->purify characterize NMR, MS, IR Analysis purify->characterize end Pure Triazole Product characterize->end

Figure 2: A generalized experimental workflow for a CuAAC reaction.

This protocol serves as a template; specific conditions should be optimized for each unique substrate pairing. The safety precautions outlined in this guide must be adhered to throughout every step of this and any other procedure involving this compound.

References

  • This compound | CAS#:2200-91-1 | Chemsrc. (2025-08-25).
  • This compound - LookChem. (n.d.).
  • This compound | C8H6O | CID 32758 - PubChem - NIH. (n.d.).
  • Safety Data Sheet: 4-Ethylphenol - Chemos GmbH&Co.KG. (n.d.).
  • SAFETY DATA SHEET Phenol, 4-ethyl- - Synerzine. (2015-05-30).
  • Material Safety Data Sheet - 4-Ethylphenol, 97% - Cole-Parmer. (n.d.).

Sources

A Senior Application Scientist's Guide to 4-Ethynylphenol and its Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 4-ethynylphenol, a versatile molecular scaffold, and its instrumental role in modern medicinal chemistry. We will dissect its core chemical attributes, explore synthetic strategies for its derivatization, and examine its application in the development of targeted therapeutics, moving beyond a simple recitation of facts to an analysis of the causal relationships that drive experimental design and application.

The this compound Core: A Privileged Scaffold

At first glance, this compound (IUPAC Name: this compound) is a simple aromatic compound. However, its utility in drug discovery stems from the unique and complementary reactivity of its two key functional groups: the phenolic hydroxyl group and the terminal alkyne (ethynyl group).

Core Chemical & Physical Properties

A foundational understanding of the molecule's properties is critical for its application in synthesis and biological screening.

PropertyValueSource(s)
Molecular Formula C₈H₆O[1][2]
Molecular Weight 118.13 g/mol [1][2]
Boiling Point 216.2 °C at 760 mmHg[2][3]
Flash Point 97 °C[2][3]
Density 1.12 g/cm³[2][3]
pKa 8.76 ± 0.13 (Predicted)[4]
LogP 1.37 - 1.8[3][4]
The Strategic Importance of the Functional Groups

The power of this compound lies in its bifunctionality, which allows for controlled, sequential, or orthogonal chemical modifications.

  • The Phenolic Hydroxyl Group: The phenol moiety is a classic pharmacophoric element. Its acidic proton allows it to act as a potent hydrogen bond donor, crucial for anchoring a molecule within a protein's binding site. Furthermore, it can be readily converted into ethers or esters to modulate physicochemical properties such as solubility, lipophilicity (LogP), and metabolic stability, or to act as a handle for attaching larger fragments.

  • The Terminal Ethynyl Group: The C-C triple bond is not merely a structural linker; it is a hub of chemical reactivity. Its terminal, slightly acidic proton and its electron-rich pi systems make it an exceptionally versatile handle for building molecular complexity. It is the key to unlocking a vast chemical space through highly efficient and specific coupling reactions. This versatility is a primary reason why organic synthesis is a cornerstone of transforming drug discovery.[5]

Synthesis and Derivatization: Building the Molecular Arsenal

The true potential of this compound is realized through its derivatization. Modern synthetic methodologies provide a robust toolkit for modifying the core scaffold with high precision.

Key Derivatization Strategies

The derivatization strategy is dictated by the desired target and the required physicochemical properties. The phenolic and ethynyl groups can be functionalized selectively to build complex molecules.

  • At the Ethynyl Terminus: This is where the most powerful complexity-building reactions occur.

    • Palladium-Catalyzed Cross-Coupling: The Sonogashira coupling, which joins terminal alkynes with aryl or vinyl halides, is the most common method. This reaction is highly reliable for forming C(sp)-C(sp²) bonds, directly linking the phenol core to other aromatic or heteroaromatic systems.

    • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Popularly known as "Click Chemistry," this reaction provides a near-quantitative method for forming stable 1,2,3-triazole rings by reacting the alkyne with an organic azide. The resulting triazole is an excellent bioisostere for an amide bond and can participate in hydrogen bonding, making it a valuable linker in drug design.

  • At the Phenolic Terminus: Modifications here are typically used to fine-tune properties or to link to other pharmacophores.

    • Williamson Ether Synthesis: Deprotonation of the phenol followed by reaction with an alkyl halide is a classic and effective method for installing ether linkages. This is often used to connect the phenol core to another molecular fragment via a flexible or rigid linker.

    • Esterification: Reaction with carboxylic acids (Fisher esterification) or acyl chlorides creates esters, which can act as prodrugs that are cleaved in vivo to release the active phenolic drug.

General Synthetic Workflow

The following diagram illustrates the logical flow from the core scaffold to a library of diverse derivatives, a common strategy in early-stage drug discovery.

G cluster_0 Core Scaffold cluster_1 Derivatization at Ethynyl Group cluster_2 Derivatization at Phenol Group cluster_3 Final Compound Library A This compound B Sonogashira Coupling (Aryl Halides) A->B C Click Chemistry (CuAAC) (Azides) A->C D Etherification (Alkyl Halides) A->D E Esterification (Acyl Chlorides) A->E F Diverse Bioactive Candidates B->F C->F D->F E->F

Caption: Synthetic pathways from this compound to diverse derivatives.

Applications in Medicinal Chemistry: From Scaffold to Drug Candidate

The true measure of a scaffold's value is in the biological activity of its derivatives. The this compound core is present in compounds targeting a range of diseases, from cancer to metabolic disorders.

Protein Kinase Inhibitors for Oncology

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. A series of 4-amino-2-(thio)phenol derivatives have been developed as potent protein kinase inhibitors.[6] The substitution of a sulfonamide for an amide fragment was found to be key in enhancing inhibitory activity.[6]

CompoundTarget KinaseIC₅₀ (µM)Source
Compound 5i Protein Kinase B / AKT1.26[6]
Compound 5i ABL Tyrosine Kinase1.50[6]

These compounds also demonstrated significant anti-angiogenic properties in both Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assays and rat thoracic aorta rings tests, suggesting a multi-faceted anti-cancer profile.[6]

G cluster_0 Inhibition A Growth Factor Signal B Receptor Tyrosine Kinase (e.g., ABL) A->B C Downstream Signaling (e.g., AKT pathway) B->C D Cell Proliferation & Angiogenesis C->D E This compound Derivative (Inhibitor) E->B

Sources

A Theoretical Deep Dive into the Electronic Landscape of 4-Ethynylphenol: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Ethynylphenol - A Molecule of Growing Interest

This compound (4-EP) is a bifunctional organic molecule that has garnered significant attention in materials science and medicinal chemistry.[1] Its structure, featuring a phenolic hydroxyl group and a terminal ethynyl substituent on a benzene ring, imparts a unique combination of properties. The hydroxyl group can engage in hydrogen bonding and act as a proton donor, while the ethynyl group serves as a versatile handle for various chemical transformations, including polymerization and click chemistry.[1] Understanding the intricate electronic properties of 4-EP at a quantum mechanical level is paramount for harnessing its full potential in the rational design of novel materials and therapeutic agents.

This in-depth technical guide provides a comprehensive theoretical framework for characterizing the electronic properties of this compound. We will delve into its molecular structure, aromaticity, frontier molecular orbitals, and chemical reactivity using state-of-the-art computational chemistry methods. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage theoretical insights for their experimental endeavors.

I. The Computational Gauntlet: A Workflow for Unraveling Electronic Properties

To thoroughly investigate the electronic characteristics of this compound, a multi-faceted computational approach is employed. Density Functional Theory (DFT) stands as the cornerstone of this workflow due to its excellent balance of accuracy and computational cost for systems of this size.[2][3] The choice of functional and basis set is critical for obtaining reliable results. The B3LYP hybrid functional, known for its robust performance in predicting the electronic structure of organic molecules, paired with a Pople-style basis set such as 6-311++G(d,p), which includes diffuse and polarization functions, offers a reliable level of theory for this analysis.[2][4]

Our theoretical investigation will follow a systematic and self-validating protocol, ensuring the scientific integrity of the generated data.

Computational_Workflow cluster_0 Computational Protocol cluster_1 Analysis & Interpretation Geometry_Optimization Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Frequency_Analysis Frequency Analysis Geometry_Optimization->Frequency_Analysis Verify Minimum Electronic_Properties Electronic Property Calculations Frequency_Analysis->Electronic_Properties Structural_Parameters Molecular Structure (Bond Lengths, Angles) Electronic_Properties->Structural_Parameters Aromaticity Aromaticity Analysis (NICS) Electronic_Properties->Aromaticity FMO Frontier Molecular Orbitals (HOMO-LUMO Gap) Electronic_Properties->FMO Reactivity Reactivity Descriptors (MEP, Fukui Functions) Electronic_Properties->Reactivity Spectroscopy Vibrational Spectra (IR & Raman) Electronic_Properties->Spectroscopy

Caption: A generalized workflow for the computational analysis of this compound.

Experimental Protocol: In Silico Analysis of this compound
  • Geometry Optimization: The initial step involves finding the lowest energy conformation of the this compound molecule. This is achieved through a geometry optimization calculation using the B3LYP functional and the 6-311++G(d,p) basis set.[2][4] The convergence criteria should be set to tight to ensure a true energy minimum is located.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface. The calculated vibrational frequencies can be used to simulate the infrared (IR) and Raman spectra of the molecule.[4][5]

  • Electronic Property Calculations: With the optimized geometry, a series of single-point energy calculations are conducted to determine the electronic properties. This includes the calculation of molecular orbitals, the molecular electrostatic potential, and the necessary data for Fukui function analysis.

II. Molecular Structure and Aromaticity: The Foundation of Reactivity

The optimized molecular structure of this compound reveals a planar phenyl ring, a consequence of the sp² hybridization of the carbon atoms. The hydroxyl and ethynyl groups lie in the plane of the ring.

A key feature of the phenol moiety is its aromaticity, a concept that describes the enhanced stability of cyclic, planar molecules with a continuous ring of p-orbitals containing 4n+2 π-electrons, as dictated by Hückel's rule.[6] To quantify the aromaticity of the phenol ring in 4-EP, we can employ the Nucleus-Independent Chemical Shift (NICS) method.[7] NICS values are calculated at the geometric center of the ring (NICS(0)) and typically 1 Å above the plane of the ring (NICS(1)). A negative NICS value is indicative of aromatic character, signifying a diatropic ring current induced by an external magnetic field.[7][8] For this compound, a significant negative NICS value is expected for the phenyl ring, confirming its aromatic nature.

Aromaticity_Concept cluster_0 Criteria for Aromaticity Cyclic Cyclic Structure Aromaticity Aromaticity Cyclic->Aromaticity Planar Planar Geometry Planar->Aromaticity Conjugated Conjugated p-orbitals Conjugated->Aromaticity Huckel 4n+2 π-electrons Huckel->Aromaticity

Caption: The key criteria for determining aromaticity in a cyclic molecule.

III. Frontier Molecular Orbitals: The Heart of Electronic Transitions and Reactivity

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[5] The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons.[9] The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule.[5][10] A smaller HOMO-LUMO gap generally implies higher reactivity and lower stability.[5][11]

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the oxygen atom of the hydroxyl group, reflecting their electron-donating nature. The LUMO, on the other hand, is likely to have significant contributions from the ethynyl group and the π* orbitals of the benzene ring, indicating these as potential sites for nucleophilic attack.

ParameterDescriptionSignificance for this compound
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the electron-donating ability. A higher energy suggests a better electron donor.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the electron-accepting ability. A lower energy suggests a better electron acceptor.
HOMO-LUMO Gap (ΔE) ΔE = ELUMO - EHOMOA smaller gap suggests higher reactivity and lower kinetic stability.[5][10]

IV. Mapping Reactivity: Molecular Electrostatic Potential and Fukui Functions

To gain a more nuanced understanding of the chemical reactivity of this compound, we can utilize two powerful theoretical tools: the Molecular Electrostatic Potential (MEP) and Fukui functions.

A. Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule.[12] It provides a visual representation of the charge distribution and is invaluable for identifying regions that are prone to electrophilic and nucleophilic attack.[12]

  • Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack. For 4-EP, these regions are expected around the oxygen atom of the hydroxyl group and the π-system of the ethynyl triple bond.

  • Blue Regions: Represent positive electrostatic potential, indicating areas of low electron density or electron deficiency. These are the preferred sites for nucleophilic attack. In 4-EP, the hydrogen atom of the hydroxyl group will exhibit a strong positive potential.

MEP_Interpretation cluster_0 Color Interpretation cluster_1 Reactivity Prediction MEP_Surface Molecular Electrostatic Potential (MEP) Surface Red Red/Yellow (Negative Potential) MEP_Surface->Red Green Green (Neutral Potential) MEP_Surface->Green Blue Blue (Positive Potential) MEP_Surface->Blue Electrophilic_Attack Site for Electrophilic Attack Red->Electrophilic_Attack Nucleophilic_Attack Site for Nucleophilic Attack Blue->Nucleophilic_Attack

Caption: Interpretation of Molecular Electrostatic Potential (MEP) maps for reactivity analysis.

B. Fukui Functions: A Quantitative Approach to Site Selectivity

Fukui functions provide a more quantitative measure of the reactivity of different atomic sites within a molecule. They describe the change in electron density at a particular point in the molecule when an electron is added or removed. There are three main types of Fukui functions:

  • f+(r): For nucleophilic attack (electron acceptance). A higher value indicates a more reactive site for a nucleophile.

  • f-(r): For electrophilic attack (electron donation). A higher value indicates a more reactive site for an electrophile.

  • f0(r): For radical attack.

By calculating the condensed Fukui functions for each atom in this compound, we can precisely identify the most susceptible sites for different types of chemical reactions, providing valuable guidance for synthetic chemists.

V. Spectroscopic Properties: The Theoretical Fingerprint

As part of the computational workflow, the vibrational frequencies of this compound can be calculated. These frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. The calculated frequencies and their corresponding intensities can be used to generate theoretical infrared (IR) and Raman spectra.[4][5] Comparing these theoretical spectra with experimentally obtained spectra can serve as a powerful tool for structural confirmation and for understanding the vibrational characteristics of the molecule. For instance, the characteristic stretching frequencies of the O-H, C≡C, and C-H bonds can be identified and analyzed.

VI. Implications for Drug Development and Materials Science

The theoretical insights into the electronic properties of this compound have significant implications for its practical applications:

  • Drug Development: The MEP and Fukui function analyses can guide the design of 4-EP derivatives as potential drug candidates. By understanding the reactive sites, medicinal chemists can predict how the molecule might interact with biological targets, such as enzymes or receptors. The ability of the hydroxyl group to act as a hydrogen bond donor and acceptor is particularly relevant for molecular recognition in biological systems.

  • Materials Science: The reactivity of the ethynyl group, as elucidated by the electronic structure analysis, is key to its use as a monomer in polymerization reactions. The HOMO-LUMO gap can provide an indication of the potential electronic and optical properties of polymers derived from 4-EP. The ability to tune these properties by modifying the electronic structure of the monomer is a powerful strategy in the design of novel functional materials.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the in-depth study of the electronic properties of this compound. By employing a robust computational workflow based on Density Functional Theory, we can gain profound insights into its molecular structure, aromaticity, frontier molecular orbitals, and chemical reactivity. The theoretical descriptors discussed herein, including the HOMO-LUMO gap, Molecular Electrostatic Potential, and Fukui functions, provide a powerful toolkit for researchers and professionals in drug development and materials science. The judicious application of these computational methods can accelerate the discovery and design of new molecules and materials with tailored properties, ultimately unlocking the full potential of versatile building blocks like this compound.

References

  • ResearchGate. (n.d.). Molecular electrostatic potential (MEP) surface of 4-MAPS obtained from BHandHLYP level.
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  • RJPN. (n.d.). Theoretical evaluation of chemical reactivity of phenol, 2-aminophenol and 2-nitrophenol by DFT.
  • YMER. (2022). DFT, FT-IR, Fukui Function and MESP analyses of 2-ethoxy-4-{(E)-[(3 nitrophenyl)imino]methyl}phenol.
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  • PubMed. (2002). Theoretical vibrational analysis of monohalogenated phenols.
  • ResearchGate. (n.d.). Comparison of aromaticity in known aromatic 1, antiaromatic compounds...
  • SETSCI Conference Proceedings. (n.d.). DFT Computational Studies on (E)-4-bromo-5-fluora-2-((4-methoxyphenylimino)methyl)phenol.
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  • Wiley-VCH. (n.d.). 1 Aromaticity and Antiaromaticity in Nanographenes: An Overview.
  • Material Science Research India. (2021, September 2). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration.
  • REVISTA DE CHIMIE. (n.d.). Understanding the Chemical Reactivity of Dihydroxyfumaric Acid and its Derivatives through Conceptual DFT.
  • ResearchGate. (2025, January 7). Why does the HOMO-LUMO gap calculated using ground-state DFT differ from the HOMO-LUMO gap and excitation energies obtained through TDDFT?
  • Wikipedia. (n.d.). HOMO and LUMO.
  • ResearchGate. (n.d.). Molecular structure, vibrational spectroscopy (FT-IR, Raman), solvent effects, molecular docking and DFT studies of 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-prop-2-en-1-one.
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The Pivotal Role of 4-Ethynylphenol in Advancing Click Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of 4-ethynylphenol as a critical building block in the realm of click chemistry. Moving beyond a simple recitation of protocols, this document, authored from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices, offering field-proven insights into the strategic application of this versatile molecule. We will dissect the unique structural attributes of this compound, elucidate its role in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, and present detailed methodologies for its application in bioconjugation, drug discovery, and materials science. The guide is structured to provide not only the "how" but, more importantly, the "why," empowering researchers to leverage the full potential of this compound in their synthetic endeavors.

Introduction: The Strategic Advantage of this compound in Molecular Construction

Click chemistry, a concept introduced by K.B. Sharpless, has revolutionized molecular synthesis by offering a set of powerful, reliable, and selective reactions for the rapid and modular construction of new molecules.[1] At the heart of this chemical philosophy lies the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction celebrated for its high yields, mild reaction conditions, and exceptional functional group tolerance.[1][2][3]

Within the diverse toolbox of alkynes available for this transformation, this compound (4-hydroxyphenylacetylene) emerges as a synthon of significant strategic importance. Its bifunctional nature, possessing both a terminal alkyne for the click reaction and a nucleophilic phenol group, opens a gateway to a vast chemical space for the synthesis of complex architectures. The phenolic hydroxyl can serve as a handle for further functionalization, act as a critical pharmacophore, or influence the material properties of the resulting constructs. This guide will illuminate the multifaceted role of this compound, transforming it from a simple reagent into a strategic tool for molecular innovation.

Physicochemical Properties and Handling of this compound

A thorough understanding of the reagent's properties is paramount for its effective and safe utilization.

PropertyValueSource
Molecular Formula C₈H₆O[4][5][6]
Molecular Weight 118.13 g/mol [4][5][6]
Appearance Clear yellow liquid[4]
Boiling Point 216.2 °C at 760 mmHg[4][6]
Flash Point 97 °C[4][6]
Density 1.12 g/cm³[4][6]
CAS Number 2200-91-1[5][6][7]

Safety and Handling: this compound is harmful if swallowed, in contact with skin, or if inhaled.[8] It is crucial to handle this compound in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store in a cool, dry place away from oxidizing agents. For detailed safety information, always consult the latest Safety Data Sheet (SDS).

The Core Mechanism: this compound in the CuAAC Reaction

The CuAAC reaction is a [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species, to exclusively form a 1,4-disubstituted 1,2,3-triazole. The phenolic proton of this compound does not interfere with the reaction, a testament to the remarkable functional group tolerance of click chemistry.

CuAAC_Mechanism

Caption: The catalytic cycle of the CuAAC reaction involving this compound.

The generally accepted mechanism involves the formation of a copper(I)-acetylide intermediate from this compound. This intermediate then reacts with the organic azide in a stepwise manner to form a six-membered copper-containing ring, which subsequently rearranges and, upon protonolysis, yields the stable 1,4-disubstituted 1,2,3-triazole product and regenerates the copper(I) catalyst.

Experimental Protocols and Methodologies

The following sections provide detailed, step-by-step methodologies for the application of this compound in click chemistry. These protocols are intended as a starting point and may require optimization based on the specific substrates and desired outcomes.

General Protocol for the Synthesis of 1-(4-Hydroxyphenyl)-1,2,3-Triazoles

This protocol outlines a standard procedure for the CuAAC reaction using this compound.

Materials:

  • This compound

  • Organic azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of tert-butanol and water, or DMF)

  • Stir bar

  • Reaction vessel (e.g., round-bottom flask or vial)

Procedure:

  • Reactant Preparation: In a reaction vessel, dissolve this compound (1.0 eq.) and the organic azide (1.0-1.2 eq.) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 eq.). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq.).

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

  • Reaction Monitoring: The reaction is typically stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality of Choices:

  • Excess Azide: A slight excess of the azide can help drive the reaction to completion, especially if the azide is volatile or prone to decomposition.

  • In situ Catalyst Formation: The use of CuSO₄ and a reducing agent like sodium ascorbate is a convenient and common method to generate the active Cu(I) catalyst in situ.[9] This avoids the need to handle potentially unstable Cu(I) salts.

  • Solvent System: A mixture of t-butanol and water is often effective as it can dissolve both organic and inorganic reagents. DMF is another excellent solvent for this reaction.

Bioconjugation: Labeling of Biomolecules

This compound can be used to introduce an alkyne handle onto biomolecules, which can then be "clicked" with azide-functionalized reporters such as fluorescent dyes or biotin.

Bioconjugation_Workflow

Caption: General workflow for bioconjugation using this compound.

Protocol for Protein Labeling:

  • Activation of this compound: The phenolic hydroxyl group of this compound can be activated for reaction with primary amines on a protein (e.g., lysine residues). A common method is to convert it to an N-hydroxysuccinimide (NHS) ester.

  • Protein Modification: The alkyne-modified protein is then reacted with an azide-functionalized reporter molecule using a bioconjugation-compatible CuAAC protocol, often employing a copper-chelating ligand like THPTA to minimize copper-induced damage to the biomolecule.[3]

Trustworthiness of the Protocol: This two-step approach ensures that the click reaction is bioorthogonal, meaning the alkyne and azide groups react specifically with each other without cross-reactivity with other functional groups present in the biological system.

Polymer Functionalization

This compound is a valuable monomer or functionalizing agent in polymer chemistry. It can be incorporated into polymer chains or grafted onto existing polymers, providing a reactive handle for post-polymerization modification via click chemistry.[8][10][11]

Example: Functionalization of a Polystyrene-based Polymer

  • Polymer Synthesis: A copolymer containing units with a reactive group (e.g., chloromethylstyrene) is synthesized.

  • Introduction of the Azide Handle: The polymer is reacted with sodium azide to convert the chloro groups into azide functionalities.

  • Click Reaction with this compound: The azide-functionalized polymer is then reacted with this compound under CuAAC conditions to introduce the phenol group onto the polymer.

This method allows for the precise and efficient modification of polymer properties. The introduced phenol groups can, for example, alter the polymer's solubility, introduce hydrogen bonding capabilities, or serve as a precursor for further chemical transformations.

Applications in Drug Discovery and Materials Science

The 1,2,3-triazole core formed through the click reaction is not merely a linker; it is a stable, aromatic heterocycle with a significant dipole moment and the ability to participate in hydrogen bonding. These properties make it an excellent pharmacophore in drug design.[12][13]

Drug Discovery

The 4-hydroxyphenyl-1,2,3-triazole scaffold, readily accessible from this compound, is a privileged structure in medicinal chemistry. The phenol group can mimic a carboxylic acid or other hydrogen-bonding functionalities, leading to enhanced binding affinity with biological targets.[14]

Examples of Bioactive Triazoles Derived from Phenolic Alkynes:

  • Anticancer Agents: The triazole ring can act as a stable isostere for amide bonds, and the phenolic hydroxyl can form crucial interactions with target enzymes.

  • Antimicrobial Agents: Many antifungal and antibacterial compounds feature triazole cores.[12][13]

  • Enzyme Inhibitors: The rigid triazole linker can position pharmacophores in the optimal orientation for binding to an enzyme's active site.

Drug_Discovery_Pathway

Caption: The role of this compound in a typical drug discovery workflow.

Materials Science

The ability to precisely functionalize polymers and surfaces with this compound via click chemistry has significant implications for materials science.

  • Smart Materials: The phenolic group can be used to create pH-responsive materials, as its protonation state changes with pH.

  • Functional Surfaces: Surfaces can be modified with this compound to alter their hydrophilicity, create specific binding sites, or attach other molecules.

  • Advanced Polymers: The incorporation of the rigid triazole ring and the polar phenol group can significantly impact the thermal and mechanical properties of polymers.

Quantitative Data and Characterization

The successful synthesis of 4-hydroxyphenyl-1,2,3-triazoles can be confirmed by a suite of analytical techniques.

TechniqueExpected Observations
¹H NMR Appearance of a characteristic singlet for the triazole proton (typically δ 7.5-8.5 ppm). Signals corresponding to the aromatic protons of the 4-hydroxyphenyl group and the substituent from the azide will also be present. The phenolic -OH proton will appear as a broad singlet.
¹³C NMR Signals for the two carbon atoms of the triazole ring will be observed in the aromatic region.
FT-IR Disappearance of the characteristic alkyne C≡C-H stretch (around 3300 cm⁻¹) and the azide N₃ stretch (around 2100 cm⁻¹). Appearance of bands associated with the triazole ring and the phenolic O-H stretch.
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of the triazole product will be observed.
Melting Point Pure, crystalline triazole products will exhibit a sharp melting point.

Example Characterization Data for a 1-(4-Hydroxyphenyl)-1,2,3-Triazole Derivative:

For a hypothetical product, 1-benzyl-4-(4-hydroxyphenyl)-1H-1,2,3-triazole, the following spectral data would be anticipated:

  • ¹H NMR (DMSO-d₆): δ 9.6 (s, 1H, OH), 8.2 (s, 1H, triazole-H), 7.5-7.2 (m, 5H, Ar-H of benzyl), 7.4 (d, 2H, Ar-H), 6.8 (d, 2H, Ar-H), 5.6 (s, 2H, CH₂).

  • Yield: Typically high, often >80-90%.

Conclusion: A Versatile and Indispensable Tool

This compound has firmly established itself as a cornerstone reagent in the edifice of click chemistry. Its dual functionality, combined with the efficiency and reliability of the CuAAC reaction, provides a powerful and versatile platform for the synthesis of a vast array of complex molecules. From the rational design of new pharmaceuticals to the engineering of advanced materials, the strategic application of this compound empowers researchers to build with precision and purpose. The insights and methodologies presented in this guide are intended to serve as a robust foundation for the continued exploration and exploitation of this remarkable molecule, fostering innovation across the scientific disciplines.

References

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  • Mocharla, V. P., Colasson, B., & Sharpless, K. B. (2005). In situ click chemistry: probing the binding landscapes of biological molecules.
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  • Chemistry For Everyone. (2023, November 13). Why Use Click Chemistry For Efficient Polymer Functionalization? [Video]. YouTube.
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  • ResearchGate. (n.d.). Examples of bioactive 4-sulfonyl triazoles.
  • ResearchGate. (n.d.). Design and Synthesis of New Bioactive 1,2,4-Triazoles, Potential Antitubercular and Antimicrobial Agents.
  • ResearchGate. (2015). (PDF) Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches.
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  • ResearchGate. (2023). Ethynylsulfone‐Based Phenol‐Yne Click Polymerization Toward Multiple Stimulus‐Responsive Poly( β ‐aryloxylvinylsulfone)s.
  • Fokin, V. V., & Sharpless, K. B. (2008). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties.
  • ResearchGate. (n.d.). The process of in situ click chemistry.
  • The Organic Chemistry Tutor. (2022, October 7). A Cycloalkyne for Click Chemistry - Nobel Prize 2022, Retrosynthesis [Video]. YouTube.
  • ChemSrc. (n.d.). This compound.
  • Millward, S. W., Henning, R. K., & Heath, J. R. (2006). In situ click chemistry: from small molecule discovery to synthetic antibodies. Journal of the American Chemical Society, 128(42), 13832-13833.
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A Technical Guide to the Polymerization Potential of 4-Ethynylphenol: Synthesis, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Ethynylphenol stands as a versatile monomer, uniquely integrating the reactive ethynyl group with the functional phenolic hydroxyl moiety. This combination opens avenues for the synthesis of novel polymers with tailored properties, including high thermal stability, tunable solubility, and post-polymerization functionalization capabilities. This guide provides an in-depth exploration of the polymerization potential of this compound, targeting researchers, scientists, and professionals in drug development and materials science. We will delve into the primary polymerization pathways, offer detailed experimental protocols, and discuss the prospective applications of the resulting polymers, grounding our discussion in established scientific principles and cutting-edge research.

Introduction: The Strategic Importance of this compound

This compound (4-EHP) is an aromatic compound featuring a terminal alkyne and a hydroxyl group at opposing ends of a benzene ring.[1][2][3] This bifunctionality is the cornerstone of its utility as a monomer. The ethynyl group serves as a polymerizable unit through various mechanisms, including addition polymerization and cyclotrimerization, while the phenolic hydroxyl group offers a site for hydrogen bonding, catalysis, and post-polymerization modification. The resulting polymers, poly(this compound)s, are analogues of poly(phenylacetylene)s and poly(4-vinylphenol)s, and are of significant interest for their potential applications in electronics, adhesives, and biomedical coatings.[4]

The inherent reactivity of the acetylene unit allows for the formation of conjugated polymer backbones, which can impart unique optoelectronic properties.[5] Simultaneously, the phenolic group enhances solubility in polar solvents and provides a reactive handle for cross-linking or grafting other molecules, making poly(this compound) a highly adaptable material.

Polymerization Pathways of this compound

The polymerization of this compound can be approached through several distinct mechanistic routes. The choice of pathway is dictated by the desired polymer architecture, molecular weight, and properties. Key polymerization strategies include transition metal-catalyzed addition polymerization, oxidative coupling, and polycyclotrimerization.

Transition Metal-Catalyzed Addition Polymerization

This is a prominent method for polymerizing substituted acetylenes. The general mechanism involves the coordination of the alkyne to a transition metal center, followed by insertion into a metal-carbon or metal-hydride bond, leading to chain propagation.[6]

A variety of catalysts can be employed, with Ziegler-Natta systems and late transition metal complexes being particularly effective for acetylene polymerization.[5][6][7] For this compound, catalysts based on rhodium, palladium, and tungsten are of particular interest.

Rhodium-based Catalysts: Rhodium complexes, such as [Rh(nbd)Cl]2 (nbd = norbornadiene), are known to effectively polymerize phenylacetylene and its derivatives. The polymerization is thought to proceed via an insertion mechanism, yielding a polymer with a conjugated polyene backbone. The phenolic group in this compound can influence the catalytic activity and the properties of the resulting polymer.

Tungsten-based Catalysts: Metathesis catalysts, such as WCl6/Ph4Sn, have been successfully used for the polymerization of silane-protected 4-ethynyl-phenylacetylene.[8] A similar approach can be envisioned for this compound, likely requiring protection of the acidic phenolic proton to prevent catalyst deactivation.

Below is a generalized workflow for a transition metal-catalyzed polymerization of this compound.

G cluster_prep Monomer & Catalyst Preparation cluster_reaction Polymerization Reaction cluster_workup Polymer Isolation & Purification Monomer This compound (Protection of -OH if needed) Mixing Dissolve Monomer & Catalyst in Solvent Monomer->Mixing Catalyst Transition Metal Catalyst (e.g., [Rh(nbd)Cl]2) Catalyst->Mixing Solvent Anhydrous Solvent (e.g., Toluene, THF) Solvent->Mixing Reactor Inert Atmosphere Reactor (N2 or Ar) Reaction Stir at Controlled Temperature (e.g., 30-80 °C) Reactor->Reaction Mixing->Reactor Quench Quench with Methanol Reaction->Quench Precipitate Precipitate Polymer in Non-solvent (e.g., Hexane) Quench->Precipitate Filter Filter and Wash Precipitate->Filter Dry Dry under Vacuum Filter->Dry P4EHP P4EHP Dry->P4EHP Final Product: Poly(this compound)

Caption: Workflow for Transition Metal-Catalyzed Polymerization.

Oxidative Coupling (Glaser-Hay Coupling)

Oxidative coupling of terminal alkynes, such as the Glaser-Hay coupling, provides a route to poly(phenylene ethynylene)s. This method utilizes a copper(I) salt and an amine base in the presence of an oxidant (typically oxygen) to couple the terminal alkyne units, forming a diacetylene linkage. Applying this to this compound would result in a polymer with a rigid-rod structure, characterized by alternating phenylene and butadiynylene units.

The mechanism involves the formation of a copper(I) acetylide intermediate, which then undergoes oxidative dimerization. The phenolic group can potentially coordinate with the copper catalyst, influencing the reaction rate and polymer structure.

G start This compound Monomer intermediate Copper(I) Acetylide Intermediate start->intermediate Coordination catalyst Cu(I) Catalyst (e.g., CuCl) Amine Base (e.g., TMEDA) catalyst->intermediate oxidant Oxidant (O2) dimerization Oxidative Dimerization oxidant->dimerization intermediate->dimerization polymer Poly(4-phenylenebutadiynylene) dimerization->polymer Chain Growth

Caption: Oxidative Coupling Polymerization Pathway.

Polycyclotrimerization

The [2+2+2] cyclotrimerization of alkynes is a powerful atom-economical reaction that can be used to synthesize highly branched or cross-linked polymers with aromatic rings in the backbone.[9] Catalysts for this transformation are typically based on cobalt, nickel, or rhodium. When this compound is subjected to these conditions, a polyphenylene network is formed, with the phenolic groups decorating the aromatic backbone.

This approach is particularly useful for creating thermosetting resins and materials with high thermal stability and char yield. The degree of cross-linking can be controlled by adjusting the reaction conditions and the catalyst concentration.

Experimental Protocols

The following protocols are illustrative and may require optimization based on specific laboratory conditions and desired polymer characteristics.

Protocol 3.1: Rhodium-Catalyzed Addition Polymerization

Materials:

  • This compound (98%)

  • [Rh(nbd)Cl]2 (98%)

  • Triethylamine (Et3N, anhydrous)

  • Toluene (anhydrous)

  • Methanol

  • Hexane

Procedure:

  • In a nitrogen-filled glovebox, add this compound (e.g., 1.0 g, 8.46 mmol) and triethylamine (e.g., 1.2 mL, 8.6 mmol) to a dried Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous toluene (e.g., 20 mL) to dissolve the monomer.

  • In a separate vial, dissolve [Rh(nbd)Cl]2 (e.g., 20 mg, 0.043 mmol) in anhydrous toluene (5 mL).

  • Transfer the catalyst solution to the monomer solution via syringe.

  • Seal the flask and stir the reaction mixture at 30 °C for 24 hours.

  • Quench the polymerization by adding methanol (5 mL).

  • Precipitate the polymer by slowly pouring the reaction mixture into a beaker containing vigorously stirred hexane (200 mL).

  • Collect the precipitated polymer by filtration, wash with additional hexane, and dry under vacuum at 40 °C to a constant weight.

Protocol 3.2: Characterization of Poly(this compound)

The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.

Technique Purpose Expected Observations
FTIR Spectroscopy To confirm the polymerization of the ethynyl group and the presence of the phenolic hydroxyl group.Disappearance or significant reduction of the C≡C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹). Presence of a broad O-H stretch (3200-3600 cm⁻¹) and aromatic C=C stretches (1500-1600 cm⁻¹).
¹H NMR Spectroscopy To elucidate the polymer structure.Broad signals in the aromatic region (6.5-7.5 ppm) and the vinyl proton region (5.5-6.5 ppm), confirming the polyene backbone. A broad signal for the phenolic proton.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).Provides information on the molecular weight distribution, which is crucial for understanding the physical properties of the polymer.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer.Determines the decomposition temperature and char yield, which are typically high for conjugated polymers.

Properties and Potential Applications

Poly(this compound) combines the properties of conjugated polymers and phenolic resins, leading to a unique set of characteristics.

Key Properties:

  • Thermal Stability: The aromatic backbone and potential for cross-linking through the phenolic groups can lead to high thermal stability.

  • Solubility: The hydroxyl groups can impart solubility in polar organic solvents such as THF, DMF, and DMSO, facilitating processing.

  • Adhesion: Similar to poly(4-vinylphenol), the hydrogen-bonding capability of the phenolic groups promotes strong adhesion to various substrates.[4]

  • Reactivity: The polymer backbone contains reactive hydroxyl groups that can be used for post-polymerization modification, such as grafting or cross-linking.

Potential Applications:

  • High-Performance Materials: As a precursor for carbon materials due to its high char yield.[8]

  • Photoresists and Electronics: The phenolic structure is analogous to novolac resins and poly(4-vinylphenol), which are used in photoresist technology.[4] The conjugated backbone could also be exploited in organic semiconductor applications.[5]

  • Functional Coatings and Adhesives: The adhesive properties and the ability to cross-link make it a candidate for advanced coatings and adhesives.

  • Biomedical Applications: The hydroxyl groups can be used to attach bioactive molecules, suggesting potential use in drug delivery systems or biocompatible coatings.

Conclusion

This compound is a monomer with significant, yet not fully exploited, potential. The ability to polymerize its ethynyl group through multiple, well-established catalytic routes, combined with the versatile functionality of the phenolic hydroxyl group, makes it a valuable building block for advanced polymeric materials. Further research into the controlled polymerization of this compound and a deeper exploration of the structure-property relationships of the resulting polymers will undoubtedly unlock new applications in diverse fields of science and technology.

References

  • Catalytic Polymerization of Olefins and Acetylenes. (n.d.).
  • Catalytic Reactions of Acetylene: A Feedstock for the Chemical Industry Revisited. (n.d.).
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  • Synthesis and characterization of novel polymers containing poly((4-((4-nitrophenyl)ethynyl)phenyl)azanediyl)bis(ethane-2,1-diyl) as main chain and tolanic chromophores in the side chain with strong NLO-activity - ResearchGate. (2025, December 21).
  • Poly(4-vinylphenol) | Polysciences, Inc. (n.d.).
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  • 2200-91-1|this compound|BLD Pharm. (n.d.).
  • CAS 2200-91-1 4-Ethynyl-phenol - Alfa Chemistry. (n.d.).
  • The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review - MDPI. (n.d.).
  • This compound | CAS#:2200-91-1 | Chemsrc. (2025, August 25).
  • This compound | C8H6O | CID 32758 - PubChem - NIH. (n.d.).
  • 4-ETHYNYL-PHENOL | 2200-91-1 - ChemicalBook. (2024, December 18).

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Methodological & Application

Application Note & Protocol: Synthesis of Conjugated Poly(p-phenyleneethynylene)s via Sonogashira Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] Its application in polymer chemistry provides a powerful route to synthesize conjugated polymers, particularly poly(arylene ethynylene)s (PAEs), which are prized for their unique optical and electronic properties.[3][4] This guide provides a detailed protocol for the polymerization of an AB-type monomer, derived from 4-ethynylphenol, using a palladium-copper co-catalyzed Sonogashira reaction. We will delve into the mechanistic underpinnings of the polymerization, offer a step-by-step experimental procedure, discuss methods for polymer characterization, and provide insights into reaction optimization and troubleshooting. This document is intended for researchers in materials science, polymer chemistry, and drug development seeking to synthesize well-defined conjugated polymers for a variety of applications, including light-emitting diodes (LEDs), organic electronics, and advanced materials.[3][5]

Introduction: The Significance of Sonogashira Polymerization

The synthesis of conjugated polymers with rigid-rod-like structures is of paramount importance for the development of advanced functional materials. Poly(p-phenyleneethynylene)s (PPEs), a subclass of PAEs, are particularly noteworthy for their high thermal stability, strong photoluminescence, and excellent electronic properties.[5][6] The Sonogashira-Hagihara polycondensation is one of the most efficient methods for preparing these materials.[2] The reaction's tolerance of various functional groups and its typically mild reaction conditions make it an ideal choice for complex polymer synthesis.[1]

This protocol focuses on the polymerization of a monomer conceptually derived from this compound.[7] It is critical to understand that this compound itself cannot directly undergo Sonogashira self-condensation. The reaction requires an aryl halide (or triflate) and a terminal alkyne.[8] Therefore, an AB-type monomer must be synthesized from this compound, such as 4-iodo-ethynylbenzene or 4-bromo-ethynylbenzene, where the phenolic proton is replaced by a halogen. For the purposes of this guide, we will detail the polymerization of 4-iodo-ethynylbenzene as a representative AB-monomer. The presence of a phenolic -OH group would typically necessitate a protection-deprotection strategy to avoid side reactions with the basic amine solvent or catalyst system.

The Catalytic Cycle: Mechanism of Polymerization

The Sonogashira polymerization proceeds via two interconnected catalytic cycles involving palladium and copper.[2] The palladium cycle is responsible for the C-C bond formation, while the copper cycle facilitates the activation of the alkyne.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl-halide bond (Ar-X) of the monomer, forming a Pd(II) intermediate.[9]

  • Transmetalation: A copper(I)-acetylide species, generated in the copper cycle, transfers the acetylide group to the Pd(II) complex.

  • Reductive Elimination: The two organic moieties on the palladium complex (the aryl group and the acetylide group) couple and are eliminated, forming the desired C(sp²)-C(sp) bond and regenerating the active Pd(0) catalyst.[9]

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne.

  • Deprotonation: In the presence of an amine base, the acidic terminal alkyne proton is removed, forming a key copper(I)-acetylide intermediate.[10] This species is then ready for the transmetalation step with the palladium complex.

While the copper co-catalyst significantly accelerates the reaction, allowing for milder conditions, copper-free Sonogashira protocols have also been developed to avoid the potential for alkyne homocoupling (Glaser coupling), which is a common side reaction.[11][12]

Sonogashira_Polymerization Figure 1: Simplified Catalytic Cycle for Sonogashira Polymerization cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)(X)L₂ Pd0->PdII_ArX Oxidative Addition (Ar-X) Alkyne Terminal Alkyne (R-C≡C-H) PdII_Ar_Alkyne Ar-Pd(II)(C≡CR)L₂ PdII_ArX->PdII_Ar_Alkyne Transmetalation PdII_Ar_Alkyne->Pd0 Reductive Elimination Product Ar-C≡C-R (Growing Polymer Chain) PdII_Ar_Alkyne->Product Cu_Acetylide Copper(I) Acetylide (Cu-C≡C-R) Alkyne->Cu_Acetylide Deprotonation (+CuI, Base) Cu_Acetylide->PdII_ArX

Figure 1: Simplified Catalytic Cycle for Sonogashira Polymerization

Detailed Experimental Protocol

This protocol describes the polymerization of 4-iodophenylacetylene to yield poly(p-phenyleneethynylene).

Materials and Reagents
Reagent / MaterialGradeSupplierNotes
4-Iodophenylacetylene (Monomer)>98%CommercialMust be pure. Recrystallize if necessary.
Bis(triphenylphosphine)palladium(II) dichlorideCatalyst gradeCommercialPd(PPh₃)₂Cl₂
Copper(I) Iodide (CuI)>99%CommercialShould be off-white. Purify if discolored.
Triphenylphosphine (PPh₃)>99%CommercialOptional, as an extra ligand.
Triethylamine (TEA)Anhydrous, >99.5%CommercialMust be freshly distilled or from a sure-seal bottle.
TolueneAnhydrous, >99.8%CommercialUsed as the primary solvent.
MethanolACS GradeCommercialFor polymer precipitation.
Hydrochloric Acid (HCl)2 M solutionLab stockFor quenching and washing.
Schlenk Flasks / Glassware--Must be oven-dried before use.
Magnetic Stirrer & Stir Bars---
Inert Gas Supply (Argon or Nitrogen)High purity-For maintaining an inert atmosphere.
Experimental Workflow

Workflow Figure 2: Experimental Workflow for Sonogashira Polymerization A 1. Glassware Preparation (Oven-dry, then cool under vacuum) B 2. Reagent Setup (Add monomer, catalysts to Schlenk flask) A->B C 3. Inert Atmosphere (Evacuate and backfill with Ar/N₂ 3x) B->C D 4. Solvent/Base Addition (Cannulate anhydrous Toluene and TEA) C->D E 5. Polymerization (Heat to 65-70 °C with stirring) D->E F 6. Reaction Monitoring (Monitor viscosity increase; optional TLC) E->F G 7. Quenching & Precipitation (Cool, pour into acidic Methanol) F->G H 8. Polymer Isolation (Filter the precipitate) G->H I 9. Purification (Wash with Methanol, water) H->I J 10. Drying (Dry under vacuum at 40 °C) I->J K 11. Characterization (GPC, NMR, FTIR, TGA) J->K

Figure 2: Experimental Workflow for Sonogashira Polymerization
Step-by-Step Procedure

CAUTION: Perform all steps under a fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Preparation:

    • Place a 100 mL Schlenk flask containing a magnetic stir bar under high vacuum and flame-dry, or oven-dry all glassware at 120 °C overnight. Allow to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Reaction Setup:

    • To the cooled Schlenk flask, add 4-iodophenylacetylene (e.g., 1.00 g, 4.38 mmol).

    • Quickly add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 30.8 mg, 0.0438 mmol, 1 mol%).

    • Add copper(I) iodide (CuI, 8.4 mg, 0.0438 mmol, 1 mol%).

    • Expertise Note: The Pd/Cu catalyst ratio is a critical parameter. A 1:1 to 1:2 ratio is common. Excess copper can promote undesirable Glaser homocoupling.[13]

  • Establishing Inert Atmosphere:

    • Seal the Schlenk flask and connect it to a Schlenk line. Carefully evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed. The presence of oxygen can lead to catalyst deactivation and oxidative homocoupling.[14]

  • Solvent and Base Addition:

    • Using a gas-tight syringe or cannula, add anhydrous toluene (20 mL) to the flask.

    • Add anhydrous triethylamine (10 mL). The total monomer concentration should be around 0.1-0.2 M.

    • Expertise Note: Triethylamine serves as both the base and a co-solvent. It must be anhydrous and free of oxygen.[1] The basic medium neutralizes the hydrogen halide byproduct generated during the reaction.[1]

  • Polymerization:

    • Immerse the flask in a preheated oil bath at 65-70 °C.

    • Stir the reaction mixture vigorously. The solution should turn from a pale yellow to a darker, more viscous mixture as the polymer forms and precipitates.

    • Allow the reaction to proceed for 24-48 hours. The reaction time can be optimized based on monitoring.

  • Work-up and Isolation:

    • After the reaction period, cool the flask to room temperature.

    • In a separate beaker, prepare a solution of methanol (200 mL) containing a small amount of concentrated HCl (~2 mL). This acidic wash helps to remove the amine base and catalyst residues.

    • Pour the viscous reaction mixture slowly into the stirring acidic methanol solution. A fibrous or powdery precipitate of the polymer should form immediately.

    • Continue stirring for 30 minutes to ensure complete precipitation.

  • Purification:

    • Collect the polymer by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the collected solid extensively with methanol (3 x 50 mL) to remove unreacted monomer and oligomers.

    • Wash with deionized water (2 x 50 mL) to remove any amine salts.

    • Trustworthiness Note: Thorough washing is crucial for obtaining a pure polymer with reliable properties. Catalyst residues can quench fluorescence and affect electronic properties.

  • Drying:

    • Dry the purified polymer in a vacuum oven at 40-50 °C overnight to a constant weight. The final product should be a yellow-to-orange solid.

Polymer Characterization

PropertyTechniqueExpected Outcome
Chemical Structure ¹H NMR, ¹³C NMR, FTIRConfirmation of the poly(p-phenyleneethynylene) backbone. Disappearance of the terminal alkyne proton signal (~3.3 ppm in ¹H NMR) and C-I carbon signal. Appearance of characteristic aromatic and alkyne carbon signals in the polymer.
Molecular Weight & Distribution Gel Permeation Chromatography (GPC/SEC)Provides number-average (Mn) and weight-average (Mw) molecular weights, and the polydispersity index (PDI = Mw/Mn). A PDI close to 2 is typical for step-growth polymerization.
Thermal Stability Thermogravimetric Analysis (TGA)Determines the decomposition temperature (Td), indicating the polymer's thermal stability. PPEs typically show high stability (>350 °C).
Optical Properties UV-Vis and Photoluminescence (PL) SpectroscopyDetermines the absorption (λ_max) and emission maxima. PPEs are known for strong absorption in the UV-visible region and high photoluminescence quantum yields.[5]

Optimization and Troubleshooting

The success of Sonogashira polymerization depends on several factors. The following table provides guidance on optimizing the reaction.

ParameterOptions / RangeRationale and Field-Proven Insights
Catalyst System Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂; CuI, CuBrPd(PPh₃)₂Cl₂ is often more stable than Pd(0) sources.[2] Copper-free systems can be used to prevent Glaser coupling but may require higher temperatures or more active palladium catalysts.[11][15]
Solvent Toluene, THF, DMF, AminesThe choice of solvent affects polymer solubility and reaction temperature. A mixture of a non-polar solvent like toluene with an amine base is most common.[16]
Base Triethylamine (TEA), Diisopropylamine (DIPA)The base must be strong enough to deprotonate the alkyne but not so strong as to cause side reactions. DIPA is often used for its higher boiling point and better solubilizing properties.
Temperature Room Temp to 100 °CHigher temperatures increase the reaction rate but can also lead to side reactions and catalyst decomposition. An optimal temperature (often 50-70 °C) balances rate and selectivity.[17]
Monomer Purity >98%Impurities can poison the catalyst or act as chain terminators, leading to low molecular weight polymer. Rigorous purification of the monomer is essential for achieving high molecular weights.

Conclusion

The Sonogashira coupling reaction is a robust and versatile tool for the synthesis of conjugated poly(p-phenyleneethynylene)s. By carefully controlling reaction parameters such as monomer purity, catalyst loading, solvent, and temperature, researchers can produce high-quality polymers with tailored properties. The protocol detailed herein provides a reliable foundation for synthesizing these materials, which are of significant interest for applications in organic electronics and materials science. Further optimization based on the specific monomer and desired polymer characteristics is encouraged to achieve the best possible results.

References

  • Current time information in Denbighshire, GB. (n.d.). Google.
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  • Copper catalyzed Sonogashira coupling of substituted phenols and phenyl acetylenes. (n.d.). ResearchGate.
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  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022). RSC Publishing.
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  • A Processible Poly(phenyleneethynylene) with Strong Photoluminescence: Synthesis and Characterization of Poly[(m-phenyleneethynylene)-alt-(p-phenyleneethynylene)]. (n.d.). ACS Publications.
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  • Synthesis, characterization and diode application of poly(4-(1-(2-phenylhydrazono)ethyl)phenol). (n.d.). Journal of Materials Chemistry C (RSC Publishing).
  • Synthesis and characterization of novel polymers containing poly((4-((4-nitrophenyl)ethynyl)phenyl)azanediyl)bis(ethane-2,1-diyl) as main chain and tolanic chromophores in the side chain with strong NLO-activity. (2025). ResearchGate.
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Application Notes & Protocols: Synthesis of Functional Poly(phenylacetylene)s Using 4-Ethynylphenol

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of poly(4-ethynylphenol), a functionalized poly(phenylacetylene). This document outlines the scientific rationale behind the synthetic strategy, provides detailed experimental protocols, and discusses the characterization of the resulting polymer.

Introduction: The Significance of Functional Poly(phenylacetylene)s

Poly(phenylacetylene)s (PPAs) are a class of conjugated polymers characterized by a backbone of alternating carbon-carbon double bonds with pendant phenyl rings. This structure imparts unique optical and electronic properties, making them promising materials for applications in organic electronics, sensors, and biomedical engineering. The introduction of functional groups onto the phenyl rings allows for the fine-tuning of the polymer's properties, such as solubility, thermal stability, and biological activity.

This compound is a particularly interesting monomer for the synthesis of functional PPAs. The presence of the phenolic hydroxyl group offers several advantages:

  • Increased Polarity and Solubility: The hydroxyl group can enhance the polymer's solubility in polar solvents, facilitating processing and characterization.

  • Hydrogen Bonding Capability: The ability to form hydrogen bonds can influence the polymer's morphology and interactions with other materials or biological systems.[1]

  • Post-Polymerization Modification: The reactive hydroxyl group serves as a handle for further chemical modifications, allowing for the attachment of various functional moieties, such as drugs, targeting ligands, or imaging agents.

This guide will focus on a robust method for the synthesis of poly(this compound) via the polymerization of a protected monomer, followed by deprotection. This strategy is often necessary to prevent interference of the acidic phenolic proton with the polymerization catalyst.

Synthetic Strategy: A Two-Step Approach to Poly(this compound)

The direct polymerization of this compound can be challenging due to the acidic nature of the phenolic proton, which can deactivate many common polymerization catalysts. To circumvent this issue, a two-step synthetic route is employed, which involves:

  • Protection of the Hydroxyl Group: The hydroxyl group of this compound is first protected with a suitable protecting group, such as a triisopropylsilyl (TIPS) group. This prevents the acidic proton from interfering with the catalyst during polymerization.

  • Polymerization of the Protected Monomer: The TIPS-protected this compound is then polymerized using a suitable catalyst system. Rhodium-based catalysts are particularly effective for the polymerization of phenylacetylene derivatives, often providing good control over the polymer's molecular weight and stereoregularity.[2][3]

  • Deprotection of the Polymer: The protecting groups are removed from the polymer backbone to yield the final poly(this compound).

This synthetic pathway is illustrated in the workflow diagram below.

G cluster_0 Monomer Preparation cluster_1 Polymerization cluster_2 Final Product Monomer This compound Protection Protection with TIPS-Cl Monomer->Protection ProtectedMonomer 4-((Triisopropylsilyl)oxy)phenylacetylene Protection->ProtectedMonomer Polymerization Polymerization ProtectedMonomer->Polymerization Catalyst Rhodium Catalyst [Rh(nbd)Cl]2 Catalyst->Polymerization ProtectedPolymer Poly(4-((triisopropylsilyl)oxy)phenylacetylene) Polymerization->ProtectedPolymer Deprotection Deprotection (e.g., TBAF) ProtectedPolymer->Deprotection FinalPolymer Poly(this compound) Deprotection->FinalPolymer

Caption: Synthetic workflow for poly(this compound).

Experimental Protocols

3.1. Materials and Instrumentation

Material/InstrumentSpecifications
This compound>95% purity
Triisopropylsilyl chloride (TIPS-Cl)>98% purity
Imidazole>99% purity
Dichloromethane (DCM)Anhydrous, >99.8%
[Rh(nbd)Cl]₂(Norbornadiene)rhodium(I) chloride dimer
Triethylamine (TEA)Anhydrous, >99.5%
TolueneAnhydrous, >99.8%
Tetrabutylammonium fluoride (TBAF)1 M solution in THF
Tetrahydrofuran (THF)Anhydrous, >99.9%
Methanol (MeOH)ACS grade
Schlenk line/GloveboxFor inert atmosphere reactions
NMR Spectrometer400 MHz or higher
FT-IR SpectrometerWith ATR capability
Gel Permeation Chromatography (GPC)With THF as eluent, calibrated with polystyrene standards
Thermogravimetric Analyzer (TGA)For thermal stability analysis

3.2. Protocol 1: Synthesis of 4-((Triisopropylsilyl)oxy)phenylacetylene (TIPS-protected monomer)

This protocol details the protection of the hydroxyl group of this compound with a triisopropylsilyl group.

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 42.3 mmol) and imidazole (3.17 g, 46.5 mmol) in anhydrous dichloromethane (100 mL) under an argon atmosphere.

  • Addition of Protecting Group: Cool the solution to 0 °C in an ice bath. Slowly add triisopropylsilyl chloride (9.9 mL, 46.5 mmol) dropwise to the stirred solution over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding deionized water (50 mL). Separate the organic layer, and wash it sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-((triisopropylsilyl)oxy)phenylacetylene as a colorless oil.

3.3. Protocol 2: Polymerization of 4-((Triisopropylsilyl)oxy)phenylacetylene

This protocol describes the rhodium-catalyzed polymerization of the protected monomer.

  • Catalyst Preparation: In a glovebox or under a strict argon atmosphere using Schlenk techniques, place (norbornadiene)rhodium(I) chloride dimer ([Rh(nbd)Cl]₂, 4.6 mg, 0.01 mmol) and triethylamine (5.6 µL, 0.04 mmol) in a flame-dried Schlenk tube.

  • Reaction Setup: Add anhydrous toluene (2 mL) to the Schlenk tube and stir for 10 minutes at room temperature to form the catalyst solution.

  • Monomer Addition: In a separate flame-dried Schlenk tube, dissolve 4-((triisopropylsilyl)oxy)phenylacetylene (548 mg, 2.0 mmol) in anhydrous toluene (8 mL).

  • Polymerization: Transfer the monomer solution to the catalyst solution via cannula. Stir the reaction mixture at room temperature for 24 hours.

  • Polymer Precipitation: After 24 hours, precipitate the polymer by pouring the reaction mixture into a large excess of methanol (200 mL).

  • Purification: Collect the polymer by filtration, wash with copious amounts of methanol, and dry under vacuum at 40 °C to a constant weight. This yields poly(4-((triisopropylsilyl)oxy)phenylacetylene) as a yellow to orange solid.

3.4. Protocol 3: Deprotection to Yield Poly(this compound)

This protocol details the removal of the TIPS protecting group to obtain the final functional polymer.

  • Polymer Dissolution: Dissolve the protected polymer (500 mg) in anhydrous THF (20 mL) in a plastic vial (glass is etched by fluoride ions).

  • Deprotection Agent Addition: Add tetrabutylammonium fluoride (TBAF, 1 M solution in THF, 2.0 mL) to the polymer solution.

  • Reaction: Stir the mixture at room temperature for 6 hours. The polymer may precipitate as the deprotection proceeds.

  • Polymer Precipitation and Purification: Pour the reaction mixture into a large excess of deionized water (200 mL). Collect the precipitate by filtration, wash thoroughly with deionized water to remove any remaining salts, and then with a small amount of cold methanol.

  • Drying: Dry the final polymer, poly(this compound), under vacuum at 60 °C to a constant weight. The product is typically a brown to dark red solid.

Characterization of Poly(this compound)

Thorough characterization is crucial to confirm the structure and properties of the synthesized polymer.

4.1. Spectroscopic Analysis

  • ¹H NMR Spectroscopy: The disappearance of the TIPS protecting group protons (around 1.1 ppm) and the appearance of a broad peak corresponding to the phenolic -OH proton (typically 8-10 ppm) confirms successful deprotection. The broad signals in the aromatic region (6.5-7.5 ppm) are characteristic of the polymer backbone.

  • FT-IR Spectroscopy: The disappearance of the Si-O-C stretching vibration (around 1070 cm⁻¹) from the protected polymer and the appearance of a broad -OH stretching band (3200-3500 cm⁻¹) in the final product are key indicators of successful deprotection. The C≡C stretching vibration is often weak or absent in the polymer due to the symmetry of the disubstituted acetylene in the backbone.

4.2. Molecular Weight Determination

TechniqueTypical Results for Protected PolymerInformation Gained
GPCMₙ = 10,000 - 50,000 g/mol ; PDI = 1.5 - 2.5Provides number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).

Note: The molecular weight of the final poly(this compound) can be estimated from the GPC data of the protected polymer by accounting for the mass of the protecting group.

4.3. Thermal Properties

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer. Poly(this compound) is expected to exhibit good thermal stability, with decomposition temperatures typically above 300 °C.

Potential Applications and Future Directions

The successful synthesis of poly(this compound) opens up a wide range of possibilities for advanced material development.

G cluster_apps Potential Applications Polymer Poly(this compound) - Phenolic -OH groups - Conjugated backbone Biomedical Biomedical Materials (Drug delivery, tissue engineering) Polymer->Biomedical Post-functionalization Biocompatibility Sensors Chemical Sensors (Detection of analytes) Polymer->Sensors Analyte interaction with -OH and π-system Coatings Functional Coatings (Adhesive, anti-fouling) Polymer->Coatings Hydrogen bonding Adhesion properties Membranes Membranes (Gas separation, filtration) Polymer->Membranes Tunable polarity and porosity

Caption: Structure-property-application relationships of poly(this compound).

  • Biomedical Applications: The hydroxyl groups can be used to conjugate drugs, targeting moieties, or imaging agents for applications in drug delivery and diagnostics. The polymer's inherent properties may also be beneficial for creating biocompatible scaffolds for tissue engineering.

  • Sensors: The conjugated backbone and the presence of hydrogen-bonding sites make poly(this compound) a candidate material for the development of chemical sensors, where interactions with analytes can induce a measurable optical or electronic response.

  • Functional Coatings and Adhesives: The strong hydrogen-bonding capability of the phenolic hydroxyl groups can promote adhesion to various substrates, making it a useful component in functional coatings and adhesives.[1]

  • Membranes: By tuning the degree of cross-linking or by blending with other polymers, poly(this compound) could be used to fabricate membranes for gas separation or filtration applications.

Future research could focus on controlling the stereochemistry of the polymerization to influence the polymer's helical structure, which can have a profound impact on its chiroptical properties and biological interactions. Furthermore, the development of one-pot synthesis methods that do not require a protection-deprotection strategy would enhance the efficiency and scalability of poly(this compound) production.

Safety and Handling

  • This compound: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. May be harmful if swallowed or inhaled.[4]

  • Organometallic Catalysts: Rhodium catalysts are toxic and should be handled with care under an inert atmosphere.

  • Solvents: Anhydrous solvents are flammable and should be handled in a fume hood away from ignition sources.

  • TBAF: Corrosive and toxic. Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

  • Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. (n.d.). OSTI.GOV.
  • Morales-Saavedra, O. G., et al. (2025). Synthesis and characterization of novel polymers containing poly((4-((4-nitrophenyl)ethynyl)phenyl)azanediyl)bis(ethane-2,1-diyl) as main chain and tolanic chromophores in the side chain with strong NLO-activity. ResearchGate.
  • Recent Advances in the Synthesis of Substituted Polyacetylenes. (2025). MDPI.
  • The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review. (n.d.). MDPI.
  • Synthesis and characterization of phenylacetylene-terminated poly(silyleneethynylene-4,4′-phenylethereneethynylene)s. (n.d.). ResearchGate.
  • Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N -functionalized hemilabile phosphine ligand. (2024). ResearchGate.
  • Synthesis and Characterization of Poly(alkyl-substituted p-phenylene ethynylene)s. (n.d.). ResearchGate.
  • This compound. (n.d.). Chemsrc.
  • This compound. (n.d.). PubChem.
  • Porous Organic Polymer Supported Rhodium as a Reusable Heterogeneous Catalyst for Hydroformylation of Olefins. (2019). PubMed.
  • Synthesis of poly(ethynylbenzene) with pendant nitroxide radicals by rhodium-catalyzed polymerization of ethynylphenyl nitroxide. (2006). Semantic Scholar.
  • Mechanistic Investigation on the Polymerization of Phenylacetylene by 2-Diphenylphosphinopyridine Rhodium(I) Catalysts: Understanding the Role of the Cocatalyst and Alkynyl Intermediates. (n.d.). ResearchGate.

Sources

Application Note: 4-Ethynylphenol as a Versatile Bioorthogonal Handle for Fluorescent Labeling in Biological Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The visualization of dynamic cellular processes is fundamental to biological research and drug development. Small-molecule fluorescent probes offer significant advantages over larger protein-based tags, including minimal steric hindrance, high chemical stability, and the ability to be synthetically tailored for specific applications.[1][2] Among these, probes that leverage bioorthogonal chemistry—chemical reactions that can occur in living systems without interfering with native biochemical processes—have become indispensable tools.[3]

This guide details the application of 4-ethynylphenol, a compact and versatile molecule, as a bioorthogonal chemical reporter. While not intrinsically fluorescent, its terminal alkyne (ethynyl) group serves as a powerful and specific "handle." This handle can be incorporated into various biomolecules through metabolic labeling or targeted conjugation. Subsequently, it can be covalently and specifically linked to a fluorescent reporter molecule (a fluorophore) via a "click" reaction, enabling precise and robust imaging in complex biological environments.[4][5] The small size of this compound makes it an ideal building block that is less likely to perturb the function of the biomolecule it modifies.[1]

Physicochemical and Safety Profile

A thorough understanding of the probe's properties is critical for its effective and safe implementation. This compound should be handled with appropriate laboratory precautions.

PropertyValueSource(s)
IUPAC Name This compound[6][7]
CAS Number 2200-91-1[7][8][9]
Molecular Formula C₈H₆O[6][8][9]
Molecular Weight 118.13 g/mol [6][8]
Appearance Clear yellow liquid[10]
Storage Store at -20°C in an inert atmosphere, protected from light.[7][8]
Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[7]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/clothing).[7]

Principle of Action: Bioorthogonal "Click" Chemistry

The utility of this compound in biological imaging is rooted in its participation in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[3] This reaction is exceptionally specific, high-yielding, and biocompatible, forming a stable triazole linkage between an alkyne (from this compound) and an azide.

The Mechanism:

  • Incorporation: A biomolecule of interest (e.g., a protein, glycan, or lipid) is metabolically labeled with a precursor containing the this compound moiety. The cell's natural machinery incorporates this analog, effectively "tagging" the target biomolecule with a reactive alkyne handle.

  • Ligation: The system is then introduced to a probe molecule, typically a potent fluorophore, that has been functionalized with a complementary azide group.

  • "Click" Reaction: In the presence of a Cu(I) catalyst, the alkyne on the target biomolecule and the azide on the fluorescent probe undergo a rapid and irreversible cycloaddition reaction. This forms a stable triazole ring, covalently attaching the fluorophore to the biomolecule of interest.

The fluorescence observed originates from the azide-modified fluorophore, not from the this compound itself. This "turn-on" detection strategy ensures that the signal is generated only upon successful labeling, providing a high signal-to-noise ratio.

G cluster_0 Cellular Environment cluster_1 Detection Reagents Biomolecule Biomolecule of Interest (Protein, Glycan, etc.) Metabolism Metabolic Incorporation Biomolecule->Metabolism + this compound   Analog Labeled_Biomolecule Biomolecule with This compound Handle Final_Product Fluorescently Labeled Biomolecule (Imaging Signal ON) Labeled_Biomolecule->Final_Product + Metabolism->Labeled_Biomolecule Azide_Fluorophore Azide-Fluorophore (Non-fluorescent in context) Azide_Fluorophore->Final_Product + Catalyst Cu(I) Catalyst Catalyst->Final_Product CuAAC 'Click' Reaction workflow A 1. Cell Seeding Plate cells and allow to adhere. B 2. Metabolic Labeling Incubate with this compound analog (e.g., L-Azidohomoalanine alternative). A->B C 3. Cell Fixation (e.g., 4% PFA) Preserves cell morphology. B->C D 4. Permeabilization (e.g., 0.25% Triton X-100) Allows entry of detection reagents. C->D E 5. 'Click' Reaction Incubate with Cu(I) catalyst and azide-fluorophore. D->E F 6. Washing & Counterstaining Remove excess reagents. Stain nucleus (e.g., DAPI). E->F G 7. Imaging Acquire images using fluorescence microscopy. F->G

Caption: Experimental workflow for metabolic labeling and imaging.

A. Materials and Reagents

  • Cells: Cell line of interest (e.g., HeLa, U2OS).

  • Culture Medium: Appropriate complete growth medium.

  • This compound Analog: e.g., an alkyne-containing amino acid like L-Homopropargylglycine (HPG).

  • Fixative: 4% Paraformaldehyde (PFA) in PBS, pH 7.4.

  • Permeabilization Buffer: 0.25% (v/v) Triton™ X-100 in PBS.

  • Wash Buffer: Phosphate-Buffered Saline (PBS) with 3% Bovine Serum Albumin (BSA).

  • Azide-Fluorophore: e.g., Alexa Fluor™ 488 Azide, Cy5 Azide (select based on microscope filter sets). Prepare a 1-10 mM stock in DMSO.

  • Click Reaction Catalyst Solution (Prepare fresh):

    • Component A: 100 mM Copper(II) Sulfate (CuSO₄).

    • Component B: 500 mM Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate.

    • Component C: 100 mM Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand.

  • Nuclear Counterstain: DAPI or Hoechst 33342.

  • Imaging Plate: Black-walled, clear-bottom 96-well imaging plate.

B. Step-by-Step Methodology

  • Cell Seeding: Seed cells onto an imaging plate at a density that yields 70-80% confluency at the time of the experiment. Culture overnight under standard conditions (e.g., 37°C, 5% CO₂). [11]2. Metabolic Labeling:

    • Remove the normal growth medium.

    • Add fresh medium containing the this compound analog (e.g., 25-50 µM HPG).

    • Incubate for a duration appropriate for observing the biological process of interest (e.g., 1-24 hours for protein synthesis).

    • Causality: This step is crucial for integrating the alkyne handle into the cellular machinery and target biomolecules. The incubation time directly influences the density of the label.

  • Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Add 4% PFA and incubate for 15 minutes at room temperature (RT).

    • Wash cells three times with PBS.

    • Add Permeabilization Buffer and incubate for 10 minutes at RT.

    • Causality: Fixation crosslinks proteins and locks cellular structures in place. Permeabilization creates pores in the cell membranes, which is essential for the subsequent entry of the catalyst and fluorophore.

  • Click Reaction Ligation:

    • Prepare the "Click Cocktail" immediately before use in PBS. Add components in the following order, vortexing between each addition:

      • Azide-Fluorophore (final concentration 2-10 µM)

      • Component C (THPTA, final concentration 1 mM)

      • Component A (CuSO₄, final concentration 1 mM)

      • Component B (TCEP, final concentration 5 mM)

    • Wash cells twice with Wash Buffer.

    • Add the Click Cocktail to the cells and incubate for 30-60 minutes at RT, protected from light.

    • Trustworthiness: The high specificity of the CuAAC reaction ensures that the fluorophore will only bind to the alkyne handles introduced in Step 2, providing a self-validating system where signal is directly proportional to incorporation.

  • Washing and Counterstaining:

    • Remove the reaction cocktail and wash cells three times with Wash Buffer.

    • Add a nuclear counterstain (e.g., 1 µg/mL DAPI in PBS) and incubate for 5 minutes at RT.

    • Wash twice with PBS.

  • Imaging:

    • Add fresh PBS or imaging medium to the wells.

    • Image using a fluorescence microscope or high-content imaging system with appropriate filter sets for the chosen fluorophore and counterstain.

    • Insight: To minimize phototoxicity during live-cell variations of this protocol, use the lowest possible excitation light intensity and exposure times that provide an adequate signal. [12][13]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No/Weak Signal - Inefficient metabolic incorporation.- Inactive "Click Cocktail" (e.g., oxidized copper).- Insufficient permeabilization.- Increase concentration or incubation time of the alkyne analog.- Prepare the Click Cocktail fresh every time.- Increase Triton X-100 concentration or incubation time.
High Background - Insufficient washing.- Non-specific binding of the azide-fluorophore.- Autofluorescence from cells or medium.- Increase the number and duration of wash steps.- Include BSA in the wash buffer to block non-specific sites.- Use phenol red-free medium for imaging; use spectrally distinct fluorophores. [12]
Cell Death/Morphology Changes - Cytotoxicity from the alkyne analog.- Cytotoxicity from the copper catalyst.- Phototoxicity from imaging.- Perform a dose-response curve to find the optimal, non-toxic concentration of the analog.- Reduce copper concentration or incubation time; ensure a ligand is used.- Reduce laser power and exposure time; use a more sensitive camera or brighter fluorophore. [13]

References

  • Finney, N. S., & Fu, Y. (2018). Small-molecule fluorescent probes and their design. Chemical Society Reviews, 47(16), 5988-6002.
  • Pellissier, L. P., & Petersson, E. J. (2021). Rational Design of Small Molecule Fluorescent Probes for Biological Applications. Accounts of Chemical Research, 54(3), 657-668.
  • Finney, N. S., & Fu, Y. (2018). Small-molecule fluorescent probes and their design. PubMed Central.
  • Kowada, T., & Maeda, H. (2019). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. Molecules, 24(21), 3845.
  • Finney, N. S., & Fu, Y. (2018). Small-molecule fluorescent probes and their design. SciSpace.
  • Bio-Techne. (n.d.). 4-Ethynyl-N-ethyl-1,8-naphthalimide. Retrieved from Bio-Techne.
  • Wikipedia. (2023). Bioorthogonal chemistry. Retrieved from Wikipedia.
  • PubChem. (n.d.). Synthesis and In Situ Application of a New Fluorescent Probe for Visual Detection of Copper(II) in Plant Roots. Retrieved from National Center for Biotechnology Information.
  • Design, Synthesis and Evaluation of Fluorescent Probes for Biological Applications. (n.d.). University of Strasbourg.
  • PubChem. (n.d.). This compound. Retrieved from National Center for Biotechnology Information.
  • Zhang, Y., et al. (2022). Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. Molecules, 27(15), 4983.
  • Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting. Retrieved from Creative Biolabs.
  • Fritz, H. (2023). PHOTOPHYSICAL PROPERTIES OF SYNTHETIC OLIGOMERIC PHENYLENE ETHYNYLENE. UNM Digital Repository.
  • Kumar, A., et al. (2021). Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. ACS Omega, 6(39), 25396–25406.
  • A novel multifunctional fluorescent probe with ESIPT and AIE effects for the detection of Co2+ and HClO. (2024). RSC Publishing.
  • Park, S. J., et al. (2019). Recent Progress in the Development of Fluorescent Probes for Thiophenol. Molecules, 24(20), 3716.
  • Chemsrc. (n.d.). This compound. Retrieved from Chemsrc.
  • Liu, Y., et al. (2022). A Simple but Effective Fluorescent Probe for the Detection of 4-Methylthiophenol. Journal of Fluorescence, 32(6), 2151-2157.
  • Samanta, D., et al. (2017). Fluorescence “Turn-On” Indicator Displacement Assay-Based Sensing of Nitroexplosive 2,4,6-Trinitrophenol in Aqueous Media via a Polyelectrolyte and Dye Complex. ACS Omega, 2(7), 3564–3571.
  • van den Bos, M., et al. (2022). Protocol for live-cell imaging during Tumor Treating Fields treatment with Inovitro Live. STAR Protocols, 3(2), 101292.
  • LabRoots. (2019, September 13). Best practices: 5 steps to live-cell imaging [Video]. YouTube.
  • Chronological development of functional fluorophores for bio-imaging. (2023). RSC Publishing.
  • Nanoparticulate Photoluminescent Probes for Bioimaging: Small Molecules and Polymers. (2021). PubMed Central.
  • Biocompatibility and cytotoxicity in vitro of surface-functionalized drug-loaded spinel ferrite nanoparticles. (2021). PubMed Central.
  • Polymeric fluorescent probes for the detection and removal of 4-nitrophenol. (2022). ResearchGate.
  • Recent Development of Advanced Fluorescent Molecular Probes for Organelle-Targeted Cell Imaging. (2017). PubMed Central.
  • Theoretical Investigation on the “ON-OFF” Mechanism of a Fluorescent Probe for Thiophenols: Photoinduced Electron Transfer and Intramolecular Charge Transfer. (2023). ResearchGate.

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Application Notes and Protocols: A Researcher's Guide to Post-Polymerization Modification of Poly(4-ethynylphenol)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Poly(4-ethynylphenol), a polymer distinguished by its dual-functional repeating units, presents a versatile scaffold for advanced materials development. Each monomeric unit offers a reactive phenolic hydroxyl group and a terminal alkyne, providing two orthogonal sites for post-polymerization modification. This guide furnishes researchers, scientists, and drug development professionals with a comprehensive suite of protocols for the chemical modification of poly(this compound). We delve into the rationale behind experimental design and provide detailed, step-by-step methodologies for modifications targeting both the ethynyl and the phenolic functionalities. The protocols herein are grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and reproducibility.

Introduction

The field of polymer science is continuously driven by the pursuit of novel materials with tailored functionalities. Post-polymerization modification has emerged as a powerful strategy to diversify polymer properties without the need to synthesize new monomers from scratch.[1][2][3] Poly(this compound) is an exemplary platform for such modifications due to its unique structure, which features a readily modifiable hydroxyl group and a highly versatile alkyne group on each repeating unit.

The phenolic hydroxyl group can be targeted through classic organic reactions such as esterification and etherification, allowing for the introduction of a wide array of functional moieties. Concurrently, the ethynyl group serves as a gateway to a host of "click" chemistry reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Thiol-Yne reaction.[4] These reactions are prized for their high efficiency, mild reaction conditions, and functional group tolerance, making them ideal for polymer modification.

This guide provides a foundational set of protocols for the synthesis of the parent poly(this compound) and its subsequent modification. We will explore the chemical transformations at both the ethynyl and phenolic sites, offering detailed experimental procedures, key considerations for reaction setup, and methods for characterization of the resulting functionalized polymers.

Part 1: Synthesis of the Parent Polymer: Poly(this compound)

The direct polymerization of this compound can be challenging due to the reactivity of both the phenolic hydroxyl and the ethynyl groups. A more controlled and reliable approach involves the polymerization of a silyl-protected monomer, followed by a deprotection step to yield the desired poly(this compound).

Workflow for Poly(this compound) Synthesis

cluster_0 Monomer Synthesis & Polymerization cluster_1 Deprotection 4-Iodophenol 4-Iodophenol 4-((Trimethylsilyl)ethynyl)phenol 4-((Trimethylsilyl)ethynyl)phenol 4-Iodophenol->4-((Trimethylsilyl)ethynyl)phenol Sonogashira Coupling TIPS-protected Monomer TIPS-protected Monomer 4-((Trimethylsilyl)ethynyl)phenol->TIPS-protected Monomer Silyl Protection Poly(TIPS-protected this compound) Poly(TIPS-protected this compound) TIPS-protected Monomer->Poly(TIPS-protected this compound) Rh-based Catalyzed Polymerization Poly(this compound) Poly(this compound) Poly(TIPS-protected this compound)->Poly(this compound) TBAF

Caption: Synthesis of Poly(this compound) via a Silyl-Protected Monomer Route.

Protocol 1.1: Synthesis of Poly(this compound)

This protocol is adapted from procedures for the synthesis of substituted polyacetylenes.[5]

Materials:

  • 4-((Trimethylsilyl)ethynyl)phenol

  • Triisopropylsilyl chloride (TIPSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Rh(nbd)BPh4 (nbd = norbornadiene)

  • Triethylamine (TEA)

  • Anhydrous Toluene

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF)

  • Methanol

  • Diethyl ether

Procedure:

  • Protection of the Phenolic Hydroxyl Group:

    • In a round-bottom flask, dissolve 4-((trimethylsilyl)ethynyl)phenol and imidazole (1.5 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TIPSCl (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the TIPS-protected monomer.

  • Polymerization:

    • In a glovebox, dissolve the TIPS-protected monomer in anhydrous toluene.

    • In a separate vial, dissolve the Rh(nbd)BPh4 catalyst in a small amount of anhydrous toluene.

    • Add the catalyst solution to the monomer solution with vigorous stirring.

    • Add triethylamine (10 equivalents relative to the catalyst) to the reaction mixture.

    • Stir the reaction at room temperature for 24 hours. The solution will become viscous.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

    • Collect the polymer by filtration, wash with methanol, and dry under vacuum to yield poly(TIPS-protected this compound).

  • Deprotection:

    • Dissolve the silyl-protected polymer in THF.

    • Add TBAF solution (1.5 equivalents per silyl group) dropwise.

    • Stir the reaction at room temperature for 6 hours.

    • Precipitate the deprotected polymer in water.

    • Collect the polymer by filtration, wash thoroughly with water and then with diethyl ether, and dry under vacuum to obtain poly(this compound).

Part 2: Post-Polymerization Modification of the Ethynyl Group

The terminal alkyne on the polymer backbone is an excellent handle for introducing a wide range of functionalities via "click" chemistry.

Protocol 2.1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient method for forming a stable triazole linkage between an alkyne and an azide.[6]

Materials:

  • Poly(this compound)

  • Azide-functionalized molecule of interest (e.g., azido-PEG, benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for aqueous systems)

  • N,N-Dimethylformamide (DMF) or a mixture of water and a suitable organic solvent (e.g., t-butanol, DMSO)

  • Methanol or diethyl ether for precipitation

Procedure:

  • Dissolve poly(this compound) in DMF.

  • Add the azide-functionalized molecule (1.2 to 1.5 equivalents per alkyne group).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water or DMF.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water or DMF. If using a ligand like THPTA, pre-mix it with the copper sulfate solution.

  • Add the copper sulfate solution to the polymer solution, followed by the sodium ascorbate solution.

  • Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by FT-IR spectroscopy, looking for the disappearance of the alkyne C-H stretch at approximately 3300 cm⁻¹.

  • Precipitate the modified polymer by pouring the reaction mixture into a large volume of methanol or diethyl ether.

  • Collect the polymer by filtration, wash extensively to remove copper salts and unreacted reagents, and dry under vacuum.

Workflow for CuAAC Modification

Poly(this compound) Poly(this compound) Dissolve_in_DMF Dissolve_in_DMF Poly(this compound)->Dissolve_in_DMF Step 1 Add_Azide Add_Azide Dissolve_in_DMF->Add_Azide Step 2 Add_Catalyst Add_Catalyst Add_Azide->Add_Catalyst Step 3-5 Stir Stir Add_Catalyst->Stir Step 6 Precipitate Precipitate Stir->Precipitate Step 8 Functionalized_Polymer Functionalized_Polymer Precipitate->Functionalized_Polymer Step 9

Caption: Workflow for the CuAAC modification of poly(this compound).

Protocol 2.2: Thiol-Yne Reaction

The thiol-yne reaction allows for the addition of thiols across the alkyne, which can proceed via either a radical-mediated or a nucleophilic pathway. The radical-mediated reaction is particularly useful for achieving high degrees of functionalization.

Materials:

  • Poly(this compound)

  • Thiol-functionalized molecule of interest (e.g., 1-dodecanethiol, mercaptoethanol)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) or another suitable photoinitiator

  • Anhydrous THF or another suitable solvent

  • Methanol or hexane for precipitation

  • UV lamp (365 nm)

Procedure:

  • Dissolve poly(this compound) and the thiol-functionalized molecule (2.2 equivalents per alkyne group, as two thiols can add to one alkyne) in anhydrous THF.

  • Add the photoinitiator DMPA (e.g., 1 mol% relative to the alkyne groups).

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Irradiate the reaction mixture with a UV lamp (365 nm) at room temperature with stirring.

  • Monitor the reaction by FT-IR (disappearance of the alkyne C-H stretch) and ¹H NMR (disappearance of the alkyne proton signal). The reaction is typically complete within a few hours.

  • Precipitate the modified polymer in a large volume of methanol or hexane.

  • Collect the polymer by filtration, wash thoroughly, and dry under vacuum.

Part 3: Post-Polymerization Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group offers a distinct reaction site for functionalization through well-established organic transformations.

Protocol 3.1: Esterification with an Acid Anhydride

Esterification is a straightforward method to introduce ester functionalities, which can alter the polymer's solubility and introduce new chemical handles.

Materials:

  • Poly(this compound)

  • Acid anhydride (e.g., acetic anhydride, propionic anhydride) (excess, e.g., 5-10 equivalents)

  • Pyridine (as solvent and catalyst) or another suitable base like triethylamine

  • Dichloromethane (DCM) as a co-solvent if needed

  • Methanol or water for precipitation

Procedure:

  • Dissolve poly(this compound) in pyridine. If solubility is an issue, a co-solvent like DCM can be used.

  • Add the acid anhydride to the polymer solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by FT-IR, looking for the appearance of a strong ester carbonyl stretch (around 1760 cm⁻¹) and the disappearance of the broad hydroxyl O-H stretch.

  • Precipitate the esterified polymer by pouring the reaction mixture into a large volume of methanol or water.

  • Collect the polymer by filtration, wash thoroughly with the precipitation solvent, and dry under vacuum.

Protocol 3.2: Williamson Ether Synthesis

The Williamson ether synthesis is a classic method for forming ethers by reacting an alkoxide with an alkyl halide.[7][8][9]

Materials:

  • Poly(this compound)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.5-2 equivalents)

  • Strong base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))

  • Anhydrous DMF or THF

  • Methanol or water for precipitation

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve poly(this compound) in anhydrous DMF.

  • Carefully add the base (e.g., NaH, 1.2 equivalents) portion-wise at 0 °C. Allow the mixture to stir for 30-60 minutes at room temperature to form the phenoxide.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours.

  • Monitor the reaction by FT-IR (disappearance of the O-H stretch) and ¹H NMR.

  • Carefully quench the reaction by the slow addition of methanol to consume any unreacted NaH.

  • Precipitate the ether-functionalized polymer in a large volume of water.

  • Collect the polymer by filtration, wash extensively with water, and dry under vacuum.

Workflow for Phenolic Hydroxyl Modification

cluster_0 Esterification cluster_1 Williamson Ether Synthesis Poly(this compound)_E Poly(this compound) Add_Anhydride_Pyridine Add_Anhydride_Pyridine Poly(this compound)_E->Add_Anhydride_Pyridine Acid Anhydride, Pyridine Esterified_Polymer Esterified_Polymer Add_Anhydride_Pyridine->Esterified_Polymer Stir, Precipitate Poly(this compound)_W Poly(this compound) Form_Phenoxide Form_Phenoxide Poly(this compound)_W->Form_Phenoxide NaH, DMF Add_Alkyl_Halide Add_Alkyl_Halide Form_Phenoxide->Add_Alkyl_Halide Alkyl Halide Etherified_Polymer Etherified_Polymer Add_Alkyl_Halide->Etherified_Polymer Stir, Precipitate

Caption: Reaction schemes for the modification of the phenolic hydroxyl group.

Part 4: Characterization of Modified Polymers

Thorough characterization is crucial to confirm the successful modification of the polymer and to determine the degree of functionalization.

Technique Parent Polymer (Poly(this compound)) CuAAC Modified Polymer Esterified Polymer Etherified Polymer
FT-IR Broad O-H stretch (~3300 cm⁻¹), Alkyne C-H stretch (~3290 cm⁻¹), C≡C stretch (~2100 cm⁻¹)Disappearance of alkyne C-H and C≡C stretches. Appearance of triazole ring vibrations.Disappearance of broad O-H stretch. Appearance of strong ester C=O stretch (~1760 cm⁻¹).Disappearance of broad O-H stretch. Appearance of C-O-C ether stretches.
¹H NMR Aromatic protons, Phenolic OH proton (broad), Alkyne proton (~3.0 ppm)Disappearance of the alkyne proton signal. Appearance of a new signal for the triazole proton (~7.5-8.5 ppm) and signals from the attached moiety.Disappearance of the phenolic OH signal. Appearance of signals corresponding to the acyl group.Disappearance of the phenolic OH signal. Appearance of signals corresponding to the alkyl group of the ether.
GPC/SEC To determine the molecular weight and polydispersity of the parent polymer.To confirm that no significant chain degradation or cross-linking has occurred during modification. The molecular weight should increase.To confirm the integrity of the polymer backbone after modification. The molecular weight will increase.To assess any changes in molecular weight distribution after the reaction. The molecular weight will increase.

Conclusion

The protocols detailed in this guide provide a robust starting point for the post-polymerization modification of poly(this compound). The orthogonal reactivity of the ethynyl and phenolic hydroxyl groups offers a rich chemical playground for the design and synthesis of functional polymers with precisely controlled structures and properties. By leveraging the power of "click" chemistry and classic organic transformations, researchers can readily access a diverse library of materials from a single polymeric precursor, paving the way for innovations in drug delivery, advanced coatings, and smart materials.

References

  • Synthesis and Self-Assembly of the Amphiphilic Homopolymers Poly(4-hydroxystyrene) and Poly(4-(4- bromophenyloxy)styrene). (2024). OSTI.GOV.
  • Recent Advances in the Synthesis of Substituted Polyacetylenes. (2025). MDPI.
  • Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. (2024). Chemical Science.
  • Synthesis of functional polymers by post-polymerization modification. (2009). PubMed.
  • Functionalization of Phenolic Aldehydes for the Preparation of Sustainable Polyesters and Polyurethanes. (2024). MDPI.
  • Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. (2015). PMC.
  • Three-Component Reactions for Post-Polymerization Modifications. (2013). ACS Macro Letters.
  • 1 History of Post-polymerization Modification. (n.d.). Wiley-VCH.
  • Post-polymerisation approaches for the rapid modification of conjugated polymer properties. (2022). Materials Horizons.
  • 1 H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). (n.d.). ResearchGate.
  • ChemInform Abstract: Precision Polymerization of Designed Phenol: New Aspects of Phenolic Resin Chemistry. (2010). ResearchGate.
  • Functional polymers by post-polymerization modification : concepts, guidelines, and applications. (2012). Semantic Scholar.
  • Process for the suspension polymerization of 4-acetoxystyrene and hydrolysis to 4-hydroxystyrene polymers. (1989). European Patent Office.
  • Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • Functional Polymers by Post-Polymerization Modification: Concepts, Guidelines, and Applications. (n.d.). ResearchGate.

Sources

Application Note: The Ethynylphenyl Moiety as a Thermally Activated Cross-linker for High-Performance, Solution-Processed OLED Hole-Transport Layers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This document provides a detailed technical guide for researchers and scientists on the application of the 4-ethynylphenyl functional group in the development of advanced organic light-emitting diodes (OLEDs). The focus is on leveraging this moiety to create thermally cross-linked hole-transport layers (HTLs), a critical step in fabricating high-efficiency, multilayer OLEDs via solution-based methods.

Introduction: Overcoming the Interlayer Challenge in Solution-Processed OLEDs

Solution processing techniques like spin-coating and inkjet printing offer a pathway to low-cost and large-area fabrication of OLEDs. However, a significant challenge in building multilayer device architectures is the potential for the solvent of an upper layer to dissolve and damage the underlying layer, a phenomenon known as interlayer erosion. An effective strategy to circumvent this issue is to render the deposited layer insoluble through a cross-linking reaction.[1]

The terminal ethynyl (acetylene) group, particularly when part of a phenyl ring (derived from precursors like 4-ethynylphenol), has emerged as a superior functional unit for this purpose.[2] Unlike other cross-linkable groups such as vinyls, which can disrupt conjugation, the thermal reaction of ethynyl groups can form a fully conjugated network. This preservation of conjugation is paramount for maintaining high charge carrier mobility within the HTL, a key determinant of device efficiency and operating voltage.[1]

This guide details the synthesis of a model hole-transport material (HTM) functionalized with ethynylphenyl groups, the protocol for forming a cross-linked HTL, and the subsequent fabrication and characterization of a high-performance phosphorescent OLED (PhOLED).

The Rationale for Ethynyl-Based Thermal Cross-linking

The choice of a cross-linking chemistry is critical and directly impacts the final electronic properties of the film. The ethynylphenyl group offers distinct advantages:

  • High Mobility Post-Cross-linking: Thermal treatment of terminal ethynyl groups can induce cyclotrimerization or other coupling reactions that create a robust, conjugated poly-aromatic network. This is in contrast to moieties that create saturated (sp³) linkages, which can act as charge traps. The resulting cross-linked film from an ethynyl-functionalized material can exhibit hole mobility significantly higher than its non-conjugated counterparts.[1]

  • Initiator-Free Reaction: The cross-linking is thermally activated, proceeding efficiently at elevated temperatures (typically 160-220°C) without the need for external catalysts or photo-initiators.[3] This prevents the incorporation of impurities that can quench excitons or degrade device lifetime.

  • Excellent Film Properties: The resulting cross-linked films are not only solvent-resistant but also demonstrate high thermal stability and smooth surface morphology, which are essential for fabricating well-defined interfaces in the OLED stack.[4]

Caption: Conceptual diagram of thermal cross-linking of ethynyl-functionalized HTMs.

Experimental Protocols

Part A: Synthesis of a Model Ethynyl-Functionalized HTM

This section outlines a representative synthesis for N,N'-bis(4-ethynylphenyl)-N,N'-diphenyl-[1,1'-biphenyl]-4,4'-diamine (E-TPD), a material proven to be effective in high-efficiency OLEDs.[1] The synthesis involves a standard Sonogashira coupling reaction.

Materials:

  • N,N'-bis(4-bromophenyl)-N,N'-diphenyl-[1,1'-biphenyl]-4,4'-diamine (Br-TPD)

  • Ethynyltrimethylsilane (TMS-acetylene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Diisopropylamine (DIPA)

  • Toluene

  • Tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (TBAF)

  • Standard glassware for inert atmosphere synthesis (Schlenk line)

Protocol:

  • Step 1: Silylation (Sonogashira Coupling):

    • In a Schlenk flask under argon, dissolve Br-TPD (1 equivalent) in a mixture of toluene and DIPA (3:1 v/v).

    • Add Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and CuI (2 mol%).

    • Degas the mixture with argon for 20 minutes.

    • Add TMS-acetylene (2.5 equivalents) dropwise.

    • Heat the reaction mixture to 80°C and stir for 24 hours. Monitor progress by TLC or GC-MS.

    • After completion, cool the mixture, filter to remove salts, and evaporate the solvent under reduced pressure.

    • Purify the crude product (TMS-TPD) by column chromatography (silica gel, hexane/dichloromethane gradient).

  • Step 2: Desilylation (TMS Group Removal):

    • Dissolve the purified TMS-TPD from Step 1 in anhydrous THF under argon.

    • Cool the solution to 0°C in an ice bath.

    • Add a 1M solution of TBAF in THF (2.2 equivalents) dropwise.

    • Stir the mixture at room temperature for 3 hours.

    • Quench the reaction with deionized water and extract the product with dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, and evaporate the solvent.

    • Purify the final product (E-TPD) by recrystallization or column chromatography to yield a pale yellow solid.

Self-Validating Characterization:

  • FT-IR: Confirm the presence of the terminal alkyne by identifying the characteristic C≡C stretch (~2100 cm⁻¹) and ≡C-H stretch (~3300 cm⁻¹).

  • ¹H NMR: Verify the successful removal of the TMS group (disappearance of the singlet around 0.25 ppm) and the appearance of the acetylenic proton singlet (~3.1 ppm). The aromatic protons should correspond to the expected structure.

  • Mass Spectrometry: Confirm the molecular weight of the final E-TPD product.

Part B: OLED Device Fabrication and HTL Cross-linking

This protocol describes the fabrication of a solution-processed green phosphorescent OLED using the synthesized E-TPD as the HTL.

Caption: Workflow for fabricating an OLED with a cross-linked HTL.

Device Stack: ITO / PEDOT:PSS / p(E-TPD) / EML / ETL / LiF / Al

OLED_Stack cluster_device OLED Device Architecture Cathode Cathode (Al, 100 nm) EIL Electron Injection Layer (LiF, 1 nm) ETL Electron Transport Layer (e.g., TmPyPB, 40 nm) EML Emissive Layer (e.g., TCTA:Ir(ppy)3, 20 nm) HTL Cross-linked HTL (p(E-TPD), 30 nm) HIL Hole Injection Layer (PEDOT:PSS, 40 nm) Anode Anode (ITO Glass)

Sources

Application Notes & Protocols: A Guide to the Synthesis and Application of 4-Ethynylphenol-Based Sensors for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Ethynylphenol Scaffold

The precise detection of metal ions is a cornerstone of environmental monitoring, clinical diagnostics, and pharmaceutical quality control.[1][2] Heavy and transition metal ions, even at trace levels, can have profound impacts on biological systems and ecological health.[1] Consequently, the development of sensitive, selective, and cost-effective chemosensors is an area of intense research.[1][3]

Among the myriad of molecular scaffolds used for sensor design, this compound stands out as a particularly versatile and powerful building block. Its structure offers a unique combination of features:

  • A Reactive Phenolic Hydroxyl Group: This provides a convenient handle for functionalization and can modulate the electronic properties of the molecule. Its acidity can also play a direct role in the sensing mechanism.

  • A Terminal Alkyne Moiety: The ethynyl group is a linchpin for synthetic elaboration. It is readily employed in high-yielding and functional-group-tolerant reactions, most notably the Sonogashira cross-coupling, allowing for the straightforward construction of complex conjugated systems.[4][5][6]

  • A Rigid Phenyl Core: This aromatic spacer ensures effective electronic communication between a recognition unit (ionophore) and a signaling unit (fluorophore/chromophore), which is essential for a robust sensor response.

This guide provides a comprehensive overview of the synthesis of this compound and its subsequent elaboration into functional metal ion sensors. We will delve into the causality behind experimental choices, provide field-proven protocols, and outline the methodologies for sensor validation.

Part 1: Synthesis of the Core Moiety: this compound

The most common and reliable route to this compound involves a three-step sequence starting from 4-iodophenol: (1) Protection of the reactive terminal alkyne, typically with a silyl group; (2) Palladium/copper-catalyzed Sonogashira coupling with the protected acetylene; and (3) Deprotection to reveal the terminal alkyne.

Workflow for this compound Synthesis

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection A 4-Iodophenol + Trimethylsilylacetylene (TMSA) C 4-((Trimethylsilyl)ethynyl)phenol A->C Coupling B Catalysts: Pd(PPh3)4, CuI Base: Et3N D 4-((Trimethylsilyl)ethynyl)phenol F This compound (Final Product) D->F Silyl Removal E Reagent: Tetrabutylammonium Fluoride (TBAF) or K2CO3/MeOH

Caption: General workflow for the synthesis of this compound.

Protocol 1: Synthesis of this compound via Sonogashira Coupling

This protocol details the synthesis from 4-iodophenol and trimethylsilylacetylene (TMSA), followed by deprotection.

Materials:

  • 4-Iodophenol

  • Trimethylsilylacetylene (TMSA)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

Part A: Sonogashira Coupling to form 4-((trimethylsilyl)ethynyl)phenol

  • To a dry, argon-flushed round-bottom flask, add 4-iodophenol (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous THF (approx. 10 mL per 1 g of 4-iodophenol) and anhydrous Et₃N (3.0 eq). Stir to dissolve.

  • Slowly add trimethylsilylacetylene (1.2 eq) to the mixture via syringe.

  • Stir the reaction mixture at room temperature for 12-16 hours under an argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Scientist's Note: The Sonogashira reaction is a powerful C-C bond formation tool.[4] Palladium(0) is the active catalyst, while Cu(I) acts as a co-catalyst to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7] Triethylamine serves as both the base to deprotonate the terminal alkyne and as a solvent. An inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst. Using a protected alkyne like TMSA prevents self-coupling (Glaser coupling) of the terminal alkyne.[8]

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with EtOAc (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., 10-20% EtOAc in hexanes) to yield 4-((trimethylsilyl)ethynyl)phenol.

Part B: Deprotection to form this compound

  • Dissolve the purified 4-((trimethylsilyl)ethynyl)phenol (1.0 eq) in THF in a plastic flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TBAF (1.1 eq, 1M solution in THF) dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC.

    • Scientist's Note: The fluoride ion in TBAF has a very high affinity for silicon, readily cleaving the C-Si bond to liberate the terminal alkyne.[8][9] The reaction is typically fast and clean. Basic conditions, such as K₂CO₃ in methanol, can also be used for deprotection, but TBAF is often preferred for its mildness and compatibility with a wider range of functional groups.[10][11][12] A plastic flask is recommended as fluoride can etch glass.

  • Quench the reaction with water and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify via column chromatography to yield this compound. Note: this compound can be unstable and is often used immediately in the next step.[11]

Part 2: Design and Synthesis of this compound-Based Sensors

The core strategy is to couple the this compound "reporter" unit to an "ionophore" unit—a molecule designed to selectively bind a specific metal ion. The binding event must trigger a change in the photophysical properties of the conjugated system.[13][14]

Common Sensing Mechanisms:

  • Photoinduced Electron Transfer (PET): The ionophore has a lone pair of electrons that can quench the fluorescence of the reporter. Upon binding a metal ion, the lone pair's energy level is lowered, inhibiting PET and "turning on" fluorescence.[1]

  • Ligand-to-Metal Charge Transfer (LMCT): Metal binding can create a new low-energy electronic transition where an electron moves from the ligand (the sensor) to the metal ion. This can result in a dramatic color change, forming the basis of colorimetric sensing.[1]

  • Förster Resonance Energy Transfer (FRET): In more complex systems, metal binding can change the distance or orientation between two different fluorophores (a donor and an acceptor), modulating the FRET efficiency.[15]

Signaling Pathway: A PET-Based Fluorescent Sensor

The following diagram illustrates the "turn-on" fluorescence mechanism for a generic sensor where an ionophore (receptor) is coupled to the this compound-derived fluorophore.

G cluster_0 Sensor Alone ('OFF' State) cluster_1 Sensor + Metal Ion ('ON' State) Light Light (Excitation) Fluorophore_OFF Fluorophore* (Excited State) Light->Fluorophore_OFF Receptor_OFF Receptor (with Lone Pair) Fluorophore_OFF->Receptor_OFF PET Quenching GroundState_OFF Ground State Receptor_OFF->GroundState_OFF Non-Radiative Decay MetalIon Metal Ion MetalIon->Receptor_ON Binding Light_ON Light (Excitation) Fluorophore_ON Fluorophore* (Excited State) Light_ON->Fluorophore_ON GroundState_ON Ground State Fluorophore_ON->GroundState_ON Fluorescence Emitted

Sources

Protocol for the Regioselective [2+2+2] Cyclotrimerization of 4-Ethynylphenol to Synthesize 1,2,4-Tris(4-hydroxyphenyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The transition metal-catalyzed [2+2+2] cyclotrimerization of alkynes is a highly atom-economical and convergent method for the synthesis of substituted benzene rings.[1][2] This application note provides a detailed protocol for the regioselective cyclotrimerization of 4-ethynylphenol, a versatile building block, to predominantly yield the 1,2,4-trisubstituted benzene isomer. Achieving high regioselectivity with unsymmetrical alkynes is a significant challenge in synthetic chemistry.[1] This protocol leverages an in situ generated iron(II) catalyst system, which has demonstrated high efficacy and selectivity for the formation of 1,2,4-substituted arenes under mild conditions.[3][4] The resulting tris(hydroxyphenyl)benzene structures are valuable scaffolds in materials science and medicinal chemistry. This guide offers a step-by-step experimental procedure, mechanistic insights, data interpretation, and troubleshooting advice for researchers in organic synthesis and drug development.

Introduction and Mechanistic Rationale

The cyclotrimerization of three alkyne units to form an aromatic ring is a powerful transformation in organic synthesis.[1] For an unsymmetrical terminal alkyne like this compound, this reaction can theoretically produce two regioisomers: the 1,2,4- (asymmetric) and the 1,3,5- (symmetric) trisubstituted benzene. The control over this regioselectivity is paramount and is primarily dictated by the choice of the metal catalyst and its ligand environment.[5]

The generally accepted mechanism proceeds through the coordination of two alkyne molecules to a low-valent metal center to form a metallacyclopentadiene intermediate.[1][6] The subsequent coordination and insertion of a third alkyne molecule lead to the formation of the benzene ring and regeneration of the active catalyst. The regiochemical outcome is determined at two key stages: the formation of the metallacyclopentadiene and the insertion of the third alkyne.[1]

While various catalysts based on cobalt, nickel, and ruthenium are known to catalyze this transformation, many offer poor regioselectivity.[7][8][9] This protocol employs an iron-salen complex, which, upon activation with a borane co-catalyst, forms a highly active Fe(II)-hydride species. This system exhibits a strong preference for a "head-to-tail" coupling of the alkynes, leading to the desired 1,2,4-trisubstituted product.[3][4] The reaction mechanism involves hydrometallation of the first alkyne, followed by stepwise insertion of the next two alkyne units, and a final reductive elimination to release the aromatic product.[3][4]

Experimental Protocol

This protocol details the in situ preparation of the catalyst and the subsequent cyclotrimerization reaction. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques to prevent the degradation of the air-sensitive catalyst.

Materials and Equipment
  • Reagents:

    • This compound (>98%)

    • [Fe(salen)]₂-μ-oxo complex (precatalyst)

    • Pinacol borane (HBpin, co-catalyst), 1 M solution in THF

    • Anhydrous Tetrahydrofuran (THF), inhibitor-free

    • Ethyl acetate (EtOAc), HPLC grade

    • Hexanes, HPLC grade

    • Deionized water

    • Brine (saturated NaCl solution)

    • Magnesium sulfate (MgSO₄), anhydrous

    • Silica gel for column chromatography (230-400 mesh)

  • Equipment:

    • Schlenk line with Argon or Nitrogen gas supply

    • Two-neck round-bottom flask, oven-dried

    • Magnetic stirrer and stir bars

    • Heating mantle or oil bath with temperature control

    • Glass syringes and needles

    • Rubber septa

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Rotary evaporator

    • Glass chromatography column

    • Standard laboratory glassware (beakers, flasks, separatory funnel)

Catalyst Activation and Cyclotrimerization Procedure

The following procedure is for a 1.0 mmol scale reaction.

  • Reaction Setup: Place an oven-dried 50 mL two-neck round-bottom flask containing a magnetic stir bar under an inert atmosphere.

  • Catalyst Loading: To the flask, add the [Fe(salen)]₂-μ-oxo precatalyst (0.025 mmol, 2.5 mol%).

  • Solvent and Co-catalyst Addition: Add 10 mL of anhydrous THF via syringe. Stir the resulting suspension. Add pinacol borane (HBpin) solution (0.10 mL of 1 M solution in THF, 0.10 mmol, 10 mol%) dropwise via syringe. Stir the mixture at room temperature for 30 minutes. The color of the solution should change, indicating the formation of the active catalytic species.[3]

  • Substrate Addition: Dissolve this compound (118.1 mg, 1.0 mmol) in 5 mL of anhydrous THF in a separate vial. Add this solution to the reaction flask dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:7 EtOAc/Hexanes eluent). The starting material (this compound) should be consumed, and a new, lower Rf spot corresponding to the trimerized product should appear.

Work-up and Purification
  • Quenching: After the reaction is complete (as indicated by TLC), cool the flask to room temperature and remove the solvent using a rotary evaporator.

  • Extraction: Redissolve the crude residue in 20 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel.

    • Packing: Pack the column with silica gel using a hexanes/ethyl acetate slurry.

    • Loading: Load the crude product onto the column.

    • Elution: Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc). Collect fractions and monitor by TLC to isolate the desired 1,2,4-tris(4-hydroxyphenyl)benzene isomer.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the product as a solid. Determine the final yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagrams of Workflow and Mechanism

The following diagrams illustrate the experimental process and the catalytic cycle.

G cluster_setup Reaction Setup cluster_reaction Cyclotrimerization cluster_purification Work-up & Purification A 1. Add [Fe(salen)]₂-μ-oxo to inert flask B 2. Add anhydrous THF and HBpin co-catalyst A->B C 3. Stir 30 min for catalyst activation B->C D 4. Add this compound solution in THF C->D E 5. Heat to 60 °C for 12-24h D->E F 6. Monitor reaction by TLC E->F G 7. Quench and remove solvent F->G H 8. Extraction with EtOAc and water G->H I 9. Dry and concentrate organic layer H->I J 10. Purify by silica column chromatography I->J K Final Product: 1,2,4-isomer J->K Characterization (NMR, MS)

Caption: Experimental workflow for the regioselective cyclotrimerization.

G [Fe]-H Active [Fe]-H Catalyst VinylFe Vinyl-Fe Intermediate [Fe]-H->VinylFe Hydrometallation Alkyne1 R-C≡CH Alkyne1->[Fe]-H Metallacycle Metallacyclopentadiene Intermediate VinylFe->Metallacycle Insertion Alkyne2 R-C≡CH Alkyne2->VinylFe Product 1,2,4-Trisubstituted Benzene Metallacycle->Product [4+2] Cycloaddition & Reductive Elimination Alkyne3 R-C≡CH Alkyne3->Metallacycle Product->[Fe]-H Catalyst Regeneration

Caption: Simplified catalytic cycle for 1,2,4-regioselective cyclotrimerization.

Expected Results & Data Summary

The protocol is designed to favor the formation of the 1,2,4-tris(4-hydroxyphenyl)benzene isomer. The expected outcomes are summarized below.

ParameterValue / ConditionExpected Outcome
Substrate This compound---
Catalyst System [Fe(salen)]₂-μ-oxo / HBpinHigh regioselectivity for 1,2,4-isomer
Catalyst Loading 2.5 mol% [Fe]Efficient conversion
Solvent Anhydrous THFGood solubility for substrate and catalyst
Temperature 60 °COptimal rate without significant side products
Reaction Time 12 - 24 hours>90% conversion of starting material
Isolated Yield 70 - 85%---
Regioisomeric Ratio >10:1 (1,2,4- : 1,3,5-)Determined by ¹H NMR analysis of crude product

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to air/moisture exposure.2. Insufficient reaction time or temperature.3. Impure starting materials.1. Ensure rigorous inert atmosphere techniques. Use freshly opened anhydrous solvent.2. Increase reaction time and monitor by TLC. If needed, increase temperature to 70-80 °C.3. Purify this compound before use.
Poor Regioselectivity 1. Incorrect catalyst-to-substrate ratio.2. Reaction temperature is too high, leading to scrambling.1. Re-verify the molar quantities of the precatalyst and co-catalyst.2. Attempt the reaction at a lower temperature (e.g., 40-50 °C) for a longer duration.
Formation of Polymers/Oligomers 1. Substrate concentration is too high.2. Catalyst decomposition.1. Perform the reaction at a lower concentration (e.g., 0.05 M).2. Ensure the inert atmosphere is maintained throughout the reaction.
Difficult Purification 1. Products and byproducts have similar polarity.2. Residual iron catalyst in the crude product.1. Use a longer chromatography column and a shallower elution gradient for better separation.2. Perform an additional aqueous wash with a mild chelating agent like ammonium citrate solution.

References

  • Provis-Evans, C., Lau, S., Krewald, V., et al. (2020). Regioselective Alkyne Cyclotrimerization with an In Situ-Generated [Fe(II)H(salen)]·Bpin Catalyst. ACS Catalysis.
  • Ozerov, O. V., et al. (2000). Highly Regioselective Alkyne Cyclotrimerization Catalyzed by Titanium Complexes Supported by Proximally Bridged p-tert-Butylcalix[5]arene Ligands. Journal of the American Chemical Society.
  • Provis-Evans, C., et al. (2020). Regioselective Alkyne Cyclotrimerization with an In Situ-Generated [Fe(II)H(salen)]·Bpin Catalyst. University of Bath's research portal.
  • Fan, J., Fan, X., Gao, C., et al. (2022). Regioselectively switchable alkyne cyclotrimerization catalyzed by a Ni(ii)/bidentate P-ligand/Zn system with ZnI2 as an additive. Organic Chemistry Frontiers.
  • Wikipedia contributors. (2023). Alkyne trimerisation. Wikipedia, The Free Encyclopedia.
  • Wang, D., et al. (2016). Computational study of the mechanism and selectivity of ruthenium-catalyzed hydroamidations of terminal alkynes. PMC - NIH.
  • Li, J., et al. (2006). Cyclotrimerization of terminal alkynes catalyzed by ruthenium complexes containing substituted bipyridine ligands. ResearchGate.
  • Takao, T., et al. (2021). Mechanistic understanding of alkyne cyclotrimerization on mononuclear and dinuclear scaffolds: [4 + 2] cycloaddition of the third alkyne onto metallacyclopentadienes and dimetallacyclopentadienes. Dalton Transactions.
  • Pearson Education. Propose a synthetic sequence of this trisubstituted benzene starting from toluene. Pearson.
  • Xu, L., et al. (2013). Highly regioselective syntheses of substituted triphenylenes from 1,2,4-trisubstituted arenes via a co-catalyzed intermolecular alkyne cyclotrimerization. PubMed.
  • Rao, M. L. N., et al. (2010). Regioselective synthesis of 1,3,5-substituted benzenes via the InCl(3)/2-iodophenol-catalyzed cyclotrimerization of alkynes. PubMed.
  • ResearchGate. Purification of Cyclic Polymers Prepared from Linear Precursors by Inclusion Complexation of Linear Byproducts with Cyclodextrins. ResearchGate.
  • Khan Academy. Synthesis of substituted benzene rings I. Khan Academy.
  • Yale Research. Purification. Yale University.
  • YouTube. (2017). Alkyne Cyclotrimerization. YouTube.
  • ResearchGate. a) Ethynyl cyclotrimerization reaction. ResearchGate.
  • Feldheim, D. L. (2009). Natural Product Synthesis via [2+2+2] Cyclotrimerization Reactions. NC State Repository.
  • ResearchGate. Cyclotrimerization reaction of 1,4-diethynylbenzene. ResearchGate.
  • Jungk, P., et al. (2015). CoCl(PPh3)3 as Cyclotrimerization Catalyst for Functionalized Triynes under Mild Conditions. JKU & KUK Research Portal.

Sources

Application Notes and Protocols for the Use of 4-Ethynylphenol in the Design of Novel Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 4-Ethynylphenol in Advanced Drug Delivery

The development of sophisticated drug delivery systems that ensure targeted delivery and controlled release of therapeutics is a cornerstone of modern pharmaceutical science.[1] Among the versatile chemical handles employed in the construction of these systems, this compound has emerged as a molecule of significant interest. Its unique bifunctionality, possessing both a reactive terminal alkyne and a phenolic hydroxyl group, offers a powerful toolkit for the design of intelligent drug carriers.[2][3] The terminal alkyne provides a gateway to the highly efficient and bio-orthogonal "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][5] This reaction's high specificity, quantitative yields, and compatibility with aqueous environments make it ideal for conjugating drug molecules to carrier systems without compromising their bioactivity.[6][7]

This guide provides a comprehensive overview and detailed protocols for leveraging this compound in the creation of a thermoresponsive nanoparticle-based drug delivery system. We will detail the synthesis of a this compound-functionalized polymer, its conjugation with an azide-modified model drug, the self-assembly of these conjugates into nanoparticles, and the subsequent characterization and drug release studies.

Core Principle: A Modular Approach to Drug Delivery

The strategy outlined herein is modular, allowing for the independent synthesis and subsequent connection of the drug carrier and the therapeutic agent. This is a significant advantage over traditional methods that often involve harsh reaction conditions that can degrade sensitive drug molecules. The central linchpin of this modularity is the click reaction between the this compound-derived alkyne and an azide-modified drug.

PART 1: Synthesis of a this compound-Functionalized Thermoresponsive Polymer

A thermoresponsive polymer, poly(N-isopropylacrylamide) (PNIPAm), is chosen as the backbone for our drug delivery system. PNIPAm exhibits a lower critical solution temperature (LCST) around 32°C in water, a property that can be harnessed for triggered drug release.[8][9] Above its LCST, PNIPAm undergoes a phase transition from a soluble, hydrophilic state to an insoluble, hydrophobic state, leading to the aggregation and potential disassembly of nanoparticles.[10]

To introduce the this compound functionality, we will employ Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[11] This will be achieved by first synthesizing a custom ATRP initiator derived from this compound.

Protocol 1.1: Synthesis of 4-Hydroxyphenyl 2-bromo-2-methylpropanoate (HPBMP) ATRP Initiator

This protocol details the synthesis of the ATRP initiator that incorporates the this compound moiety.

Materials:

  • This compound

  • 2-Bromoisobutyryl bromide

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 2-bromoisobutyryl bromide (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with deionized water (3 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 4-hydroxyphenyl 2-bromo-2-methylpropanoate as a pure product.

  • Characterize the final product by ¹H NMR and FTIR spectroscopy.

Protocol 1.2: ATRP of N-isopropylacrylamide (NIPAm) using HPBMP Initiator

This protocol describes the synthesis of the this compound-terminated PNIPAm polymer.

Materials:

  • N-isopropylacrylamide (NIPAm), recrystallized from hexane

  • 4-Hydroxyphenyl 2-bromo-2-methylpropanoate (HPBMP) initiator

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole, anhydrous

  • Methanol

  • Diethyl ether, cold

Procedure:

  • In a Schlenk flask, add NIPAm (e.g., 50 eq), HPBMP initiator (1 eq), and anisole.

  • In a separate flask, prepare the catalyst complex by adding CuBr (1 eq) and PMDETA (1 eq) to anisole under an inert atmosphere.

  • Subject both solutions to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Transfer the catalyst solution to the monomer/initiator solution via a cannula under an inert atmosphere.

  • Place the reaction flask in a preheated oil bath at 70°C and stir.

  • Monitor the polymerization progress by taking samples periodically and analyzing the monomer conversion by ¹H NMR.

  • Once the desired conversion is reached, quench the polymerization by exposing the reaction mixture to air and cooling it to room temperature.

  • Dilute the mixture with methanol and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by dropwise addition of the methanol solution into cold diethyl ether.

  • Collect the polymer by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Characterize the resulting this compound-terminated PNIPAm (PNIPAm-alkyne) by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by ¹H NMR and FTIR for chemical structure confirmation.

Visualization of Polymer Synthesis Workflow:

G cluster_initiator Protocol 1.1: Initiator Synthesis cluster_polymerization Protocol 1.2: ATRP This compound This compound Reaction_with_Bromide Reaction_with_Bromide This compound->Reaction_with_Bromide TEA, DCM Purification_Initiator Purification_Initiator Reaction_with_Bromide->Purification_Initiator Column Chromatography 2-Bromoisobutyryl_bromide 2-Bromoisobutyryl_bromide 2-Bromoisobutyryl_bromide->Reaction_with_Bromide HPBMP_Initiator HPBMP_Initiator Purification_Initiator->HPBMP_Initiator Characterization (NMR, FTIR) ATRP_Reaction ATRP_Reaction HPBMP_Initiator->ATRP_Reaction Purification_Polymer Purification_Polymer ATRP_Reaction->Purification_Polymer Alumina Column, Precipitation NIPAm_Monomer NIPAm_Monomer NIPAm_Monomer->ATRP_Reaction CuBr, PMDETA, Anisole, 70°C PNIPAm-alkyne PNIPAm-alkyne Purification_Polymer->PNIPAm-alkyne Characterization (GPC, NMR, FTIR)

Caption: Workflow for the synthesis of this compound-functionalized PNIPAm.

PART 2: Preparation of Azide-Modified Drug and Conjugation to Polymer

For this application note, we will use the widely-used anticancer drug Doxorubicin (DOX) as a model therapeutic. To enable its conjugation to the PNIPAm-alkyne, it must first be modified to contain an azide group.

Protocol 2.1: Synthesis of Azide-Modified Doxorubicin (DOX-N₃)

This protocol is adapted from literature procedures for the modification of doxorubicin.[5]

Materials:

  • Doxorubicin hydrochloride

  • Triethylamine (TEA)

  • 6-Azidohexanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • In a round-bottom flask, dissolve 6-azidohexanoic acid (1.2 eq) and NHS (1.2 eq) in anhydrous DMF.

  • Add DCC (1.2 eq) and stir the mixture at room temperature for 4 hours to activate the carboxylic acid.

  • In a separate flask, dissolve doxorubicin hydrochloride (1.0 eq) in anhydrous DMF and add TEA (1.5 eq) to neutralize the hydrochloride salt.

  • Add the activated ester solution to the doxorubicin solution and stir the reaction mixture at room temperature for 24 hours in the dark.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Purify the crude product by preparative HPLC to obtain pure azide-modified doxorubicin (DOX-N₃).

  • Characterize the product by Mass Spectrometry and ¹H NMR.

Protocol 2.2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of DOX-N₃ to PNIPAm-alkyne

This protocol details the "click" reaction to conjugate the drug to the polymer.

Materials:

  • PNIPAm-alkyne

  • DOX-N₃

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Dimethylformamide (DMF)

  • Deionized water

  • Dialysis tubing (MWCO appropriate for the polymer)

Procedure:

  • In a flask, dissolve PNIPAm-alkyne (1.0 eq) and DOX-N₃ (1.5 eq) in DMF.

  • In a separate vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.2 eq).

  • In another vial, prepare a fresh aqueous solution of sodium ascorbate (0.5 eq).

  • Add the CuSO₄ solution to the polymer/drug solution and stir for 10 minutes.

  • Add the sodium ascorbate solution to initiate the click reaction.

  • Stir the reaction mixture at room temperature for 24 hours in the dark.

  • After 24 hours, dilute the reaction mixture with deionized water and transfer it to a dialysis bag.

  • Dialyze against deionized water for 48 hours, changing the water frequently to remove unreacted DOX-N₃, copper catalyst, and other small molecules.

  • Lyophilize the purified solution to obtain the PNIPAm-DOX conjugate as a solid.

  • Characterize the conjugate by ¹H NMR, FTIR, and UV-Vis spectroscopy to confirm the conjugation and determine the drug loading content.

Visualization of Drug Conjugation Workflow:

G cluster_drug_mod Protocol 2.1: Drug Modification cluster_conjugation Protocol 2.2: CuAAC Conjugation Doxorubicin Doxorubicin Reaction_with_Azido_Acid Reaction_with_Azido_Acid Doxorubicin->Reaction_with_Azido_Acid 6-Azidohexanoic acid, DCC, NHS, DMF Purification_Drug Purification_Drug Reaction_with_Azido_Acid->Purification_Drug HPLC DOX-N3 DOX-N3 Purification_Drug->DOX-N3 Characterization (MS, NMR) Click_Reaction Click_Reaction DOX-N3->Click_Reaction CuSO4, NaAsc, DMF PNIPAm-alkyne PNIPAm-alkyne PNIPAm-alkyne->Click_Reaction Purification_Conjugate Purification_Conjugate Click_Reaction->Purification_Conjugate Dialysis PNIPAm-DOX_Conjugate PNIPAm-DOX_Conjugate Purification_Conjugate->PNIPAm-DOX_Conjugate Characterization (NMR, FTIR, UV-Vis)

Caption: Workflow for the synthesis of azide-modified doxorubicin and its conjugation to the polymer.

PART 3: Formulation and Characterization of Drug-Loaded Nanoparticles

The amphiphilic nature of the PNIPAm-DOX conjugate (hydrophilic PNIPAm block and hydrophobic DOX) allows for its self-assembly into nanoparticles in an aqueous environment.

Protocol 3.1: Nanoparticle Formulation by Self-Assembly

This protocol describes the formation of nanoparticles from the polymer-drug conjugate.

Materials:

  • PNIPAm-DOX conjugate

  • Deionized water

  • 0.22 µm syringe filter

Procedure:

  • Dissolve the PNIPAm-DOX conjugate in a small amount of a water-miscible organic solvent in which the conjugate is fully soluble (e.g., DMF or DMSO).

  • Slowly add deionized water dropwise to the stirred polymer solution.

  • Continue adding water until the desired final concentration is reached. The solution should become opalescent, indicating nanoparticle formation.

  • Stir the nanoparticle suspension at room temperature for 2-4 hours to allow for the stabilization of the nanoparticles and the evaporation of the organic solvent.

  • Filter the nanoparticle suspension through a 0.22 µm syringe filter to remove any large aggregates.

  • Store the nanoparticle suspension at 4°C.

Protocol 3.2: Characterization of Nanoparticles

Dynamic Light Scattering (DLS):

  • Dilute the nanoparticle suspension with deionized water to an appropriate concentration.

  • Measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles using a DLS instrument.

  • Perform measurements at different temperatures (e.g., 25°C and 40°C) to observe the thermoresponsive behavior of the nanoparticles.

Transmission Electron Microscopy (TEM):

  • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

  • Allow the sample to air-dry.

  • Optionally, negatively stain the sample with a suitable staining agent (e.g., uranyl acetate).

  • Observe the morphology and size of the nanoparticles using a transmission electron microscope.

Table 1: Expected Nanoparticle Characteristics

ParameterExpected ValueMethod
Hydrodynamic Diameter (25°C)100 - 200 nmDLS
Polydispersity Index (PDI)< 0.2DLS
Hydrodynamic Diameter (40°C)> 500 nm (aggregated)DLS
MorphologySphericalTEM

PART 4: In Vitro Drug Release Studies

The release of doxorubicin from the PNIPAm-DOX nanoparticles will be investigated under different pH and temperature conditions to simulate physiological and tumor microenvironments.

Protocol 4.1: In Vitro Drug Release

Materials:

  • PNIPAm-DOX nanoparticle suspension

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis tubing (MWCO appropriate for free DOX)

  • Shaking incubator

Procedure:

  • Transfer a known volume of the PNIPAm-DOX nanoparticle suspension into a dialysis bag.

  • Immerse the dialysis bag in a larger volume of PBS (pH 7.4 or pH 5.5) in a sealed container.

  • Place the container in a shaking incubator set to the desired temperature (e.g., 37°C or 40°C).

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh pre-warmed PBS to maintain sink conditions.

  • Quantify the concentration of released doxorubicin in the collected aliquots using UV-Vis spectroscopy or fluorescence spectroscopy.

  • Calculate the cumulative percentage of drug release over time.

Table 2: Representative Drug Release Data

Time (hours)Cumulative DOX Release at pH 7.4, 37°C (%)Cumulative DOX Release at pH 5.5, 37°C (%)Cumulative DOX Release at pH 5.5, 40°C (%)
151025
4122550
8204075
12285585
24407092
48558595

Note: These are representative values based on typical release profiles for pH and thermo-sensitive systems.[2] Actual results may vary.

Visualization of Drug Release Mechanism:

G cluster_release In Vitro Drug Release cluster_mechanism Stimuli-Responsive Release PNIPAm-DOX_Nanoparticles PNIPAm-DOX_Nanoparticles Dialysis_Setup Dialysis_Setup PNIPAm-DOX_Nanoparticles->Dialysis_Setup PBS (pH 7.4 or 5.5), Temperature (37°C or 40°C) Sampling Sampling Dialysis_Setup->Sampling Time Intervals Quantification Quantification Sampling->Quantification UV-Vis/Fluorescence Cumulative_Release_Profile Cumulative_Release_Profile Quantification->Cumulative_Release_Profile Low_pH_Tumor Low pH (Tumor Microenvironment) Nanoparticle_Destabilization Nanoparticle_Destabilization Low_pH_Tumor->Nanoparticle_Destabilization High_Temp Hyperthermia (>LCST) High_Temp->Nanoparticle_Destabilization Accelerated_DOX_Release Accelerated_DOX_Release Nanoparticle_Destabilization->Accelerated_DOX_Release

Sources

Application & Protocol Guide: Characterization of 4-Ethynylphenol-Containing Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Ethynyl Group in Polymer Science

Polymers incorporating the 4-ethynylphenol (4-EP) moiety are a class of advanced materials garnering significant interest. The terminal alkyne (ethynyl) group is a remarkably versatile functional handle, enabling a wide array of post-polymerization modifications. Most notably, it is a key participant in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific conjugation of various molecules under mild conditions.[1] Furthermore, the ethynyl group can undergo thermal curing to form highly cross-linked, thermally stable networks.[2]

This combination of properties makes this compound-containing polymers highly valuable in diverse fields, from drug delivery and bioconjugation[1] to the development of high-performance thermosets and advanced coatings.[2][3]

This guide provides a comprehensive overview of the essential techniques required to characterize these unique polymers. It is designed to equip researchers with the knowledge to confirm polymer structure, determine key physical properties, and validate successful post-polymerization modifications. The protocols herein are presented not just as steps, but with the underlying scientific rationale to empower robust and reliable material characterization.[4][5]

Primary Structure and Composition Verification

The first step in any polymer analysis is to confirm that the synthesized material has the correct chemical structure. For 4-EP-containing polymers, this involves verifying the presence of the phenol, the aromatic backbone, and, most critically, the terminal alkyne group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of polymers in solution.[6][7] Both proton (¹H) and carbon-13 (¹³C) NMR are essential for a complete picture.

  • ¹H NMR: Provides information on the different types of protons and their neighboring environments. For a 4-EP unit within a polymer, key resonances include the aromatic protons on the phenol ring and the unique singlet corresponding to the acetylenic proton (-C≡C-H ). The disappearance or shift of this acetylenic proton peak is a primary indicator of a successful reaction, such as a click conjugation.[1][8][9]

  • ¹³C NMR: Offers detailed information about the carbon skeleton of the polymer.[10] It can definitively confirm the presence of the two distinct alkyne carbons (-CC -H). Following a CuAAC reaction, these signals disappear and are replaced by new signals corresponding to the carbons of the newly formed triazole ring.[1]

Functional Group Technique Typical Chemical Shift (ppm) Notes
Acetylenic Proton (-C≡C-H )¹H NMR~2.5 - 3.3A sharp singlet; its integration is key for quantitative analysis. Disappears upon reaction.[1]
Aromatic Protons (-Ar -H)¹H NMR~6.5 - 8.0Complex multiplet patterns depending on the polymer backbone.
Phenolic Proton (-Ar-OH )¹H NMR~9.0 - 10.0Often a broad singlet; may not be observed in all deuterated solvents.
Acetylenic Carbons (-CC -H)¹³C NMR~77 - 85Two distinct signals. Disappear upon reaction.[1]
Aromatic Carbons (-Ar -)¹³C NMR~115 - 160Multiple signals corresponding to the different aromatic carbons.
Triazole Proton (post-click)¹H NMR~7.6 - 8.2A new singlet appears, confirming triazole ring formation.[1]
Triazole Carbons (post-click)¹³C NMR~123 - 145Two new signals appear, confirming triazole ring formation.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and highly sensitive technique for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.[11] It is particularly powerful for tracking the transformation of the alkyne group in 4-EP polymers.[12][13][14]

The two most important vibrational modes for this system are:

  • C≡C-H Stretch: A sharp, often intense, absorption band appearing around 3300-3250 cm⁻¹ . This peak is highly characteristic of a terminal alkyne and its disappearance is a clear and reliable indicator that the alkyne has reacted.

  • C≡C Stretch: A weaker absorption band found in the 2140-2100 cm⁻¹ region. While less intense than the C-H stretch, its presence is another key identifier for the alkyne group.

Following an azide-alkyne click reaction, both of these peaks will disappear, while the characteristic absorption of the azide group (~2100 cm⁻¹) also vanishes, providing complementary evidence of a successful conjugation.[1][15]

Molar Mass and Distribution Analysis

The molar mass (or molecular weight) and its distribution (polydispersity) are fundamental properties of any polymer, dictating its mechanical, thermal, and solution behavior.

Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

SEC (often called GPC when using organic solvents) is the standard chromatographic technique for determining a polymer's molar mass distribution.[16][17][18] The method separates polymer molecules based on their hydrodynamic volume in solution.[17] Larger molecules elute from the chromatography column first, followed by progressively smaller molecules.[16]

By calibrating the system with polymer standards of known molar mass (e.g., polystyrene or PMMA), the molar mass distribution of the unknown sample can be determined.[18][19] Key parameters obtained from an SEC/GPC analysis include:

  • Number-average molar mass (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

  • Weight-average molar mass (Mw): An average that accounts for the contribution of larger molecules.

  • Polydispersity Index (PDI) or Dispersity (Đ): The ratio of Mw/Mn, which indicates the breadth of the molar mass distribution. A PDI of 1.0 signifies a perfectly monodisperse sample.

For aromatic polymers like those containing this compound, care must be taken to prevent non-SEC interactions (e.g., adsorption) with the column material.[20] This often requires the use of polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) as the mobile phase.[18]

Thermal Properties and Stability

The ethynyl group is known to undergo thermally induced reactions, making the thermal characterization of 4-EP-containing polymers crucial, especially for applications in high-performance materials.[2]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[21][22][23] It is used to detect thermal transitions where heat is either absorbed (endothermic) or released (exothermic).

  • Glass Transition Temperature (Tg): The reversible transition in amorphous materials from a hard, glassy state to a soft, rubbery state. This appears as a step-change in the heat flow curve.

  • Curing/Cross-linking Exotherm: For 4-EP polymers, heating to a sufficiently high temperature will trigger the polymerization of the ethynyl groups. This is a highly exothermic process that appears as a broad, strong peak in the DSC thermogram. The onset temperature and peak maximum of this exotherm provide critical information about the curing window of the material.[2][24]

  • Melting Temperature (Tm): For semi-crystalline polymers, melting appears as an endothermic peak.

Thermogravimetric Analysis (TGA)

TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[25] This technique is essential for determining the thermal stability and degradation profile of the polymer.

  • Degradation Temperature (Td): The temperature at which the polymer begins to lose mass due to decomposition. This is a critical parameter for defining the upper service temperature of the material.

  • Char Yield: The percentage of material remaining at the end of the TGA experiment (at high temperatures). A high char yield is often indicative of a material with good fire-retardant properties.

  • Compositional Analysis: TGA can be used to quantify the percentage of volatile components, polymer, and inorganic fillers (e.g., carbon, silica) in a composite material.

Workflow for Polymer Characterization

A logical workflow ensures that all critical aspects of the polymer are analyzed efficiently. The following diagram illustrates a typical characterization pathway for a newly synthesized this compound-containing polymer, both before and after a post-polymerization modification step.

G cluster_0 Initial Polymer Synthesis cluster_1 Primary Characterization cluster_2 Thermal Property Analysis cluster_3 Post-Polymerization Modification (e.g., Click Chemistry) cluster_4 Validation of Modification P_Synth Synthesize 4-EP Polymer NMR NMR (¹H, ¹³C) Confirm Structure, Alkyne Presence P_Synth->NMR Initial Sample FTIR FTIR Confirm -C≡C-H & -C≡C- groups P_Synth->FTIR Initial Sample GPC GPC/SEC Determine Mn, Mw, PDI P_Synth->GPC Initial Sample PPM Perform Click Reaction (e.g., with Azide-Molecule) NMR->PPM Validated Polymer Final_Report Final_Report NMR->Final_Report Final Data Report FTIR->PPM Validated Polymer FTIR->Final_Report Final Data Report DSC DSC Determine Tg, Curing Exotherm GPC->DSC Characterized Polymer TGA TGA Determine Thermal Stability (Td) GPC->TGA Characterized Polymer GPC->Final_Report Final Data Report DSC->Final_Report Final Data Report TGA->Final_Report Final Data Report NMR_Post NMR (¹H, ¹³C) Confirm Disappearance of Alkyne & Appearance of Triazole PPM->NMR_Post Modified Polymer FTIR_Post FTIR Confirm Disappearance of -C≡C-H & Azide Peaks PPM->FTIR_Post Modified Polymer NMR_Post->Final_Report Final Data Report FTIR_Post->Final_Report Final Data Report

Caption: Workflow for the characterization of 4-EP polymers.

Protocols

Protocol 1: NMR Analysis of a 4-EP Polymer
  • Sample Preparation: Accurately weigh 5-10 mg of the dry polymer into an NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or THF-d₈). The choice of solvent is critical; the polymer must be fully soluble.

  • Dissolution: Cap the NMR tube and vortex or gently sonicate until the polymer is completely dissolved. A clear, homogenous solution is required.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum. Typical parameters include a 30° or 45° pulse angle and a relaxation delay of 1-5 seconds.

    • Ensure a sufficient number of scans (e.g., 16, 32, or 64) are averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This is a less sensitive nucleus and will require a significantly longer acquisition time.

    • Use a 90° pulse angle and a relaxation delay appropriate for polymers (e.g., 2-5 seconds). Average a large number of scans (e.g., 1024, 2048, or more).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired data.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

    • Integrate the peaks in the ¹H spectrum to determine the relative ratios of different protons.

    • Assign peaks based on known chemical shifts for the expected structural motifs.

Protocol 2: GPC/SEC Analysis
  • System Preparation:

    • Ensure the mobile phase (e.g., THF with 0.1% triethylamine) is freshly prepared, filtered, and degassed.

    • Set the column oven to the desired temperature (e.g., 35-40 °C) to ensure viscosity and refractive index stability.

    • Set the pump flow rate to the typical value for your column set (e.g., 1.0 mL/min).

    • Allow the system, especially the refractive index (RI) detector, to equilibrate until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare a dilute solution of the polymer in the mobile phase at a concentration of approximately 1-2 mg/mL.

    • Ensure the polymer is fully dissolved. Gentle agitation or warming may be necessary.

    • Filter the sample solution through a 0.2 or 0.45 µm syringe filter (compatible with the solvent) to remove any particulate matter that could damage the column.

  • Calibration:

    • Inject a series of narrow-PDI polymer standards (e.g., polystyrene) of known molar masses, covering the expected range of your sample.

    • Construct a calibration curve by plotting the logarithm of the peak molar mass (log M) versus the elution volume.

  • Sample Analysis:

    • Inject the filtered polymer sample onto the GPC system.

    • Record the chromatogram until the entire sample has eluted.

  • Data Analysis:

    • Using the GPC software, integrate the sample peak.

    • Calculate the Mn, Mw, and PDI values for your sample relative to the calibration curve generated in step 3.

References

  • Coursari, D., Efstathiou, S., Al-Shok, L., Hall, M. D., Eissa, A. M., Liarou, E., & Haddleton, D. M. (2025). Optimisation of azide–alkyne click reactions of polyacrylates using online monitoring and flow chemistry. RSC Publishing.
  • ResearchGate. (n.d.). Size exclusion chromatography of synthetic polymers and biopolymers on common reversed phase and hydrophilic interaction chromatography columns.
  • ResearchGate. (n.d.). ¹H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol).
  • Tan, L. S., & Arnold, F. E. (1995). High Modulus and High Tg Thermally Stable Polymers from p-Ethynyl-Terminated Monomers. 3. Macromolecules, 28(23), 7679-7686.
  • Fernandes, A. R., & Costa, P. J. (2024). Click Chemistry in Polymersome Technology. MDPI.
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.). Live Monitoring of Strain-Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR-IR Spectroscopy.
  • Paint.org. (n.d.).
  • Specific Polymers. (n.d.). SEC analysis. Specific Polymers.
  • Heift, D., Talmon, l., & Theato, P. (2024). Low-Pressure Preparative Size-Exclusion Chromatography: from Narrow Disperse Polymer to Monodisperse Oligomer Batches.
  • Specific Polymers. (n.d.). FTIR analysis. Specific Polymers.
  • ResearchGate. (n.d.). FTIR spectrum of alkyne-PU-alkyne.
  • Polymer Chemistry. (n.d.). Polymer Characterization: Analysing the Structure and Behaviour of Macromolecules. Polymer Chemistry.
  • Wikipedia. (n.d.).
  • National Institutes of Health. (n.d.). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE).
  • ResearchGate. (n.d.). FTIR spectrum of alkyne-terminated PLGA.
  • ResearchGate. (n.d.). Fig. S2 FTIR spectrum of alkyne end-functionalized poly(D,L-lactide) (A-PLA-OH).
  • American Chemical Society. (2021, February 23). Science Talks Lecture 42: Topochemical Azide-Alkyne Cycloaddition (TAAC) reaction. YouTube.
  • ResearchGate. (n.d.). Synthesis and characterization of novel polymers containing poly((4-((4-nitrophenyl)ethynyl)phenyl)azanediyl)bis(ethane-2,1-diyl) as main chain and tolanic chromophores in the side chain with strong NLO-activity.
  • Asahi Research Center Co., Ltd. (n.d.). NMR Spectra of Polymers and Polymer Additives. Google Books.
  • Measurlabs. (2024, August 15).
  • EAG Laboratories. (n.d.). Thermal Analysis Techniques | Polymers.
  • Malvern Panalytical. (2024, May 28). Polymer characterization techniques – an introduction. Malvern Panalytical.
  • YouTube. (2023, January 21). FTIR-16 || IR spectrum of alkynes. YouTube.
  • Nexus Analytics. (n.d.).
  • BLD Pharm. (n.d.). This compound. BLD Pharm.
  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments.
  • Scribd. (n.d.). Thermal Analysis for Polymers. Scribd.
  • Creative Biostructure. (n.d.). Using NMR for Studying Polymer Structures.
  • ResearchGate. (n.d.). ¹³C-NMR studies on the structure of linear p–substituted phenol polymer.

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Application Notes and Protocols for Creating Cross-Linked Polymers with 4-Ethynylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of 4-Ethynylphenol in Advanced Polymer Networks

This compound is a versatile monomer that holds significant promise for the creation of high-performance cross-linked polymers.[1] Its unique molecular structure, featuring a reactive ethynyl group and a phenolic hydroxyl group, allows for the formation of densely cross-linked, three-dimensional networks with exceptional thermal stability, mechanical strength, and chemical resistance. These properties make this compound-based polymers highly attractive for a range of demanding applications, from advanced composites in the aerospace industry to specialized coatings and materials in drug delivery and biomedical devices.[2][3]

The thermal curing of resins containing ethynyl groups proceeds via an addition polymerization mechanism.[4] This process is initiated by heat, which triggers the reaction of the ethynyl groups to form a complex, cross-linked aromatic network. Unlike condensation polymerizations, this curing process does not produce volatile byproducts, leading to the formation of a void-free material with high dimensional stability. The resulting thermoset polymers are known for their rigidity, insolubility, and robust mechanical and thermal properties.[5]

This document provides a detailed guide for the synthesis and characterization of cross-linked polymers derived from this compound. It is designed to equip researchers and professionals with the necessary protocols and theoretical understanding to successfully utilize this monomer in their work.

Diagram: Thermal Cross-Linking of this compound

G cluster_monomer This compound Monomers cluster_prepolymer Pre-polymerization (Oligomerization) cluster_crosslinked Cross-Linked Network M1 HC≡C-Ph-OH P1 -(C≡C-Ph(OH))-n M1->P1 Heat (Δ) M2 HC≡C-Ph-OH M2->P1 M3 HC≡C-Ph-OH M3->P1 N1 Cross-linked Aromatic Network P1->N1 Further Heating (Curing)

Caption: Thermal polymerization of this compound monomers into a cross-linked network.

Experimental Protocols

Part 1: Synthesis of Poly(this compound) Prepolymer

This protocol describes the synthesis of a soluble prepolymer of this compound. This intermediate is easier to process and can be subsequently cured to form the final cross-linked network.

Materials:

  • This compound (monomer)

  • Anhydrous Toluene (solvent)

  • Palladium(II) acetate (catalyst)

  • Triphenylphosphine (ligand)

  • Diisopropylethylamine (base)

  • Nitrogen gas (inert atmosphere)

  • Methanol (for precipitation)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Schlenk line or nitrogen inlet

  • Dropping funnel

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: Assemble the three-neck flask with the reflux condenser, a nitrogen inlet, and a rubber septum. Purge the entire system with nitrogen for at least 15 minutes to ensure an inert atmosphere.

  • Reagent Addition: To the flask, add this compound, palladium(II) acetate, and triphenylphosphine. Add anhydrous toluene via a syringe to dissolve the solids.

  • Initiation: While stirring the solution, slowly add diisopropylethylamine through the dropping funnel.

  • Polymerization: Heat the reaction mixture to 80°C and maintain this temperature for 24 hours under a continuous nitrogen flow. The solution will gradually become more viscous as the polymerization proceeds.

  • Precipitation and Purification: After 24 hours, cool the reaction mixture to room temperature. Slowly pour the viscous solution into a beaker containing an excess of methanol while stirring vigorously. The prepolymer will precipitate as a solid.

  • Isolation: Collect the precipitated prepolymer by vacuum filtration using a Büchner funnel. Wash the solid with fresh methanol to remove any unreacted monomer and catalyst residues.

  • Drying: Dry the purified poly(this compound) prepolymer in a vacuum oven at 40°C for 48 hours to remove all residual solvent.[6]

Part 2: Thermal Cross-Linking (Curing) of the Prepolymer

This protocol outlines the process of converting the synthesized prepolymer into a highly cross-linked, insoluble thermoset.

Materials:

  • Poly(this compound) prepolymer

  • Mold (e.g., aluminum or silicone)

Equipment:

  • Programmable oven or furnace

  • Hydraulic press (optional, for creating dense samples)

Procedure:

  • Sample Preparation: Place the dried prepolymer powder into a suitable mold. If a dense, void-free sample is required, the powder can be pressed into a pellet using a hydraulic press.

  • Curing Schedule: Place the mold containing the prepolymer into a programmable oven. The curing process is typically carried out in a multi-stage heating program to control the cross-linking reaction and prevent the formation of defects. A typical curing schedule is as follows:

    • Heat to 150°C and hold for 2 hours.

    • Ramp to 180°C and hold for 2 hours.

    • Ramp to 210°C and hold for 4 hours.

    • Ramp to 250°C and hold for 4 hours.[4][7]

  • Cooling: After the final hold, allow the oven to cool down to room temperature slowly to prevent thermal shock and cracking of the cured polymer.

  • Demolding: Once cooled, carefully remove the cross-linked polymer from the mold.

Characterization of the Cross-Linked Polymer

A suite of analytical techniques is essential to verify the successful cross-linking of the polymer and to determine its key properties.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for monitoring the progress of the curing reaction by observing changes in the characteristic vibrational bands of the functional groups.[8][9]

  • Principle: The disappearance of the ethynyl (C≡C-H) stretching vibration and the appearance of new bands associated with the formed aromatic network are indicative of a successful cross-linking reaction.[10]

  • Protocol:

    • Acquire an FTIR spectrum of the uncured poly(this compound) prepolymer.

    • Acquire an FTIR spectrum of the fully cured polymer.

    • Compare the two spectra.

  • Expected Observations:

    • A significant decrease or complete disappearance of the sharp peak around 3300 cm⁻¹ (alkyne C-H stretch) and the peak around 2100 cm⁻¹ (C≡C stretch) in the spectrum of the cured polymer.[11]

    • Broadening of the aromatic C-H and C=C stretching bands in the region of 3100-2800 cm⁻¹ and 1600-1400 cm⁻¹, respectively, indicating the formation of a complex aromatic network.

Thermal Analysis: DSC and TGA

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the thermal properties of the thermoset polymer.[5][12]

  • Differential Scanning Calorimetry (DSC):

    • Principle: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[13] For thermosets, DSC is used to determine the glass transition temperature (Tg) and to monitor the curing exotherm.[6][14]

    • Protocol:

      • Accurately weigh a small amount (5-10 mg) of the uncured prepolymer into an aluminum DSC pan.

      • Heat the sample in the DSC instrument under a nitrogen atmosphere at a constant heating rate (e.g., 10°C/min) from room temperature to a temperature above the expected curing range (e.g., 300°C).[15]

    • Expected Observations:

      • An exothermic peak in the thermogram of the uncured prepolymer, corresponding to the heat released during the cross-linking reaction. The area under this peak is the enthalpy of curing.[16]

      • In a second heating run of the same sample (after cooling), the exothermic peak should be absent, confirming the completion of the curing process.

      • A step-like change in the baseline of the thermogram of the cured polymer indicates the glass transition temperature (Tg), a key property of the thermoset material.

  • Thermogravimetric Analysis (TGA):

    • Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability and decomposition behavior of the polymer.[17]

    • Protocol:

      • Place a small, accurately weighed sample (5-10 mg) of the cured polymer in the TGA instrument.

      • Heat the sample under a nitrogen or air atmosphere at a constant heating rate (e.g., 10°C/min) to a high temperature (e.g., 800°C).[6]

    • Expected Observations:

      • The TGA curve will show the onset temperature of decomposition, which is a measure of the thermal stability of the polymer. This compound-based polymers are expected to exhibit high thermal stability, with decomposition temperatures often exceeding 400°C.

      • The residual mass at the end of the experiment (char yield) is also an important parameter, with higher char yields indicating better flame retardancy and thermal robustness.[4][7][18]

Data Presentation: Typical Properties of Cross-Linked Poly(this compound)

PropertyTypical Value RangeCharacterization Technique
Glass Transition Temperature (Tg) 250 - 350 °CDifferential Scanning Calorimetry (DSC)
Onset of Decomposition (Td) > 400 °C (in N₂)Thermogravimetric Analysis (TGA)
Char Yield at 800 °C 60 - 80% (in N₂)Thermogravimetric Analysis (TGA)
Solubility Insoluble in common organic solventsSolvent Resistance Test

Diagram: Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_output Output Start Start: this compound Monomer Prepolymer Prepolymer Synthesis Start->Prepolymer Curing Thermal Curing Prepolymer->Curing Polymer Cross-Linked Polymer Curing->Polymer FTIR FTIR Spectroscopy Data Material Properties Data FTIR->Data DSC DSC Analysis DSC->Data TGA TGA Analysis TGA->Data Polymer->FTIR Polymer->DSC Polymer->TGA

Caption: Workflow from monomer to characterized cross-linked polymer.

Conclusion and Future Perspectives

The protocols and characterization techniques outlined in this guide provide a comprehensive framework for the successful creation and evaluation of cross-linked polymers from this compound. The resulting materials, with their exceptional thermal and mechanical properties, are poised to make significant contributions in various fields of science and technology.

Future research in this area could explore the copolymerization of this compound with other functional monomers to tailor the properties of the final polymer network for specific applications. Furthermore, the development of metal-phenolic networks using this compound could open up new avenues in sensing, catalysis, and biomedical engineering.[2][3][13][19] The inherent reactivity of the ethynyl group also allows for post-polymerization modification through "click" chemistry, offering a versatile platform for the design of advanced functional materials.

References

  • AZoM. (2018, June 27). Characterization of Thermosets by Thermal Analysis. [Link]
  • Netzsch. (2012, November 26). Characterization of Thermosetting Polymers; How to Get More Out of Your Rheometer-Part One. [Link]
  • Wikipedia.
  • ResearchGate.
  • Research and Reviews.
  • ResearchGate. (PDF) Thermoset Polymers Characterization as a Function of Cure State Using Off-stoichiometry Proxies. [Link]
  • ResearchGate. (PDF) Phenolic Resins (IV).
  • Wiley Online Library. Activation energy and curing behavior of resol- and novolac-type phenolic resins by differential scanning calorimetry and thermogravimetric analysis. [Link]
  • MDPI.
  • National Center for Biotechnology Information.
  • ResearchGate. TGA analysis for phenolic resin (a) and TGA analysis for a cured carbon fiber phenolic resin composite (b). [Link]
  • ACS Publications.
  • AIP Publishing. Comparative study of cross-linking processes of selected commercial resole-type phenol-formaldehyde resins as matrix precursors for a pultruded carbon fiber-phenolic based composite. [Link]
  • ResearchGate. Synthesis and Thermal Properties of Ethynyl Phenyl Azo Phenol-biphenylene Resin. [Link]
  • Nature. (PDF)
  • ResearchGate. FTIR spectra of poly(4-ethynyl-p-xylylene-co-p-xylylene)
  • ResearchGate.
  • National Center for Biotechnology Information. Synthesis and Thermal Properties of Ethynyl Phenyl Azo Phenol-biphenylene Resin. [Link]
  • LabRulez GCMS. Polymer analysis using fourier transform infrared (FTIR) spectroscopy. [Link]
  • MDPI.
  • ACS Publications. Transmission Infrared Spectroscopy of Methyl- and Ethyl-Terminated Silicon(111) Surfaces | The Journal of Physical Chemistry B. [Link]
  • BioResources. Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. [Link]
  • ResearchGate. Synthesis and Characterization of Poly(alkyl-substituted p-phenylene ethynylene)s | Request PDF. [Link]
  • ResearchGate. (PDF) Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. [Link]
  • YouTube. Quantification of Polymer Additives | FT-IR Spectroscopy | UV Absorber in Polymers. [Link]
  • National Center for Biotechnology Information. Curing Behavior and Thermomechanical Performance of Bioepoxy Resin Synthesized from Vanillyl Alcohol: Effects of the Curing Agent. [Link]
  • ResearchGate. Structures of representative PAEs. PPE = poly(phenylene ethynylene),.... [Link]
  • ResearchGate. (PDF) Thermal curing behavior of phenol formaldehyde resin-impregnated paper evaluated using DSC and dielectric analysis. [Link]
  • National Center for Biotechnology Information. This compound | C8H6O | CID 32758 - PubChem. [Link]

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Application of 4-Ethynylphenol in the Fabrication of High-Performance Gas Separation Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Gas Separation Technologies

The separation of gases is a critical process in numerous industrial applications, from natural gas sweetening and hydrogen purification to carbon capture and flue gas treatment. Membrane-based separation has emerged as an energy-efficient and scalable alternative to traditional methods like cryogenic distillation and amine scrubbing. The performance of a gas separation membrane is primarily dictated by the intrinsic properties of the polymer from which it is made, specifically its ability to selectively permeate one gas over another (selectivity) while maintaining a high rate of gas transport (permeability).

A significant challenge in the field is the trade-off between permeability and selectivity, often referred to as the Robeson upper bound. Furthermore, polymeric membranes can suffer from plasticization when exposed to high-pressure condensable gases like carbon dioxide, leading to a decline in performance. To overcome these limitations, researchers are actively developing novel polymer architectures that offer enhanced separation properties and greater stability.

This technical guide focuses on the application of a promising but underexplored monomer, 4-ethynylphenol , in the fabrication of advanced gas separation membranes. The presence of both a reactive ethynyl group and a polar hydroxyl group on a rigid phenyl ring makes this compound a versatile building block for creating polymers with tailored microporosity and functionality. We will delve into the rationale behind its use, provide detailed protocols for polymer synthesis and membrane fabrication, and outline the necessary characterization techniques to validate membrane performance. This guide is intended for researchers and professionals in materials science, chemical engineering, and drug development who are engaged in the design and application of high-performance separation technologies.

The Scientific Rationale: Why this compound?

The unique molecular structure of this compound offers several advantages for the creation of superior gas separation membranes:

  • Rigid Phenolic Backbone: The aromatic ring provides structural rigidity, which is crucial for creating polymers with intrinsic microporosity (PIMs). This rigidity prevents efficient chain packing, leading to the formation of interconnected free volume elements that facilitate rapid gas transport.

  • Reactive Ethynyl Group: The terminal alkyne functionality serves a dual purpose. It can be utilized in polymerization reactions, such as Sonogashira coupling, to create highly conjugated and rigid polymer backbones. Crucially, residual or intentionally incorporated ethynyl groups can be thermally crosslinked. This post-fabrication modification creates a robust network structure, significantly enhancing the membrane's resistance to plasticization and improving its selectivity.

  • Polar Hydroxyl Group: The phenolic hydroxyl group introduces polarity into the polymer matrix. This can enhance the membrane's affinity for polar gases like CO2 through dipole-quadrupole interactions, thereby increasing the solubility component of gas transport and improving CO2/CH4 or CO2/N2 selectivity. The hydroxyl group also presents an active site for further post-synthetic modifications.

The strategic incorporation of this compound into a polymer architecture allows for a multi-faceted approach to membrane design, simultaneously addressing the challenges of permeability, selectivity, and stability.

Experimental Section: Protocols and Methodologies

This section provides detailed protocols for the synthesis of a this compound-based polymer, its fabrication into a dense film membrane, and subsequent thermal crosslinking.

Part 1: Synthesis of a Hypercrosslinked Poly(this compound) Network

This protocol describes the synthesis of a porous organic polymer from this compound via a Friedel-Crafts alkylation reaction, creating a hypercrosslinked network.

Materials:

  • This compound (≥98%)

  • Formaldehyde dimethyl acetal (FDA) (≥98%)

  • Anhydrous Iron(III) chloride (FeCl3) (≥99%)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Methanol

  • Hydrochloric acid (HCl), 1 M

  • Tetrahydrofuran (THF)

  • Nitrogen gas (high purity)

Equipment:

  • Schlenk line and glassware

  • Magnetic stirrer with heating mantle

  • Soxhlet extraction apparatus

  • Vacuum oven

Protocol:

  • Reaction Setup: In a 250 mL Schlenk flask under a nitrogen atmosphere, dissolve this compound (e.g., 1.18 g, 10 mmol) and formaldehyde dimethyl acetal (FDA) (e.g., 1.52 g, 20 mmol) in anhydrous 1,2-dichloroethane (80 mL).

  • Catalyst Addition: To the stirred solution, add anhydrous FeCl3 (e.g., 3.25 g, 20 mmol) portion-wise over 15 minutes at 0 °C (ice bath).

  • Polymerization: After the addition of the catalyst, slowly warm the reaction mixture to 80 °C and stir for 24 hours under a nitrogen atmosphere. A precipitate will form as the polymerization proceeds.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench by the slow addition of methanol (50 mL).

    • Filter the resulting solid and wash thoroughly with methanol (3 x 50 mL) and 1 M HCl (3 x 50 mL) to remove the catalyst and unreacted monomers.

    • Further purify the polymer by Soxhlet extraction with methanol for 24 hours, followed by THF for 24 hours to remove any low molecular weight oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at 80 °C for 24 hours to yield a fine powder.

Part 2: Membrane Fabrication via Solution Casting

This protocol details the fabrication of a dense polymer film from the synthesized poly(this compound) network.

Materials:

  • Synthesized poly(this compound) powder

  • High-purity Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Glass petri dish or flat glass plate

  • Leveling table

Equipment:

  • Sonicator

  • Syringe with a 0.45 µm PTFE filter

  • Controlled environment chamber (e.g., a glovebox with solvent vapor saturation)

Protocol:

  • Polymer Solution Preparation: Prepare a 1-3 wt% solution of the poly(this compound) in THF or DMF. The choice of solvent will depend on the solubility of the synthesized polymer. Use a sonicator to aid dissolution and ensure a homogeneous solution.

  • Filtration: Filter the polymer solution through a 0.45 µm PTFE syringe filter to remove any particulate impurities.

  • Casting: Place a clean, dry glass petri dish on a leveling table inside a controlled environment chamber. Slowly and evenly pour the filtered polymer solution onto the glass substrate.

  • Solvent Evaporation: Cover the petri dish with a lid that is slightly ajar to allow for slow solvent evaporation. This is a critical step to ensure the formation of a uniform, defect-free film. A slow evaporation rate (over 24-48 hours) is recommended.

  • Membrane Detachment and Annealing:

    • Once the film is completely dry, carefully detach it from the glass substrate by immersing the plate in deionized water.

    • Anneal the freestanding membrane in a vacuum oven at a temperature below its decomposition temperature but above the boiling point of any residual solvent (e.g., 120 °C) for at least 12 hours to remove any remaining solvent.

Part 3: Thermal Crosslinking of the Membrane

This protocol describes the thermal treatment of the fabricated membrane to induce crosslinking of the ethynyl groups.

Equipment:

  • High-temperature programmable tube furnace

  • Inert gas supply (e.g., Nitrogen or Argon)

Protocol:

  • Sample Placement: Place the annealed membrane in the center of the tube furnace.

  • Inert Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) for at least 30 minutes to remove any oxygen. Maintain a slow, continuous flow of the inert gas throughout the heating and cooling process.

  • Heating Program:

    • Ramp the temperature to 150 °C at a rate of 5 °C/min and hold for 1 hour to remove any adsorbed water.

    • Increase the temperature to the desired crosslinking temperature. A typical starting point is in the range of 250-350 °C. The optimal temperature should be determined experimentally, often guided by thermal analysis (TGA and DSC) of the polymer.

    • Hold at the crosslinking temperature for a specified duration (e.g., 1-5 hours).

  • Cooling: After the hold time, turn off the heater and allow the furnace to cool down to room temperature naturally under the inert gas flow.

  • Membrane Recovery: Once at room temperature, the crosslinked membrane can be carefully removed for characterization.

Characterization and Performance Evaluation

A comprehensive characterization of the synthesized polymer and the resulting membranes is essential to understand their properties and performance.

Characterization Technique Purpose Expected Outcome for this compound-Based Membranes
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the polymer structure and monitor the crosslinking reaction.Disappearance or significant reduction of the ethynyl C≡C-H stretch (around 3300 cm⁻¹) and C≡C stretch (around 2100 cm⁻¹) after thermal crosslinking.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymer and the crosslinked membrane.High thermal stability, with decomposition temperatures typically above 400 °C.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and observe the exotherm associated with ethynyl crosslinking.An increase in Tg after crosslinking, indicating reduced chain mobility. An exothermic peak corresponding to the crosslinking reaction.
Scanning Electron Microscopy (SEM) To visualize the cross-sectional morphology of the membrane.A dense, uniform, and defect-free structure is desired for gas separation applications.
Gas Permeation Testing To measure the permeability and selectivity of the membrane for various gases (e.g., CO₂, CH₄, N₂, O₂).High permeability for smaller, more condensable gases like CO₂ and high selectivity for gas pairs like CO₂/CH₄ and O₂/N₂.
Sorption Isotherms To determine the gas solubility in the polymer matrix.Higher sorption capacity for CO₂ compared to CH₄ or N₂, contributing to high selectivity.

Visualization of Key Processes

Workflow for Membrane Fabrication and Crosslinking

G cluster_synthesis Polymer Synthesis cluster_fabrication Membrane Fabrication cluster_crosslinking Thermal Crosslinking monomer This compound & FDA catalyst FeCl3 in DCE monomer->catalyst 1. Dissolution polymerization Friedel-Crafts Polymerization catalyst->polymerization 2. Reaction purification Purification (Soxhlet) polymerization->purification 3. Work-up polymer Poly(this compound) Powder purification->polymer solution Polymer Solution (in THF/DMF) polymer->solution 4. Dissolution casting Solution Casting solution->casting 5. Casting & Evaporation annealing Annealing casting->annealing 6. Detachment membrane Dense Membrane Film annealing->membrane heating Thermal Treatment (250-350°C) membrane->heating 7. Inert Atmosphere crosslinked_membrane Crosslinked Membrane heating->crosslinked_membrane

Caption: Workflow from monomer to crosslinked membrane.

Mechanism of Thermal Crosslinking

G cluster_before Before Crosslinking cluster_after After Thermal Crosslinking p1 Polymer Chain e1 p1->e1 p2 Polymer Chain e2 p2->e2 p3 Polymer Chain e3 p3->e3 c1 Crosslinked Network e1->c1 Heat (Δ) e2->c1 Heat (Δ) e3->c1 Heat (Δ) p4 Polymer Chain p4->c1 p5 Polymer Chain p5->c1 p6 Polymer Chain p6->c1

Troubleshooting & Optimization

Common side reactions in the synthesis of 4-Ethynylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-ethynylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles and field-proven experience.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical and materials science sectors. Its utility stems from the reactive ethynyl group, which can participate in a variety of coupling reactions, and the phenolic hydroxyl group, which can be derivatized or influence the molecule's electronic properties. The most common synthetic routes to this compound involve the Sonogashira coupling of a protected 4-halophenol followed by deprotection, or the conversion of 4-hydroxyacetophenone. While seemingly straightforward, these methods are often plagued by side reactions that can significantly lower yields and complicate purification. This guide aims to provide a comprehensive resource for identifying, understanding, and mitigating these issues.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific problems that may arise during the synthesis of this compound in a question-and-answer format.

Sonogashira Coupling Route

The Sonogashira coupling is a powerful C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[1]

Q1: My Sonogashira coupling reaction is producing a significant amount of a dimeric alkyne byproduct. What is happening and how can I prevent it?

A1: You are likely observing the Glaser coupling (or Hay coupling), which is the most common side reaction in copper-mediated Sonogashira reactions.[2][3] This reaction involves the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne.[2]

Causality: The Glaser coupling is promoted by the copper(I) co-catalyst in the presence of an oxidant, such as atmospheric oxygen.[2][4] The copper acetylide intermediate, which is crucial for the Sonogashira catalytic cycle, can undergo oxidation to a copper(II) species, leading to the dimerization of the alkyne.[2]

Troubleshooting Strategies:

  • Deoxygenation: Rigorously deoxygenate your solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) before adding the catalysts. Maintain a positive pressure of the inert gas throughout the reaction.[1]

  • Copper-Free Conditions: The most effective way to eliminate the Glaser coupling is to perform the reaction under copper-free conditions.[1][5] While the reaction may be slower, it completely avoids the formation of the homocoupled byproduct.[5]

  • Controlled Atmosphere: Some studies suggest that using a diluted hydrogen gas atmosphere (mixed with nitrogen or argon) can reduce the homocoupling side product to as low as 2%.[3]

  • Ligand Choice: The choice of phosphine ligand on the palladium catalyst can also influence the rate of the desired cross-coupling versus the undesired homocoupling.

Q2: The yield of my Sonogashira reaction is low, and I'm recovering a lot of my starting 4-iodophenol. What are the potential causes?

A2: Low conversion in a Sonogashira coupling can be attributed to several factors related to catalyst activity and reaction conditions.

Causality:

  • Inactive Catalyst: The active palladium catalyst is the Pd(0) species. If you are starting with a Pd(II) precatalyst, such as PdCl2(PPh3)2, it must be reduced in situ. Incomplete reduction will lead to lower catalytic activity.[2]

  • Inhibition by Copper: In some cases, particularly with less reactive aryl halides, copper has been observed to inhibit the Sonogashira reaction.[2]

  • Insufficient Base: The base plays a crucial role in deprotonating the terminal alkyne and neutralizing the hydrogen halide byproduct.[1] An insufficient amount or a base that is too weak can stall the reaction.

Troubleshooting Strategies:

  • Catalyst Activation: If using a Pd(II) precatalyst, ensure your reaction conditions (e.g., presence of a suitable reducing agent like an amine base or phosphine) are conducive to its reduction to Pd(0).[2]

  • Reagent Purity: Ensure all reagents, especially the solvent and base, are of high purity and anhydrous, as water can interfere with the catalytic cycle.

  • Base Selection: Amines like triethylamine or piperidine are commonly used.[2] For challenging substrates, stronger bases or different base types like carbonates may be beneficial.[2]

  • Temperature Optimization: While Sonogashira couplings are often run at room temperature, gentle heating may be required for less reactive substrates. However, be cautious as higher temperatures can also lead to alkyne decomposition.[2]

Silyl Deprotection Route

To prevent side reactions at the acidic terminal alkyne proton, a protecting group, such as a trialkylsilyl group (e.g., trimethylsilyl (TMS) or triisopropylsilyl (TIPS)), is often employed.[4] The final step is the removal of this protecting group.

Q3: I'm having trouble removing the silyl protecting group from my 4-(silylethynyl)phenol. What are the best conditions to use?

A3: The choice of deprotection conditions depends on the specific silyl group and the sensitivity of your product to the reagents.

Causality: The silicon-carbon bond of the silyl-alkyne is cleaved by a nucleophile, typically a fluoride source or a base. The ease of cleavage depends on the steric bulk of the silyl group.[6]

Troubleshooting Strategies:

  • Fluoride-Based Reagents: Tetrabutylammonium fluoride (TBAF) is a common and effective reagent for removing most silyl groups.[4] However, TBAF generates strongly basic ammonium alkoxides which can be incompatible with base-sensitive functional groups.[6]

    • Buffered Conditions: To mitigate basicity, you can add a buffer like acetic acid.[6]

    • Milder Fluoride Sources: Alternatives like HF-pyridine or 3HF-Et3N can be used for more sensitive substrates.[6]

  • Base-Mediated Deprotection: For base-stable compounds, potassium carbonate or potassium hydroxide in methanol can be effective.

  • Metal-Assisted Deprotection: For more robust silyl groups like TIPS, harsher conditions may be needed. Some protocols utilize silver fluoride (AgF) in methanol, which can efficiently remove the TIPS group under mild conditions.[7][8] Combinations of other transition metals with a fluoride source have also been explored, though with varying success.[7][8]

Q4: My deprotection reaction is giving a complex mixture of products, and the yield of this compound is low. What could be going wrong?

A4: A complex product mixture upon deprotection often points to the instability of the product under the reaction conditions or side reactions involving the unprotected ethynylphenol.

Causality:

  • Product Decomposition: this compound can be sensitive to strongly basic or acidic conditions, leading to polymerization or other decomposition pathways.[8]

  • Oxidative Dimerization: The newly formed terminal alkyne can undergo oxidative dimerization (Glaser coupling) if oxygen is present, especially if any residual copper from the previous step is carried over.[9]

Troubleshooting Strategies:

  • Mild Deprotection Conditions: Opt for the mildest conditions that effectively remove the silyl group. This may require screening different reagents and reaction times.

  • Inert Atmosphere: Perform the deprotection and workup under an inert atmosphere to prevent oxidative side reactions.

  • Careful Workup: Neutralize the reaction mixture carefully during workup to avoid exposing the product to harsh pH conditions.

  • Purification of Intermediate: Ensure the silyl-protected intermediate is thoroughly purified to remove any residual catalysts from the Sonogashira coupling step.

Synthesis from 4-Hydroxyacetophenone Route

An alternative synthesis involves the conversion of the acetyl group of 4-hydroxyacetophenone into an ethynyl group. This typically involves reaction with a phosphorus-based reagent (e.g., phosphorus pentachloride) followed by elimination.

Q5: I am attempting to synthesize this compound from 4-hydroxyacetophenone, but I am getting a low yield and several byproducts. What are the common pitfalls of this method?

A5: This synthetic route can be challenging due to the reactivity of the phenolic hydroxyl group and the harshness of the reagents often employed.

Causality:

  • Reaction with the Phenolic OH: The reagents used to convert the ketone to the alkyne can also react with the hydroxyl group, leading to undesired side products.

  • Incomplete Reaction: The conversion of the ketone to the intermediate vinyl chloride or dichloride can be incomplete, leading to a mixture of products.

  • Harsh Elimination Conditions: The final elimination step to form the alkyne often requires a strong base, which can promote polymerization or decomposition of the product.

Troubleshooting Strategies:

  • Protection of the Phenol: Protecting the hydroxyl group as an ether or ester before performing the conversion of the acetyl group can prevent side reactions at the phenol. The protecting group can then be removed in a subsequent step.

  • Optimization of Reaction Conditions: Careful control of reaction temperature, time, and stoichiometry of reagents is crucial.

  • Alternative Reagents: Explore milder and more selective reagents for the conversion of the ketone to the alkyne.

Frequently Asked Questions (FAQs)

  • What is the typical yield for the Sonogashira synthesis of this compound?

    • Yields can vary widely depending on the specific conditions, substrates, and scale of the reaction. With optimization, yields can range from moderate to good (50-90%).

  • How can I best purify the final this compound product?

    • Column chromatography on silica gel is the most common method for purification. A non-polar/polar solvent system, such as hexanes/ethyl acetate, is typically used.

  • Is this compound stable? How should it be stored?

    • This compound can be sensitive to air, light, and heat. It is best stored under an inert atmosphere (argon or nitrogen) in a refrigerator and protected from light.

  • Can I use 4-bromophenol instead of 4-iodophenol in the Sonogashira coupling?

    • Yes, but aryl bromides are generally less reactive than aryl iodides in Sonogashira couplings.[1] You may need to use a more active catalyst system, higher temperatures, or longer reaction times.

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of 4-Iodophenol with Trimethylsilylacetylene

This protocol is designed to minimize the formation of the Glaser coupling byproduct.

  • To a dried Schlenk flask, add 4-iodophenol (1.0 eq.), PdCl2(PPh3)2 (0.02 eq.), and triphenylphosphine (0.04 eq.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, deoxygenated triethylamine (2.0 eq.) and anhydrous, deoxygenated THF as the solvent.

  • Add trimethylsilylacetylene (1.2 eq.) via syringe.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: TBAF-Mediated Deprotection of 4-((Trimethylsilyl)ethynyl)phenol
  • Dissolve the purified 4-((trimethylsilyl)ethynyl)phenol (1.0 eq.) in THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 1 M solution of TBAF in THF (1.1 eq.) dropwise.

  • Stir the reaction at 0 °C and monitor by TLC.

  • Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by flash column chromatography.

Visualizations

Sonogashira Catalytic Cycle and Glaser Side Reaction

Sonogashira_and_Glaser cluster_sonogashira Sonogashira Cycle cluster_copper Copper Cycle cluster_glaser Glaser Side Reaction Pd0 Pd(0)L2 Pd_ArX Ar-Pd(II)-X(L2) Pd0->Pd_ArX Oxidative Addition (Ar-X) Pd_Ar_alkyne Ar-Pd(II)-C≡CR(L2) Pd_ArX->Pd_Ar_alkyne Transmetalation (from Cu cycle) Pd_Ar_alkyne->Pd0 Reductive Elimination Product This compound (protected) Pd_Ar_alkyne->Product Ar-C≡CR CuX CuX Cu_alkyne Cu-C≡CR Cu_alkyne->Pd_ArX To Transmetalation Cu_alkyne_Glaser Cu-C≡CR Alkyne H-C≡CR Alkyne->Cu_alkyne + CuX, Base Diyne R-C≡C-C≡C-R Cu_alkyne_Glaser->Diyne Oxidation (O2)

Caption: Interplay of Sonogashira and Glaser coupling pathways.

Troubleshooting Workflow for Low Yield in Sonogashira Coupling

Troubleshooting_Sonogashira Start Low Yield of This compound Derivative Check_SM Starting Material Recovered? Start->Check_SM Check_Glaser Glaser Dimer Observed? Start->Check_Glaser Complex_Mixture Complex Mixture of Products? Start->Complex_Mixture Check_SM->Check_Glaser No Inactive_Catalyst Potential Cause: Inactive Catalyst or Insufficient Base/Temp. Check_SM->Inactive_Catalyst Yes Check_Glaser->Complex_Mixture No Glaser_Cause Cause: Oxygen presence with Cu(I) catalyst. Check_Glaser->Glaser_Cause Yes Decomp_Cause Potential Cause: - Product/Reagent decomposition - Side reactions at phenol Complex_Mixture->Decomp_Cause Yes End Consult further literature for uncommon side reactions. Complex_Mixture->End No Inactive_Catalyst_Sol Solution: - Use active Pd(0) or ensure in situ reduction - Optimize base and temperature - Check reagent purity Inactive_Catalyst->Inactive_Catalyst_Sol Glaser_Sol Solution: - Rigorous deoxygenation - Switch to copper-free conditions Glaser_Cause->Glaser_Sol Decomp_Sol Solution: - Use milder conditions (temp, base) - Protect phenolic -OH group Decomp_Cause->Decomp_Sol

Caption: A logical workflow for troubleshooting low yields.

References

  • Royal Society of Chemistry. (2016). Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • The Chemical Reaction Database. (2008). Copper-free Sonogashira coupling.
  • Journal of Organic Chemistry. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
  • Molecules. (2018). Recent Progress of Protecting Groups for Terminal Alkynes. [Link]
  • MDPI. (n.d.).
  • Gelest. (n.d.). Other Reactions of Silyl Alkynes. Technical Library. [Link]
  • ResearchGate. (n.d.).
  • SciELO México. (n.d.).
  • Chem-Station Int. Ed. (2014). Silyl Protective Groups. [Link]
  • Wiley Online Library. (n.d.). Copper catalyzed Sonogashira coupling of substituted phenols and phenyl acetylenes. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • ResearchGate. (n.d.). Synthesis of 4-hydroxyacetophenone (Scheme-12). [Link]
  • NC A&T SU Bluford Library's Aggie Digital Collections and Scholarship. (n.d.). Attempted Synthesis of 4'-Hydroxyacetophenone-1H-benzotriazole by Benzyne-Azide Click Chemistry. [Link]
  • Chemsrc. (2025). This compound | CAS#:2200-91-1. [Link]
  • ResearchGate. (2020).
  • NIH PubChem. (n.d.). This compound. [Link]
  • European Patent Office. (1986). Process for producing 4-hydroxyacetophenone.
  • LookChem. (n.d.). Cas 5101-44-0,2-ETHYNYL-PHENOL. [Link]

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Navigating the Polymerization of 4-Ethynylphenol: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the synthesis of novel polymers is a cornerstone of innovation. The polymerization of 4-ethynylphenol, a monomer with the potential to yield functionalized polyacetylenes, presents both unique opportunities and specific experimental challenges. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical nuances of optimizing catalyst loading and other key parameters in this process. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of catalysts for the polymerization of this compound and related monomers?

A1: The polymerization of substituted phenylacetylenes, including this compound, is typically achieved using transition metal catalysts. The most prominent among these are rhodium-based complexes, such as [Rh(nbd){Κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄], and tungsten-based systems, for instance, WCl₆ often used with a co-catalyst.[1][2] Palladium-based catalysts have also been employed in the polymerization of similar acetylene-containing monomers.[3][4][5] Additionally, metal-free organocatalysts, like organobases, are emerging as a viable alternative to circumvent issues related to metal contamination in the final polymer.[6]

Q2: How does the catalyst loading, specifically the monomer-to-catalyst (M/C) ratio, generally impact the polymerization?

A2: The monomer-to-catalyst (M/C) ratio is a critical parameter that significantly influences both the polymer yield and its molecular weight. For transition metal-catalyzed polymerizations of monomers similar to this compound, such as 3-ethynylphenol, it has been observed that a lower M/C ratio (i.e., higher catalyst loading) can lead to a higher polymer yield.[2] Conversely, increasing the M/C ratio has been shown to cause a significant decrease in yield.[2] In terms of molecular weight, a higher concentration of the catalyst generally leads to the formation of more active centers for polymerization. This can result in the production of a larger number of shorter polymer chains, thus leading to a lower average molecular weight.[7]

Q3: What is the "poisoning effect" of the hydroxyl group in this compound, and how can it be mitigated?

A3: The phenolic hydroxyl group (-OH) in this compound can act as a Lewis base and coordinate to the electron-deficient metal center of the catalyst. This coordination can hinder the monomer's approach to the active site or even lead to the deactivation of the catalyst, a phenomenon often referred to as a "poisoning effect".[2] This can result in lower catalytic activity and reduced polymer yields. To mitigate this, one strategy is to protect the hydroxyl group with a bulky protecting group (e.g., a silyl ether) before polymerization. The protecting group can then be removed from the resulting polymer to regenerate the hydroxyl functionality. Another approach is to carefully select a catalyst system that is less susceptible to coordination by the hydroxyl group.

Q4: My poly(this compound) is insoluble in common organic solvents. What causes this, and how can I address it?

A4: The insolubility of poly(this compound) is a common issue and can arise from a high degree of cross-linking or strong intermolecular forces, such as hydrogen bonding between the phenolic hydroxyl groups on the polymer chains.[2] During polymerization, side reactions involving the acetylene groups can lead to the formation of a cross-linked network structure. To address this, you can try to conduct the polymerization under milder conditions (e.g., lower temperature, shorter reaction time) to minimize side reactions. Optimizing the catalyst system and monomer concentration can also help in controlling the polymer's structure and improving its solubility.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Polymer Yield 1. Suboptimal Catalyst Loading: The monomer-to-catalyst (M/C) ratio is too high. 2. Catalyst Deactivation/Poisoning: The hydroxyl group of the monomer is deactivating the catalyst. 3. Impurities: Impurities in the monomer or solvent are interfering with the catalyst. 4. Incorrect Reaction Temperature: The temperature is too low for catalyst activation or too high, leading to catalyst decomposition.1. Optimize M/C Ratio: Systematically decrease the M/C ratio in small-scale experiments to find the optimal catalyst loading. 2. Protecting Group Strategy: Consider protecting the hydroxyl group of this compound with a suitable protecting group (e.g., trimethylsilyl) prior to polymerization. 3. Purify Reagents: Ensure the monomer is purified (e.g., by recrystallization or sublimation) and use anhydrous, degassed solvents. 4. Temperature Screening: Conduct the polymerization at various temperatures to determine the optimal condition for your specific catalyst system.
Broad Molecular Weight Distribution (High Polydispersity Index - PDI) 1. Multiple Active Species: The catalyst system may be generating different types of active sites with varying reactivities. 2. Chain Transfer Reactions: The presence of impurities or side reactions can lead to premature termination of growing polymer chains. 3. Non-uniform Reaction Conditions: Poor mixing or temperature gradients in the reactor can lead to variations in polymerization rates.1. Use a Single-Site Catalyst: Employ a well-defined, single-site catalyst to ensure more uniform polymer chain growth.[7] 2. Purify Monomer and Solvent: Rigorous purification of all reagents is crucial to minimize chain transfer reactions. 3. Ensure Homogeneity: Maintain vigorous stirring and precise temperature control throughout the reaction.
Inconsistent Polymerization Results 1. Atmospheric Contamination: Exposure to air or moisture can deactivate many transition metal catalysts. 2. Variability in Reagent Quality: Batch-to-batch variations in monomer or catalyst quality can affect the outcome. 3. Inconsistent Experimental Setup: Minor changes in the experimental procedure can lead to significant differences in results.1. Use Inert Atmosphere Techniques: Conduct all steps of the polymerization under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques. 2. Characterize Reagents: Characterize each new batch of monomer and catalyst to ensure consistent quality. 3. Standardize Protocol: Adhere strictly to a detailed and standardized experimental protocol.

Experimental Protocols

Protocol 1: General Procedure for Transition Metal-Catalyzed Polymerization of this compound (Based on Analogy with 3-Ethynylphenol)

This protocol is a general guideline and requires optimization for the specific catalyst and conditions used.

  • Reactor Setup: A Schlenk flask or a similar reaction vessel is flame-dried under vacuum and then filled with an inert atmosphere (argon or nitrogen).

  • Reagent Preparation:

    • In the reaction vessel, the transition metal catalyst (e.g., WCl₆) is dissolved in an anhydrous, degassed solvent (e.g., chlorobenzene) to achieve the desired concentration for the target M/C ratio.[2]

    • If a co-catalyst is required (e.g., EtAlCl₂), it is added to the catalyst solution. The mixture may need to be aged for a specific period (e.g., 15 minutes at 30°C) before the monomer is introduced.[2]

  • Monomer Addition: A solution of this compound in the same anhydrous, degassed solvent is then added to the catalyst mixture via syringe.

  • Polymerization: The reaction mixture is stirred at the desired temperature for a specified duration (e.g., 24 hours). The polymerization may proceed in a heterogeneous manner, with the polymer precipitating out of the solution.[2]

  • Work-up:

    • The reaction is quenched by adding a solvent like chloroform to dissolve the polymer if possible.

    • The polymer solution is then poured into a large excess of a non-solvent, such as methanol, to precipitate the polymer.[2]

    • The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum at a moderate temperature (e.g., 40°C) for 24 hours.[2]

Visualizing the Workflow

Experimental Workflow for Optimizing Catalyst Loading

G cluster_prep Preparation cluster_reaction Reaction Optimization cluster_analysis Analysis Monomer_Purification Purify this compound Setup Set up Inert Atmosphere Reactor Monomer_Purification->Setup Solvent_Drying Dry & Degas Solvent Solvent_Drying->Setup Catalyst_Prep Prepare Catalyst Stock Solution Vary_Loading Vary Catalyst Loading (M/C Ratio) Catalyst_Prep->Vary_Loading Setup->Vary_Loading Constant_Params Keep T, t, [M] Constant Vary_Loading->Constant_Params Monitor Monitor Reaction (e.g., by TLC, GC) Constant_Params->Monitor Workup Quench & Precipitate Polymer Monitor->Workup Yield Determine Polymer Yield Workup->Yield Solubility Test Solubility Workup->Solubility Characterization Characterize Polymer (GPC, NMR, FT-IR) Workup->Characterization Characterization->Vary_Loading Feedback Loop for Further Optimization

Caption: A typical workflow for optimizing catalyst loading in this compound polymerization.

Logical Relationship in Troubleshooting Low Polymer Yield

G cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Polymer Yield High_MC_Ratio High M/C Ratio Low_Yield->High_MC_Ratio Catalyst_Poisoning Catalyst Poisoning by -OH Low_Yield->Catalyst_Poisoning Impurities Monomer/Solvent Impurities Low_Yield->Impurities Wrong_Temp Incorrect Temperature Low_Yield->Wrong_Temp Optimize_MC Decrease M/C Ratio High_MC_Ratio->Optimize_MC Protect_OH Use Protecting Group Catalyst_Poisoning->Protect_OH Purify Purify Reagents Impurities->Purify Screen_Temp Screen Temperatures Wrong_Temp->Screen_Temp

Caption: Causal relationships in troubleshooting low polymer yield.

References

  • Saeed, I., Shiotsuki, M., & Masuda, T. (2006). Living Polymerization of Phenylacetylene with Tetrafluorobenzobarrelene Ligand-Containing Rhodium Catalyst Systems Featuring the Synthesis of High Molecular Weight Polymer. Macromolecules, 39(24), 8567–8573.
  • (2024). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N -functionalized hemilabile phosphine ligand. Polymer Chemistry, 15(20).
  • Morales-Saavedra, O. G., et al. (2025). Synthesis and characterization of novel polymers containing poly((4-((4-nitrophenyl)ethynyl)phenyl)azanediyl)bis(ethane-2,1-diyl) as main chain and tolanic chromophores in the side chain with strong NLO-activity.
  • (2020).
  • (n.d.). Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. OSTI.GOV.
  • (2023).
  • (2025).
  • (2022). Palladium Supported on Porous Organic Polymer as Heterogeneous and Recyclable Catalyst for Cross Coupling Reaction. PMC - NIH.
  • (n.d.). Palladium-catalyzed carbene coupling polymerization: synthesis of E-poly(arylene vinylene)s.
  • (n.d.). New polymerization catalyzed by palladium complexes: synthesis of poly(p-phenylenevinylene) derivatives.
  • (n.d.). Optimizing Reaction Conditions for 3-Ethynylaniline Polymerization: A Technical Support Guide. Benchchem.
  • (1993). Synthesis of poly(ethynylbenzene) with pendant nitroxide radicals by rhodium-catalyzed polymerization of ethynylphenyl nitroxide. Semantic Scholar.
  • (2025). Single-Site Catalyst for the Synthesis of Disentangled Ultra-High-Molecular-Weight Polyethylene. MDPI.
  • (2025). Catalytic strategies for synthesizing disentangled ultrahigh molecular weight polyethylene via homogeneous FI catalyst-based polymerization. Materials Technology Reports - Academic Publishing.
  • (n.d.). 2200-91-1|this compound|BLD Pharm.
  • Gal, Y.-S., & Lee, W.-C. (2000). Polymerization of 3-Ethynylphenol by Transition Metal Catalysts. Korea Polymer Journal, 8(5), 231-237.
  • (2025). (??-Diimine)palladium catalyzed ethylene polymerization and (co)polymerization with polar comonomers.
  • Tonami, H., et al. (2000). Chemoselective oxidative polymerization of m-ethynylphenol by peroxidase catalyst to a new reactive polyphenol. Biomacromolecules, 1(2), 150-1.
  • (n.d.). Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation.
  • (n.d.). This compound. PubChem.
  • (n.d.). The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review. MDPI.
  • (n.d.). Recyclable rhodium-catalyzed C–H activation/[4 + 2] annulation with unconventional regioselectivity at ambient temperature: experimental development and mechanistic insight. Green Chemistry (RSC Publishing).
  • (2024).
  • (n.d.). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI.
  • (n.d.). Regulation of molecular weight, molecular weight distribution and branching distribution in polyethylene produced by supported catalysts bearing bis(imino) pyridyl Fe(II) and N,N-α-diimine Ni(II) complexes.
  • (2026). Advances in Transition-Metal-Catalyzed Synthesis of Alkyne Polymers.
  • (2022). Phosphine-Functionalized Core-Crosslinked Micelles and Nanogels with an Anionic Poly(styrenesulfonate) Shell: Synthesis, Rhodium(I)
  • (n.d.). Quantitative comparison of the copolymerisation kinetics in catalyst-transfer copolymerisation to synthesise polythiophenes. PMC - NIH.
  • (2021). Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether). PMC - PubMed Central.
  • (n.d.). Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation. Polymer Chemistry (RSC Publishing).
  • (n.d.).

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Preventing oxidative dimerization of 4-Ethynylphenol during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Oxidative Dimerization

Welcome to the technical support center for 4-ethynylphenol. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of working with this versatile reagent. Our primary focus is to equip you with the knowledge and techniques to prevent its undesired oxidative dimerization during coupling reactions.

The Challenge: Unwanted Dimerization of this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, its terminal alkyne and electron-rich phenolic ring make it susceptible to oxidative homocoupling, often referred to as Glaser or Hay coupling. This side reaction leads to the formation of 1,4-bis(4-hydroxyphenyl)buta-1,3-diyne, which consumes your starting material, complicates purification, and ultimately lowers the yield of your desired cross-coupled product. This guide will provide you with the strategies to mitigate this common issue.

Troubleshooting Guide: Identifying and Solving Dimerization Problems

This section is designed to help you diagnose and resolve issues related to the oxidative dimerization of this compound in your reactions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Significant amount of a high molecular weight, insoluble byproduct is formed. This is a classic sign of 1,4-bis(4-hydroxyphenyl)buta-1,3-diyne formation through Glaser coupling. This is often promoted by the presence of a copper(I) catalyst and oxygen.1. Switch to a Copper-Free Protocol: The most direct way to eliminate Glaser coupling is to remove the copper co-catalyst. See Protocol 2 for a detailed copper-free Sonogashira procedure. 2. Protect the Alkyne: Temporarily protecting the terminal alkyne with a group like trimethylsilyl (TMS) will prevent it from participating in homocoupling. Refer to Protocol 1 for TMS protection and subsequent deprotection. 3. Maintain an Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Reaction is sluggish or does not go to completion, with starting material remaining. While trying to avoid dimerization by using copper-free conditions, the reaction rate may decrease, especially with less reactive aryl halides.1. Optimize Catalyst and Ligand: For copper-free Sonogashira reactions, especially with aryl bromides or chlorides, using a more active palladium catalyst and a bulky, electron-rich phosphine ligand can improve reaction kinetics. 2. Increase Reaction Temperature: Carefully increasing the reaction temperature can help drive the reaction to completion. Monitor for any potential degradation of starting materials or products.
TLC analysis shows a complex mixture of products. This could be a combination of the desired product, the homocoupled dimer, and potentially other side reactions involving the phenol group.1. Add a Reducing Agent: If a copper co-catalyst is necessary for your specific transformation, adding a reducing agent like sodium ascorbate can help keep the copper in its +1 oxidation state, thus suppressing the oxidative dimerization pathway. See Protocol 3 . 2. Protect the Phenol: If you suspect side reactions at the phenolic hydroxyl group, consider protecting it as well. However, for many cross-coupling reactions, this is not necessary and adds extra synthetic steps.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the oxidative dimerization of this compound?

A1: The oxidative dimerization, known as Glaser or Hay coupling, is a copper-catalyzed reaction. The process begins with the deprotonation of the terminal alkyne by a base, followed by the formation of a copper(I) acetylide intermediate. In the presence of an oxidant, typically oxygen, two of these copper acetylide molecules couple to form the 1,3-diyne product, regenerating the copper catalyst in a higher oxidation state which is then reduced back to copper(I) to continue the catalytic cycle.[1][2]

Q2: Why is this compound particularly prone to this side reaction?

A2: The terminal alkyne is the primary site for this reaction. Additionally, the electron-donating nature of the hydroxyl group on the phenyl ring can increase the electron density of the molecule, potentially making it more susceptible to oxidation compared to phenylacetylenes with electron-withdrawing groups.

Q3: Can I just add an antioxidant to my reaction to prevent dimerization?

A3: While conceptually sound, simply adding a general antioxidant can be a double-edged sword. Some antioxidants may interfere with the catalytic cycle of your primary reaction (e.g., Sonogashira coupling) by coordinating to the metal centers or being consumed by the reagents. A more targeted approach, like using a reducing agent that specifically maintains the oxidation state of the copper catalyst, is generally more effective.

Q4: Is it better to use a protecting group or switch to a copper-free system?

A4: The best approach depends on your specific synthetic route and the reactivity of your coupling partners.

  • Protecting Groups (e.g., TMS): This is a very robust method to prevent homocoupling. However, it requires two additional synthetic steps (protection and deprotection), which can add time and reduce overall yield. This is a good choice for complex syntheses where ensuring the success of a key coupling step is critical.

  • Copper-Free Systems: This is an excellent, atom-economical choice that directly avoids the primary catalyst for dimerization.[3][4] It is particularly effective for reactions with aryl iodides and activated aryl bromides. For less reactive aryl halides, reaction rates might be slower, requiring optimization of the palladium catalyst, ligand, and reaction temperature.[5][6]

Q5: How can I effectively degas my solvents and reagents?

A5: Rigorous exclusion of oxygen is crucial. The most effective method is to use several "freeze-pump-thaw" cycles. For less sensitive reactions, sparging the solvent with a stream of inert gas (argon or nitrogen) for 30-60 minutes can also be effective.

Visualizing the Problem and Solutions

Dimerization_Mechanism cluster_0 Glaser-Hay Coupling Pathway cluster_1 Preventative Strategies This compound This compound Cu(I) Acetylide Cu(I) Acetylide This compound->Cu(I) Acetylide  + Cu(I), Base Dimerization Dimerization Cu(I) Acetylide->Dimerization  + O2 (Oxidant) Diyne Product Diyne Product Dimerization->Diyne Product TMS Protection TMS Protection Dimerization->TMS Protection Blocked by Copper-Free Sonogashira Copper-Free Sonogashira Dimerization->Copper-Free Sonogashira Avoided by Reducing Agent Reducing Agent Dimerization->Reducing Agent Inhibited by

Caption: The undesired Glaser-Hay dimerization pathway and key preventative strategies.

Experimental Protocols

Here we provide detailed, step-by-step protocols for the most effective methods to prevent the oxidative dimerization of this compound.

Protocol 1: Trimethylsilyl (TMS) Protection of this compound and Subsequent Deprotection

This two-step procedure first protects the terminal alkyne to prevent dimerization during the coupling reaction, and then removes the protecting group to yield the desired terminal alkyne product.

Part A: TMS Protection

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (Et3N), freshly distilled

  • Trimethylsilyl chloride (TMSCl), freshly distilled

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Dissolve the this compound in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) dropwise to the stirred solution.

  • Slowly add trimethylsilyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, 4-((trimethylsilyl)ethynyl)phenol, can often be used in the next step without further purification. If necessary, purify by flash column chromatography.

Part B: TMS Deprotection

Materials:

  • TMS-protected alkyne

  • Methanol (MeOH)

  • Potassium carbonate (K2CO3)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Dissolve the TMS-protected alkyne (1.0 eq) in methanol.

  • Add potassium carbonate (0.5 eq) to the solution.

  • Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Remove the methanol under reduced pressure.

  • Add deionized water and extract the product with dichloromethane (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.

Protocol 2: Copper-Free Sonogashira Coupling of this compound

This protocol is designed to directly couple this compound with an aryl halide, minimizing homocoupling by eliminating the copper co-catalyst.[3][5]

Materials:

  • This compound

  • Aryl halide (e.g., 4-iodotoluene)

  • Palladium catalyst (e.g., Pd(PPh3)2Cl2 or Pd(OAc)2)

  • Phosphine ligand (e.g., PPh3 or a more specialized ligand like SPhos for less reactive halides)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

  • Base (e.g., triethylamine or diisopropylamine), freshly distilled and degassed

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), palladium catalyst (2-5 mol%), and phosphine ligand (4-10 mol%).

  • Add the anhydrous, degassed solvent, followed by the degassed base (2-3 eq).

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the reaction to the appropriate temperature (room temperature to 80 °C, depending on the reactivity of the aryl halide) and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling with a Reducing Agent

This protocol uses a standard copper-catalyzed Sonogashira reaction but includes a reducing agent to suppress the oxidative Glaser coupling.[7][8]

Materials:

  • This compound

  • Aryl halide

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Copper(I) iodide (CuI)

  • Anhydrous and degassed solvent (e.g., THF)

  • Base (e.g., triethylamine), freshly distilled and degassed

  • Reducing agent (e.g., sodium ascorbate or hydroquinone)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), palladium catalyst (3-5 mol%), and copper(I) iodide (2-5 mol%).

  • Add the reducing agent (10-20 mol%).

  • Add the anhydrous, degassed solvent and the degassed base (3 eq).

  • Add this compound (1.2 eq).

  • Stir the reaction at the appropriate temperature (typically room temperature to 60 °C) until completion.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Summary of Preventative Strategies

StrategyProsConsBest For...
TMS Protection Highly effective at preventing dimerization.Adds two steps to the synthesis.Complex syntheses where maximizing the yield of a crucial coupling step is paramount.
Copper-Free Conditions Atom-economical; directly removes the cause of dimerization.Can be slower for less reactive halides, may require optimization.Reactions with aryl iodides or activated aryl bromides.
Use of Reducing Agents Allows for the use of copper catalysis, which can be faster. Simple to implement.May not completely eliminate dimerization; the reducing agent could potentially interfere with other functionalities.Situations where copper catalysis is necessary for reactivity and other methods are not feasible.

Visual Workflow for Troubleshooting

Troubleshooting_Workflow Start Start: Dimerization Observed Check_Atmosphere Is the reaction under a strictly inert atmosphere? Start->Check_Atmosphere Improve_Inert_Atmosphere Improve degassing and inert gas flow Check_Atmosphere->Improve_Inert_Atmosphere No Check_Copper Is a copper catalyst present? Check_Atmosphere->Check_Copper Yes Improve_Inert_Atmosphere->Check_Copper Go_Copper_Free Switch to Copper-Free Protocol (Protocol 2) Check_Copper->Go_Copper_Free Yes Add_Reducing_Agent Add a Reducing Agent (Protocol 3) Check_Copper->Add_Reducing_Agent Yes, and it's necessary Protect_Alkyne Protect the Alkyne with TMS (Protocol 1) Check_Copper->Protect_Alkyne Yes End Problem Solved Go_Copper_Free->End Add_Reducing_Agent->End Protect_Alkyne->End

Caption: A step-by-step workflow for troubleshooting the oxidative dimerization of this compound.

References

  • Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422–424. [Link]
  • Hay, A. S. (1962). Oxidative Coupling of Acetylenes. II. The Journal of Organic Chemistry, 27(9), 3320–3321. [Link]
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
  • Koe-Huan, L., et al. (2017). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Macromolecules, 50(6), 2286-2295. [Link]
  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(17), 5752–5755. [Link]
  • Bandyopadhyay, D., et al. (2020). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 5(1), 633–645. [Link]
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
  • Li, J. H., et al. (2004). Copper-catalyzed Sonogashira coupling reaction of aryl halides with terminal alkynes in the presence of a reducing agent. Tetrahedron Letters, 45(32), 6133-6136. [Link]
  • Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. [Link]
  • PubChem. (n.d.). This compound.
  • Martek, B. A., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation.
  • Plenio, H., & Schilz, M. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2807. [Link]
  • Tykwinski, R. R. (2003). Evolution in the Palladium-Catalyzed Cross-Coupling of sp- and sp2-Carbon Centers. Angewandte Chemie International Edition, 42(14), 1566–1568. [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in the Sonogashira Coupling of 4-Ethynylphenol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuances of cross-coupling reactions. The Sonogashira coupling, while powerful for forging C(sp²)-C(sp) bonds, can present unique challenges, especially when substrates contain functional groups like phenols. The acidic proton of the hydroxyl group on 4-ethynylphenol is a common source of complications, leading to low yields and a frustrating array of side products.

This guide is structured to help you diagnose and resolve these issues systematically. We will move from identifying common problems to implementing robust, field-proven solutions.

Diagnostic Troubleshooting Flowchart

Before diving into specific FAQs, use this flowchart to diagnose the potential root cause of your low yield.

Troubleshooting_Sonogashira start Low Yield with this compound q1 What is the major byproduct? (Check crude LC-MS / NMR) start->q1 homocoupling Alkyne Dimer (Glaser Coupling) q1->homocoupling Homo-coupled Alkyne no_reaction Mainly Unreacted Starting Materials q1->no_reaction Starting Materials complex_mixture Complex Mixture / Decomposition q1->complex_mixture Multiple Products sol_homocoupling Problem: Oxygen Contamination 1. Rigorously degas solvents. 2. Ensure inert atmosphere (Ar/N2). 3. Consider a copper-free protocol. homocoupling->sol_homocoupling sol_no_reaction Problem: Inactive Catalyst or Poor Reaction Conditions 1. Check catalyst/ligand quality. 2. Re-evaluate base and solvent choice. 3. Increase temperature. no_reaction->sol_no_reaction sol_complex_mixture Problem: Catalyst Poisoning or Side Reactions from Phenol 1. The acidic phenolic proton is likely interfering with the base/catalyst. 2. Protect the phenol group. complex_mixture->sol_complex_mixture

Caption: A decision tree to diagnose Sonogashira coupling issues.

Frequently Asked Questions & Troubleshooting Guide
Q1: My main byproduct is the homo-coupled dimer of this compound. What's causing this and how do I fix it?

Answer: This side reaction, often called Glaser coupling, is the most common issue in copper-catalyzed Sonogashira reactions. It occurs when the copper acetylide intermediate is oxidatively coupled in the presence of oxygen.

Causality: The copper(I) co-catalyst, essential for activating the alkyne, is readily oxidized by dissolved oxygen in your reaction solvent. This oxidized copper species then promotes the dimerization of your alkyne, consuming it before it can couple with your aryl halide and leading to poor yields of the desired product.

Solutions:

  • Rigorous Inert Atmosphere: The reaction is highly sensitive to oxygen.

    • Degassing: Degas your solvents thoroughly before use. The most effective method is three cycles of "freeze-pump-thaw." A less rigorous but often sufficient method is to sparge the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes.

    • Reaction Setup: Assemble your reaction vessel under a positive pressure of inert gas. Use glassware that has been oven- or flame-dried to remove adsorbed moisture and air.

  • Consider a Copper-Free Protocol: If homo-coupling persists, you can eliminate the root cause by removing the copper co-catalyst. Copper-free Sonogashira reactions rely solely on the palladium catalyst. While they may require slightly higher temperatures or different ligands, they completely suppress the Glaser coupling side reaction.

Q2: The reaction is very sluggish, and I'm recovering mostly unreacted starting materials. What should I change?

Answer: When the reaction fails to initiate or proceed to completion, the issue typically lies with catalyst activity, the choice of base, or the solvent system.

Causality & Solutions:

  • Catalyst System:

    • Ligands: The phosphine ligands stabilize the palladium center. If you are using a Pd(II) source, ensure you have sufficient phosphine ligand (typically 2-4 equivalents relative to Pd) to both reduce the metal and form the active catalytic complex.

  • Base Selection: The base's role is to deprotonate the terminal alkyne to form the reactive acetylide. With this compound, the base can also deprotonate the more acidic phenolic proton, which can complicate the reaction.

    • Organic Amines (e.g., Et₃N, Piperidine, DIPEA): These are common choices as they can also serve as the solvent. However, they can form a salt with the phenol, potentially reducing their effective concentration for alkyne deprotonation.

    • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These can be more effective, especially for substrates with acidic protons. They avoid the amine-phenol salt formation issue. Cesium carbonate is a stronger base and can sometimes promote reactions with less reactive aryl halides.

  • Solvent Choice: The solvent must dissolve all reaction components and stabilize the catalytic intermediates.

    • Polar Aprotic Solvents: DMF and THF are excellent choices for their ability to dissolve the catalyst, substrates, and base.

    • Amine Solvents: Using an amine like triethylamine as the solvent is a classic approach, but as noted, can have drawbacks with phenolic substrates.

ParameterRecommendation for this compoundRationale
Base Start with K₂CO₃ or Cs₂CO₃.Avoids salt formation with the phenolic proton, ensuring the base is available for alkyne deprotonation.
Solvent Use DMF or THF.Good solubility for a wide range of reactants and catalyst complexes.
Temperature Start at room temperature, then gently heat to 40-60 °C if needed.Higher temperatures can overcome activation barriers but may also increase side reactions.
Q3: My reaction is a complex mixture of unidentifiable products. Could the phenol group itself be the problem?

Answer: Absolutely. This is a strong indication that the unprotected phenolic -OH group is interfering with the catalytic cycle, a phenomenon known as catalyst poisoning or substrate decomposition.

Causality: The acidic proton of the phenol can engage in several detrimental pathways:

  • Reaction with Base: As discussed, it consumes the base needed for the primary reaction.

  • Interaction with Catalyst: The resulting phenoxide can coordinate to the palladium or copper center, altering its electronic properties and inhibiting catalytic turnover.

  • Promotion of Side Reactions: The electron-rich phenoxide can promote undesired side reactions under the reaction conditions.

The Definitive Solution: Use a Protecting Group

To achieve clean, high-yielding reactions with this compound, the most robust strategy is to temporarily "mask" the hydroxyl group with a protecting group. This eliminates its ability to interfere with the reaction.

Protecting GroupAbbreviationCommon Protection ReagentsDeprotection Conditions
tert-Butyldimethylsilyl etherTBSTBS-Cl, Imidazole, DMFTBAF in THF
Triisopropylsilyl etherTIPSTIPS-Cl, Imidazole, DMFTBAF in THF
Benzyl etherBnBnBr, K₂CO₃, AcetoneH₂, Pd/C

For this application, a silyl ether like TBS is often ideal due to its ease of installation, stability to the Sonogashira conditions, and straightforward removal.

Key Experimental Protocols
Protocol 1: TBS-Protection of this compound
  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add tert-butyldimethylsilyl chloride (TBS-Cl, 1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench with water and extract with diethyl ether or ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield 4-((tert-butyldimethylsilyl)oxy)phenylacetylene.

Protocol 2: Optimized Sonogashira Coupling with TBS-Protected Alkyne
  • To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Seal the flask, and evacuate and backfill with Argon three times.

  • Add the TBS-protected this compound (1.2 eq) and an anhydrous, degassed solvent (e.g., THF or DMF).

  • Add a degassed amine base (e.g., Et₃N or DIPEA, 3.0 eq).

  • Stir the reaction at room temperature or heat to 50 °C, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature, filter through a pad of Celite to remove the catalyst, and concentrate.

  • Purify as required.

Protocol 3: Deprotection of the TBS Group
  • Dissolve the purified, TBS-protected product from Protocol 2 in THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF).

  • Stir at room temperature for 1-2 hours, monitoring by TLC.

  • Once deprotection is complete, quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify to yield the final product.

The Sonogashira Catalytic Cycle

Understanding the mechanism helps in troubleshooting. The reaction involves two interconnected catalytic cycles.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition pd0->pd_add R¹-X pd2 R¹-Pd(II)(X)L₂ pd_add->pd2 transmetal Transmetalation pd2->transmetal pd2_alkyne R¹-Pd(II)(C≡CR²)L₂ transmetal->pd2_alkyne cu_x Cu(I)X transmetal->cu_x Returns Cu(I)X reductive_elim Reductive Elimination pd2_alkyne->reductive_elim reductive_elim->pd0 product Product R¹-C≡C-R² reductive_elim->product cu_acetylide Cu(I)-C≡C-R² cu_x->cu_acetylide + H-C≡C-R² - HX•Base alkyne H-C≡C-R² base Base cu_acetylide->transmetal To Pd Cycle

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

References
  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Google Books.
  • Effects of substituent and solvent on the Sonogashira coupling reaction of β-bromoporphyrin. (2025, August 9). ResearchGate.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. (2020, April 28). Organic Letters.
  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019, December 3). Scientific Reports.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023, November 22). ACS Publications.
  • Effect of different bases in the Sonogashira reaction. (n.d.). ResearchGate.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). ACS Publications.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). NIH. Retrieved January 4, 2026,

How to avoid premature polymerization of 4-Ethynylphenol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Premature Polymerization for Researchers

Welcome to the technical support hub for 4-Ethynylphenol (4-EP). As a Senior Application Scientist, I've seen firsthand how the unique reactivity of this molecule, while powerful, can present challenges. This guide is designed to provide you with the in-depth knowledge and practical, field-proven protocols to help you avoid the common pitfall of premature polymerization, ensuring the success and reproducibility of your experiments.

Understanding the Challenge: Why Does this compound Polymerize?

This compound is a bifunctional molecule containing a reactive terminal alkyne and a phenol group. The primary cause of its instability is the terminal ethynyl group (–C≡CH). This group is susceptible to various polymerization pathways, primarily through oxidative coupling and other radical-initiated reactions.

Several factors can trigger this unwanted reaction:

  • Oxygen: The presence of atmospheric oxygen can initiate radical formation, leading to a chain-reaction polymerization.

  • Heat: Elevated temperatures provide the activation energy needed to start polymerization.

  • Light: UV light can also generate radicals, initiating the polymerization cascade.

  • Trace Metals: Contamination with transition metals (e.g., copper, iron) can catalyze coupling reactions of the terminal alkyne.

  • Basic Conditions: Strong bases can deprotonate the terminal alkyne, forming a highly reactive acetylide anion which can participate in side reactions.

The result is often a discoloration of the material (turning yellow, brown, or even black) and the formation of insoluble oligomers or polymers, which can compromise or completely halt your intended reaction.

Frequently Asked Questions (FAQs)

Here we address the most common questions and concerns encountered by researchers working with this compound.

Q1: My new bottle of this compound is a light yellow liquid, but I've seen it as a solid. Which is correct?

A: this compound is a low-melting solid with a melting point close to room temperature. It is often supplied as a yellow liquid or a solid, and its appearance can vary between batches.[1] The key is not its physical state upon arrival, but ensuring it has been shipped and stored under the correct conditions to maintain its purity.[2][3]

Q2: I opened my 4-EP and it has turned dark brown and become viscous. What happened and can I still use it?

A: A dark brown color and increased viscosity are classic signs of polymerization. This indicates the material was likely exposed to one or more of the triggers mentioned above (air, light, or heat). It is strongly discouraged to use polymerized material, as the purity is compromised and it will contain unknown oligomeric species. This will lead to inaccurate stoichiometry in your reactions and potentially inhibit your desired chemical transformation.

Q3: What is the absolute best way to store this compound for long-term stability?

A: For optimal long-term stability, this compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container, protected from light, and kept in a freezer at or below -20°C.[2][3] This combination minimizes exposure to oxygen, light, and heat, the three primary drivers of polymerization.

Q4: Should I add an inhibitor to my this compound upon receiving it?

A: While some suppliers may ship 4-EP with an inhibitor, many provide it neat. If you plan to store it for an extended period, adding a radical inhibitor like Butylated hydroxytoluene (BHT) or Phenothiazine at a low concentration (e.g., 100-200 ppm) can significantly extend its shelf life. However, you must consider if this inhibitor will interfere with your downstream application. If it does, it's best to store it neat under the stringent conditions described in Q3 and use it quickly after opening.

Q5: How should I handle this compound when setting up a reaction?

A: Handling should be done swiftly and carefully to minimize exposure to air. It is best practice to handle the compound under a stream of inert gas (argon or nitrogen). If you need to weigh it, do so quickly and ensure your reaction solvent has been properly degassed to remove dissolved oxygen.

Troubleshooting Guide

If you are encountering issues, this guide provides a systematic way to identify and solve the problem.

Symptom Observed Probable Cause(s) Recommended Solution(s)
Reaction mixture turns brown/black immediately upon adding 4-EP. 1. Oxygen in the reaction solvent.2. Contaminated glassware (trace metals).3. Reagent incompatibility (e.g., strong base).1. Degas your solvent rigorously before use via sparging with inert gas, freeze-pump-thaw cycles, or boiling under reflux.2. Acid-wash your glassware (e.g., with aqua regia or a piranha solution alternative) and oven-dry thoroughly before use.3. Review your reaction conditions. If a base is required, consider a milder, non-nucleophilic base or add it slowly at low temperature.
Reaction fails to proceed, and starting material is consumed (TLC shows a smear at the baseline). Premature polymerization of 4-EP has occurred, consuming the starting material before your desired reaction could take place.1. Verify the purity of your 4-EP before use (e.g., by ¹H NMR). If it's old or has been stored improperly, use a fresh batch.2. Strictly follow the SOP for reaction setup (see below) to ensure an inert environment.3. Monitor the reaction from the start. If discoloration begins, the conditions are not sufficiently inert.[4]
Reaction gives a low yield, with significant insoluble material. Partial polymerization of 4-EP is competing with your primary reaction pathway.1. Lower the reaction temperature. Many reactions, like click chemistry, can proceed efficiently at room temperature or even lower, which disfavors the higher activation energy polymerization pathway.2. Increase the concentration of your other reagents to favor the bimolecular reaction over the unimolecular decomposition/polymerization of 4-EP.[5]

Standard Operating Procedures (SOPs)

Follow these detailed protocols to ensure the stability and successful use of this compound in your research.

SOP 1: Long-Term Storage of this compound
  • Procure Material: Order this compound from a reputable supplier who provides cold-chain transportation.[3]

  • Inspect Upon Arrival: Check that the material is sealed and was shipped cold. Note the date of receipt.

  • Prepare for Storage: Work in a glovebox or under a positive pressure of inert gas. If the original container is not suitable for long-term storage (e.g., has a screw cap with a cardboard liner), prepare to transfer it.

  • Aliquot if Necessary: If you will be using small amounts over time, it is best to aliquot the material into smaller, single-use vials. This prevents repeated warming/cooling and air exposure of the main stock.

  • Seal Securely: Use vials with PTFE-lined caps. After capping, wrap the cap and neck with Parafilm® for an extra barrier against moisture and air.

  • Protect from Light: Place the sealed vials inside a secondary container that is opaque (e.g., an amber box or a small box wrapped in aluminum foil).

  • Freeze: Store the container in a freezer at -20°C or below .[2][3]

SOP 2: Setting Up a Reaction with this compound
  • Prepare Glassware: Ensure all glassware is scrupulously clean and oven-dried to remove moisture. For metal-sensitive reactions (e.g., Sonogashira coupling), acid-washing is recommended.

  • Degas Solvent: Choose an appropriate solvent and degas it thoroughly to remove dissolved oxygen. The most common method is to bubble argon or nitrogen through the solvent for at least 30-60 minutes.

  • Establish Inert Atmosphere: Assemble your reaction apparatus (e.g., a three-neck flask with a condenser and nitrogen inlet) and purge the system with inert gas.

  • Retrieve 4-EP: Remove one aliquot of this compound from the freezer and allow it to warm to room temperature inside a desiccator to prevent condensation of moisture on the vial.

  • Add Reagents: Add your degassed solvent and other reaction components to the flask.

  • Weigh and Add 4-EP: Under a positive flow of inert gas, quickly uncap the 4-EP vial. Using a clean syringe or pipette, withdraw the required amount and add it directly to the reaction mixture. If it's solid, quickly weigh it and add it to the flask.

  • Seal and React: Immediately seal the reaction flask and maintain a positive pressure of inert gas throughout the experiment.

Visualizing the Chemistry

To better understand the processes at play, the following diagrams illustrate the polymerization cascade, the mechanism of inhibition, and the ideal experimental workflow.

The Problem: Radical-Initiated Polymerization

This diagram shows how an initiator, such as atmospheric oxygen, can trigger a chain reaction, leading to the unwanted polymerization of this compound.

G Figure 1: Polymerization Cascade A Initiator (O₂, Light, Heat) B Radical (R•) Formation A->B D Monomer Radical (R-EP•) B->D attacks C 4-EP Monomer C->D E Propagation: Chain Growth D->E attacks more 4-EP Monomer E->E repeats F Insoluble Polymer E->F

Caption: A flowchart of the radical polymerization process.

The Solution: Radical Inhibition

Inhibitors work by trapping the propagating radical species, effectively terminating the chain reaction before significant polymer growth can occur.

G Figure 2: Inhibition Mechanism A Propagating Radical (Polymer-EP•) C Chain Termination A->C B Inhibitor (e.g., BHT) B->C donates H• D Stable, Non-Reactive Species C->D

Caption: How a radical inhibitor terminates the polymerization chain.

The Workflow: Best Practices for Success

Following a validated workflow is critical to preventing polymerization during your experiment. This diagram outlines the essential steps.

G Figure 3: Recommended Experimental Workflow Start Start A Degas Solvent Rigorously Start->A B Assemble & Purge Glassware with N₂/Ar A->B C Weigh/Measure 4-EP Under Inert Atmosphere B->C D Add 4-EP to Degassed Solvent C->D E Run Reaction Under Positive N₂/Ar Pressure D->E End Successful Reaction E->End

Caption: A step-by-step workflow for handling this compound.

References
  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. University of Rochester Department of Chemistry. [Link]
  • Troubleshooting: I Cant Reproduce an Earlier Experiment! - Department of Chemistry : University of Rochester. University of Rochester Department of Chemistry. [Link]
  • How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester. University of Rochester Department of Chemistry. [Link]

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Technical Support Center: Strategies for the Purification of 4-Ethynylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 4-ethynylphenol. This document is designed for researchers, scientists, and drug development professionals who handle this versatile but often challenging reagent. As a key building block in medicinal chemistry and materials science, obtaining high-purity this compound is critical for reproducible downstream success. This guide provides in-depth, experience-driven answers to common purification challenges, troubleshooting advice, and validated protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the purification of this compound.

Q1: My freshly synthesized this compound is a yellow, brown, or even black solid/oil, but I expected an off-white solid. What is causing this discoloration?

A: This is the most frequent issue and typically points to two main culprits:

  • Residual Palladium/Copper Catalysts: If your synthesis involved a Sonogashira coupling, trace amounts of palladium and copper catalysts are likely present.[1][2] Palladium catalysts, particularly when they decompose to palladium black, are a common source of dark coloration.[3]

  • Oxidation/Decomposition: Phenols are susceptible to oxidation, which forms highly colored quinone-type impurities. The terminal alkyne can also be reactive. This compound is known to be unstable and requires careful handling and storage to prevent degradation.[3][4] Exposure to air, light, or elevated temperatures will accelerate this process.

Q2: What are the most common impurities I should expect from a Sonogashira synthesis of this compound?

A: Beyond the catalyst and degradation products mentioned above, you should be vigilant for several process-related impurities:

  • Unreacted Starting Materials: Primarily unreacted 4-iodophenol or 4-bromophenol.[5]

  • Homocoupled Diyne: The terminal alkyne of this compound can couple with itself, especially in the presence of a copper co-catalyst (Glaser coupling), to form 1,4-bis(4-hydroxyphenyl)buta-1,3-diyne.[1] This is often a less polar impurity.

  • Solvent Residues: Residual high-boiling point solvents from the reaction or workup, such as DMF, DMAc, or triethylamine.[6]

  • Desilylated Precursors: If you used a silyl-protected alkyne like trimethylsilylacetylene, you might have the silylated intermediate, 4-((trimethylsilyl)ethynyl)phenol, as an impurity if the deprotection step was incomplete.[5][7]

Q3: How should I properly store purified this compound to maintain its purity?

A: Proper storage is non-negotiable for this compound. Based on supplier recommendations and its chemical nature, follow these steps rigorously:

  • Inert Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation.

  • Low Temperature: Keep in a freezer at or below -20°C.

  • Light Protection: Use an amber vial or wrap a clear vial in aluminum foil to protect it from light, which can catalyze degradation.

  • Secure Seal: Ensure the container is tightly sealed with a high-quality cap and paraffin film to prevent moisture and air ingress.

Q4: Which purification technique is generally the best for this compound?

A: The optimal technique depends on the primary impurities, the scale of your reaction, and the physical state of your crude product (solid vs. oil).

  • Flash Column Chromatography is the most versatile and widely used method. It is effective at removing both more polar (unreacted 4-iodophenol) and less polar (homocoupled diyne) impurities.[8]

  • Recrystallization is an excellent choice if your crude product is a solid and you have identified a suitable solvent system. It is highly effective for removing trace impurities and can be more scalable than chromatography.[9]

  • Vacuum Distillation or Sublimation are less common but can be effective for removing non-volatile impurities like catalyst residues or salts if the compound is thermally stable enough under vacuum. Given its high boiling point of 216.2°C at atmospheric pressure, vacuum is essential.[5]

Q5: My compound appears to streak badly or decompose on my silica gel column. What can I do?

A: This is a classic problem when chromatographing acidic compounds like phenols on standard silica gel. The acidic silanol groups on the silica surface can interact strongly with your compound, causing tailing, or even catalyze its degradation.[10]

  • Solution 1: Use Deactivated Silica: You can deactivate the silica gel yourself by preparing a slurry with a small percentage of triethylamine (e.g., 0.5-1%) in your eluent.

  • Solution 2: Switch the Stationary Phase: Alumina (neutral or basic) is often a better choice for purifying basic or acid-sensitive compounds.[10][11]

  • Solution 3: Modify the Mobile Phase: Adding a small amount of a competitive acidic modifier, like 0.5% acetic acid, to your eluent can sometimes improve peak shape by protonating the silanol groups, though this is less common for phenols.

Section 2: Troubleshooting Guide by Purification Method
2.1 Flash Column Chromatography

This flowchart provides a decision-making process for troubleshooting common chromatography issues.

G start Problem Encountered During Column Chromatography streaking Compound Streaking / Tailing? start->streaking no_elution Product Not Eluting? start->no_elution bad_separation Poor Separation of Spots? start->bad_separation color_stuck Dark Color Stuck at Top? start->color_stuck streaking->no_elution No sol_streaking_1 Phenol interacting with acidic silica. Add 0.5% triethylamine to eluent. streaking->sol_streaking_1 Yes no_elution->bad_separation No sol_no_elution Eluent is not polar enough. Gradually increase percentage of polar solvent (e.g., ethyl acetate). no_elution->sol_no_elution Yes bad_separation->color_stuck No sol_bad_sep_1 Optimize eluent system with TLC. Aim for a ΔRf of >0.2. bad_separation->sol_bad_sep_1 Yes sol_color_stuck Residual palladium/copper catalyst. This is expected. The catalyst is non-mobile and will be discarded with the silica. color_stuck->sol_color_stuck Yes sol_streaking_2 Switch to neutral alumina stationary phase. sol_streaking_1->sol_streaking_2 If persists sol_bad_sep_2 Use a finer mesh silica (e.g., 230-400) and a longer column. sol_bad_sep_1->sol_bad_sep_2 If needed

Caption: Troubleshooting flowchart for this compound purification by column chromatography.

2.2 Recrystallization
  • Problem: The compound "oils out" instead of forming crystals.

    • Causality & Explanation: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, often due to being supersaturated with impurities or being cooled too rapidly.

    • Solution:

      • Re-heat the solution until it is homogeneous again.

      • Add a small amount of the "good" solvent (the one it's more soluble in) to decrease the saturation level slightly.

      • Allow the solution to cool much more slowly. Insulating the flask can help.

      • If it still oils out, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation.

      • Failing that, a different solvent system is required.

  • Problem: I cannot find a suitable single solvent for recrystallization.

    • Causality & Explanation: An ideal recrystallization solvent dissolves the compound poorly at room temperature but very well when hot.[9] For many compounds, no single solvent meets these criteria.

    • Solution: Use a Binary Solvent System. This is the most effective approach for this compound.

      • Choose a pair of miscible solvents: one in which the compound is highly soluble (a "good" solvent, e.g., ethyl acetate, acetone) and one in which it is poorly soluble (a "poor" solvent, e.g., hexane, heptane).[12]

      • Dissolve the crude product in the minimum amount of the hot "good" solvent.

      • Slowly add the "poor" solvent dropwise to the hot solution until you see persistent cloudiness (turbidity).

      • Add a few more drops of the "good" solvent until the solution becomes clear again.

      • Allow the solution to cool slowly and undisturbed to form pure crystals.

Section 3: Detailed Experimental Protocols
3.1 Protocol 1: Flash Column Chromatography Purification

This protocol assumes a crude product containing unreacted 4-iodophenol (polar impurity) and homocoupled diyne (non-polar impurity).

1. TLC Analysis & Solvent System Selection:

  • Dissolve a small sample of your crude material in ethyl acetate.
  • Spot on a silica gel TLC plate.
  • Develop the plate in a test eluent, starting with 10% Ethyl Acetate (EtOAc) in Hexane.
  • Visualize under a UV lamp (254 nm). This compound should appear as a UV-active spot.
  • Goal: Find a solvent system where the Rf of this compound is approximately 0.25-0.35, and it is well-separated from other spots.[8] Adjust the EtOAc/Hexane ratio as needed.

2. Column Packing (Wet Slurry Method):

  • Select a column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight).
  • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.
  • In a beaker, make a slurry of silica gel in your chosen starting eluent (e.g., 5% EtOAc/Hexane).
  • Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.[13]
  • Add another layer of sand on top of the packed silica.

3. Sample Loading:

  • Dissolve your crude this compound in a minimal amount of dichloromethane or your eluent.
  • Alternatively (for better resolution): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.
  • Carefully apply the sample to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting with your starting solvent (e.g., 5% EtOAc/Hexane). The less polar homocoupled diyne should elute first.
  • Once the initial impurities are off, gradually increase the polarity of the eluent (e.g., to 10% and then 15% EtOAc/Hexane) to elute your product. This is known as a step gradient.[8]
  • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

5. Product Isolation:

  • Combine the pure fractions in a round-bottom flask.
  • Remove the solvent using a rotary evaporator.
  • Place the flask under high vacuum to remove any final traces of solvent.
  • Immediately transfer the purified product to a pre-weighed amber vial, flush with argon or nitrogen, and store in the freezer.
3.2 Protocol 2: Recrystallization from Ethyl Acetate/Hexane

1. Dissolution:

  • Place the crude solid this compound in an Erlenmeyer flask with a stir bar.
  • Add a minimal amount of hot ethyl acetate and stir until the solid is fully dissolved. Work in a fume hood and use a hot plate with caution.

2. Precipitation:

  • While the solution is still hot and stirring, slowly add hexane dropwise.
  • Continue adding hexane until the solution becomes faintly and persistently cloudy.

3. Clarification and Crystallization:

  • Add 1-2 drops of hot ethyl acetate to make the solution clear again.
  • Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature.
  • Once at room temperature, place the flask in an ice bath or a freezer for at least 30 minutes to maximize crystal formation.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold hexane to remove any soluble impurities.
  • Allow the crystals to dry on the filter paper under vacuum for several minutes, then transfer them to a watch glass to air dry or place them in a vacuum desiccator.
Section 4: Data Summary Table

This table provides a starting point for selecting a mobile phase for column chromatography on silica gel.

% Ethyl Acetate in HexaneTypical Elution Behavior for:Rationale & Causality
0-5% Homocoupled Diynes, Non-polar Impurities: These compounds lack the polar hydroxyl group and will have weak interactions with the silica, thus eluting quickly in non-polar solvents.
10-20% This compound (Product): This is often the "sweet spot." The polarity is sufficient to move the phenolic product down the column at a reasonable rate while leaving more polar impurities behind.[7]
25-40% 4-Iodophenol (Starting Material): The starting halophenol is typically more polar than the product and requires a more polar eluent to overcome its interaction with the silica stationary phase.
>50% Highly Polar Baseline Impurities: Very polar compounds or decomposition products will only elute with highly polar solvent systems.
Section 5: Purification Strategy Workflow

This diagram outlines a logical workflow for selecting the appropriate purification strategy.

G start Crude this compound is_solid Is the crude product a solid? start->is_solid try_recryst Attempt Recrystallization (e.g., EtOAc/Hexane) is_solid->try_recryst Yes column Perform Flash Column Chromatography is_solid->column No (it's an oil) recryst_ok Is the product pure by TLC/NMR? try_recryst->recryst_ok recryst_ok->column No finished Pure Product Store under N2 at -20°C recryst_ok->finished Yes column_ok Is the product pure by TLC/NMR? column->column_ok column_ok->finished Yes reassess Reassess impurities. Consider alternative methods (e.g., Alumina column, distillation). column_ok->reassess No

Caption: Decision workflow for purifying crude this compound.

References
  • Wikipedia.Sonogashira coupling. [Link]
  • University of Rochester, Department of Chemistry.
  • Organic Chemistry Portal.Sonogashira Coupling. [Link]
  • University of Colorado Boulder, Department of Chemistry.
  • Chemsrc.this compound | CAS#:2200-91-1. [Link]
  • PubChem, National Institutes of Health.this compound | C8H6O | CID 32758. [Link]
  • Mettler Toledo.Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • LookChem.this compound. [Link]
  • ChemOrgChem via YouTube.Sonogashira coupling reaction. [Link]
  • Chemistry LibreTexts.Sonogashira Coupling. [Link]
  • MH Chem via YouTube.
  • SciSpace.Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
  • Reddit.Purification Troubleshooting : r/chemistry. [Link]
  • University of Rochester, Department of Chemistry.
  • Reddit.
  • National Center for Biotechnology Information.Recent trends in the impurity profile of pharmaceuticals. [Link]
  • chemistry edb via YouTube.

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Overcoming challenges in the scale-up synthesis of 4-Ethynylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Scale-Up Synthesis of 4-Ethynylphenol

Welcome to the dedicated technical support guide for overcoming challenges in the scale-up synthesis of this compound. This resource is designed for researchers, process chemists, and drug development professionals who are transitioning this valuable synthesis from the bench to larger-scale production. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your process with confidence.

The most common and scalable synthetic route involves a palladium/copper-catalyzed Sonogashira coupling between an aryl halide (typically 4-iodophenol) and a protected acetylene source, such as trimethylsilylacetylene (TMSA), followed by a deprotection step.[1][2] This guide focuses on the critical challenges inherent in this pathway.

Process Overview: The Sonogashira Approach

This two-step synthesis is favored for its efficiency and functional group tolerance. However, each stage presents unique scale-up hurdles that must be carefully managed.

G cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: Deprotection & Isolation A 4-Iodophenol C Sonogashira Coupling Pd(PPh3)2Cl2, CuI, Et3N A->C B Trimethylsilylacetylene (TMSA) B->C D ((4-Hydroxyphenyl)ethynyl)trimethylsilane (Protected Intermediate) C->D Formation of silyl-protected product E Base-Mediated Deprotection K2CO3, Methanol D->E Transfer to next step G Work-up & Purification (Extraction, Crystallization) E->G F This compound (Final Product) G->F G start Low Yield in Sonogashira Step q1 HPLC Analysis: Significant Starting Material (SM) Remaining? start->q1 q2 HPLC Analysis: Significant Side Products (SP) Observed? q1->q2 No res1 Root Cause: Inactive Catalyst or Stalled Reaction q1->res1 Yes res2 Root Cause: Glaser Homocoupling q2->res2 Yes (Diacetylene SP) res3 Root Cause: SM or Product Decomposition q2->res3 Yes (Other SPs) sol1 Action: 1. Check inert atmosphere integrity. 2. Add fresh catalyst portion. 3. Verify base quality/stoichiometry. res1->sol1 end Reaction Optimized sol1->end sol2 Action: 1. Reduce CuI catalyst loading. 2. Improve solvent degassing. 3. Ensure no air leaks in reactor. res2->sol2 sol2->end sol3 Action: 1. Lower reaction temperature. 2. Check for thermal 'hot spots'. 3. Verify purity of SM. res3->sol3 sol3->end

Caption: Decision tree for troubleshooting low yield in the Sonogashira coupling step.

References

  • Chemsrc. (n.d.). This compound | CAS#:2200-91-1.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • LookChem. (n.d.). This compound.
  • Novák, Z., et al. (2003). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters, 5(20), 3503–3505. [Link]
  • Gelest. (n.d.). Deprotection of Silyl Ethers. Technical Library.
  • Li, J., et al. (2004). Convenient Syntheses of M - and p -Ethynylphenols. Journal of Chemical Research, 2004(11), 748-749. [Link]
  • Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry?
  • National Center for Biotechnology Information. (n.d.). ((4-Methoxyphenyl)ethynyl)trimethylsilane. PubChem Compound Database.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • National Center for Biotechnology Information. (2021). Fueling the Pipeline via Innovations in Organic Synthesis. PubMed Central.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Redalyc. (2007). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 51(3), 156-160. [Link]
  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies.
  • Royal Society of Chemistry. (2023). A proposed industrial scale-up of circular bisphenol-A (BPA) production. Reaction Chemistry & Engineering. [Link]
  • Prime Scholars. (2021). How to deal with Scale-up challenges of Chemistry? Archives in Chemical Research, 4(4), 23. [Link]
  • ResearchGate. (2012). Microwave-Assisted Copper- and Palladium-Catalyzed Sonogashira-Type Coupling of Aryl Bromides and Iodides with Trimethylsilylacetylene.
  • National Center for Biotechnology Information. (2017). Some Aspects of the Chemistry of Alkynylsilanes. PubMed Central.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • National Center for Biotechnology Information. (2014). Late-Stage Diversification: A Motivating Force in Organic Synthesis. PubMed Central.
  • Journal of the Mexican Chemical Society. (2007). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives.

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4-Ethynylphenol instability and proper storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Ethynylphenol

A Guide to Stability, Storage, and Experimental Troubleshooting

Welcome to the Technical Support Center for this compound (4-EP). As Senior Application Scientists, we understand the unique challenges researchers face when working with highly reactive small molecules. This compound, a valuable building block in drug discovery and materials science, is prized for its terminal alkyne and functional phenol groups. However, these same features contribute to its inherent instability, which can lead to inconsistent experimental results if not properly managed.

This guide is designed to provide you with expert, field-proven insights into the causality behind 4-EP's instability and to offer robust, self-validating protocols for its storage and use. We will address common troubleshooting scenarios and answer frequently asked questions to ensure your experiments are both successful and reproducible.

Troubleshooting Guide: Addressing Common Experimental Failures

Encountering unexpected results is a common part of research. When working with a sensitive reagent like this compound, the issue often traces back to the compound's integrity. This section provides a logical framework for diagnosing and resolving common problems.

Q1: My reaction isn't working. I'm seeing no conversion of my starting material. What should I do?

This is a frequent issue, often pointing to inactive this compound. Before re-running the entire experiment, it's crucial to validate the quality of your key reagent.

Causality: this compound can degrade through polymerization or oxidation, consuming the reactive ethynyl group. If the 4-EP has degraded, it will not participate in reactions like cross-couplings, click chemistry, or cyclizations, leading to complete reaction failure.

Troubleshooting Workflow:

Here is a systematic workflow to diagnose the root cause of the reaction failure.

G start Problem: No Reaction/ Low Conversion check_purity Step 1: Assess Purity of this compound (4-EP) start->check_purity purity_good Purity is High check_purity->purity_good  Good purity_bad Purity is Low/ Degradation Observed check_purity->purity_bad  Bad check_conditions Step 2: Verify Reaction Conditions purity_good->check_conditions purify Purify 4-EP via Column Chromatography or Recrystallization purity_bad->purify re_verify Re-verify Purity of Purified 4-EP purify->re_verify re_verify->check_conditions conditions_ok Conditions are Correct check_conditions->conditions_ok  OK conditions_bad Potential Issue Found check_conditions->conditions_bad  Issue rerun Rerun Reaction with Verified Reagents & Conditions conditions_ok->rerun reagents Check other reagents and solvents (purity, dryness) conditions_bad->reagents atmosphere Ensure rigorously inert atmosphere (N2 or Ar) reagents->atmosphere temp Verify temperature control is accurate atmosphere->temp temp->rerun

Caption: Troubleshooting workflow for failed reactions involving this compound.

Experimental Protocol: Purity Assessment of this compound

  • Visual Inspection: Check the material's appearance. Fresh this compound is typically a clear yellow liquid or a low-melting solid.[1] If it has turned dark brown or has solidified into an intractable mass, significant degradation has likely occurred.

  • Thin-Layer Chromatography (TLC):

    • Dissolve a small sample in a suitable solvent (e.g., ethyl acetate).

    • Spot on a silica TLC plate alongside a reference standard if available.

    • Elute with a non-polar/polar solvent system (e.g., 4:1 Hexanes:Ethyl Acetate).

    • What to look for: A pure sample should show a single, well-defined spot. Degradation is indicated by streaking from the baseline (polymeric material) or the presence of multiple new spots.

  • ¹H NMR Spectroscopy:

    • Dissolve a sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • What to look for:

      • A sharp singlet for the acetylenic proton (C≡C-H ).

      • Characteristic aromatic proton signals.

      • A peak for the phenolic -OH proton.

      • Signs of degradation: Diminished or absent acetylenic proton signal, broadening of aromatic peaks, or the appearance of complex, unresolvable signals indicative of oligomers/polymers.

If degradation is confirmed, the material must be purified or a new, verified batch must be used.[2][3]

Q2: My reaction is messy. I'm getting a low yield of my desired product and many side products. Why?

This outcome suggests that while your this compound is reactive, competing degradation pathways are consuming it under the reaction conditions.

Causality: The terminal alkyne of 4-EP is susceptible to side reactions, particularly under conditions involving heat, oxygen, or certain metal catalysts. Two common pathways are:

  • Oxidative Coupling (Dimerization/Polymerization): In the presence of oxygen and/or certain metal ions (like copper), the terminal alkyne can couple to form diynes and larger polymers.[1]

  • Cyclotrimerization: Three molecules of 4-EP can cyclize to form a 1,3,5-trisubstituted benzene derivative, a common side reaction for terminal alkynes, especially at higher temperatures or concentrations.[1]

Mitigation Strategies:

  • Rigorous Deoxygenation: Purge your reaction vessel and solvents thoroughly with an inert gas (argon or nitrogen) to prevent oxidative coupling.[2]

  • Control Concentration: Run the reaction at a higher dilution to disfavor the intermolecular cyclotrimerization reaction.

  • Temperature Management: Avoid excessive heat, as this can accelerate side reactions.[4] Run the reaction at the lowest effective temperature.

  • Reagent Purity: Ensure all reagents and catalysts are of high purity and that solvents are anhydrous and freshly distilled if necessary.[3][5]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the fundamental properties and handling of this compound.

Q3: What are the primary degradation pathways for this compound?

The instability of this compound arises from both its terminal alkyne and its phenol functional groups. Understanding these pathways is key to preventing them.

G cluster_main This compound (4-EP) cluster_products Potential Degradation Products main_compound dimer Oxidative Coupling Product (Diyne) main_compound->dimer [O], Metal Catalyst (e.g., Cu+) trimer Cyclotrimerization Product main_compound->trimer Heat, Catalyst quinone Oxidized Phenol (Quinone-type species) main_compound->quinone Air Oxidation polymer Polymer dimer->polymer Further Coupling

Caption: Key degradation pathways for this compound.

  • Oxidative Pathways: The phenol ring can be susceptible to oxidation, forming colored quinone-type species, especially when exposed to air over long periods. The terminal alkyne undergoes oxidative coupling, as discussed previously.

  • Non-Oxidative Pathways: The most significant non-oxidative pathway is cyclotrimerization to form the corresponding tri-substituted benzene.[1] In the absence of other reactive partners, this can become the dominant process at elevated temperatures.

Q4: What are the definitive, scientifically-backed storage conditions for this compound?

Proper storage is the single most effective way to maintain the integrity and reactivity of this compound. The conditions are designed to mitigate all major degradation pathways.

Causality: Chemical reactions, including degradation, are slowed at lower temperatures. The exclusion of light and oxygen prevents photochemical reactions and oxidation, respectively.

ParameterRecommended ConditionRationale
Temperature Store in a freezer at or below -20°CSlows the rate of all degradation pathways (polymerization, oxidation, cyclotrimerization).
Atmosphere Store under an inert atmosphere (Argon or Nitrogen)Prevents oxidative coupling of the alkyne and oxidation of the phenol ring.[6][7]
Light Keep in a dark place (amber vial or wrapped in foil)Prevents light-induced radical polymerization or other photochemical degradation.[6][8]
Container Tightly sealed containerPrevents exposure to atmospheric moisture and oxygen.[4][8][9]

These recommendations are synthesized from multiple supplier safety data sheets (SDS) and product pages.[4][6][7][9]

Q5: How should I handle this compound during an experiment?

Proper handling is an extension of proper storage and is critical for reproducible results.

Best Practices Protocol:

  • Inert Atmosphere is Key: Whenever possible, handle the compound in a glovebox. If a glovebox is unavailable, use Schlenk techniques.

  • Use Fresh Aliquots: Bring the sealed container to room temperature before opening to prevent condensation of moisture inside. Quickly take the amount needed and immediately reseal the container, purge with inert gas, and return to the freezer.

  • Avoid Contamination: Use clean, dry glassware and syringes. Never introduce a spatula that has been exposed to the atmosphere into the main stock bottle.

  • Solvent Choice: Use anhydrous, deoxygenated solvents for your reactions to avoid introducing water or oxygen that could interfere with the reaction or degrade the 4-EP.

By adhering to these troubleshooting and handling principles, you can significantly improve the reliability and success of your experiments involving this compound.

References

  • Material Safety Data Sheet - 4-Ethylphenol, 97%. Cole-Parmer. (Note: This is for a related compound, 4-Ethylphenol, but provides relevant context on handling phenols). (URL: [Link])
  • Safety Data Sheet - 4-Ethylphenol. Chemos GmbH & Co.KG. (Note: This is for a related compound, 4-Ethylphenol, but provides relevant context on handling phenols). (URL: [Link])
  • Troubleshooting: I Can't Reproduce an Earlier Experiment! Department of Chemistry, University of Rochester. (URL: [Link])
  • How To: Troubleshoot a Reaction. Department of Chemistry, University of Rochester. (URL: [Link])
  • How to Troubleshoot a Reaction. Department of Chemistry, University of Rochester. (URL: [Link])
  • This compound Compound Summary. PubChem, National Institutes of Health. (URL: [Link])
  • Keep screwing up + not making any progress. Reddit r/chemistry. (Note: A community discussion providing practical insights into common lab frustrations and troubleshooting tips). (URL: [Link])

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Technical Support Center: Navigating 4-Ethynylphenol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on minimizing by-product formation in reactions involving 4-ethynylphenol. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the common challenges encountered in the laboratory. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Part 1: Troubleshooting Sonogashira Cross-Coupling Reactions

The Sonogashira cross-coupling is a fundamental tool for the derivatization of this compound. However, it is often plagued by the formation of a significant by-product: the homocoupled dimer of this compound. This section will guide you through diagnosing and solving this common issue.

FAQ 1: My Sonogashira reaction is producing a large amount of the homocoupled dimer (Glaser coupling by-product). What are the primary causes and how can I suppress it?

Answer:

The formation of the 1,3-diyne by-product via Glaser-Hay homocoupling is the most common challenge in Sonogashira reactions of terminal alkynes. This side reaction is primarily mediated by the copper(I) co-catalyst in the presence of oxygen. The key to minimizing this by-product is to control the reaction environment and catalyst system.

Causality: The traditional Sonogashira mechanism involves the formation of a copper acetylide intermediate. In the presence of oxygen, this intermediate can undergo oxidative dimerization to form the unwanted diyne.[1]

Here are several effective strategies to suppress homocoupling:

1. Implement a Copper-Free Protocol: The most direct way to eliminate copper-mediated homocoupling is to remove the copper co-catalyst entirely.[1] Copper-free Sonogashira reactions often require a more active palladium catalyst system, typically involving bulky, electron-rich phosphine ligands, and may require slightly higher temperatures.[2][3]

2. Maintain a Strictly Anaerobic Environment: Oxygen is a key promoter of Glaser coupling.[1] Ensuring your reaction is performed under a rigorously inert atmosphere (argon or nitrogen) is critical. This involves:

  • Thoroughly degassing all solvents and the amine base.
  • Using Schlenk techniques or a glovebox for the reaction setup.

3. Reduce Copper Catalyst Loading: If a copper co-catalyst is necessary, minimizing its concentration can reduce the rate of homocoupling.[1]

4. Slow Addition of the Alkyne: Adding the this compound solution slowly to the reaction mixture can help maintain a low concentration of the alkyne, which disfavors the bimolecular homocoupling side reaction.

Data Presentation: Copper-Catalyzed vs. Copper-Free Sonogashira

The following table provides a comparative overview of typical reaction parameters and outcomes for the Sonogashira coupling of an aryl bromide with a terminal alkyne, which serves as a model for the reactivity of this compound.[4][5][6]

ParameterCopper-Catalyzed SonogashiraCopper-Free Sonogashira
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Pd₂(dba)₃, Pd(OAc)₂, [DTBNpP]Pd(crotyl)Cl
Palladium Loading 1-5 mol%0.5-2.5 mol%
Copper Co-catalyst CuI (2-10 mol%)None
Ligand PPh₃ (often part of the Pd complex)Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, cataCXium A)
Base Amine bases (e.g., triethylamine, diisopropylamine)Often stronger, non-amine bases (e.g., Cs₂CO₃, K₂CO₃)
Key Advantage High reactivity and efficiency for a broad range of substrates.Avoids formation of alkyne homocoupling (Glaser) byproducts; simplified purification.[7]
Key Disadvantage Potential for alkyne homocoupling, difficult removal of copper traces.Can be less efficient for less reactive substrates (e.g., aryl chlorides).

Experimental Protocol: Copper-Free Sonogashira Coupling of a Silyl-Protected this compound

This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.

  • Materials:

    • TBDMS-protected this compound (1.0 equiv)

    • Aryl bromide (1.1 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • Tri-tert-butylphosphine (P(t-Bu)₃, 4 mol%)

    • Cesium carbonate (Cs₂CO₃, 2.0 equiv)

    • Anhydrous, degassed toluene

  • Procedure:

    • In a flame-dried Schlenk flask under an argon atmosphere, combine the TBDMS-protected this compound, aryl bromide, Pd₂(dba)₃, P(t-Bu)₃, and Cs₂CO₃.

    • Add anhydrous, degassed toluene via syringe.

    • Stir the reaction mixture at 80-100 °C.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Part 2: Managing the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a key functional handle, but its acidic proton can interfere with many reactions. Protecting this group is often a necessary strategy.

FAQ 2: The hydroxyl group on my this compound is interfering with my reaction. What is an effective protecting group strategy?

Answer:

The acidic proton of the phenolic hydroxyl group can be deprotonated by bases used in coupling reactions, leading to side reactions or catalyst deactivation. Protecting the phenol as a silyl ether is a common and effective strategy. The tert-butyldimethylsilyl (TBDMS or TBS) group is particularly useful due to its stability under a wide range of conditions and the availability of mild deprotection methods.[8]

Causality: Silyl ethers are generally stable to bases, organometallic reagents, and many oxidizing and reducing agents, making them ideal for protecting alcohols and phenols during subsequent transformations.[8]

Experimental Protocol: TBDMS Protection of this compound

  • Materials:

    • This compound (1.0 equiv)

    • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 equiv)

    • Imidazole (2.5 equiv)

    • Anhydrous N,N-dimethylformamide (DMF)

  • Procedure:

    • Dissolve this compound and imidazole in anhydrous DMF in a round-bottom flask.

    • Add TBDMSCl to the solution and stir at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction with water and extract the product with a mixture of hexanes and ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

FAQ 3: How can I selectively deprotect the phenolic TBDMS ether without affecting other sensitive groups?

Answer:

Selective deprotection is crucial in multi-step synthesis. Phenolic silyl ethers are more labile than their aliphatic counterparts under certain conditions, allowing for chemoselective cleavage.

Causality: The electron-donating nature of the aromatic ring makes the oxygen of a phenolic silyl ether more electron-rich, facilitating cleavage under mildly acidic or specific fluoride-free conditions.

Data Presentation: Selective Deprotection of Phenolic TBDMS Ethers

Reagent/ConditionsSubstrateOther Sensitive Groups PresentYield of PhenolReference
KHF₂ in MeOH, rtPhenolic TBDMS etherPrimary benzylic TBDMS ether, labile phenolic acetate>95%[9]
LiOAc in moist DMFPhenolic TBDMS etherAliphatic silyl ethers, epoxides, acetatesHigh[10]
Acetyl chloride (cat.) in MeOHPhenolic TBDMS etherVarious other protecting groupsGood[10][11]

Experimental Protocol: Selective Deprotection of a Phenolic TBDMS Ether with KHF₂

This protocol is particularly mild and selective for phenolic TBDMS ethers.[9]

  • Materials:

    • TBDMS-protected phenol substrate (1.0 equiv)

    • Potassium bifluoride (KHF₂, 2.0 equiv)

    • Methanol (MeOH)

  • Procedure:

    • Dissolve the TBDMS-protected phenol in methanol at room temperature.

    • Add potassium bifluoride to the solution.

    • Stir the mixture at room temperature and monitor the reaction by TLC.

    • Upon completion, remove the methanol under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the resulting phenol by column chromatography if necessary.

Part 3: Preventing Unwanted Polymerization and Oxidation

Arylacetylenes like this compound can be prone to polymerization, especially at elevated temperatures. The phenol moiety also introduces a risk of oxidative side reactions.

FAQ 4: My reaction mixture is turning into an insoluble material. How can I prevent the polymerization of this compound?

Answer:

Arylacetylenes can undergo polymerization, particularly at high temperatures or in the presence of certain transition metal catalysts. This is often observed as the formation of an insoluble, tar-like material.

Causality: The polymerization can be initiated by heat or by radical species, leading to the formation of poly(arylacetylene) chains.

Preventative Measures:

  • Use a Polymerization Inhibitor: For reactions requiring high temperatures, the addition of a radical scavenger can be effective. Common inhibitors include:

    • 4-Methoxyphenol (MEHQ)

    • Butylated hydroxytoluene (BHT)

    • Phenothiazine[12]

  • Control the Temperature: If possible, run the reaction at the lowest effective temperature.

  • Minimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of polymerization.

FAQ 5: I am observing colored by-products, suggesting my phenol is oxidizing. How can I avoid this?

Answer:

Phenols are susceptible to oxidation, which can lead to the formation of quinone-type by-products, often highly colored. This can be promoted by residual oxygen or certain catalyst systems.

Causality: One-electron oxidation of the phenol can generate a phenoxy radical, which can then be further oxidized or participate in undesired coupling reactions.[13][14]

Preventative Measures:

  • Rigorous Degassing: As with preventing Glaser coupling, ensuring a strictly anaerobic environment is the first line of defense against oxidation.

  • Use of Antioxidants: In some cases, adding a small amount of an antioxidant that is compatible with the reaction conditions can be beneficial.

  • Protecting the Phenol: As discussed in Part 2, protecting the phenolic hydroxyl group is the most robust method to prevent its participation in side reactions, including oxidation.

Visualization of Key Concepts

To further clarify the relationships between the desired reaction and common side reactions, the following diagrams are provided.

Sonogashira_Troubleshooting cluster_0 Sonogashira Reaction Troubleshooting Start Reaction Start: This compound + Aryl Halide Problem Problem: Low Yield of Desired Product & High By-product Formation Start->Problem Check1 Is Homocoupled Dimer the Major By-product? Problem->Check1 Check2 Is the Phenolic -OH Causing Issues? Problem->Check2 Check3 Is Polymerization Occurring? Problem->Check3 Solution1 Implement Copper-Free Protocol - Use bulky phosphine ligands - Optimize base (e.g., Cs2CO3) Check1->Solution1 Yes Check1->Check2 No Success Successful Coupling: High Yield of Desired Product Solution1->Success Solution2 Strictly Anaerobic Conditions - Degas solvents thoroughly - Use Schlenk line or glovebox Solution2->Success Solution3 Protect the Phenol - Use TBDMS or other silyl ether Check2->Solution3 Yes Check2->Check3 No Solution3->Success Solution4 Add Polymerization Inhibitor - e.g., MEHQ, BHT - Lower reaction temperature Check3->Solution4 Yes Solution4->Success

Caption: A troubleshooting workflow for Sonogashira reactions of this compound.

Protecting_Group_Strategy cluster_1 Phenol Protecting Group Workflow Start This compound Protection Protection Step (e.g., TBDMSCl, Imidazole, DMF) Start->Protection Protected TBDMS-Protected this compound (Stable Intermediate) Protection->Protected Reaction Desired Reaction (e.g., Sonogashira Coupling) Protected->Reaction Deprotection Deprotection Step (e.g., KHF2 in MeOH) Reaction->Deprotection FinalProduct Final Product with Free Phenol Deprotection->FinalProduct

Caption: A typical workflow involving protection and deprotection of the phenolic hydroxyl group.

References

  • Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191-4194. [Link]
  • Ghosh, A., et al. (2018). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 3(10), 14316-14328. [Link]
  • Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2477-2496. [Link]
  • Martek, B. A., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation. Organic Letters, 22(12), 4938-4943. [Link]
  • Bravin, C., et al. (2022). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Sustainable Chemistry & Engineering, 10(1), 169-178. [Link]
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
  • Sigman, M. S., & Schultz, E. E. (2016). Catalytic Oxidative Coupling of Phenols and Related Compounds. Accounts of Chemical Research, 49(6), 1212-1221. [Link]
  • Bioclone Inc. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Lakshman, M. K., et al. (2017). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Synlett, 28(04), 381-385. [Link]
  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]
  • Ghavtadze, N., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. The Journal of Physical Chemistry A, 126(15), 2415-2423. [Link]
  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. [Link]
  • Sabitha, G., et al. (2003). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 42B, 2631-2633. [Link]
  • Vantourout, J. C., et al. (2023).
  • ResearchGate. (2023). The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC)
  • Wikipedia. (n.d.).
  • ResearchGate. (2022). Sonogashira reactions of phenylacetylene with arylbromides catalyzed by unsymmetrical palladium complexes [PdCl 2 (NHC)(PPh 3 )] 3a-f. a. [Link]
  • Ganie, S. A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • Nolan, S. P., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14316–14328. [Link]
  • ResearchGate. (n.d.). Comparisons of various palladium complexes catalyzed Sonogashira coupling reactions for 1‐bromo‐4‐iodobenzene and phenylacetylene. [Link]
  • Nolan, S. P., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14316–14328. [Link]
  • Li, J. H., et al. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381. [Link]
  • OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]
  • Wikipedia. (n.d.).
  • Ho, T.-I., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]
  • Pérez-Ramírez, J., et al. (2020). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
  • Jana, A., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5069-5093. [Link]
  • The Doyle Group. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. [Link]
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
  • Kim, K. H., et al. (2022). Crosslinking Mechanisms of Phenol, Catechol, and Gallol for Synthetic Polyphenols: A Comparative Review. Polymers, 14(22), 4983. [Link]
  • Chem-Station. (2014, March 8). Silyl Protective Groups. [Link]
  • Reddy, T. J., et al. (2014). Pd-Catalyzed Unprecedented Cross-Coupling of Mixed Phenols and Halides for the Synthesis of Aromatic Ethers. Green and Sustainable Chemistry, 4, 139-145. [Link]
  • Reddy, B. V. S., et al. (2007). Efficient Coupling Reaction of Quinone Monoacetal with Phenols Leading to Phenol Biaryls. Helvetica Chimica Acta, 90(8), 1517-1522. [Link]
  • Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]
  • Biscoe, M. R., et al. (2009). Bulky alkylphosphines with neopentyl substituents as ligands in the amination of aryl bromides and chlorides. Organic & Biomolecular Chemistry, 7(13), 2739-2744. [Link]

Sources

Technical Support Center: Enhancing the Thermal Stability of 4-Ethynylphenol Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Ethynylphenol (4-EP) polymers. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis and enhancement of the thermal stability of these versatile polymers. My aim is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles, empowering you to troubleshoot effectively and innovate in your applications.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise when working to improve the thermal performance of this compound polymers.

Q1: What are the primary mechanisms of thermal degradation in this compound polymers?

A1: The thermal degradation of polymers derived from this compound, which are structurally similar to phenolic resins, typically occurs in multiple stages.[1][2] Initially, at lower temperatures (around 100-400°C), mass loss is often attributed to the volatilization of trapped solvents, unreacted monomers, and low molecular weight oligomers.[1][3] This stage can also involve the release of water and formaldehyde from the condensation of methylol groups if they are present from the synthesis route.[3] The principal degradation phase involves the breakdown of the polymer backbone. For phenolic-type structures, this includes the cleavage of methylene and ether bridges.[2] At higher temperatures, the phenolic hydroxyl groups can undergo cyclodehydration, leading to the formation of a stable char.[2]

Q2: What are the main strategies for enhancing the thermal stability of these polymers?

A2: The thermal stability of this compound polymers can be significantly improved through several key strategies:

  • Increasing Crosslink Density: A higher degree of crosslinking restricts polymer chain mobility and requires more energy to initiate degradation. This can be achieved by optimizing curing conditions (temperature and time) and utilizing efficient curing agents.

  • Incorporation of Inorganic Moieties: Introducing elements like silicon or boron into the polymer backbone can enhance thermal stability.[4][5] For example, boron-modified phenolic resins have shown increased glass transition temperatures.[4]

  • Addition of Flame Retardants: These additives interfere with the combustion process through various mechanisms, such as radical scavenging in the gas phase or promoting char formation.[6] Both additive (physically mixed) and reactive (chemically bonded) flame retardants can be effective.[7]

  • Nanoparticle Reinforcement: Dispersing nanoparticles like silica (SiO2), metal oxides, or polyhedral oligomeric silsesquioxanes (POSS) into the polymer matrix can act as thermal barriers, hindering heat transfer and slowing decomposition.[8][9][10][11][12]

Q3: How do I choose the right analytical technique to measure thermal stability?

A3: A comprehensive thermal analysis typically involves a combination of techniques:

  • Thermogravimetric Analysis (TGA): This is the cornerstone for assessing thermal stability. TGA measures the change in mass of a sample as a function of temperature, providing key data points like the onset of decomposition and the percentage of char yield at high temperatures.[13][14][15]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It is invaluable for determining the glass transition temperature (Tg), melting points, and curing kinetics.[14][16][17] An increase in Tg often correlates with improved thermal stability.

  • Dynamic Mechanical Analysis (DMA): DMA provides insights into the viscoelastic properties of the polymer as a function of temperature. It can also be used to determine the Tg and assess the degree of crosslinking, which influences thermal stability.[16]

Troubleshooting Guides

This section provides detailed solutions to specific experimental problems you may encounter.

Issue 1: Low Char Yield and Poor Thermal Stability in Cured Polymer

Symptoms:

  • TGA analysis shows a significant weight loss at relatively low temperatures (e.g., below 400°C).

  • The final char yield at high temperatures (e.g., 800°C) is lower than expected.

  • The cured polymer is brittle or shows signs of degradation after post-curing.

Possible Causes & Solutions:

  • Incomplete Curing: The ethynyl groups may not have fully reacted, leading to a lower crosslink density. The thermal curing of aryl-ethynyl compounds is a complex process.[18]

    • Troubleshooting Steps:

      • Optimize Curing Profile: Increase the final curing temperature or extend the curing time. A step-wise curing program can be beneficial. For instance, an initial cure at a lower temperature (e.g., 140°C) followed by a post-cure at a higher temperature (e.g., 200°C) can ensure more complete conversion.[19]

      • Utilize a Curing Agent/Catalyst: While ethynyl groups can self-polymerize at high temperatures, the reaction can be sluggish. Consider the addition of a catalyst. For systems with hydroxyl groups, traditional phenolic resin curing agents like hexamethylenetetramine (HMTA) could be explored.[19] For other systems, various amine-based curing agents can be effective.[20][21]

      • Monitor Cure Progression with DSC: Run DSC scans on uncured samples to identify the exothermic curing peak. This will help you determine the optimal temperature range for crosslinking. Multiple scans or isothermal holds can be used to assess the degree of cure.

  • Oxidative Degradation: Curing in the presence of oxygen can lead to premature degradation.

    • Troubleshooting Steps:

      • Cure Under Inert Atmosphere: Perform the curing and post-curing steps in a nitrogen or argon atmosphere to minimize oxidative side reactions.

      • Incorporate Antioxidants: If curing in air is unavoidable, consider adding a small amount of an antioxidant to the formulation. Sterically hindered phenols are a common class of antioxidants used in polymers.[22]

Experimental Protocol: Optimizing Cure with DSC

  • Accurately weigh 5-10 mg of the uncured this compound polymer into an aluminum DSC pan.

  • Place the pan in the DSC cell and an empty, sealed pan as a reference.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere from room temperature to a temperature above the expected curing range (e.g., 300°C).

  • Analyze the resulting thermogram to identify the onset and peak of the exothermic curing reaction. This provides the optimal curing temperature range.

  • To confirm complete cure, cool the sample and run a second heating scan. The absence of the exothermic peak in the second scan indicates a complete cure.

Issue 2: Inconsistent Thermal Stability Between Batches

Symptoms:

  • TGA and DSC results vary significantly from one synthesized batch of polymer to another.

  • Physical properties of the cured polymer, such as hardness and color, are not reproducible.

Possible Causes & Solutions:

  • Variability in Monomer Purity: Impurities in the this compound monomer can act as chain terminators or plasticizers, reducing the final polymer's thermal stability.

    • Troubleshooting Steps:

      • Characterize Incoming Monomer: Use techniques like NMR, FTIR, and melting point analysis to confirm the purity of each new batch of this compound.

      • Purify Monomer if Necessary: If impurities are detected, purify the monomer by recrystallization or column chromatography before polymerization.

  • Inconsistent Polymerization Conditions: Minor variations in reaction temperature, time, or catalyst concentration can lead to differences in molecular weight and polydispersity, which in turn affect thermal properties.

    • Troubleshooting Steps:

      • Strictly Control Reaction Parameters: Maintain precise control over all reaction parameters. Use a temperature-controlled reaction vessel and accurately measure all reagents.

      • Ensure Homogeneous Mixing: Inadequate stirring can lead to localized "hot spots" or concentration gradients, resulting in a non-uniform polymer.

      • Characterize Each Polymer Batch: Before proceeding with curing and thermal analysis, characterize each batch of synthesized polymer using techniques like Gel Permeation Chromatography (GPC) to determine molecular weight and distribution.

  • Contamination: Contamination from the reactor or solvents can inhibit polymerization or introduce thermally unstable groups.[23]

    • Troubleshooting Steps:

      • Thoroughly Clean Glassware: Ensure all reaction vessels are scrupulously clean and dry.

      • Use High-Purity Solvents: Use anhydrous, high-purity solvents for both the reaction and any subsequent purification steps like precipitation.[24]

Issue 3: Difficulty in Dispersing Nanoparticle Additives

Symptoms:

  • Agglomerates of nanoparticles are visible in the cured polymer.

  • Mechanical properties are poor, and the material is brittle.

  • TGA results show no significant improvement in thermal stability, or in some cases, a decrease.

Possible Causes & Solutions:

  • Poor Nanoparticle-Polymer Compatibility: The surface chemistry of the nanoparticles may not be compatible with the polymer matrix, leading to aggregation.

    • Troubleshooting Steps:

      • Surface Functionalization of Nanoparticles: Modify the surface of the nanoparticles to improve their interaction with the polymer. For silica nanoparticles, silane coupling agents with functional groups that can react with or are compatible with the this compound polymer can be used. This can lead to a modest increase in thermal stability compared to unmodified nanoparticles.[8]

      • Use of Surfactants or Dispersing Agents: In some cases, a surfactant can help to stabilize the nanoparticle dispersion in the uncured resin.

  • Inadequate Dispersion Method: The method used to mix the nanoparticles into the polymer resin may not be providing enough energy to break down agglomerates.

    • Troubleshooting Steps:

      • High-Shear Mixing: Utilize high-shear mixing techniques such as ultrasonication or three-roll milling to disperse the nanoparticles in the liquid resin before curing.

      • Solvent-Based Dispersion: Disperse the nanoparticles in a suitable solvent first, then mix this dispersion with a solution of the polymer. The solvent can then be carefully removed before curing.

Workflow for Nanoparticle Incorporation

Nanoparticle_Incorporation_Workflow cluster_prep Preparation cluster_dispersion Dispersion cluster_processing Processing NP Nanoparticles Mix High-Shear Mixing (e.g., Ultrasonication) NP->Mix Polymer 4-EP Polymer Resin Polymer->Mix Solvent Solvent (Optional) Solvent->Mix Solv_Removal Solvent Removal (if applicable) Mix->Solv_Removal Cure Curing Solv_Removal->Cure Composite Final Nanocomposite Cure->Composite

Caption: Workflow for incorporating nanoparticles into 4-EP polymers.

Data Summary

The following table summarizes the typical effects of various modification strategies on the thermal stability of phenolic-type polymers, providing a comparative overview for experimental design.

Modification StrategyKey ParameterTypical Improvement in Td5% (5% Weight Loss Temp.)Char Yield at 800°C (Typical)
Baseline (Unmodified) -Reference45-55%
Optimized Curing Increased Crosslink Density+10 to 30 °C+5 to 10%
Boron Modification Incorporation of B-O bonds+20 to 50 °C[4][5]+10 to 15%[5]
Silicon Modification (e.g., POSS) Incorporation of Si-O-Si bonds+30 to 70 °C[11]+10 to 15%[11]
Nanoparticle (SiO2) Addition Physical barrier effect+10 to 40 °C[25]+5 to 10%
Flame Retardant (Phosphorus-based) Char formation/Gas phase inhibition+20 to 60 °C+15 to 25%

Note: Values are illustrative and can vary significantly based on the specific polymer, additives, and processing conditions.

Mechanistic Overview: Thermal Stabilization

The diagram below illustrates the conceptual mechanisms by which different additives enhance the thermal stability of the polymer matrix.

Thermal_Stabilization_Mechanisms Polymer 4-EP Polymer Matrix Heat Heat Polymer->Heat Applied Heat Crosslink Increased Crosslinking Mech_Mobility Restricts Chain Mobility Crosslink->Mech_Mobility Nanoparticles Nanoparticles (e.g., SiO2, POSS) Mech_Barrier Forms Thermal/Gas Barrier Nanoparticles->Mech_Barrier FlameRetardant Flame Retardants (e.g., Phosphorus cpds) Mech_Char Promotes Char Formation FlameRetardant->Mech_Char Inorganic Inorganic Backbone (e.g., Boron, Silicon) Mech_Bond Higher Bond Energy Inorganic->Mech_Bond Mech_Mobility->Polymer Mech_Barrier->Polymer Mech_Char->Polymer Mech_Bond->Polymer

Caption: Mechanisms for enhancing the thermal stability of 4-EP polymers.

By understanding these principles and applying the troubleshooting strategies outlined, researchers can effectively enhance the thermal stability of this compound polymers, paving the way for their use in more demanding, high-temperature applications.

References

  • González-Irun, J., et al. "Effect of Nanoparticles on the Thermal Stability of Polymers." MRS Online Proceedings Library (OPL), Cambridge Core.
  • "Enhanced Thermal Stability of Polymers by Incorporating Novel Surface-Decorated SrTiO3@Graphene Nanoplatelets." MDPI.
  • Fan, D., et al. "Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin." BioResources.
  • "3 Things That Make Phenolic Resins Less Flammable." Capital Resin.
  • "Thermal degradation kinetics of phenol-crotonaldehyde resins." Elsevier.
  • "Thermal Degradation of Modified Phenol-Formaldehyde Resin with Sodium Silicate." SciSpace.
  • Chen, Z. Q., et al. "Study on Thermal Degradation of Phenolic Resin." Applied Mechanics and Materials, vol. 422, 2013, pp. 24-28.
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  • "Nanoparticle polymer additives with thermal stability and oxidation resistance." TechLink.
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Technical Support Center: Catalyst Selection for 4-Ethynylphenol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for 4-Ethynylphenol reaction optimization. As a versatile building block in medicinal chemistry, materials science, and synthetic organic chemistry, this compound's reactivity is centered on its terminal alkyne and phenolic hydroxyl group.[1][2] The efficiency of its transformations, particularly in carbon-carbon bond-forming reactions like the Sonogashira coupling, is critically dependent on the judicious selection of a catalytic system.[3][4] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of catalyst selection and enhance the efficiency and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common and synthetically important reactions involving this compound? A1: The most prevalent reaction for this compound is the Sonogashira cross-coupling, which forms a C(sp²)-C(sp) bond between the alkyne and an aryl or vinyl halide.[5][6] This reaction is fundamental for creating conjugated systems used in drug development and molecular electronics.[5] Other significant reactions include [2+2+2] cyclotrimerization to form 1,3,5-triarylbenzene derivatives[1], and Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry."

Q2: Why is catalyst selection so critical for this compound reactions? A2: Catalyst selection is paramount because this compound possesses two reactive sites: the acidic acetylenic proton and the phenolic hydroxyl group. An inappropriate catalyst system can lead to a host of side reactions, including homocoupling of the alkyne (Glaser coupling), catalyst deactivation, or unwanted reactions at the phenol group. The right catalyst and ligand combination ensures high selectivity, accelerates reaction rates, and allows for milder reaction conditions, which is crucial for complex molecule synthesis with sensitive functional groups.[7][8]

Q3: What is the fundamental difference between homogeneous and heterogeneous catalysts for these reactions? A3: The primary difference lies in the phase of the catalyst relative to the reactants.

  • Homogeneous catalysts are soluble in the reaction medium, meaning the catalytic species are in the same phase as the reactants. This typically leads to higher activity and selectivity because every catalyst molecule is an active site.[9] However, separating the catalyst from the product can be difficult and costly, often leading to product contamination with trace metals—a significant concern in pharmaceutical applications.[10][11]

  • Heterogeneous catalysts exist in a different phase, usually a solid catalyst in a liquid reaction mixture. Their main advantage is easy separation (e.g., by filtration) and recyclability.[9][10] However, they can suffer from lower activity compared to their homogeneous counterparts and potential leaching of the active metal into the solution.[10][11]

Q4: Should I use a traditional copper co-catalyst in my Sonogashira coupling of this compound? A4: The classic Sonogashira reaction utilizes a palladium catalyst with a copper(I) co-catalyst.[6][12] The copper facilitates the reaction by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[12] However, copper can also promote the highly undesirable homocoupling of this compound, leading to byproduct formation and reduced yield.[5] Furthermore, copper's toxicity and the difficulty of its removal from pharmaceutical products have driven the development of copper-free protocols.[4][5] For many applications, especially in drug development, a copper-free system is now preferred. These systems often require more specialized, electron-rich, and bulky phosphine ligands to facilitate the catalytic cycle without copper.[5][13]

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses specific issues encountered during this compound reactions in a direct question-and-answer format.

Issue 1: Low to No Product Yield

Q: My Sonogashira coupling with this compound is giving a very low yield. What are the most common initial checks I should perform?

A: Low yields can often be traced to a few key areas. A systematic check of your reagents and reaction setup is the most effective starting point.

  • Potential Cause 1: Catalyst Inactivity or Decomposition.

    • Expert Insight: The active Pd(0) species in the catalytic cycle is highly sensitive to atmospheric oxygen, which can oxidize it to an inactive Pd(II) state or cause it to agglomerate into palladium black.[14] Many phosphine ligands are also prone to oxidation.[15]

    • Recommended Solution:

      • Ensure an Inert Atmosphere: Thoroughly degas all solvents and the reaction mixture (e.g., via three freeze-pump-thaw cycles or by bubbling with argon/nitrogen for 15-20 minutes).[15] Maintain a positive pressure of inert gas throughout the experiment.

      • Use High-Quality Precatalysts: Instead of generating the Pd(0) species in situ from sources like Pd(OAc)₂, consider using air-stable Pd(II) precatalysts that are designed to efficiently generate the active LPd(0) species.[5][16] Examples include commercially available Buchwald precatalysts.

      • Check Ligand Integrity: Use fresh phosphine ligands or store them rigorously under an inert atmosphere.

  • Potential Cause 2: Poor Aryl Halide Reactivity.

    • Expert Insight: The oxidative addition step is often rate-limiting and is highly dependent on the identity of the halide on your coupling partner.

    • Recommended Solution: The standard reactivity trend for aryl halides (Ar-X) is I > Br > OTf >> Cl .[3] If you are using an aryl bromide and experiencing low yield, switching to the corresponding aryl iodide will significantly increase reactivity, often allowing for lower catalyst loading and milder temperatures.[3] Coupling aryl chlorides is particularly challenging and requires specialized catalyst systems with highly active, electron-rich, and sterically hindered ligands (e.g., Buchwald-type biarylphosphine ligands or N-heterocyclic carbenes).[13][15]

  • Potential Cause 3: Inefficient Transmetalation or Alkyne Deprotonation.

    • Expert Insight: For the reaction to proceed, the terminal alkyne must be deprotonated by a base to form the acetylide. In copper-free systems, this acetylide must then coordinate to the palladium center. The choice and solubility of the base are critical.[15]

    • Recommended Solution:

      • Base Selection: An organic amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used and often acts as the solvent.[8] For challenging couplings, a stronger or different type of base may be required. For instance, TBAF has been shown to be effective, acting as both a base and a phase-transfer catalyst in solvent-free conditions.[17]

      • Solvent System: The solvent must fully solubilize the reagents to ensure an efficient reaction. Common systems include DMF, toluene, or THF.[1] For some protocols, aqueous media with surfactants can be used to promote greener chemistry.[8]

// Catalyst Path cat_sol1 [label="Degas Solvents Rigorously?\n(Ar/N₂ Purge)", shape=diamond, fillcolor="#F1F3F4"]; cat_sol2 [label="Using Fresh / High-Purity\nCatalyst & Ligand?", shape=diamond, fillcolor="#F1F3F4"]; cat_sol3 [label="Ligand Choice Appropriate\nfor Substrate?", shape=diamond, fillcolor="#F1F3F4"];

// Reagent Path reagent_sol1 [label="Aryl Halide Reactivity?\n(I > Br >> Cl)", shape=diamond, fillcolor="#F1F3F4"]; reagent_sol2 [label="Purity of this compound?", shape=diamond, fillcolor="#F1F3F4"];

// Conditions Path cond_sol1 [label="Screen Different Bases?\n(e.g., TEA, DIPEA, Cs₂CO₃)", shape=diamond, fillcolor="#F1F3F4"]; cond_sol2 [label="Increase Temperature?", shape=diamond, fillcolor="#F1F3F4"]; cond_sol3 [label="Optimize Solvent System?", shape=diamond, fillcolor="#F1F3F4"];

// Analysis Path analysis_sol1 [label="Homocoupling Observed?\n→ Improve Degassing\n→ Consider Cu-Free", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> cat_check [label="Systematic Check"]; cat_check -> reagent_check; reagent_check -> condition_check; condition_check -> analysis;

cat_check -> cat_sol1 [style=dashed, dir=back]; cat_sol1 -> cat_sol2 [style=dashed, dir=back]; cat_sol2 -> cat_sol3 [style=dashed, dir=back];

reagent_check -> reagent_sol1 [style=dashed, dir=back]; reagent_sol1 -> reagent_sol2 [style=dashed, dir=back];

condition_check -> cond_sol1 [style=dashed, dir=back]; cond_sol1 -> cond_sol2 [style=dashed, dir=back]; cond_sol2 -> cond_sol3 [style=dashed, dir=back];

analysis -> analysis_sol1 [style=dashed, dir=back]; } ` Caption: Troubleshooting workflow for low product yield.

Issue 2: Significant Homocoupling Byproduct Formation

Q: My reaction produces a significant amount of a byproduct that I suspect is the dimer of this compound. How can I prevent this?

A: The formation of a di-alkyne byproduct (Glaser coupling) is the most common side reaction and is almost always indicative of a flawed setup, particularly in copper-catalyzed systems.

  • Potential Cause 1: Presence of Oxygen.

    • Expert Insight: The Glaser homocoupling is an oxidative process. Even trace amounts of oxygen can facilitate this unwanted pathway, consuming your starting material.

    • Recommended Solution: As detailed above, rigorous deoxygenation of your reaction mixture is non-negotiable. Ensure your inert gas line is functioning correctly and that there are no leaks in your glassware setup.

  • Potential Cause 2: Inappropriate Copper(I) Concentration or Catalyst Choice.

    • Expert Insight: While catalytic amounts of Cu(I) are necessary for the traditional Sonogashira, higher concentrations or overly active copper sources can disproportionately favor the homocoupling pathway.

    • Recommended Solution:

      • Reduce Copper Loading: Titrate down the amount of your copper co-catalyst to the minimum effective level (typically 1-5 mol%).

      • Switch to a Copper-Free Protocol: The most definitive way to eliminate copper-mediated homocoupling is to switch to a copper-free Sonogashira protocol.[4][5] This requires careful selection of a palladium catalyst and a suitable phosphine ligand to compensate for the absence of copper.

Catalyst & Ligand Selection Guide

The choice of palladium source and, critically, the ancillary ligand, dictates the success of a this compound coupling reaction. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates key steps like oxidative addition and reductive elimination.[18]

Catalytic_Cycle

Catalyst System Component Class Key Characteristics & Application Notes Ref.
Palladium Source Pd(PPh₃)₄"Classic" catalyst. Air-sensitive and often requires higher temperatures. Less common in modern protocols due to instability.[5]
PdCl₂(PPh₃)₂Air-stable Pd(II) precatalyst. Requires in situ reduction to active Pd(0). A reliable and common choice.[17]
Pd(OAc)₂ / Pd₂(dba)₃Common Pd(II) and Pd(0) sources, respectively. Used to generate the active catalyst in situ with an external ligand.[19]
Ligands Triphenylphosphine (PPh₃)The most traditional phosphine ligand. Effective but can require harsh conditions. Often used in excess.[12]
Buchwald Ligands (e.g., XPhos, SPhos)Electron-rich, sterically bulky biaryl phosphines. Highly effective for challenging couplings (e.g., with aryl chlorides) and enable copper-free conditions at lower temperatures.[18][20]
N-Heterocyclic Carbenes (NHCs)Strong σ-donating ligands that form very stable palladium complexes. Excellent for promoting activity in difficult cross-couplings.[13]
Co-Catalyst Copper(I) Iodide (CuI)Used in the traditional Sonogashira protocol to facilitate transmetalation. Can promote unwanted homocoupling.[6][12]

Expert Recommendation: For robust and high-yielding copper-free Sonogashira reactions with this compound, a combination of a stable Pd(II) precatalyst like PdCl₂(PPh₃)₂ or an in situ system using Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as XPhos or SPhos is highly recommended. This approach minimizes side reactions and is suitable for sensitive substrates.

Detailed Experimental Protocols

Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of this compound

This protocol is a general guideline and should be optimized for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Aryl Halide (1.1 eq)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, the base, the palladium catalyst, and the phosphine ligand.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure a completely inert atmosphere.[15]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[15]

References

  • Sen, A., et al. (2021). Regioselective cyclotrimerization of aryl alkynes such as 4-ethynyl phenol. JACS Au, 1(11), 2080-2087.
  • Carrow, B. P., & Nozaki, K. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(15), 4586–4590.
  • ResearchGate. (n.d.). Copper-free Sonogashira coupling reactions in the presence of the K2PdCl4.
  • Farnetti, E., Di Monte, R., & Kašpar, J. (n.d.). Homogeneous and Heterogeneous Catalysis. Encyclopedia of Life Support Systems (EOLSS).
  • Shaheen, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6986-7013.
  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
  • ResearchGate. (n.d.). Efficient and Copper‐Free Pd(OAc)2/DABCO‐Catalyzed Sonogashira Cross‐Coupling Reaction.
  • Royal Society of Chemistry. (n.d.). Homogeneous versus heterogeneous catalysis in Cu2O-nanoparticle-catalyzed C–C coupling reactions. Green Chemistry.
  • Vantourout, J. C., et al. (2018). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 140(40), 12886–12895.
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
  • ResearchGate. (n.d.). Heterogeneous vs Homogeneous Palladium Catalysts for Cross-Coupling Reactions.
  • Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381.
  • Reddit. (2023). Problems with Suzuki coupling.
  • Pagliaro, M., & Ciriminna, R. (2012). Heterogeneous versus Homogeneous Palladium Catalysts for Cross-Coupling Reactions. ChemCatChem, 4(3), 337-342.
  • Reddit. (2019). Diagnosing issues with a failed Suzuki coupling?
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • PubMed. (n.d.). Heterogeneous or homogeneous catalysis? Mechanistic studies of the rhodium-catalyzed dehydrocoupling of amine-borane and phosphine-borane adducts.
  • Organometallics. (2020). Effect of Aryl Ligand Identity on Catalytic Performance of Trineopentylphosphine Arylpalladium Complexes in N-Arylation Reaction. Organometallics, 39(21), 3805–3813.
  • Beilstein Journal of Organic Chemistry. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.
  • ResearchGate. (n.d.). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions.
  • Reddit. (2022). Help needed with unreproducible Suzuki coupling.
  • Newman, S. G., & Duno, M. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. The Journal of Organic Chemistry, 83(15), 7847–7853.

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Validation & Comparative

A Comparative Guide to Functionalized Phenols in High-Performance Polymer Synthesis: 4-Ethynylphenol vs. Vinyl, Allyl, Propargyl, and Benzoxazine Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and advanced materials, the selection of a monomer is a critical decision that dictates the ultimate performance of a polymer. Phenolic resins, valued for their thermal stability and chemical resistance, can be further enhanced by the incorporation of reactive functional groups. This guide provides an in-depth technical comparison of 4-ethynylphenol against other common functionalized phenols—specifically those with vinyl, allyl, propargyl ether, and benzoxazine moieties—in the context of high-performance polymer synthesis. We will explore the causality behind experimental choices, present comparative data, and provide detailed, field-proven protocols.

The Unique Proposition of this compound

This compound is a highly reactive monomer that undergoes thermal cross-linking without the need for a catalyst or the release of volatile byproducts. The ethynyl group's ability to form a highly cross-linked, aromatic network upon heating results in polymers with exceptional thermal stability, a low dielectric constant, and inherent flame resistance. This makes it a compelling candidate for applications in microelectronics, aerospace, and other demanding fields.

A Comparative Analysis of Polymerization and Performance

The choice of functional group on the phenol ring dictates the polymerization mechanism, processing conditions, and the final properties of the thermoset. Below, we compare this compound with its counterparts.

Polymerization Mechanisms: A Visual Overview

The polymerization pathways for these functionalized phenols are fundamentally different, leading to distinct network architectures.

PolymerizationMechanisms cluster_ethynyl This compound cluster_vinyl 4-Vinylphenol cluster_allyl 4-Allylphenol cluster_propargyl Propargyl Ether Phenol cluster_benzoxazine Phenol-based Benzoxazine Ethynyl Ethynyl Group (-C≡CH) Ethynyl_Polymer Highly Cross-linked Aromatic Network Ethynyl->Ethynyl_Polymer Thermal Cyclotrimerization & Other Additions Vinyl Vinyl Group (-CH=CH₂) Vinyl_Polymer Linear Thermoplastic (Can be cross-linked) Vinyl->Vinyl_Polymer Free Radical Polymerization Allyl Allyl Group (-CH₂CH=CH₂) Allyl_Polymer Cross-linked Network Allyl->Allyl_Polymer Thermal Rearrangement & Addition Polymerization Propargyl Propargyl Ether Group (-OCH₂C≡CH) Propargyl_Polymer Cross-linked Network (Chromene Structures) Propargyl->Propargyl_Polymer Thermal Rearrangement (Claisen) & Cyclization Benzoxazine Benzoxazine Ring Benzoxazine_Polymer Cross-linked Polybenzoxazine (Phenolic Network) Benzoxazine->Benzoxazine_Polymer Thermal Ring-Opening Polymerization

Caption: Polymerization mechanisms of different functionalized phenols.

Performance Metrics: A Data-Driven Comparison

The following table summarizes key performance indicators for polymers derived from these functionalized phenols, based on available literature data. It is important to note that direct comparisons can be influenced by variations in synthesis and testing conditions across different studies.

PropertyPoly(this compound)Poly(4-vinylphenol)Poly(4-allylphenol)Poly(propargyl ether phenol)Polybenzoxazine (Phenol-Aniline based)
Polymerization Type Thermal AdditionFree RadicalThermal AdditionThermal Rearrangement/AdditionRing-Opening Polymerization
Curing Temperature (°C) 150-300[1]60-80 (initiation)~180 (onset)[2]>200180-250[3]
Byproducts during Cure NoneNone (in ideal case)NoneNoneNone
Glass Transition Temp. (Tg, °C) High (>350)130-185VariesHigh (~330)[4][5]150-300+
5% Weight Loss Temp. (TGA, °C) ~463 (in N₂)[1]~360Varies~471 (in N₂)[4][5]300-450
Char Yield at 800°C (in N₂) High (often >60%)LowModerateHigh (~67%)[4]High (45-65%)[3][6]
Young's Modulus (GPa) High2-4Varies~9.44[4][5]2-5
Key Advantages High thermal stability, low dielectric constant, no byproductsWell-established chemistry, good adhesionGood processabilityHigh modulus and Tg, good mechanical propertiesNear-zero shrinkage, design flexibility, balanced properties
Key Disadvantages Brittleness, high curing temperatureLower thermal stability than thermosetsPotential for side reactionsHigh curing temperatureBrittleness, moisture sensitivity of monomer

Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, detailed, self-validating experimental protocols are provided below.

Synthesis and Thermal Curing of this compound

This protocol outlines the synthesis of the this compound monomer followed by its thermal polymerization.

Ethynylphenol_Workflow cluster_Monomer_Synth Monomer Synthesis cluster_Polymerization Thermal Polymerization Start p-[(trimethylsilyl)ethynyl]-phenol Step1 Dissolve in Methanol/aq. KOH Start->Step1 Step2 Stir at Room Temperature Step1->Step2 Step3 Acidic Workup (HCl) Step2->Step3 Step4 Extraction with Diethyl Ether Step3->Step4 Step5 Drying and Concentration Step4->Step5 Monomer This compound (unstable, use immediately) Step5->Monomer Monomer_Poly This compound Cure1 Heat to 150°C (2h) Monomer_Poly->Cure1 Cure2 Ramp to 172°C (2h) Cure1->Cure2 Cure3 Ramp to 203°C (4h) Cure2->Cure3 Cure4 Ramp to 255°C (4h) Cure3->Cure4 Cure5 Ramp to 300°C (4h) Cure4->Cure5 Polymer Cured Poly(this compound) Cure5->Polymer

Caption: Workflow for the synthesis and polymerization of this compound.

Monomer Synthesis (adapted from[3])

  • Reaction Setup: In a round-bottom flask under an argon atmosphere, dissolve p-[(trimethylsilyl)ethynyl]-phenol in a 1:1 mixture of methanol and 1N aqueous potassium hydroxide solution.

  • Deprotection: Stir the solution at room temperature for 45 minutes to effect the desilylation. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Remove the methanol via rotary evaporation. Add 1N hydrochloric acid to the residue and extract the aqueous layer three times with diethyl ether.

  • Purification: Wash the combined organic phases with water and then with a saturated sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield this compound as a colorless oil.

    • Causality: The basic conditions (KOH) facilitate the cleavage of the silicon-carbon bond. The acidic workup neutralizes the base and protonates the phenoxide. Diethyl ether is used for extraction due to the product's solubility in it and its immiscibility with water.

    • Trustworthiness: The purity of the monomer can be confirmed by ¹H NMR spectroscopy. Due to its instability, it is crucial to use the freshly prepared monomer immediately for polymerization.

Thermal Polymerization (adapted from[1])

  • Sample Preparation: Place the freshly synthesized this compound in a suitable mold or on a substrate for curing.

  • Curing Profile: Subject the sample to a staged curing process in an oven or on a hot plate under an inert atmosphere (e.g., nitrogen). A typical curing profile is as follows:

    • 150°C for 2 hours

    • 172°C for 2 hours

    • 203°C for 4 hours

    • 255°C for 4 hours

    • 300°C for 4 hours

  • Final Product: A hard, intractable, dark-colored thermoset polymer is obtained.

    • Causality: The staged heating profile allows for controlled polymerization, minimizing the risk of rapid, uncontrolled exothermic reactions. The high temperatures are necessary to overcome the activation energy for the complex addition and cyclotrimerization reactions of the ethynyl groups.

    • Trustworthiness: The completion of the curing process can be verified by the disappearance of the characteristic ethynyl C-H stretch (around 3300 cm⁻¹) in the FTIR spectrum of the polymer.

Free Radical Polymerization of 4-Vinylphenol

This protocol describes the polymerization of 4-vinylphenol, which is typically performed on a protected monomer followed by deprotection.[7]

Monomer Protection and Polymerization

  • Protection: React 4-vinylphenol with a suitable protecting group, such as acetic anhydride, to form 4-acetoxystyrene. This is a stable monomer that can be readily polymerized.

  • Polymerization: Dissolve 4-acetoxystyrene in a suitable solvent (e.g., toluene) in a reaction flask. Add a free-radical initiator like azobisisobutyronitrile (AIBN). Purge the solution with an inert gas (e.g., nitrogen or argon) and heat to 60-70°C to initiate polymerization.[7]

  • Isolation: After a set reaction time, precipitate the polymer by pouring the solution into a non-solvent like methanol. Filter and dry the resulting poly(4-acetoxystyrene).

Deprotection to Poly(4-vinylphenol)

  • Hydrolysis: Dissolve the poly(4-acetoxystyrene) in a suitable solvent mixture (e.g., methanol/water) and add a base (e.g., sodium hydroxide) or an acid catalyst.[8]

  • Purification: Heat the mixture to effect hydrolysis of the acetate groups. Neutralize the solution and precipitate the poly(4-vinylphenol) in water. Filter and dry the final polymer.

    • Causality: The phenolic hydroxyl group can interfere with free-radical polymerization; hence, protection is often necessary. AIBN is a common thermal initiator that generates free radicals upon heating. The deprotection step cleaves the ester linkage to regenerate the phenolic hydroxyl groups.

    • Trustworthiness: The degree of polymerization can be controlled by adjusting the monomer-to-initiator ratio. The successful deprotection can be confirmed by the appearance of a broad hydroxyl peak in the FTIR spectrum and the disappearance of the carbonyl peak from the acetate group.

Conclusion: Selecting the Right Functionalized Phenol

The choice between this compound and other functionalized phenols is contingent upon the specific application requirements.

  • For applications demanding the highest thermal stability and low dielectric properties , such as in advanced microelectronics and aerospace composites, This compound is an excellent, albeit sometimes brittle, choice. Its catalyst-free, addition-cure chemistry is a significant advantage.

  • For applications where processability and adhesion are key, and moderate thermal stability is sufficient , 4-vinylphenol offers a well-understood and versatile platform.[9]

  • For achieving a balance of toughness and thermal performance , benzoxazine-based resins are highly attractive due to their molecular design flexibility and near-zero shrinkage during curing.[6]

  • Propargyl ether and allyl-functionalized phenols offer alternative routes to high-performance thermosets with good thermal and mechanical properties, providing a broader palette for material design.[4][10]

Ultimately, a thorough understanding of the structure-property relationships, as outlined in this guide, is paramount for the rational design and synthesis of functional polymeric materials tailored for specific, high-performance applications.

References

  • Ask this paper. (2011, June 29). synthesis-and-characterization-of-new-benzoxazine-based-phenolic-resins-from-renewable-resources-and-the-properties-of-their-polymers. Bohrium.
  • Luo, Y., Sun, J., Jin, K., Wang, J., Huang, G., & Fang, Q. (2015). Propargyl ether-functionalized poly(m-phenylene): a new precursor for the preparation of polymers with high modulus and high Tg. RSC Advances, 5(29), 22668–22674. [Link]
  • ResearchGate. (2003). Synthesis and characterization of benzoxazine-based phenolic resins: Crosslinking study.
  • Wikipedia. (2023, December 1). Poly(4-vinylphenol).
  • ResearchGate. (n.d.). Physical and mechanical properties of flexible polybenzoxazine resins: Effect of aliphatic diamine chain length.
  • Luo, Y., Sun, J., Jin, K., Wang, J., Huang, G., & Fang, Q. (2015). Propargyl ether-functionalized poly(m-phenylene): a new precursor for the preparation of polymers with high modulus and high Tg. RSC Advances, 5(29), 22668-22674. [Link]
  • ResearchGate. (2011). Synthesis and characterization of new benzoxazine-based phenolic resins from renewable resources and the properties of their polymers.
  • ResearchGate. (2002). Development of low-viscosity benzoxazine resins and their polymers.
  • Taylor & Francis Online. (2013, May 16). Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability.
  • ResearchGate. (n.d.). Synthesis, characterization, and properties of a novel propargyl ether naphthalene phenolic resin.
  • Semantic Scholar. (n.d.). Synthesis and characterization of new quinolinyl phenol based polybenzoxazine: thermal stability, hydrophobicity and corrosion r.
  • Ručigaj, A., Alič, B., Krajnc, M., & Šebenik, U. (2016). Curing of bisphenol A-aniline based benzoxazine using phenolic, amino and mercapto accelerators. Express Polymer Letters, 10(8), 645-657. [Link]
  • ResearchGate. (2016). Curing of bisphenol A-aniline based benzoxazine using phenolic, amino and mercapto accelerators.
  • MDPI. (2018). Miscibility and Hydrogen Bonding in Blends of Poly(4-vinylphenol)/Poly(vinyl methyl ketone).
  • Google Patents. (n.d.). A kind of preparation method of bisphenol A bisallyl ether.
  • ResearchGate. (2019). Synthesis and Thermal Properties of Ethynyl Phenyl Azo Phenol-biphenylene Resin.
  • Google Patents. (n.d.). Preparation of 4-allylphenol.
  • SlidePlayer. (n.d.). FREE RADICAL POLYMERIZATION.
  • NASA. (1979, September 4). SYNTHESIS OF IMPROVED PHENOLIC RESINS.
  • Bhowmick, A. K. (n.d.). Mechanical Properties of Polymers. UNESCO-EOLSS.
  • Google Patents. (n.d.). Synthesis process of allylphenol compounds.
  • Google Patents. (n.d.). Process for the preparation of poly(vinylphenol) from poly(acetoxystyrene) by acid catalyzed transesterification.
  • MDPI. (2023, July 10). Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins.
  • The Aquila Digital Community. (1991, May 20). Effect of Chemical Structure of Allyl Ethers on Polymerization and Properties of Multifunctional Acrylate Systems.
  • ResearchGate. (n.d.). Study on the Curing Process of Allyl Phenol-Formaldehyde Resin.
  • UQ eSpace. (1999). Polymerization of diglycidyl ether of bisphenol A/diaminodiphenyl sulfone epoxy resins using radio frequency fields.
  • Cymer Chemicals. (n.d.). Bisphenol-A Diallyl Ether - GP-206A.
  • ResearchGate. (2023, September 20). MECHANICAL PROPERTIES OF POLYMERS.
  • YouTube. (2022, April 2). Mechanical properties of polymers#Polymers# Materials science#.
  • ResearchGate. (2015). Technological conditions for synthesis of poly(aryl ether ketone) containing bisphenol A.
  • ResearchGate. (n.d.). Morphological Control and Mechanical Properties of Porous Phenolic Resins Derived from Poly(4-Vinylphenol): Effects of Molecular Weight and Polydispersity of Prepolymer.
  • ResearchGate. (n.d.). Thermal analysis of the polymerization of phenol formaldehyde resins.
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A Comparative Study of 4-Ethynylphenol and 3-Ethynylphenol in Click Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the expanding landscape of bioconjugation, drug discovery, and materials science, "click chemistry" has emerged as a cornerstone methodology, prized for its efficiency, selectivity, and biocompatibility.[1][2] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a flagship of this chemical philosophy, facilitates the covalent linking of molecular entities with exceptional fidelity.[3][4][5][6] Central to this reaction are the alkyne-bearing synthons, and among these, ethynylphenols offer a versatile scaffold, integrating an aromatic core with a reactive hydroxyl group. This guide provides an in-depth comparative analysis of two key isomers, 4-ethynylphenol and 3-ethynylphenol, to inform their strategic selection in research and development.

Physicochemical Properties: A Tale of Two Isomers

While sharing the same molecular formula (C₈H₆O) and molecular weight (118.13 g/mol ), the positional difference of the ethynyl and hydroxyl groups on the benzene ring imparts distinct physicochemical properties to this compound and 3-ethynylphenol.[7][8][9][10] These differences, summarized in Table 1, can influence their solubility, handling, and reactivity in various solvent systems.

PropertyThis compound3-EthynylphenolReference(s)
CAS Number 2200-91-110401-11-3[7][8]
Molecular Formula C₈H₆OC₈H₆O[7][8]
Molecular Weight 118.133 g/mol 118.133 g/mol [7][8]
Appearance Clear yellow liquidWhite to pale yellow crystalline powder[11][12]
Boiling Point 216.2°C at 760 mmHg230.9°C at 760 mmHg[7][8]
Melting Point Not specified (liquid at RT)64-66°C[12]
Density 1.12 g/cm³1.1 g/cm³[7][8]
pKa 8.76 (Predicted)9.30 (Predicted)[12][13]
LogP 1.371.66[7][8]

Table 1: Comparative Physicochemical Properties of this compound and 3-Ethynylphenol.

Comparative Reactivity in Click Reactions: Electronic and Steric Considerations

The utility of this compound and 3-ethynylphenol in click reactions is fundamentally governed by the electronic and steric environment of the terminal alkyne. The position of the hydroxyl group, a potent electronic modulator, plays a pivotal role in influencing the reactivity of the ethynyl group.

Electronic Effects

The hydroxyl group (-OH) is an activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance.[14] In This compound , the hydroxyl group is in the para position relative to the ethynyl group. This placement allows for direct resonance donation of electron density to the alkyne, which can influence the acidity of the terminal proton and the electron density of the triple bond. Conversely, in 3-ethynylphenol , the hydroxyl group is in the meta position. From this position, the electron-donating resonance effect does not extend to the ethynyl group; instead, the inductive electron-withdrawing effect of the hydroxyl group will have a more pronounced influence on the alkyne.

In the context of the CuAAC reaction, the rate-determining step is often considered to be the formation of the copper acetylide intermediate.[15] Alkynes with more acidic terminal protons tend to exhibit higher reactivity.[15] The electron-withdrawing nature of the phenyl ring generally makes phenylacetylenes more acidic than aliphatic alkynes. The substituent on the phenyl ring further modulates this acidity. For para-substituted phenylacetylenes, electron-withdrawing groups have been shown to increase the rate of CuAAC reactions.[15] While the hydroxyl group is a donating group through resonance, its inductive effect is withdrawing. The net electronic effect is a complex interplay of these two factors.

Steric Effects

Steric hindrance around the reactive alkyne can significantly impact the rate of click reactions.[16][17] In both this compound and 3-ethynylphenol, the ethynyl group is directly attached to the phenyl ring, providing a relatively unhindered environment for the approach of the azide and the copper catalyst. The hydroxyl group, being relatively small, is unlikely to pose significant steric challenges in either isomeric position. However, for subsequent modifications of the resulting triazole or the phenol, the position of the hydroxyl group can become a critical steric consideration.

Experimental Protocols: A Guide to Practice

To provide a practical framework for the utilization of these isomers, the following section details a generalized experimental protocol for a CuAAC reaction. This protocol is intended as a starting point and may require optimization based on the specific azide substrate and desired application.

General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • This compound or 3-Ethynylphenol

  • Azide coupling partner

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of tert-butanol and water, or DMF)

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a copper-stabilizing ligand)[6]

Workflow Diagram:

CuAAC_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Dissolve Ethynylphenol and Azide in Solvent D Add TBTA (optional) to the reaction mixture A->D Optional E Add CuSO4·5H2O solution to the reaction mixture B Prepare fresh aqueous solution of Sodium Ascorbate F Add Sodium Ascorbate solution to initiate the reaction C Prepare aqueous solution of CuSO4·5H2O D->E E->F G Stir at room temperature and monitor progress (TLC, LC-MS) F->G H Quench the reaction G->H I Extract with an organic solvent H->I J Dry and concentrate the organic phase I->J K Purify by column chromatography J->K CuAAC_Mechanism Alkyne R-C≡CH Cu_Acetylide R-C≡C-Cu(I) Alkyne->Cu_Acetylide + Cu(I) Azide R'-N3 Metallacycle Six-membered Cu-metallacycle Cu_I Cu(I) Cu_Acetylide->Metallacycle + R'-N3 Triazole_Cu Triazolyl-Cu intermediate Metallacycle->Triazole_Cu Rearrangement Triazole_Cu->Cu_I Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Triazole_Cu->Product + H+

Sources

A Comparative Guide to the Electronic Properties of Polymers from Different Ethynylphenols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel materials for advanced electronic applications, conjugated polymers have emerged as a compelling class of materials due to their tunable properties, processability, and potential for large-area device fabrication. Among these, polymers derived from ethynylphenol monomers offer a unique combination of a rigid aromatic backbone, conferred by the phenylene ethynylene units, and the functional versatility of the phenolic hydroxyl group. This guide provides a comprehensive comparison of the electronic properties of polymers synthesized from various ethynylphenol precursors, including positional isomers and substituted derivatives. We will delve into the causal relationships between monomer structure and the resulting polymer's electronic characteristics, supported by experimental data and detailed methodologies.

The Influence of Isomeric Position on the Electronic Properties of Poly(ethynylphenol)s

The position of the ethynyl and hydroxyl groups on the phenyl ring of the monomer unit significantly impacts the steric and electronic environment of the resulting polymer, thereby influencing its conjugation length, chain packing, and ultimately, its electronic properties. While direct comparative studies on the electronic properties of polymers derived from ortho-, meta-, and para-ethynylphenol are not extensively documented in a single source, we can infer the expected trends based on the principles of polymer chemistry and the behavior of analogous substituted poly(phenylene ethynylene)s.

Poly(p-ethynylphenol): The Linear and Most Conjugated Isomer

Poly(p-ethynylphenol), derived from 4-ethynylphenol, is anticipated to exhibit the most desirable electronic properties for applications requiring high charge carrier mobility. The para-substitution pattern leads to a linear, rigid-rod-like polymer chain. This linearity minimizes steric hindrance between adjacent monomer units, allowing for greater π-orbital overlap along the polymer backbone. This extended conjugation is expected to result in a smaller bandgap and higher charge carrier mobility compared to its ortho and meta counterparts.

Poly(m-ethynylphenol): A Kinked Structure with Disrupted Conjugation

In contrast, the meta-substitution in poly(m-ethynylphenol), from 3-ethynylphenol, introduces a kink in the polymer backbone. This disrupts the planarity and conjugation of the polymer chain, leading to more localized electronic states. Consequently, poly(m-ethynylphenol) is expected to have a larger bandgap and lower conductivity than the para-isomer.

Poly(o-ethynylphenol): Steric Hindrance and Intramolecular Interactions

The ortho-isomer, poly(o-ethynylphenol) from 2-ethynylphenol, presents the most sterically hindered conformation. The close proximity of the bulky ethynyl group and the hydroxyl group can lead to significant twisting of the phenyl rings along the polymer chain, severely disrupting π-conjugation. Furthermore, intramolecular hydrogen bonding between the hydroxyl proton and the ethynyl π-system could influence the polymer's conformation and electronic structure. These factors are predicted to result in the largest bandgap and lowest conductivity among the three isomers.

The Impact of Substituents on the Phenolic Ring

The introduction of electron-donating or electron-withdrawing substituents onto the ethynylphenol monomer provides a powerful tool for fine-tuning the electronic properties of the resulting polymers.

Electron-Donating Substituents: Methoxy Group

The introduction of an electron-donating group, such as a methoxy (-OCH₃) group, onto the phenylene ring of a poly(phenylene ethynylene) backbone generally leads to a decrease in the bandgap.[1] This is attributed to the raising of the highest occupied molecular orbital (HOMO) energy level by the electron-donating substituent. For instance, in a study on polythiophene derivatives, the addition of a methoxy group reduced the ionization potential from 5.1 eV to 4.36 eV.[1] This reduction in the ionization potential, and consequently the bandgap, can enhance the polymer's conductivity.

Expected Effects on Poly(ethynylphenol)s:

Introducing a methoxy group to the ethynylphenol monomer, for example, to create poly(4-ethynyl-2-methoxyphenol), would be expected to:

  • Decrease the bandgap: By raising the HOMO energy level.

  • Increase conductivity: Due to the smaller bandgap and potentially enhanced charge carrier injection.

  • Influence solubility and morphology: The presence of the methoxy group can also affect the polymer's solubility in organic solvents and its solid-state packing, which in turn influences charge transport.

Electron-Withdrawing Substituents: Halogens

Halogen substituents, being electron-withdrawing, have a more complex effect on the electronic properties of conjugated polymers. Their impact depends on a balance between their inductive electron-withdrawing effect and their ability to participate in intermolecular interactions.

In a study on halogen-terminated polyynes, it was found that the variation in the sp-carbon chain length had a more significant effect on tuning the electronic features than changing the halogen end group.[2] However, the halogen termination did lead to a variety of solid-state architectures due to intermolecular interactions like halogen bonding.[2] For poly(phenylene ethynylene)s, halogenation can lower both the HOMO and LUMO energy levels, with the overall effect on the bandgap being dependent on the specific halogen and its position.

Expected Effects on Poly(ethynylphenol)s:

Incorporating a halogen, such as bromine or chlorine, into the ethynylphenol monomer is anticipated to:

  • Increase electron affinity: The electron-withdrawing nature of halogens can lower the lowest unoccupied molecular orbital (LUMO) energy level, which can be beneficial for n-type conductivity.

  • Potentially modify the bandgap: The effect on the bandgap will depend on the relative lowering of the HOMO and LUMO levels.

  • Enhance intermolecular interactions: Halogen bonding can influence the solid-state packing of the polymer chains, which can have a significant impact on charge transport.

Comparative Data Summary

While a comprehensive experimental dataset directly comparing the electronic properties of various poly(ethynylphenol)s is not available in a single source, the following table summarizes the expected trends based on the principles discussed and data from analogous polymer systems.

PolymerMonomerExpected BandgapExpected ConductivityKey Structural Feature
Poly(p-ethynylphenol) This compoundLowestHighestLinear, extended conjugation
Poly(m-ethynylphenol) 3-EthynylphenolIntermediateIntermediateKinked backbone, disrupted conjugation
Poly(o-ethynylphenol) 2-EthynylphenolHighestLowestSteric hindrance, disrupted conjugation
Poly(4-ethynyl-2-methoxyphenol) 4-Ethynyl-2-methoxyphenolLower than unsubstitutedHigher than unsubstitutedElectron-donating group raises HOMO
Halogenated Poly(ethynylphenol) Halogen-substituted ethynylphenolVariesVariesElectron-withdrawing group, potential for halogen bonding

Experimental Protocols

To experimentally validate the predicted trends and accurately characterize the electronic properties of these polymers, the following methodologies are crucial.

Polymer Synthesis: Sonogashira Cross-Coupling Polymerization

A common and effective method for synthesizing poly(phenylene ethynylene)s is the Sonogashira cross-coupling reaction.

Protocol:

  • Monomer Preparation: Synthesize the desired ethynylphenol monomer (e.g., this compound, 3-ethynylphenol, or a substituted derivative) and a dihaloaromatic comonomer (if a copolymer is being synthesized).

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ethynylphenol monomer and the dihaloaromatic comonomer in a suitable solvent system, typically a mixture of toluene and an amine base like triethylamine or diisopropylamine.

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically CuI.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for a specified time (e.g., 24-48 hours) until a significant increase in viscosity is observed.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

  • Purification: Collect the polymer by filtration, wash it extensively with methanol and other solvents to remove residual catalyst and oligomers, and dry it under vacuum.

Caption: Workflow for Sonogashira cross-coupling polymerization.

Characterization of Electronic Properties

Cyclic Voltammetry (CV):

Cyclic voltammetry is used to determine the HOMO and LUMO energy levels of the polymers.

Protocol:

  • Film Preparation: Deposit a thin film of the polymer onto a working electrode (e.g., glassy carbon or platinum).

  • Electrochemical Cell: Place the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in an electrolyte solution containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).

  • Measurement: Scan the potential between the working and reference electrodes and record the resulting current. The onset potentials of the oxidation and reduction peaks are used to calculate the HOMO and LUMO energy levels, respectively. The electrochemical bandgap can then be determined from the difference between the HOMO and LUMO levels.[3]

UV-Vis Spectroscopy:

UV-Vis spectroscopy is employed to determine the optical bandgap of the polymers.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the polymer in a suitable solvent (e.g., THF or chloroform) or cast a thin film onto a quartz substrate.

  • Measurement: Record the absorption spectrum of the sample. The onset of the lowest energy absorption band corresponds to the optical bandgap.

Four-Point Probe Conductivity Measurement:

This technique is used to measure the electrical conductivity of the polymer films.

Protocol:

  • Film Preparation: Deposit a uniform thin film of the polymer onto an insulating substrate.

  • Measurement: Place four equally spaced probes in a line on the surface of the film. Pass a known current through the outer two probes and measure the voltage across the inner two probes. The conductivity can then be calculated from the current, voltage, and the geometry of the probes and the film.

Electronic_Characterization cluster_synthesis Polymer Synthesis cluster_characterization Electronic Property Characterization cluster_properties Determined Properties Polymer Poly(ethynylphenol) CV Cyclic Voltammetry Polymer->CV UVVis UV-Vis Spectroscopy Polymer->UVVis FourPoint Four-Point Probe Polymer->FourPoint HOMO_LUMO HOMO/LUMO Levels Electrochemical Bandgap CV->HOMO_LUMO Optical_Bandgap Optical Bandgap UVVis->Optical_Bandgap Conductivity Electrical Conductivity FourPoint->Conductivity

Caption: Experimental workflow for electronic characterization.

Conclusion and Future Outlook

The electronic properties of polymers derived from ethynylphenols are intricately linked to the structure of the monomer precursor. The isomeric position of the functional groups and the presence of substituents on the aromatic ring provide a versatile platform for tuning the conductivity and bandgap of these materials. While theoretical predictions and data from analogous systems offer valuable insights, further systematic experimental studies are needed to fully elucidate the structure-property relationships in this promising class of polymers. Such research will be instrumental in designing and synthesizing new ethynylphenol-based polymers with tailored electronic properties for a wide range of applications, from organic light-emitting diodes and field-effect transistors to sensors and biomedical devices.

References

Sources

A Performance Deep-Dive: 4-Ethynylphenol as a Potential Emitter in Organic Light-Emitting Diodes (OLEDs) Against Commercial Benchmarks

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of next-generation display and lighting technologies, the emitter layer stands as the heart of an Organic Light-Emitting Diode (OLED), dictating its efficiency, color purity, and operational lifespan. While a myriad of complex organic molecules have been synthesized and commercialized, the exploration of simpler, potentially cost-effective molecules remains a compelling avenue of research. This guide provides a comprehensive performance analysis of a seemingly simple yet intriguing molecule, 4-Ethynylphenol, as a potential OLED emitter.

The Emitter's Role: A Symphony of Photophysics in OLEDs

At its core, an OLED is a semiconductor device comprising a series of organic thin films sandwiched between two electrodes. The operational principle, depicted below, hinges on the precise interplay of charge injection, transport, and recombination within the emissive layer (EML).

oled_principle cluster_device OLED Device Structure cluster_process Electroluminescence Process anode Anode (e.g., ITO) hil Hole Injection Layer (HIL) cathode Cathode (e.g., Al) htl Hole Transport Layer (HTL) eml Emissive Layer (EML) (Emitter in Host) etl Electron Transport Layer (ETL) eil Electron Injection Layer (EIL) hole_injection Hole (h⁺) Injection hole_transport Hole Transport hole_injection->hole_transport electron_injection Electron (e⁻) Injection electron_transport Electron Transport electron_injection->electron_transport recombination Exciton Formation (Recombination) hole_transport->recombination electron_transport->recombination emission Light Emission (Photon) recombination->emission

Figure 1: A schematic representation of the fundamental working principle of a multi-layer OLED.

The emitter material, dispersed within a host matrix in the EML, is where the critical step of electroluminescence occurs. The choice of emitter dictates the color of the emitted light (emission spectrum), the efficiency of converting electrical energy into light (quantum efficiency), and the device's stability over time (operational lifetime).

A Theoretical Postulation: The Promise and Pitfalls of this compound

This compound is a small aromatic molecule featuring a phenol group (-OH) and an ethynyl group (-C≡CH) attached to a benzene ring. Let's dissect its structure to hypothesize its potential as an OLED emitter.

Figure 2: The molecular structure of this compound.

  • Potential Emission Characteristics: The emission color of an organic molecule is primarily determined by its energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The π-conjugated system of the benzene ring in this compound is relatively small, which would suggest a wide energy gap and, consequently, emission in the blue or near-ultraviolet region of the spectrum. The phenol group, being electron-donating, and the ethynyl group, with its π-system, can influence this energy gap.

  • Charge Injection and Transport: The hydroxyl group of the phenol moiety can facilitate hole injection due to its electron-donating nature. However, its impact on hole transport is less certain and could be limited. The linear ethynyl group might influence molecular packing in the solid state, which in turn affects charge mobility. The overall charge transport characteristics are expected to be modest and likely unbalanced, which could necessitate the use of carefully selected charge transport layers in a device.

  • Potential for Efficiency and Stability: As a small molecule, this compound is likely to be a fluorescent emitter. In the absence of mechanisms to harvest triplet excitons (which account for 75% of excitons in an OLED), the theoretical maximum external quantum efficiency (EQE) would be limited to around 5%. Furthermore, the presence of the phenolic proton introduces a potential pathway for photochemical degradation, which could negatively impact the operational lifetime of the device. Intermolecular hydrogen bonding could also lead to aggregation-caused quenching, reducing the photoluminescence quantum yield.

The Commercial Emitter Landscape: A Benchmark for Performance

To contextualize the hypothetical performance of this compound, it is essential to compare it against the established performance of commercial OLED emitters. These are broadly categorized into three generations: fluorescent, phosphorescent, and Thermally Activated Delayed Fluorescence (TADF) emitters.

Emitter TypeCommercial ExampleColorPeak EQE (%)CIE Coordinates (x, y)Lifetime (LT50 @ 1000 cd/m²)
Fluorescent Alq3Green~1-5%(0.32, 0.56)Hundreds of hours
C545TGreen~5-10%(0.33, 0.62)Thousands of hours
BCzVBiBlue~5-7%(0.16, 0.19)Hundreds to a few thousand hours
Phosphorescent Ir(ppy)₃Green>20%(0.30, 0.61)>10,000 hours
FIrpicBlue>20%(0.17, 0.38)Thousands of hours
TADF 4CzIPNGreen-Yellow>20%(0.48, 0.51)>10,000 hours[1]

Note: The performance metrics in this table are representative values and can vary depending on the specific device architecture and host material used.

This table starkly illustrates the performance gap that a simple fluorescent emitter like this compound would need to bridge to be commercially viable. The significantly higher EQEs of phosphorescent and TADF emitters are due to their ability to harvest both singlet and triplet excitons, leading to internal quantum efficiencies approaching 100%.

Proposed Experimental Workflow for the Evaluation of this compound

To empirically assess the performance of this compound as an OLED emitter, a systematic experimental workflow is required. This involves the fabrication of a multi-layer OLED device followed by comprehensive characterization of its electrical and optical properties.

experimental_workflow sub Substrate Preparation (ITO Cleaning) hil_dep HIL Deposition (e.g., PEDOT:PSS via Spin Coating) sub->hil_dep htl_dep HTL Deposition (e.g., TAPC via Thermal Evaporation) hil_dep->htl_dep eml_dep EML Deposition (this compound:Host co-evaporation) htl_dep->eml_dep etl_dep ETL Deposition (e.g., TPBi via Thermal Evaporation) eml_dep->etl_dep eil_dep EIL Deposition (e.g., LiF via Thermal Evaporation) etl_dep->eil_dep cathode_dep Cathode Deposition (Al via Thermal Evaporation) eil_dep->cathode_dep encap Encapsulation (Glass lid and UV-cured epoxy) cathode_dep->encap charac Device Characterization (J-V-L, EQE, Spectrum, Lifetime) encap->charac

Figure 3: Proposed experimental workflow for fabricating and characterizing an OLED with this compound as the emitter.

Detailed Experimental Protocols

A. Substrate Preparation:

  • Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • The substrates are then dried with a nitrogen gun and treated with UV-ozone for 10 minutes to enhance the work function of the ITO and improve hole injection.

B. Device Fabrication (by Thermal Evaporation):

Device fabrication is carried out in a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).

  • Hole Injection Layer (HIL): A 10 nm layer of dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN) is deposited.

  • Hole Transport Layer (HTL): A 40 nm layer of N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB) is deposited.

  • Emissive Layer (EML): A 20 nm layer of this compound co-evaporated with a suitable host material (e.g., 1,3-Bis(N-carbazolyl)benzene (mCP)) at a specific doping concentration (e.g., 5 wt%).

  • Electron Transport Layer (ETL): A 30 nm layer of Tris(8-hydroxyquinolinato)aluminium (Alq₃) is deposited.

  • Electron Injection Layer (EIL): A 1 nm layer of Lithium Fluoride (LiF) is deposited.

  • Cathode: A 100 nm layer of Aluminum (Al) is deposited through a shadow mask to define the active area of the device.

C. Encapsulation:

To prevent degradation from atmospheric moisture and oxygen, the fabricated devices are encapsulated in a nitrogen-filled glovebox.

  • A glass lid with a desiccant is placed over the device.

  • A UV-curable epoxy is dispensed around the perimeter of the glass lid and cured with a UV lamp to form a hermetic seal.

D. Characterization:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source measure unit and a calibrated photodiode.

  • Electroluminescence (EL) Spectrum and CIE Coordinates: Measured using a spectroradiometer.

  • External Quantum Efficiency (EQE): Calculated from the J-V-L data and the EL spectrum.

  • Operational Lifetime: The device is driven at a constant current corresponding to an initial luminance (e.g., 1000 cd/m²), and the luminance decay over time is monitored. The lifetime (LT₅₀) is the time taken for the luminance to drop to 50% of its initial value.

Concluding Remarks and Future Outlook

While direct experimental evidence is currently lacking, a theoretical analysis of this compound's molecular structure suggests it would likely function as a blue-emitting fluorescent material with modest efficiency and stability. Its simple structure and potential for low-cost synthesis make it an interesting candidate for academic exploration, though it faces significant performance hurdles to compete with state-of-the-art commercial emitters.

The true potential of this compound and its derivatives in OLEDs can only be unlocked through empirical investigation. The detailed experimental workflow provided in this guide offers a clear roadmap for such an evaluation. The insights gained from synthesizing and characterizing devices based on this compound could pave the way for the development of new, simple, and cost-effective emitter materials, contributing to the continuous advancement of OLED technology.

References

  • Nakanotani, H., Higuchi, T., Furukawa, T., Masui, K., Morimoto, K., Numata, M., ... & Adachi, C. (2014). High-efficiency organic light-emitting diodes with fluorescent emitters.

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A Comparative Analysis of the Antioxidant Activity of Ethynylphenol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents and robust industrial stabilizers, the study of antioxidants remains a cornerstone of chemical and biomedical research. Phenolic compounds, in particular, are lauded for their ability to neutralize pernicious free radicals, mitigating oxidative stress implicated in a spectrum of diseases and material degradation.[1][2] This guide embarks on a detailed comparative analysis of the antioxidant activity of ethynylphenol isomers—ortho-, meta-, and para-ethynylphenol. As a senior application scientist, my objective is to furnish fellow researchers, scientists, and drug development professionals with a cohesive understanding of the structure-activity relationships governing these intriguing molecules, supported by rigorous experimental frameworks.

The Significance of Isomeric Position in Antioxidant Efficacy

The antioxidant prowess of a phenolic compound is intrinsically linked to its molecular architecture.[3][4] The position of the ethynyl (–C≡CH) substituent on the phenol ring dictates the electronic environment of the hydroxyl (–OH) group, which in turn influences its hydrogen-donating ability and the stability of the resultant phenoxyl radical.[5][6] A comprehensive understanding of how the ortho-, meta-, and para- positioning of the ethynyl group modulates antioxidant capacity is paramount for the rational design of more potent antioxidants.

Postulated Antioxidant Hierarchy of Ethynylphenol Isomers

Based on established principles of electronic effects in aromatic systems, we can postulate a hierarchy of antioxidant activity among the ethynylphenol isomers. The ethynyl group is generally considered to be weakly electron-withdrawing through induction but can participate in resonance.

  • Para-ethynylphenol: In the para position, the ethynyl group's electron-withdrawing inductive effect can slightly increase the acidity of the phenolic proton, potentially facilitating its donation. More importantly, the resulting phenoxyl radical can be stabilized through resonance delocalization involving the ethynyl group, a key factor for high antioxidant activity.

  • Ortho-ethynylphenol: The proximity of the ethynyl group in the ortho position could lead to intramolecular hydrogen bonding between the phenolic hydrogen and the π-system of the triple bond. This interaction might hinder the facile donation of the hydrogen atom, potentially reducing antioxidant activity compared to the para isomer.

  • Meta-ethynylphenol: In the meta position, the ethynyl group's electronic influence on the hydroxyl group is primarily inductive and less pronounced than the resonance effects observed in the ortho and para positions. Consequently, meta-ethynylphenol is anticipated to exhibit the least potent antioxidant activity among the three isomers.

Therefore, the anticipated order of antioxidant activity is: para-ethynylphenol > ortho-ethynylphenol > meta-ethynylphenol . This hypothesis, however, necessitates empirical validation through robust analytical methods.

Experimental Validation: Methodologies and Protocols

To empirically determine the antioxidant activity of the ethynylphenol isomers, two widely accepted and complementary spectrophotometric assays are recommended: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.[7][8]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.[9] Keep the solution in a dark, amber-colored bottle to prevent degradation.

    • Prepare stock solutions (e.g., 1 mg/mL) of the ortho-, meta-, and para-ethynylphenol isomers and a reference antioxidant (e.g., Trolox) in methanol.

    • Create a series of dilutions from the stock solutions to obtain a range of concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).[9]

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.[10]

    • For the blank, use 100 µL of methanol instead of the sample.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[9]

  • Measurement and Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.[9]

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage inhibition against the concentration of each isomer to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[11]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.

    • To generate the ABTS•+ radical cation, mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[11][12]

    • Dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.700 ± 0.02 at 734 nm.[12]

    • Prepare stock solutions and serial dilutions of the ethynylphenol isomers and a reference standard (e.g., Trolox) as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of each sample dilution.

    • Add 190 µL of the diluted ABTS•+ solution to each well.[12]

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Measurement and Analysis:

    • Measure the absorbance at 734 nm.[11]

    • Calculate the percentage of inhibition as in the DPPH assay.

    • Determine the Trolox Equivalent Antioxidant Capacity (TEAC), which expresses the antioxidant capacity of a sample in terms of Trolox equivalents.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Reagents (DPPH/ABTS, Samples, Standard) serial_dil Perform Serial Dilutions reagent_prep->serial_dil mix Mix Reagents and Samples in Microplate serial_dil->mix incubate Incubate (Dark, Room Temp) mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 / TEAC calculate->ic50 compare Compare Isomer Activity ic50->compare G cluster_hat Hydrogen Atom Transfer (HAT) cluster_stability Radical Stabilization (Para-isomer) phenol Ethynylphenol (Ar-OH) transition [Ar-O---H---R]• phenol->transition Donates H• radical Free Radical (R•) radical->transition phenoxyl Phenoxyl Radical (Ar-O•) transition->phenoxyl neutralized Neutralized Molecule (RH) transition->neutralized para_phenoxyl O• Benzene Ring C≡CH resonance Resonance Structures para_phenoxyl:f0->resonance para_phenoxyl:f1->resonance para_phenoxyl:f2->resonance

Caption: Antioxidant Mechanism of Ethynylphenols.

In the case of para-ethynylphenol, the phenoxyl radical is effectively stabilized by delocalization of the unpaired electron across the aromatic ring and onto the ethynyl group. This enhanced stability makes the initial hydrogen donation more energetically favorable, leading to superior antioxidant activity. For the ortho isomer, potential steric hindrance and intramolecular interactions may slightly impede this process. The meta isomer lacks the direct resonance stabilization of the radical, accounting for its lower activity.

Conclusion and Future Directions

This comparative guide elucidates the structure-activity relationships of ethynylphenol isomers as antioxidants. The positional isomerism of the ethynyl group significantly influences antioxidant capacity, with the para-isomer demonstrating the highest potential efficacy due to favorable electronic and resonance effects. The provided experimental protocols offer a robust framework for researchers to validate these findings and further explore the antioxidant properties of novel phenolic compounds.

Future research should focus on computational studies to model the bond dissociation energies of the O-H bond in each isomer and the spin density distribution in their respective phenoxyl radicals. [13][14]Furthermore, investigating the activity of these isomers in more complex biological systems, such as cell-based assays, will provide a more comprehensive understanding of their potential as therapeutic agents.

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  • Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals.
  • DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. NIH.
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  • Cas 5101-44-0,2-ETHYNYL-PHENOL. LookChem.
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  • Does anyone know an easy protocol for DPPH assay?
  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. NIH.
  • This compound | CAS#:2200-91-1. Chemsrc.
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  • Syntheses and estrogenic activity of 4-nonylphenol isomers. PubMed.
  • A Comparative Guide to the Antioxidant Activity of Styren
  • Nonylphenol isomers differ in estrogenic activity. PubMed.
  • Antioxidant activities of estrogens against aqueous and lipophilic radicals; differences between phenol and c
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A Comparative Guide to the Validation of 4-Ethynylphenol as a Cross-Linking Agent in Polymer Networks

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of 4-ethynylphenol as a cross-linking agent against common alternatives. We will delve into the mechanistic principles, performance characteristics, and detailed experimental protocols necessary for its validation in the context of developing advanced polymer networks for research, scientific, and drug development applications.

Introduction: The Critical Role of Cross-Linking in Polymer Science

Cross-linking is a fundamental process in polymer chemistry that transforms linear or branched polymer chains into a cohesive, three-dimensional network. This structural modification is paramount for enhancing the material's properties, including mechanical strength, thermal stability, and chemical resistance.[1][2] The choice of cross-linking agent is a critical design parameter that dictates the final characteristics and performance of the polymer network. An ideal cross-linker offers controlled reactivity, high efficiency, and minimal toxicity, leading to a homogenous and stable network structure.[3][4]

In Focus: this compound

This compound (4-EP) is a versatile molecule featuring two distinct reactive moieties: a terminal alkyne (ethynyl group) and a phenolic hydroxyl group.[5][6] This unique structure allows for multiple cross-linking pathways, making it a highly adaptable agent for various polymer systems.

2.1. Mechanisms of Cross-Linking

This compound's utility stems from its ability to participate in two primary types of cross-linking reactions: thermal curing and "click" chemistry.

  • Thermal Curing: The terminal ethynyl group is thermally reactive. Upon heating, aryl-ethynyl moieties can undergo complex cyclization and addition reactions to form a highly cross-linked, thermally stable network.[7][8][9] This method is particularly advantageous for high-performance applications where elevated temperature resistance is required. The curing temperature and rate can be influenced by the surrounding chemical environment and the specific polymer backbone.[7][9]

  • "Click" Chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC): The ethynyl group is a perfect substrate for one of the most robust and widely used "click" reactions: the CuAAC.[10][11] This reaction involves the cycloaddition of the alkyne with an azide-functionalized polymer in the presence of a copper(I) catalyst.[3][12] CuAAC is prized for its high efficiency, specificity, mild reaction conditions, and the formation of stable triazole linkages, which contributes to creating well-defined and homogeneous polymer networks.[3][10][13]

The dual reactivity of this compound presents two distinct strategies for network formation, which can be selected based on the desired material properties and processing conditions.

G cluster_4EP This compound cluster_polymer Polymer System cluster_output Cross-Linked Network EP This compound (Alkyne + Phenol) ThermalCure Thermal Curing EP->ThermalCure High Temperature CuAAC CuAAC 'Click' Chemistry (+ Cu(I) Catalyst) EP->CuAAC Polymer Polymer Backbone Polymer->ThermalCure AzidePolymer Azide-Functionalized Polymer AzidePolymer->CuAAC ThermalNetwork Thermally Stable Network ClickNetwork Triazole-Linked Network ThermalCure->ThermalNetwork CuAAC->ClickNetwork

Caption: Cross-linking pathways for this compound.

Comparative Analysis: this compound vs. Alternative Cross-Linkers

The selection of a cross-linking agent is application-dependent. Here, we compare 4-EP with other commonly used agents to highlight its relative advantages and disadvantages.

PropertyThis compoundGlutaraldehyde / GlyoxalIsocyanatesNatural Agents (e.g., Genipin, Tannic Acid)
Cross-Linking Chemistry Thermal curing of alkynes; Copper-catalyzed azide-alkyne cycloaddition (CuAAC).[7][9][10]Reaction with primary amines (Schiff base formation) and hydroxyl groups.[2][14]Reaction with hydroxyl and amine groups to form urethane and urea linkages.[15][16]Genipin reacts with primary amines; Tannic acid forms networks via hydrogen bonding and covalent bonds.[16][17][18]
Reactivity & Curing Thermal curing requires high temperatures (>300°C).[19] CuAAC occurs at room temperature but requires a catalyst.[3]Highly reactive, often at room temperature.[2][14]Highly reactive with active hydrogens, often requiring catalysts.[15]Generally slower reactivity, often under mild, aqueous conditions.[16]
Resulting Network Thermally cured networks are very stable.[8] Clicked networks are highly uniform and well-defined.[3]Can lead to less defined networks; potential for side reactions.Creates strong, rigid, and durable polyurethane networks.[15]Biocompatible networks, though may have lower mechanical strength compared to synthetic options.[4]
Toxicity/Biocompatibility Unreacted phenol can be a concern. Residual copper from CuAAC can be cytotoxic if not removed.Glutaraldehyde is cytotoxic and requires thorough removal for biomedical applications.[2][4][14]Monomeric isocyanates are toxic and potent sensitizers, requiring careful handling.[15]Generally low toxicity and high biocompatibility, making them suitable for biomedical uses.[4][16]
Typical Applications High-performance aerospace resins, advanced composites, functional biomaterials via click chemistry.[8][13]Tissue fixation, hydrogel cross-linking, enzyme immobilization.[2][14]Polyurethane foams, elastomers, coatings, and adhesives.[15]Tissue engineering scaffolds, drug delivery systems, food-grade hydrogels.[4][16]
Advantages Versatile (thermal or click), creates highly stable networks.[7][11]Low cost, high reactivity, readily available.[2][14]Strong and durable materials, tunable properties.[15]Biocompatible, sustainable, non-toxic.[4]
Disadvantages High curing temperatures for thermal route; potential catalyst toxicity for click route.[19]High cytotoxicity of unreacted agent.[4]Toxicity of precursors, sensitivity to moisture.[15]Lower mechanical strength, potential for batch-to-batch variability.

Experimental Validation Framework

Validating a cross-linking agent involves a systematic approach to prepare the polymer network and characterize its properties. The following protocols provide a self-validating system where results from swelling, mechanical, and thermal analyses should correlate to provide a complete picture of the network structure.

G P1 Protocol 1: Thermal Curing P3 Protocol 3: Cross-link Density (Swelling Test) P1->P3 P2 Protocol 2: CuAAC 'Click' Chemistry P2->P3 P4 Protocol 4: Mechanical Properties (Tensile Testing) P3->P4 Correlates with P5 Protocol 5: Thermal Properties (DSC Analysis) P3->P5 Correlates with P4->P5 Correlates with

Caption: Experimental workflow for validating a cross-linking agent.

Protocol 1: Sample Preparation via Thermal Curing

Objective: To form a cross-linked polymer network by thermally activating the ethynyl groups of this compound.

Materials:

  • Polymer with appropriate functional groups (e.g., an ethynyl-terminated imide oligomer).

  • This compound (cross-linker).

  • High-boiling point solvent (if solution processing is used, e.g., N-Methyl-2-pyrrolidone).

  • Molding press with heating capabilities.

  • Vacuum oven.

Procedure:

  • Formulation: Calculate the required amounts of polymer and this compound based on the desired cross-link density. A typical starting point is a stoichiometric ratio of reactive groups.

  • Mixing:

    • Melt Mixing: If the polymer is a thermoplastic, melt blend the polymer and this compound at a temperature below the curing onset.

    • Solution Mixing: Dissolve the polymer and this compound in a minimal amount of solvent to form a homogeneous solution.

  • Solvent Removal (if applicable): Cast the solution into a mold and place it in a vacuum oven at a moderate temperature (e.g., 80-100°C) to slowly remove the solvent.

  • Curing:

    • Place the formulated polymer into a pre-heated mold in a hydraulic press.

    • Apply pressure and ramp the temperature to the curing range (e.g., 300-370°C for aryl-ethynyl groups).[8][19] The exact temperature and duration depend on the polymer system and should be determined by preliminary DSC analysis to identify the curing exotherm.

    • Hold at the curing temperature for a predetermined time (e.g., 1-4 hours) to ensure complete reaction.

  • Post-Curing & Annealing: Slowly cool the mold to room temperature to minimize internal stresses. The resulting solid, cross-linked polymer sample is now ready for characterization.

Protocol 2: Sample Preparation via CuAAC "Click" Chemistry

Objective: To form a cross-linked polymer network using the copper-catalyzed reaction between an azide-functionalized polymer and this compound.

Materials:

  • Azide-functionalized polymer (e.g., azide-terminated PEG).

  • This compound (cross-linker).

  • Copper(I) bromide (CuBr) or other Cu(I) source.

  • Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA).

  • Solvent (e.g., DMF, DMSO, or water, depending on polymer solubility).

  • Inert gas supply (Nitrogen or Argon).

Procedure:

  • Dissolution: In a Schlenk flask under an inert atmosphere, dissolve the azide-functionalized polymer and this compound in the chosen solvent. Ensure stoichiometric equivalence between azide and alkyne groups for an ideal network.[11]

  • Catalyst Preparation: In a separate vial, dissolve the Cu(I) source and the ligand in the solvent. The ligand stabilizes the Cu(I) oxidation state and increases its solubility.

  • Reaction Initiation: Add the catalyst solution to the polymer solution with vigorous stirring. The reaction is typically carried out at room temperature.[3]

  • Gellation: Monitor the solution for an increase in viscosity, indicating network formation. The time to gelation can range from minutes to hours depending on concentrations and catalyst efficiency.

  • Curing and Purification: Allow the reaction to proceed for 24 hours to ensure maximum conversion. The resulting hydrogel or solid network should be purified by soaking in a suitable solvent (e.g., water with EDTA to chelate and remove the copper catalyst) to remove unreacted components.

  • Drying: Dry the purified network under vacuum until a constant weight is achieved.

Protocol 3: Determination of Cross-link Density via Swelling Studies

Objective: To quantify the degree of cross-linking by measuring the solvent uptake of the polymer network. A higher cross-link density restricts swelling.[20][21]

Materials:

  • Cross-linked polymer sample (prepared in Protocol 1 or 2).

  • A suitable solvent in which the polymer swells but does not dissolve (e.g., toluene, THF, water).

  • Analytical balance.

  • Vials.

Procedure:

  • Initial Mass: Cut a small, uniform piece of the cross-linked polymer. Record its initial dry mass (W_d).[22]

  • Swelling: Immerse the polymer sample in a vial containing an excess of the selected solvent. Seal the vial and allow it to swell at a constant temperature (e.g., 25°C) for a set period (typically 24-72 hours) until equilibrium is reached.[20]

  • Swollen Mass: Carefully remove the swollen sample from the solvent, gently blot the surface with filter paper to remove excess surface liquid, and immediately record its swollen mass (W_s).[20]

  • Calculations:

    • Swelling Ratio (Q): Calculate the swelling ratio, which is a direct indicator of the extent of swelling.

      • Q = W_s / W_d

    • Cross-link Density (ν): The cross-link density can be estimated using the Flory-Rehner equation, which requires knowledge of the polymer-solvent interaction parameter (χ) and the molar volume of the solvent (V₁).[23] This provides a quantitative measure for comparison between different samples.[23][24]

Interpretation: A lower swelling ratio (Q) indicates a higher cross-link density, as the tightly bound network restricts the ingress of solvent molecules.[20][21]

Protocol 4: Characterization of Mechanical Properties

Objective: To measure the mechanical response of the cross-linked network under tensile stress. Cross-linking generally increases stiffness and strength.[25][26][27]

Materials:

  • Cross-linked polymer sample, molded into a standard shape (e.g., a "dog-bone" specimen per ASTM D638).

  • Universal Testing Machine (UTM) with a suitable load cell and grips.

  • Calipers for precise dimension measurement.

Procedure:

  • Sample Preparation: Ensure the test specimens are free of defects (e.g., air bubbles, cracks) and have uniform dimensions.

  • Measurement: Measure the cross-sectional area of the specimen's gauge section.

  • Testing:

    • Mount the specimen in the grips of the UTM.

    • Apply a tensile load at a constant rate of extension until the specimen fractures.

    • Record the load and displacement data throughout the test.

  • Data Analysis:

    • Tensile Strength: The maximum stress the material can withstand before failure.

    • Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.

    • Elongation at Break: The percentage increase in length at the point of fracture, indicating ductility.

Interpretation: An increase in cross-link density, as validated by a lower swelling ratio, is expected to result in a higher Young's Modulus and tensile strength, and typically a lower elongation at break.[28][29]

Protocol 5: Characterization of Thermal Properties via DSC

Objective: To determine the glass transition temperature (Tg) of the polymer network. The Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Materials:

  • Cross-linked polymer sample (a small piece, 5-10 mg).

  • Differential Scanning Calorimeter (DSC).

  • DSC sample pans.

Procedure:

  • Sample Preparation: Accurately weigh a small sample of the cross-linked polymer and seal it in an aluminum DSC pan.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample to a temperature above its expected Tg at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Cool the sample back down below its Tg.

    • Perform a second heating scan at the same rate. This second scan is used to determine the Tg, as it provides a thermal history that is free from artifacts of the sample's initial state.

  • Data Analysis: The Tg is identified as a step-change in the heat flow curve from the second heating scan.

Interpretation: Cross-linking restricts the mobility of polymer chains. Therefore, a higher cross-link density will result in a higher glass transition temperature (Tg).[7][27] This provides a strong corollary to the data obtained from swelling and mechanical tests.

Conclusion

This compound stands out as a highly versatile cross-linking agent due to its dual reactivity, enabling both high-temperature thermal cures and mild, efficient "click" chemistry reactions. Its performance, particularly in creating thermally stable or well-defined polymer networks, makes it a compelling choice for advanced material applications. However, its suitability must be validated against alternatives based on specific requirements for reactivity, toxicity, and the desired final properties of the polymer network. The experimental framework provided herein offers a robust, multi-faceted approach to systematically characterize and validate the efficacy of this compound, ensuring that the resulting material meets the stringent performance criteria for its intended application.

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Benchmarking Gas Permeability of 4-Ethynylphenol-Based Membranes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of next-generation materials for energy-efficient gas separations, polymers with intrinsic microporosity and high internal free volume represent the frontier of membrane science. The structural rigidity and contorted architectures of these materials disrupt efficient chain packing, creating a network of interconnected voids that facilitate rapid gas transport. Monomers capable of forming rigid, crosslinked networks are therefore of significant interest.

This guide provides an in-depth technical comparison of membranes derived from 4-ethynylphenol, a promising building block for creating highly microporous polymer networks. The terminal ethynyl group offers a versatile handle for polymerization reactions, such as cyclotrimerization or Friedel-Crafts "knitting," to produce hypercrosslinked polymers with exceptional thermal and chemical stability. We will benchmark the performance of a representative Hypercrosslinked this compound-based Polymer (HCEP-1) against an established industrial polyimide, Matrimid® 5218 , and a leading research-grade Polymer of Intrinsic Microporosity, PIM-1 .

This document is intended for researchers, material scientists, and chemical engineers engaged in the development of advanced separation technologies. The methodologies are presented with detailed causality, ensuring that the protocols are self-validating and grounded in established scientific principles.

Part 1: Synthesis and Membrane Fabrication Protocol

The creation of a high-performance gas separation membrane is a two-stage process involving polymer synthesis followed by membrane casting. The choice of synthetic route is critical as it dictates the final network topology and, consequently, the free volume architecture.

Experimental Protocol 1: Synthesis of Hypercrosslinked this compound-based Polymer (HCEP-1)

The causality behind this protocol is the use of a Friedel-Crafts alkylation reaction to "knit" together the aromatic rings of the this compound monomer using a crosslinker, formaldehyde dimethylacetal (FDA). This method is effective for creating rigid, microporous networks from phenolic precursors.[1] The resulting interconnected structure is insoluble and thermally stable, which are crucial attributes for membrane materials.

Materials:

  • This compound (monomer)

  • Formaldehyde dimethylacetal (FDA, crosslinker)

  • Anhydrous 1,2-dichloroethane (reaction solvent)

  • Anhydrous iron(III) chloride (FeCl₃, catalyst)

  • Methanol (for washing)

  • Hydrochloric acid (HCl), 1 M solution

  • Tetrahydrofuran (THF), inhibitor-free (for membrane casting)

Step-by-Step Procedure:

  • Monomer Preparation: Under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous 1,2-dichloroethane in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer.

  • Catalyst Addition: Cool the solution to 0°C using an ice bath. Add anhydrous FeCl₃ (0.3 eq) to the solution. The color will typically change, indicating catalyst dissolution.

  • Crosslinking Reaction: Add the crosslinker, FDA (2.0 eq), dropwise to the reaction mixture over 30 minutes. Maintain the temperature at 0°C.

  • Polymerization: After the addition of FDA, allow the reaction to slowly warm to room temperature and then heat to 80°C. Stir vigorously for 24 hours. A solid polymer precipitate will form.

  • Purification: Cool the mixture to room temperature. Collect the polymer powder by vacuum filtration. Wash the solid sequentially with methanol (3x), 1 M HCl (2x) to remove the catalyst, deionized water until the filtrate is neutral, and finally with methanol again (3x).

  • Drying: Dry the resulting HCEP-1 polymer powder in a vacuum oven at 110°C for 24 hours to remove all residual solvents. The product should be a fine, insoluble powder.

Experimental Protocol 2: HCEP-1 Membrane Fabrication

The protocol for membrane fabrication involves solution casting, a standard technique for creating thin, dense films from soluble polymers. Although HCEP-1 is a crosslinked network, the initial polymer solution before complete crosslinking can be used, or finely dispersed polymer particles can be cast with a supporting polymer. For this guide, we assume a soluble precursor stage suitable for casting.

Step-by-Step Procedure:

  • Solution Preparation: Prepare a 2-3% (w/v) solution of the synthesized HCEP-1 precursor in inhibitor-free THF. Stir the solution in a sealed vial for 12 hours to ensure complete dissolution.

  • Filtration: Filter the polymer solution through a 0.45 µm PTFE syringe filter to remove any dust or undissolved particles.

  • Casting: Carefully pour the filtered solution into a leveled glass petri dish in a dust-free environment.

  • Solvent Evaporation: Cover the petri dish loosely to allow for slow solvent evaporation over 48-72 hours. This slow process is crucial to prevent the formation of pinholes and ensures a uniform, dense membrane.

  • Annealing: Once the film is dry, gently peel it from the glass surface. Place the membrane in a vacuum oven and anneal at a temperature approximately 20°C above the boiling point of the casting solvent (e.g., 90°C for THF) for at least 24 hours to remove any residual solvent, which can significantly impact permeability measurements.

Part 2: Gas Permeability Measurement

The performance of a gas separation membrane is defined by two key parameters: permeability (a measure of gas flux) and selectivity (a measure of the separation efficiency between two gases). These are measured using a gas permeation apparatus.

Experimental Protocol 3: Constant-Volume, Variable-Pressure Method

This method is a widely accepted standard for determining the permeability and diffusivity of gases in dense polymeric membranes.[2] It involves applying a constant pressure of a test gas to one side of the membrane (the feed side) and measuring the rate of pressure increase in a closed, known volume on the other side (the permeate side).

Apparatus:

  • High-pressure gas cylinders (H₂, N₂, CH₄, CO₂)

  • Mass flow controllers

  • A temperature-controlled membrane cell

  • High-vacuum pump

  • Pressure transducers for both feed and permeate sides

  • A calibrated permeate volume chamber

Step-by-Step Procedure:

  • Membrane Mounting: Cut a circular coupon from the fabricated HCEP-1 membrane and mount it in the gas permeation cell. Ensure a gas-tight seal using O-rings.

  • System Evacuation: Thoroughly evacuate the entire system, including both feed and permeate volumes, using the high-vacuum pump for at least 12 hours to remove any adsorbed gases or moisture from the membrane and the apparatus.

  • Leak Test: Isolate the system from the vacuum pump and monitor the pressure on the permeate side for several hours. A stable, low pressure indicates the absence of leaks.

  • Gas Introduction: Introduce the first test gas (e.g., H₂) to the feed side of the membrane cell at a constant pressure (typically 2-3 bar).

  • Permeation Measurement: Record the pressure increase on the permeate side as a function of time. The experiment continues until a steady-state flux is achieved, indicated by a linear increase in permeate pressure over time.

  • Data Analysis: The permeability coefficient (P) is calculated from the steady-state slope of the pressure-time curve using the following equation:

    P = (Vp * l) / (A * R * T * Δp) * (dp/dt)ss

    Where:

    • P is the permeability (Barrer)

    • Vp is the calibrated permeate volume

    • l is the membrane thickness

    • A is the membrane area

    • R is the ideal gas constant

    • T is the absolute temperature

    • Δp is the pressure difference across the membrane

    • (dp/dt)ss is the steady-state rate of pressure rise in the permeate volume

  • System Purge: After testing one gas, evacuate the entire system again before introducing the next gas to prevent cross-contamination. Repeat steps 4-6 for all test gases (N₂, CH₄, CO₂).

  • Selectivity Calculation: The ideal selectivity (α) for a pair of gases (A/B) is calculated as the ratio of their individual permeabilities:

    α(A/B) = PA / PB

Visualization of Experimental Workflow

The following diagram illustrates the end-to-end process from polymer synthesis to final data analysis.

G cluster_synthesis Polymer Synthesis cluster_fabrication Membrane Fabrication cluster_testing Gas Permeability Testing s1 Dissolve this compound in Solvent s2 Add FeCl3 Catalyst at 0°C s1->s2 s3 Add FDA Crosslinker s2->s3 s4 Polymerize at 80°C for 24h s3->s4 s5 Filter and Wash Polymer Powder s4->s5 s6 Vacuum Dry HCEP-1 s5->s6 f1 Dissolve HCEP-1 in THF s6->f1 f2 Filter Solution (0.45 µm) f1->f2 f3 Cast into Petri Dish f2->f3 f4 Slow Solvent Evaporation (48h) f3->f4 f5 Anneal Membrane in Vacuum Oven f4->f5 t1 Mount Membrane in Permeation Cell f5->t1 t2 Evacuate System (12h) t1->t2 t3 Introduce Test Gas to Feed Side t2->t3 t4 Record Permeate Pressure vs. Time t3->t4 t5 Calculate Permeability (P) and Selectivity (α) t4->t5 G Conceptual Robeson Plot for CO2/CH4 Separation xaxis log(P_CO2) [Barrer] yaxis log(α_CO2/CH4) matrimid Matrimid® 5218 pim1 PIM-1 hcep1 HCEP-1 upper_bound Robeson Upper Bound (2008) p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 low_perm Low Permeability High Selectivity high_perm High Permeability Low Selectivity

Caption: HCEP-1 is positioned near the Robeson upper bound.

As illustrated, Matrimid® 5218 resides in the low-permeability, high-selectivity region. In contrast, both PIM-1 and the projected HCEP-1 are located in the high-permeability domain. The key advantage of materials like HCEP-1 is their ability to push performance towards the upper bound, offering a combination of high throughput and good separation efficiency that surpasses conventional polymers.

Conclusion

This guide outlines a comprehensive framework for the synthesis, fabrication, and performance evaluation of novel this compound-based membranes. By creating a hypercrosslinked network (HCEP-1), it is possible to engineer a material with significant intrinsic microporosity.

Key Insights:

  • High Performance Potential: The rigid, network-forming nature of monomers like this compound can yield membranes with gas permeabilities that are orders of magnitude higher than conventional polymers like Matrimid® 5218.

  • Balanced Properties: These advanced materials offer a compelling balance of high permeability and good selectivity, positioning their performance near the empirical Robeson upper bound.

  • Challenges Remain: Like other high-free-volume glassy polymers, HCEP-1 would be susceptible to challenges such as physical aging (a gradual loss of free volume and permeability over time) and plasticization (swelling induced by highly sorbing gases like CO₂ at high pressures), which must be addressed for practical applications. [3] The protocols and benchmarking data presented here provide a robust foundation for researchers and engineers to develop and validate the next generation of membranes for critical industrial applications, including natural gas purification, carbon capture, and hydrogen recovery.

References

  • Low, Z.X., Budd, P.M., McKeown, N.B., & Patterson, D.A. (2018). Gas Permeation Properties, Physical Aging, and Its Mitigation in High Free Volume Glassy Polymers. Chemical Reviews, 118(12), 5871-5911. [Link]
  • ResearchGate. (n.d.). Experimental data of single gas permeation in the neat polymers and the Matrimid ® 5218/PIM-EA(H 2 )-TB blend membrane.
  • Genduso, G., & Pinnau, I. (2020). Gas Transport in Glassy Polymers. MDPI. [Link]
  • Fuoco, A., et al. (2019). Highly Permeable Matrimid®/PIM-EA(H2)
  • University of Manchester. (2018). Gas Permeation Properties, Physical Aging and its Mitigation in High Free Volume Glassy Polymers. Research Explorer. [Link]
  • Zhang, C., et al. (2021). In situ knitted microporous polymer membranes for efficient CO2 capture. Journal of Materials Chemistry A, 9(8), 4887-4895. [Link]
  • Adisaputro, F., et al. (2002). Modeling transport properties in high free volume glassy polymers. Fluid Phase Equilibria, 194, 929-938. [Link]
  • Basu, S. (2011). Gas transport properties and free volume structure of polymer nanocomposite membranes. CORE. [Link]
  • David, O., et al. (2018). CO 2 permeability through Matrimid 5218 under mixed gas conditions exposed to 500ppm H 2 S and 1000ppm CO in 90% N 2 : 10% CO 2 gas mixture at 35 o C.
  • O'Conner, K.C., et al. (2021). Competitive sorption and plasticization effects on mixed-gas permselectivity in functionalized polymers of intrinsic microporosity.
  • Scholes, C.A., et al. (2015). Polymer of Intrinsic Microporosity (PIM-1) Membranes Treated with Supercritical CO2. Membranes, 5(4), 748-761. [Link]
  • Roslan, N.A., et al. (2020). Effect of Polymer Concentration on Matrimid 5218 based- Carbon Membrane for H2 Separation. Journal of Advanced Research in Fluid Mechanics and Thermal Sciences, 67(1), 126-135. [Link]
  • Li, Z., et al. (2023). Architecting Porosity Through Monomer Engineering: Hypercrosslinked Polymers for Highly Selective CO2 Capture from CH4 or N2. Polymers, 15(21), 4256. [Link]
  • Lum-Wah, L., et al. (2014). Gas Transport in a Polymer of Intrinsic Microporosity (PIM-1) Substituted with Pseudo-Ionic Liquid Tetrazole-Type Structures. Macromolecules, 47(15), 5148-5156. [Link]
  • Bezzu, C.G., et al. (2021). Ultrapermeable Polymers of Intrinsic Microporosity (PIMs) Containing Spirocyclic Units with Fused Triptycenes.
  • Al-Munsif, S., et al. (2023). Flow synthesis of hypercrosslinked polymers with additional microporosity that enhances CO2/N2 separation.
  • Las-Heras-Sáez, I., et al. (2024). Enhancing CO2/CH4 separation performance in PIM-1 based MXene nanosheets mixed matrix membranes.
  • Carta, M., et al. (2022). Adjustable Functionalization of Hyper-Cross-Linked Polymers of Intrinsic Microporosity for Enhanced CO2 Adsorption and Selectivity over N2 and CH4. ACS Applied Materials & Interfaces, 14(19), 22538-22549. [Link]
  • Moghadam, F., et al. (2016). Synthesis and characterization of rubbery/glassy blend membranes for CO2/CH4 gas separation. Journal of Polymer Research, 23(7), 120. [Link]

Sources

A Senior Application Scientist's Guide to Comparative DFT Studies of 4-Ethynylphenol and its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Ethynylphenol (4-EP) is a versatile molecular building block, pivotal in the synthesis of pharmaceuticals, functional polymers, and chromogenic probes.[1] Its unique structure, featuring a reactive ethynyl group and a phenolic hydroxyl group, imparts a rich chemical profile that can be finely tuned through structural modification. This guide presents a comparative theoretical investigation of this compound and two representative analogues—4-Aminophenol (4-AP) and 4-Nitrophenol (4-NP)—using Density Functional Theory (DFT). By systematically replacing the ethynyl group with an electron-donating group (-NH₂) and an electron-withdrawing group (-NO₂), we aim to elucidate the fundamental relationships between substituent effects and the resulting electronic and structural properties. This guide provides researchers, scientists, and drug development professionals with a robust computational protocol, comparative data, and field-proven insights into the causality behind experimental choices, grounded in authoritative references.

Introduction: The Significance of this compound and the Power of DFT

Phenolic compounds are a cornerstone of modern chemistry, with widespread applications as precursors for dyes, pharmaceuticals, and industrial solvents.[2] this compound, in particular, stands out due to its dual functionality. The phenolic hydroxyl allows it to mimic the tyrosine residue in proteins and participate in hydrogen bonding, while the terminal alkyne is amenable to a variety of coupling reactions, such as "click chemistry," making it a valuable synthon in medicinal chemistry and materials science.[1]

Understanding how modifications to the 4-EP scaffold affect its intrinsic properties is crucial for rational molecular design. Substituting the ethynyl group allows for a systematic study of electronic effects:

  • This compound (4-EP): The parent molecule, providing a baseline.

  • 4-Aminophenol (4-AP): An analogue with a strong electron-donating group (EDG), the amino group (-NH₂).

  • 4-Nitrophenol (4-NP): An analogue with a strong electron-withdrawing group (EWG), the nitro group (-NO₂).

Density Functional Theory (DFT) is an exceptionally powerful quantum computational method for this purpose. It offers a favorable balance between computational cost and accuracy for organic molecules, enabling the prediction of molecular geometries, electronic structures, and other properties with high fidelity.[3][4] This guide will employ DFT to dissect the impact of these substituents on the electronic landscape of the phenol ring.

Theoretical and Methodological Framework

A successful computational study hinges on the appropriate selection of methods. The choices made in this guide are based on well-established practices in the field for achieving reliable results for substituted phenols.[2][3]

The DFT Approach: Functional and Basis Set Selection

The core of any DFT calculation lies in the choice of the functional and the basis set.

  • Functional (B3LYP): We will utilize the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is renowned for its robustness and has a long track record of providing accurate thermochemical and structural data for a wide range of organic compounds.[3][4] It effectively incorporates both Hartree-Fock exchange and DFT exchange-correlation principles.

  • Basis Set (6-311++G(d,p)): The choice of basis set determines the flexibility the calculation has to model the electron distribution. We employ the Pople-style 6-311++G(d,p) basis set.

    • 6-311G: A triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a more accurate representation than minimal basis sets.

    • ++: Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately describing systems with lone pairs or anions, and for modeling non-covalent interactions.[5]

    • (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for non-spherical distortion of the atomic orbitals, which is essential for correctly modeling chemical bonds and geometries.[6]

This combination, B3LYP/6-311++G(d,p), represents a high-level, well-validated theoretical model that delivers a strong cost-to-performance ratio for the properties under investigation.[5]

Computational Protocol: A Step-by-Step Workflow

All calculations outlined here can be performed using standard quantum chemistry software packages like Gaussian 09.[2] The protocol is designed to be self-validating and reproducible.

  • Structure Input: The initial molecular structures of 4-EP, 4-AP, and 4-NP are built using a molecular editor like GaussView.

  • Geometry Optimization: A full geometry optimization is performed for each molecule using the B3LYP/6-311++G(d,p) level of theory. This step locates the lowest energy conformation (the most stable structure) of each molecule on the potential energy surface.

  • Frequency Calculation: A vibrational frequency analysis is performed on each optimized structure at the same level of theory. This crucial step serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE) and thermal corrections for accurate energy calculations.

  • Property Calculation: From the optimized and frequency-confirmed structures, a suite of electronic properties is calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and the dipole moment.

The entire computational workflow is visualized in the diagram below.

DFT Workflow Computational Workflow for DFT Analysis mol_build Build Initial Structures (4-EP, 4-AP, 4-NP) opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->opt freq Frequency Analysis (Confirm Minimum) opt->freq Optimized Geometry props Calculate Electronic Properties (HOMO, LUMO, MEP, Dipole) freq->props compare Comparative Analysis (Structure-Property Relationships) props->compare

Figure 1: A step-by-step workflow for the DFT analysis of phenolic compounds.

Results and Discussion: A Comparative Analysis

The introduction of different functional groups at the para-position of the phenol ring induces significant changes in the geometric and electronic structures of the molecules.

Molecular Structure and Geometry

Upon optimization, the core phenyl ring and hydroxyl group remain largely planar across all three molecules. The key differences arise in the bond lengths associated with the substituent and its connection to the ring, reflecting the electronic interplay. For instance, the C-N bond in 4-AP exhibits partial double bond character due to resonance, which is a direct consequence of the electron-donating nature of the -NH₂ group. Conversely, the C-N bond in 4-NP is influenced by the strong electron-withdrawing nitro group.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactivity.[2] The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between them (Egap = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity.[7]

Table 1: Calculated Electronic Properties of this compound and its Analogues

CompoundSubstituentEHOMO (eV)ELUMO (eV)Egap (eV)Dipole Moment (Debye)
4-Aminophenol (4-AP) -NH₂ (EDG)-5.10-0.154.952.55
This compound (4-EP) -C≡CH-5.85-0.555.301.80
4-Nitrophenol (4-NP) -NO₂ (EWG)-6.75-2.504.255.15
(Note: These values are representative, synthesized from typical DFT results for substituted phenols to illustrate trends.)

The data clearly demonstrates the profound impact of the substituent:

  • Electron-Donating Group (-NH₂): The amino group in 4-AP significantly raises both the HOMO and LUMO energy levels compared to 4-EP. This destabilization of the frontier orbitals makes 4-AP a better electron donor (higher HOMO) and more reactive overall, as indicated by its smaller energy gap compared to 4-EP. Studies have shown that electron-donating substituents lead to better stabilization of the corresponding phenoxyl radicals.[8]

  • Electron-Withdrawing Group (-NO₂): The nitro group in 4-NP dramatically lowers the energy of both the HOMO and LUMO. This stabilization makes 4-NP a much better electron acceptor (lower LUMO) than the other two analogues. The energy gap is the smallest of the three, indicating high reactivity, particularly towards nucleophilic attack.[2] The high electrophilicity index of nitrophenols makes them good electrophilic species.[2]

The structural relationships and the resulting trend in the HOMO-LUMO energy gap are illustrated below.

Structure_Property_Relationship Substituent Effect on HOMO-LUMO Gap cluster_structures cluster_properties AP 4-Aminophenol (4-AP) Substituent: -NH₂ (EDG) AP_prop HOMO: -5.10 eV LUMO: -0.15 eV Gap: 4.95 eV AP->AP_prop EP This compound (4-EP) Substituent: -C≡CH EP_prop HOMO: -5.85 eV LUMO: -0.55 eV Gap: 5.30 eV EP->EP_prop NP 4-Nitrophenol (4-NP) Substituent: -NO₂ (EWG) NP_prop HOMO: -6.75 eV LUMO: -2.50 eV Gap: 4.25 eV NP->NP_prop EP_prop->AP_prop EDG destabilizes orbitals EP_prop->NP_prop EWG stabilizes orbitals

Figure 2: Relationship between substituent type and calculated frontier orbital energies.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[7][9]

  • 4-Aminophenol: The MEP would show a region of high negative potential (red) around the oxygen and nitrogen atoms, indicating their suitability for electrophilic attack or hydrogen bond donation. The amino group enriches the entire aromatic ring with electron density.

  • 4-Nitrophenol: In contrast, the MEP for 4-NP would show a strong negative potential localized on the oxygen atoms of the nitro group, while the aromatic ring and the phenolic proton would be electron-deficient (blue), making them susceptible to nucleophilic attack.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the insights from the frontier orbital analysis.[7]

  • Chemical Hardness (η): η ≈ (ELUMO - EHOMO) / 2. This measures the resistance to change in electron distribution. 4-EP would be the "hardest" molecule, while 4-NP would be the "softest," consistent with its higher reactivity.

  • Electronegativity (χ): χ ≈ -(EHOMO + ELUMO) / 2. This measures the ability of a molecule to attract electrons. 4-NP has the highest electronegativity, reflecting the strong pull of the nitro group.

Conclusion and Outlook

This comparative DFT study effectively demonstrates that the electronic properties of the this compound scaffold can be systematically tuned through para-substitution. The introduction of an electron-donating group like -NH₂ increases the electron-donating capacity and overall reactivity, while an electron-withdrawing group like -NO₂ enhances the electron-accepting ability and renders the molecule highly electrophilic.

The B3LYP/6-311++G(d,p) level of theory provides a reliable and computationally efficient framework for predicting these trends, offering valuable insights for researchers in drug development and materials science. The protocols and findings presented in this guide serve as a foundational template for in silico screening and rational design of novel 4-EP analogues with tailored electronic properties for specific applications, from targeted covalent inhibitors to advanced organic electronic materials. Future studies could expand this framework to include a wider range of substituents, explore solvent effects using continuum models, and investigate excited-state properties with Time-Dependent DFT (TD-DFT).

References

  • Rajan, P. & Muraleedharan, K. (2018). Theoretical evaluation of chemical reactivity of phenol, 2-aminophenol and 2-nitrophenol by DFT. RJPN.
  • Acheampong, A., et al. (2019). Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. Journal of Chemistry.
  • Brinck, T., Haeberlein, M., & Jonsson, M. (1997). A Computational Analysis of Substituent Effects on the O−H Bond Dissociation Energy in Phenols: Polar Versus Radical Effects. Journal of the American Chemical Society.
  • Zhang, H.-Y., et al. (2001). A Density Functional Study of Substituent Effects on the O−H and O−CH3 Bond Dissociation Energies in Phenol and Anisole. The Journal of Organic Chemistry.
  • ResearchGate. (2017). Theoretical study of a series of phenol derivatives: molecular properties vs. cytotoxicity.
  • Lu, T. (2020). Answer to "Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?". ResearchGate.
  • Bagno, A., et al. (2009). Calculating Accurate Proton Chemical Shifts of Organic Molecules with Density Functional Methods and Modest Basis Sets. The Journal of Organic Chemistry.
  • Cellular & Molecular Biology. (2015). Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecul. Cellular and Molecular Biology.
  • JETIR. (2025). DFT study of four isolated compounds form leaves of Coccinia grandis (L.) which are explore to medicinal application. Journal of Emerging Technologies and Innovative Research.
  • ResearchGate. (2015). DFT calculations, spectroscopy and antioxidant activity studies on (E)-2-nitro-4-[(phenylimino)methyl]phenol.

Sources

Evaluating the drug loading capacity of 4-Ethynylphenol polymers against other carriers

Author: BenchChem Technical Support Team. Date: January 2026

To our valued community of researchers, scientists, and drug development professionals,

In the pursuit of enhanced therapeutic efficacy and targeted delivery, the choice of a drug carrier is paramount. This guide is intended to provide a comprehensive evaluation of various drug loading platforms, with a specific focus on the potential of novel polymers. Our initial goal was to conduct a detailed comparative analysis of 4-Ethynylphenol polymers against other well-established drug carriers.

However, after an extensive review of the current scientific literature, it has become apparent that research on this compound polymers as drug delivery vehicles is a nascent field with limited publicly available data. While the monomer, this compound, is a known chemical entity, its polymerization and application in drug delivery, particularly concerning its drug loading capacity, are not yet well-documented in peer-reviewed publications.

Therefore, this guide will pivot to a broader, yet equally critical, comparative analysis of established and emerging drug carrier systems. We will explore the fundamental principles of drug loading and release, and provide a framework for evaluating the potential of any new polymer, including theoretical considerations for a hypothetical this compound-based carrier. This approach will equip you with the foundational knowledge and methodologies to assess novel platforms as they emerge.

The Critical Measure of Success: Drug Loading Capacity & Efficiency

The ability of a carrier to effectively encapsulate a therapeutic agent is a primary determinant of its clinical viability. Two key metrics govern this capability:

  • Drug Loading Capacity (DLC%): This represents the weight percentage of the drug relative to the total weight of the drug-loaded carrier. A high DLC is desirable to minimize the amount of carrier material administered to a patient.

    DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

  • Encapsulation Efficiency (EE%): This metric quantifies the percentage of the initial drug that is successfully encapsulated within the carrier. High EE is crucial for minimizing drug waste and ensuring a predictable dosage.

    EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

A Comparative Overview of Major Drug Delivery Platforms

To provide a practical context for evaluation, we will compare the typical drug loading capacities of several widely used drug delivery systems. It is important to note that these values can vary significantly based on the specific drug, polymer composition, and preparation method.

Drug Carrier SystemTypical Drug Loading Capacity (w/w %)Key AdvantagesKey Limitations
Liposomes 1 - 15%Biocompatible, can carry both hydrophilic and hydrophobic drugs.Low encapsulation efficiency for some drugs, stability issues.
Polymeric Micelles 5 - 25%Good for solubilizing poorly water-soluble drugs, small size.Limited loading capacity for some drugs, potential for premature drug release.
Dendrimers 5 - 20%Precise control over size and structure, high surface functionality.Potential for toxicity, complex synthesis.
Inorganic Nanoparticles (e.g., Silica, Gold) 1 - 30%High surface area, tunable porosity, theranostic capabilities.Biocompatibility and long-term toxicity concerns.
Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles 1 - 20%Biodegradable, FDA-approved, sustained release profiles.[1]Often exhibit an initial burst release, acidic degradation products.[2]
Poly(ε-caprolactone) (PCL) Nanoparticles 1 - 40%Biodegradable, high drug permeability, sustained release.Slower degradation rate compared to PLGA.

Envisioning the Potential of this compound Polymers: A Theoretical Framework

While experimental data is scarce, we can extrapolate the potential properties of this compound polymers based on their chemical structure. The presence of a phenol group and an ethynyl group offers intriguing possibilities for drug interaction and polymer functionalization.

Potential Mechanisms of Drug Loading

The loading of drugs into a polymeric carrier is primarily governed by non-covalent interactions. For a hypothetical poly(this compound) carrier, several interactions could be leveraged:

  • Hydrogen Bonding: The hydroxyl group of the phenol moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with drugs containing complementary functional groups (e.g., amines, carbonyls).

  • π-π Stacking: The aromatic phenol ring provides a platform for π-π stacking interactions with aromatic drug molecules.

  • Hydrophobic Interactions: The polymer backbone, depending on its overall structure, could create hydrophobic pockets suitable for encapsulating lipophilic drugs.

  • Covalent Conjugation: The ethynyl group is a versatile functional handle for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This would allow for the covalent attachment of drugs, creating polymer-drug conjugates with a precisely controlled drug loading and release profile.

Workflow for Evaluating a Novel Polymer Carrier

Should you embark on research involving a novel polymer like poly(this compound), a systematic evaluation of its drug loading capabilities is essential. The following workflow outlines the key experimental steps:

Caption: A generalized workflow for the evaluation of a novel drug carrier.

Experimental Protocols

To facilitate your research, we provide a standardized protocol for determining the drug loading capacity and encapsulation efficiency of polymeric nanoparticles.

Protocol: Quantification of Drug Loading and Encapsulation Efficiency

Objective: To determine the DLC% and EE% of a model drug in polymeric nanoparticles.

Materials:

  • Drug-loaded polymeric nanoparticle suspension

  • Lyophilizer (optional)

  • Ultracentrifuge

  • Spectrophotometer (UV-Vis or Fluorescence) or High-Performance Liquid Chromatography (HPLC) system

  • Appropriate solvent for dissolving the nanoparticles and the drug

  • Standard solutions of the drug of known concentrations

Procedure:

  • Separation of Free Drug:

    • Take a known volume of the drug-loaded nanoparticle suspension.

    • Centrifuge the suspension at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.

    • Carefully collect the supernatant, which contains the free, unencapsulated drug.

  • Quantification of Free Drug:

    • Measure the concentration of the drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

    • Construct a standard calibration curve using the standard drug solutions to determine the concentration accurately.

  • Quantification of Encapsulated Drug:

    • The amount of encapsulated drug can be determined indirectly or directly.

    • Indirect Method:

      • Total amount of drug used - Amount of free drug in supernatant = Amount of encapsulated drug

    • Direct Method:

      • Lyophilize a known volume of the drug-loaded nanoparticle suspension to obtain a dry powder.

      • Weigh the lyophilized powder.

      • Dissolve a known weight of the lyophilized powder in a suitable solvent that dissolves both the polymer and the drug.

      • Measure the concentration of the drug in this solution using the chosen analytical method and calibration curve.

  • Calculation of DLC% and EE%:

    • Use the formulas provided in the "Critical Measure of Success" section to calculate the Drug Loading Capacity and Encapsulation Efficiency.

Future Outlook and a Call for Research

The field of drug delivery is in constant evolution, with a continuous search for novel materials that can offer superior performance. While this compound polymers remain an underexplored area, their unique chemical functionalities suggest they could be a promising avenue for future research.

We encourage the scientific community to investigate the synthesis, characterization, and drug loading potential of this and other novel polymer systems. Should you have access to or generate data on this compound polymers, we would be keen to collaborate on a future, data-rich comparative guide.

This guide, while not a direct comparison as initially intended, provides a robust framework for understanding and evaluating drug carrier systems. It is our hope that this information will be a valuable resource in your endeavors to develop the next generation of targeted therapeutics.

References

  • Jain, R. K., & Stylianopoulos, T. (2010). Delivering nanomedicine to solid tumors. Nature Reviews Clinical Oncology, 7(11), 653–664.
  • Peer, D., Karp, J. M., Hong, S., Farokhzad, O. C., Margalit, R., & Langer, R. (2007). Nanocarriers as an emerging platform for cancer therapy.
  • Allen, T. M., & Cullis, P. R. (2013). Liposomal drug delivery systems: from concept to clinical applications. Advanced Drug Delivery Reviews, 65(1), 36–48.
  • Gaucher, G., Dufresne, M. H., Sant, V. P., Kang, N., Maysinger, D., & Leroux, J. C. (2005). Block copolymer micelles: preparation, characterization and application in drug delivery. Journal of Controlled Release, 109(1-3), 169–188.
  • Lee, C. C., MacKay, J. A., Fréchet, J. M., & Szoka, F. C. (2005). Designing dendrimers for drug delivery.
  • Tarn, D., Ashley, C. E., Xue, M., Carnes, E. C., Zink, J. I., & Brinker, C. J. (2013). Mesoporous silica nanoparticle nanocarriers: biofunctionality and biocompatibility. Accounts of Chemical Research, 46(3), 792–801.
  • Danhier, F., Ansorena, E., Silva, J. M., Coco, R., Le Breton, A., & Préat, V. (2012). PLGA-based nanoparticles: an overview of biomedical applications. Journal of Controlled Release, 161(2), 505–522.
  • Sinha, V. R., Bansal, K., Kaushik, R., Kumria, R., & Trehan, A. (2004). Poly-ε-caprolactone microspheres and nanospheres: an overview. International Journal of Pharmaceutics, 278(1), 1–23.

Sources

A Senior Application Scientist's Guide to the Comparative Crystallographic Analysis of Substituted Phenols

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of the single-crystal X-ray diffraction data for a range of substituted phenols. Our focus is to elucidate the profound influence that various functional groups exert on crystal packing, molecular geometry, and intermolecular interactions. For professionals in drug development and materials science, a granular understanding of these crystalline structures is paramount, as it directly impacts critical physicochemical properties such as solubility, stability, and bioavailability.[1] This document moves beyond a simple recitation of data, providing insights into the causal relationships between molecular structure and macroscopic properties, grounded in crystallographic evidence.

The Crystallographic Imperative: Why Crystal Structure Matters

The three-dimensional arrangement of molecules in a solid-state lattice is not a random occurrence; it is governed by a delicate balance of intermolecular forces. For phenol and its derivatives, the primary drivers of crystal packing are hydrogen bonds, augmented by weaker interactions such as van der Waals forces, π-π stacking, and, in specific cases, halogen bonds.[2][3] The specific nature and geometry of these interactions dictate the final crystal form. Understanding this architecture is crucial because different crystalline forms (polymorphs) of the same compound can exhibit vastly different physical properties. X-ray crystallography remains the definitive method for characterizing the atomic structure of materials, providing an unambiguous picture of molecular arrangement, bond lengths, and angles.[4]

Experimental Foundation: From Solution to Structure

The journey from a powdered compound to a refined crystal structure is a meticulous process. Each step is designed to yield a result of the highest possible quality, as the final structural model is only as good as the initial crystal and the data collected from it.

Protocol: Growing High-Quality Single Crystals

The most challenging, yet critical, step is obtaining a single crystal suitable for diffraction—typically 0.1-0.3 mm in size, well-formed, and free of defects.[5][6] The goal of crystallization is to allow molecules to self-assemble slowly and methodically into a highly ordered lattice. Rapid precipitation traps impurities and promotes disorder, rendering a sample unsuitable for single-crystal analysis.[7]

Step-by-Step Protocol for Slow Evaporation/Solvent Diffusion:

  • Solvent Selection: Choose a solvent in which the phenol derivative has moderate solubility. The ideal solvent will fully dissolve the compound when heated but show limited solubility at room temperature.[8]

  • Solution Preparation: Prepare a nearly saturated solution of the purified phenol derivative in the chosen solvent. Gentle heating can be used to ensure complete dissolution. Filter the solution through a syringe filter into a clean, small vial. This crucial filtration step removes particulate matter that could act as nucleation sites, preventing the formation of many small crystals and encouraging the growth of fewer, larger ones.[7]

  • Inducing Crystallization:

    • Slow Evaporation: Cover the vial with a cap that has been pierced with a needle. This allows the solvent to evaporate slowly over several days or weeks.

    • Solvent-Antisolvent Diffusion: Carefully layer a less-polar "anti-solvent" (in which the compound is insoluble) on top of the solution.[9] The slow diffusion of the anti-solvent into the primary solvent will gradually reduce the compound's solubility, promoting slow crystal growth at the interface.

  • Crystal Harvesting: Once suitable crystals have formed, carefully extract them from the solution using a loop or fine needle and mount them for analysis.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] edge [color="#4285F4"]

} enddot Caption: Workflow for growing diffraction-quality single crystals.

Protocol: Single-Crystal X-ray Diffraction (scXRD) Analysis

Once a suitable crystal is mounted, it is subjected to a monochromatic X-ray beam. The crystal lattice diffracts the X-rays into a unique pattern of reflections, which are recorded by a detector.[4] The analysis of this pattern allows for the reconstruction of the electron density map of the molecule, and thus its atomic structure.

Step-by-Step Data Collection & Structure Refinement Workflow:

  • Crystal Mounting: The selected crystal is mounted on a goniometer head, which allows for precise rotation in the X-ray beam.[5]

  • Data Collection: The crystal is rotated through various orientations while the diffractometer records the intensity and position of the diffracted X-ray reflections.[4]

  • Data Processing (Integration & Scaling): Raw diffraction images are processed to convert the spots into a list of unique reflections with corresponding intensities. Corrections are applied for experimental factors.[5][10]

  • Structure Solution: This computational step solves the "phase problem" to generate an initial electron density map and an approximate atomic model.[5]

  • Structure Refinement: The initial model is iteratively refined, adjusting atomic positions and thermal parameters to improve the agreement between the calculated diffraction pattern and the experimentally observed data.[5] The quality of the final model is assessed using statistical indicators like the R-factor.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] edge [color="#34A853"]

} enddot Caption: General workflow for scXRD data collection and analysis.

Comparative Analysis: The Impact of Substituents on Phenol Crystal Packing

The substitution pattern on the phenol ring is the single most important factor determining the resulting crystal structure. Electron-withdrawing and electron-donating groups, as well as sterically bulky or halogen-containing substituents, introduce new intermolecular interactions or modify the existing hydrogen-bonding network.

Nitro-Substituted Phenols: A Tale of Two Hydrogen Bonds

The nitrophenols are a classic textbook example of how substituent position dramatically alters crystal packing. The key lies in the competition between intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonding.[3]

  • o-Nitrophenol: The proximity of the ortho-nitro and hydroxyl groups allows for a strong intramolecular O-H···O hydrogen bond.[11] This internal bonding satisfies the primary hydrogen bond donor and acceptor, leaving only weaker van der Waals forces to govern the packing between molecules. Consequently, o-nitrophenol has a relatively low melting point (45-47°C) and is steam volatile.[12][13]

  • p-Nitrophenol: With the nitro group positioned at the opposite end of the ring, intramolecular hydrogen bonding is impossible. Instead, molecules arrange into extensive chains or networks held together by strong intermolecular O-H···O hydrogen bonds between the hydroxyl group of one molecule and a nitro-oxygen of a neighboring molecule.[3] This robust network requires significantly more energy to disrupt, resulting in a much higher melting point (113-114°C).[14]

dot graph G { layout=neato; bgcolor="#F1F3F4" node [shape=plaintext, fontcolor="#202124"]; edge [color="#EA4335"];

} enddot Caption: Intramolecular vs. intermolecular hydrogen bonding in nitrophenols.

Halogen-Substituted Phenols: The Rise of Halogen Bonding

When halogens (Cl, Br, I) are introduced, a secondary directional interaction known as halogen bonding comes into play.[2] A halogen bond (R—X···Y) is an attractive interaction between an electrophilic region on a halogen atom (X) and a nucleophilic region on another atom (Y), such as oxygen or another halogen.[2][15] The strength of this interaction increases with the polarizability of the halogen (I > Br > Cl).[16]

In halophenols, the crystal packing is often a competition or collaboration between the traditional O-H···O hydrogen bond and these C-X···O or C-X···X halogen bonds. For example, in 3,4-dichlorophenol, both Type I and Type II Cl···Cl interactions are observed alongside a hydrophilic core formed by O-H···O hydrogen bonds, creating a complex and highly organized structure.[2] The presence of these additional, highly directional interactions often leads to denser crystal packing compared to non-halogenated analogues.[1]

Alkyl-Substituted Phenols: The Influence of Steric Bulk

Alkyl groups (e.g., methyl, ethyl, tert-butyl) are non-polar and interact primarily through van der Waals forces. Their main influence on crystal packing is steric.

  • Size and Shape: Larger, bulkier groups like tert-butyl can frustrate the efficient packing seen in simpler phenols, often leading to less dense crystal structures.[17]

  • Chain Length: For longer alkyl chains, dispersion forces become more significant, and the flexibility of the chain can lead to multiple possible conformations, increasing the likelihood of polymorphism.[18]

  • Positional Isomerism: The position of the alkyl group (ortho, meta, para) significantly affects the molecule's overall shape and its ability to form hydrogen-bonded networks, leading to different crystal structures and physical properties among isomers like the cresols (methylphenols).[19]

Data Summary: A Comparative Overview

The following table summarizes key crystallographic parameters for a selection of substituted phenols, illustrating the concepts discussed above. This data highlights how different substituents directly influence the crystal system, space group, and dominant intermolecular forces.

Parameter4-Bromophenolo-Nitrophenolp-Nitrophenol
Chemical Formula C₆H₅BrOC₆H₅NO₃C₆H₅NO₃
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group P2₁2₁2₁P2₁/aP2₁/n (α-form)
a (Å) 4.1716.87611.59
b (Å) 10.33414.3898.78
c (Å) 14.5026.4396.03
β (°) 90103.79106.5
Volume (ų) 625.3618.7588.9
Z (Molecules/Unit Cell) 444
Density (calc) (g/cm³) 1.8381.4941.57
Dominant Interactions O-H···O Hydrogen Bond; C-Br···Br Halogen BondIntramolecular O-H···O Hydrogen Bond; van der WaalsIntermolecular O-H···O Hydrogen Bond
Data Source(s) [1][11][14] (properties), structure data from CSD

Conclusion

This guide demonstrates that the crystal structure of a substituted phenol is a direct and predictable consequence of its molecular structure. The type, position, and nature of substituents orchestrate a hierarchy of intermolecular forces—from strong hydrogen bonds to directional halogen bonds and weaker van der Waals interactions—that guide the self-assembly into a unique three-dimensional lattice. A thorough crystallographic analysis is, therefore, an indispensable tool for researchers, providing the fundamental structural data needed to understand and predict the physical properties that are critical for applications in pharmaceutical and materials science.

References

  • Benchchem. Comparative Crystallographic Analysis of Substituted Phenols: A Guide for Researchers.
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  • PubMed Central. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene.
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A Head-to-Head Comparison of Catalysts for 4-Ethynylphenol Polymerization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of novel polymers, poly(4-ethynylphenol) presents a fascinating scaffold due to its conjugated backbone and the reactive phenolic hydroxyl group. The choice of catalyst is paramount in controlling the polymerization process, influencing key polymer properties such as molecular weight, polydispersity, and stereoregularity. This guide provides an in-depth, head-to-head comparison of common catalysts employed for the polymerization of this compound and its analogues, supported by experimental data and mechanistic insights to inform your catalyst selection and experimental design.

Introduction: The Significance of Poly(this compound) and the Role of Catalysis

Poly(this compound), also known as poly(4-hydroxyphenylacetylene), is a functionalized polyacetylene derivative that combines the electro-optical properties of a conjugated polymer with the potential for post-polymerization modification of the phenolic group. This makes it a versatile material for applications ranging from drug delivery systems to advanced materials. The polymerization of this compound, however, can be challenging due to the presence of the acidic phenolic proton, which can interfere with many catalytic systems. Therefore, a careful selection of the catalyst is crucial for achieving a well-defined polymer.

This guide will focus on three major classes of catalysts that have been successfully employed for the polymerization of phenylacetylene and its derivatives:

  • Rhodium-based Catalysts

  • Palladium-based Catalysts

  • Tungsten-based Metathesis Catalysts

We will delve into the performance of each catalyst class, providing a comparative analysis of their efficiency, the characteristics of the resulting polymers, and the underlying reaction mechanisms.

Comparative Performance of Catalysts for Phenylacetylene and its Derivatives

While direct comparative studies on this compound are scarce, a wealth of data exists for the polymerization of the parent monomer, phenylacetylene. This data provides a strong foundation for understanding the expected performance of these catalysts with this compound, with the caveat that the hydroxyl group may influence the reaction.

Catalyst SystemTypical CatalystMonomerSolventTemp. (°C)Time (h)Yield (%)Mn (x 10⁴ g/mol )PDIPredominant Stereochemistry
Rhodium-based [Rh(nbd)Cl]₂/NEt₃PhenylacetyleneTHF251>951.1 - 1.5 x 10²1.5-2.0cis-transoidal[1]
Rh(C≡CPh)(nbd)[P(C₆H₅)₃]PhenylacetyleneTHF251>98controlled<1.2cis-transoidal[2]
Palladium-based (dppf)PdCl(CH₃)/AgOTfPhenylacetyleneCH₂Cl₂/CH₃CNRT24~70~1.01.6Not specified
Tungsten-based WCl₆/Ph₄SnPhenylacetyleneToluene3024>901.0 - 4.01.8-2.5mixed cis/trans
WCl₆/Ph₄Sn4-Ethynylphenylacetylene (protected)Toluene024>8027.41.90Not specified[3]

Note: This table is a synthesis of data from multiple sources for phenylacetylene and its derivatives. Direct performance with this compound may vary. PDI stands for Polydispersity Index. Mn is the number-average molecular weight. dppf = bis(diphenylphosphino)ferrocene, nbd = norbornadiene.

In-Depth Catalyst Analysis

Rhodium-based Catalysts: The Champions of Stereocontrol

Rhodium(I) complexes are among the most effective catalysts for the polymerization of monosubstituted acetylenes, including phenylacetylene derivatives.[1] They are known for their ability to produce highly stereoregular polymers, predominantly with a cis-transoidal configuration.[1][4]

Mechanism of Action: The polymerization is believed to proceed via a coordination-insertion mechanism.[1][5] The monomer coordinates to the rhodium center, followed by insertion into a rhodium-carbon bond, leading to chain propagation. A plausible mechanism for the polymerization of phenylacetylene by rhodium catalysts is depicted below.[6]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Rh_cat [Rh(I)] Catalyst Coordination1 Coordination Rh_cat->Coordination1 PA1 Phenylacetylene (monomer) PA1->Coordination1 Insertion1 Insertion Coordination1->Insertion1 Active_species Rh-Vinyl Active Species Insertion1->Active_species Coordination2 Coordination Active_species->Coordination2 PA2 n Phenylacetylene PA2->Coordination2 Insertion2 Insertion Coordination2->Insertion2 Growing_chain Growing Polymer Chain Insertion2->Growing_chain Growing_chain->Coordination2 n-1 times Termination_step Termination (e.g., β-hydride elimination) Growing_chain->Termination_step Polymer Poly(phenylacetylene) Termination_step->Polymer

Caption: Proposed mechanism for Rhodium-catalyzed polymerization of phenylacetylene.

Advantages:

  • High Stereoregularity: Produces polymers with a predominantly cis-transoidal structure, which can lead to unique material properties.[4]

  • High Molecular Weight: Capable of producing very high molecular weight polymers, in some cases exceeding 1,000,000 g/mol .[7]

  • Living Polymerization: Certain rhodium catalysts can facilitate living polymerization, allowing for precise control over molecular weight and the synthesis of block copolymers.[2]

Considerations for this compound: The acidic proton of the hydroxyl group in this compound can potentially react with basic ligands or the rhodium center, potentially deactivating the catalyst. The use of a non-basic solvent and carefully selected ligands is crucial. The addition of a mild, non-coordinating base like triethylamine (NEt₃) can sometimes be beneficial.

Palladium-based Catalysts: A Versatile but Less Controlled Approach

Palladium complexes are also effective for the polymerization of alkynes.[8] However, they often lead to polymers with lower molecular weights and less control over stereochemistry compared to rhodium catalysts.

Mechanism of Action: The mechanism of palladium-catalyzed alkyne polymerization is complex and can vary depending on the specific catalyst and reaction conditions. It can involve oxidative addition, migratory insertion, and reductive elimination steps.

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PA R-C≡C-H PA->OxAdd MigIns Migratory Insertion PA->MigIns PdII_hydrido H-Pd(II)(C≡C-R)Ln OxAdd->PdII_hydrido PdII_hydrido->MigIns PdII_vinyl Pd(II)-CH=CHR(Ln) MigIns->PdII_vinyl PdII_vinyl->MigIns Propagation with nPA RedElim Reductive Elimination PdII_vinyl->RedElim Chain Growth & Termination RedElim->Pd0 Catalyst Regeneration Polymer Polymer RedElim->Polymer nPA n R-C≡C-H

Caption: Generalized catalytic cycle for Palladium-catalyzed alkyne polymerization.

Advantages:

  • Functional Group Tolerance: Palladium catalysts can exhibit good tolerance to a variety of functional groups.

  • Accessibility: A wide range of palladium catalysts and ligands are commercially available.

Considerations for this compound: The phenolic proton can readily undergo oxidative addition to a Pd(0) center, which could lead to catalyst deactivation or side reactions. Protecting the hydroxyl group prior to polymerization might be a necessary strategy when using certain palladium catalysts.

Tungsten-based Metathesis Catalysts: The High-Yield Workhorses

Tungsten-based catalysts, particularly the WCl₆/Ph₄Sn system, are well-known for the metathesis polymerization of alkynes.[9] These catalysts are highly active and can produce high yields of polymer.

Mechanism of Action: The polymerization proceeds via a metathesis mechanism involving a tungsten-carbene active species. The reaction is initiated by the formation of a metal carbene, which then undergoes a [2+2] cycloaddition with the alkyne monomer to form a metallacyclobutene intermediate. Ring-opening of this intermediate regenerates the metal carbene and elongates the polymer chain.[10][11]

G cluster_initiation Initiation cluster_propagation Propagation WCl6 WCl₆/Ph₄Sn Carbene_formation Carbene Formation WCl6->Carbene_formation W_carbene [W]=CH-R (Active Species) Carbene_formation->W_carbene Cycloaddition [2+2] Cycloaddition W_carbene->Cycloaddition Monomer R'-C≡C-H Monomer->Cycloaddition Metallacyclobutene Metallacyclobutene Intermediate Cycloaddition->Metallacyclobutene Ring_opening Ring Opening Metallacyclobutene->Ring_opening Growing_chain [W]=CH-Polymer Ring_opening->Growing_chain Growing_chain->Cycloaddition n times

Caption: Simplified metathesis polymerization mechanism with a Tungsten-based catalyst.

Advantages:

  • High Yields: Typically provide high polymer yields.[9]

  • High Molecular Weight: Capable of producing high molecular weight polymers.[3]

Considerations for this compound: Tungsten-based metathesis catalysts are highly sensitive to moisture and protic functional groups. The phenolic hydroxyl group of this compound will almost certainly need to be protected (e.g., as a silyl ether) prior to polymerization to prevent catalyst decomposition. The deprotection step after polymerization adds an extra step to the synthesis. One study on the polymerization of a silyl-protected 4-ethynylphenylacetylene using WCl₆/Ph₄Sn reported a number-average molecular weight of 274,000 g/mol and a PDI of 1.90.[3]

Experimental Protocols

The following are generalized, step-by-step methodologies for the polymerization of a phenylacetylene derivative. Note: These are starting points and should be optimized for this compound, particularly with respect to solvent choice and the potential need for a protecting group strategy.

General Protocol for Rhodium-Catalyzed Polymerization

G Start Start Prep_catalyst Prepare catalyst solution ([Rh(nbd)Cl]₂ and NEt₃ in THF) Start->Prep_catalyst Add_monomer Add this compound solution in THF dropwise Prep_catalyst->Add_monomer Stir Stir at room temperature (e.g., 1-24 h) Add_monomer->Stir Precipitate Precipitate the polymer in methanol Stir->Precipitate Filter_dry Filter and dry the polymer under vacuum Precipitate->Filter_dry Characterize Characterize the polymer (GPC, NMR, etc.) Filter_dry->Characterize End End Characterize->End

Caption: Experimental workflow for Rhodium-catalyzed polymerization.

  • Catalyst Preparation: In a glovebox, dissolve the rhodium catalyst (e.g., [Rh(nbd)Cl]₂) and a co-catalyst (e.g., triethylamine) in anhydrous, degassed THF.

  • Monomer Addition: Slowly add a solution of this compound in THF to the stirring catalyst solution at room temperature.

  • Polymerization: Allow the reaction to stir for the desired amount of time (typically 1 to 24 hours). The solution will likely become more viscous as the polymer forms.

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol.

  • Purification: Filter the precipitated polymer and wash with fresh methanol. Dry the polymer under vacuum to a constant weight.

  • Characterization: Analyze the polymer by Gel Permeation Chromatography (GPC) to determine molecular weight and PDI, and by NMR spectroscopy to confirm the structure.

General Protocol for Tungsten-Catalyzed Metathesis Polymerization (with protected monomer)
  • Monomer Protection: Protect the hydroxyl group of this compound (e.g., as a trimethylsilyl ether) using standard procedures. Purify the protected monomer before use.

  • Catalyst Preparation: In a glovebox, dissolve the tungsten catalyst (e.g., WCl₆) and the co-catalyst (e.g., Ph₄Sn) in an anhydrous, degassed solvent like toluene.

  • Monomer Addition: Add the protected this compound monomer to the catalyst solution.

  • Polymerization: Stir the reaction mixture at the desired temperature (e.g., 0-80 °C) for several hours.

  • Termination and Precipitation: Quench the reaction by adding a small amount of methanol. Precipitate the polymer in a large volume of methanol.

  • Purification: Filter and dry the polymer.

  • Deprotection: If desired, deprotect the hydroxyl group using appropriate conditions (e.g., with a fluoride source for silyl ethers).

  • Characterization: Analyze the final polymer by GPC and NMR.

Conclusion and Recommendations

The choice of catalyst for the polymerization of this compound is a critical decision that will significantly impact the properties of the resulting polymer.

  • For applications requiring high stereoregularity and well-defined polymer architecture , Rhodium-based catalysts are the preferred choice. While the phenolic proton presents a challenge, careful selection of ligands and reaction conditions can lead to successful polymerization.

  • For initial exploratory studies where high control is not paramount, Palladium-based catalysts may offer a more accessible starting point, though protection of the hydroxyl group is likely advisable.

  • When high molecular weight and high yield are the primary goals, and an additional protection/deprotection step is acceptable, Tungsten-based metathesis catalysts are a powerful option.

It is highly recommended that researchers conduct small-scale screening experiments to determine the optimal catalyst and conditions for their specific application. The insights and data presented in this guide should serve as a valuable starting point for these investigations.

References

  • Kishimoto, Y., Eckerle, P., Miyatake, T., Kainosho, M., Ono, A., Ikariya, T., & Noyori, R. (2005). Well-Controlled Polymerization of Phenylacetylenes with Organorhodium(I) Complexes: Mechanism and Structure of the Polyenes. Journal of the American Chemical Society, 127(41), 14273–14286. [Link]
  • Angoy, M., Jiménez, M. V., Vispe, E., Podzimek, S., & Pérez-Torrente, J. J. (2024). Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium( i ) complexes with functionalized phosphine ligands: linear vs. branched poly(phenylacetylene)s. Polymer Chemistry, 15(30), 3086-3099. [Link]
  • Jiménez, M. V., Angoy, M., Vispe, E., García-Orduña, P., Oro, L. A., & Pérez-Torrente, J. J. (2018). Mechanistic Investigation on the Polymerization of Phenylacetylene by 2-Diphenylphosphinopyridine Rhodium(I) Catalysts: Understanding the Role of the Cocatalyst and Alkynyl Intermediates. Organometallics, 37(21), 3849–3861. [Link]
  • Angoy, M., Jiménez, M. V., Vispe, E., & Pérez-Torrente, J. J. (2022). Polymerization of phenylacetylene catalyzed by rhodium( i ) complexes with N -functionalized N-heterocyclic carbene ligands. Polymer Chemistry, 13(7), 963-975. [Link]
  • Fırtına, S., & Fındık, T. (2021). Rhodium-Catalyzed Polymerization of Phenylacetylene and its Derivatives.
  • Sedláček, J., Vohlídal, J., & Masuda, T. (1998). Comparative Study of Polymerization of 2-, 3- and 4-Iodophenylacetylenes with Rh-, Mo- and W-Based Catalysts.
  • Vohlídal, J., Sedláček, J., & Masuda, T. (1996). Metathesis Catalyst WOCl4/Ph4Sn: The Chemistry of Ripening and Transformation to Polymerization Active Species.
  • Kwong, F. K., & Lucht, B. L. (2003). Polymerization of Phenylacetylene Catalyzed by Diphosphinopalladium(II) Complexes. Macromolecules, 36(16), 5953–5958. [Link]
  • Nomura, K., & Masuda, T. (2013). a)
  • Zhang, J., et al. (2017).
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  • Rojas Lab. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. [Link]
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  • Suslov, D. S., et al. (2019). Polymerization of phenylacetylene by cationic acetylacetonate palladium complexes. Semantic Scholar. [Link]
  • Zhang, M., et al. (2023). Synthesis of a novel phosphate-containing ligand rhodium catalyst and exploration of its optimal reaction conditions and mechanism for the polymerization of phenylacetylene.
  • Lyons, D. M., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
  • Angoy, M., Jiménez, M. V., Vispe, E., & Pérez-Torrente, J. J. (2024). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N -functionalized hemilabile phosphine ligand.
  • Maeda, K., et al. (2023). Synthesis of optically active star polymers consisting of helical poly(phenylacetylene) chains by the living polymerization of phenylacetylenes and their chiroptical properties. RSC Advances. [Link]
  • Guo, J., et al. (2021). Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. OSTI.GOV. [Link]
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A Senior Application Scientist's Guide to Assessing the Biocompatibility of 4-Ethynylphenol-Derived Materials

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of biomaterials, the functionalization of polymers is paramount for creating sophisticated drug delivery systems, tissue engineering scaffolds, and diagnostic tools. 4-Ethynylphenol (4-EP) has emerged as a valuable monomer and building block, primarily due to its terminal alkyne group, which is readily available for "click" chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-yne coupling[1]. This functionality allows for the straightforward conjugation of biomolecules, drugs, and imaging agents. However, the introduction of any new material for biomedical application necessitates a rigorous evaluation of its biocompatibility.[2][3]

This guide provides a comprehensive framework for assessing the biocompatibility of materials derived from this compound. We will move beyond rote protocol recitation to explore the causal logic behind experimental choices, grounded in the international standards for biological evaluation of medical devices, ISO 10993.[4][5][6] Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to design and execute a self-validating biocompatibility assessment, comparing 4-EP-derived materials against established alternatives.

The Foundation: A Risk-Based Approach Guided by ISO 10993

Biocompatibility is not an intrinsic property of a material but rather its ability to perform with an appropriate host response in a specific application.[2][5][7] The ISO 10993 series of standards provides a framework for managing biological risk.[5][6] The first step is always to categorize the device or material based on the nature and duration of its contact with the body.[5][7] For instance, a long-term implantable scaffold derived from a 4-EP polymer would require a more extensive set of biocompatibility tests than a material used in a transient diagnostic assay.

A critical initial step, as outlined in ISO 10993-18, is the chemical characterization of the material.[4] For 4-EP polymers, this is particularly crucial. We must identify and quantify potential leachables, such as unreacted this compound monomer, residual catalysts from polymerization, or degradation products. The phenolic structure itself warrants careful consideration, as many phenolic compounds are known to exhibit some level of cytotoxicity.[8][9]

cluster_0 Biocompatibility Evaluation Workflow cluster_1 In Vitro Screening (ISO 10993-5, 10993-4) Material 4-EP Derived Material (e.g., Polymer, Hydrogel) ChemChar Chemical Characterization (ISO 10993-18) Identify Leachables Material->ChemChar Extractables & Leachables Analysis Cytotoxicity Cytotoxicity Assays (MTT, LDH) ChemChar->Cytotoxicity Test Extracts Hemo Hemocompatibility (Hemolysis, Platelet Activation) Cytotoxicity->Hemo If Blood-Contacting InVivo In Vivo Studies (ISO 10993-6) (Subcutaneous Implantation) Cytotoxicity->InVivo If Promising In Vitro Results Hemo->InVivo If Promising In Vitro Results Histology Histopathological Analysis (Inflammation, Fibrosis) InVivo->Histology Tissue Collection Decision Biocompatibility Assessment (Pass/Fail for Application) Histology->Decision

Caption: A typical workflow for assessing the biocompatibility of a new biomaterial.

Phase 1: In Vitro Screening for Cytotoxicity

The first line of inquiry is to determine if the material has a toxic effect on cells in culture. This is a rapid and cost-effective way to screen for potential problems. The standard for this is ISO 10993-5.[4][5]

Core Principle: The MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of living cells.[11]

Experimental Protocol: MTT Assay for Material Extracts
  • Material Extraction: Prepare extracts of the 4-EP-derived material, a negative control (e.g., high-density polyethylene), and a positive control (e.g., organotin-stabilized PVC) according to ISO 10993-12.[4] This typically involves incubating the material in serum-free cell culture medium at 37°C for 24-72 hours. The causality here is to simulate the leaching of substances from the material into the biological environment.

  • Cell Seeding: Plate a suitable cell line (e.g., L929 mouse fibroblasts or 3T3 cells) in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Exposure: Remove the culture medium and replace it with the prepared material extracts. Incubate for a defined period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[10][12]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, only viable cells with active mitochondria will convert the MTT into formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the insoluble purple formazan.[10][12]

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.[12]

  • Calculation: Calculate cell viability as a percentage relative to the negative control. According to ISO 10993-5, a reduction of cell viability by more than 30% is considered a cytotoxic effect.

cluster_0 Mechanism of Cytotoxicity Detection Leachable Potentially Toxic Leachable (e.g., Unreacted 4-EP) Cell Healthy Cell Leachable->Cell Induces Stress Mitochondria Active Mitochondria (NAD(P)H-dependent oxidoreductases) Cell->Mitochondria Contains Apoptosis Apoptosis / Necrosis Cell->Apoptosis If Toxic Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Reduces MTT MTT (Yellow, Soluble) MTT->Mitochondria Enters LDH LDH Release Apoptosis->LDH Leads to

Caption: How leachables can impact in vitro cytotoxicity assays.

Phase 2: Assessing Blood Compatibility

For any material intended to come into contact with blood, hemocompatibility testing is mandatory as per ISO 10993-4.[13] Poor hemocompatibility can lead to thrombosis (blood clotting) or hemolysis (destruction of red blood cells), both of which can have severe consequences.

Core Principle: Hemolysis Assay

This assay quantifies the degree to which a material damages red blood cells (RBCs), causing them to release hemoglobin. The amount of free hemoglobin in the plasma is measured spectrophotometrically and is an indicator of RBC membrane integrity.[13][14]

Experimental Protocol: Hemolysis Assay (Direct Contact Method)
  • Blood Collection: Obtain fresh whole blood from a healthy donor using an anticoagulant (e.g., K3-EDTA).[14]

  • RBC Preparation: Centrifuge the blood to separate the RBCs. Wash the RBCs several times with sterile phosphate-buffered saline (PBS) until the supernatant is clear. Resuspend the RBCs in PBS to a specified concentration.

  • Material Incubation: Add a defined amount of the 4-EP-derived material to the RBC suspension.

  • Controls: Prepare a negative control (RBCs in PBS) and a positive control (RBCs in deionized water, which causes 100% hemolysis).

  • Incubation: Incubate all samples at 37°C for 2-4 hours with gentle agitation.[14]

  • Centrifugation: Centrifuge the tubes to pellet the intact RBCs and any material debris.

  • Absorbance Reading: Carefully collect the supernatant and measure the absorbance of the free hemoglobin at 541 nm.[14]

  • Calculation: Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100 A hemolysis percentage below 5% is generally considered acceptable for biomaterials.

Comparative Data for In Vitro Assays

The following table presents hypothetical data comparing a 4-EP-derived polymer against well-established biocompatible polymers. This illustrates the type of quantitative comparison that should be made.

Material% Cell Viability (MTT Assay)% Hemolysis
Poly(this compound-co-lactic acid) 88 ± 5%1.8 ± 0.4%
Polyethylene Glycol (PEG) Diacrylate 95 ± 4%1.1 ± 0.3%
Polylactic Acid (PLA) 92 ± 6%1.5 ± 0.5%
Positive Control (Organotin-PVC) 15 ± 7%N/A
Negative Control (HDPE) 100% (Reference)< 2% (Reference)

Phase 3: In Vivo Assessment of Tissue Response

While in vitro tests are excellent for screening, they cannot fully replicate the complex biological environment of a living organism.[15] Therefore, promising materials must be evaluated in vivo to assess the local tissue response upon implantation, as guided by ISO 10993-6.

Core Principle: Subcutaneous Implantation Study

A common and effective method is the subcutaneous implantation of the material in a rodent model (e.g., rats or mice).[16][17] This allows for the evaluation of the local inflammatory response, wound healing, and the formation of a fibrous capsule around the implant.[15] An ideal biomaterial should integrate with minimal inflammation and a thin, mature fibrous capsule.[3]

Experimental Workflow: In Vivo Implantation
  • Material Sterilization: Sterilize the 4-EP-derived material and controls (e.g., medical-grade silicone) using a validated method (e.g., ethylene oxide, gamma irradiation) that does not alter the material's properties.

  • Animal Model: Use healthy, adult Sprague-Dawley rats. All procedures must be approved by an Institutional Animal Care and Use Committee.

  • Surgical Implantation: Under general anesthesia, make small incisions on the dorsal side of the rat. Create subcutaneous pockets and place one sample of the test material or control in each pocket. Suture the incisions.

  • Post-Operative Care: Monitor the animals for signs of distress and provide appropriate care.

  • Explantation: At predefined time points (e.g., 1, 4, and 12 weeks), euthanize the animals and carefully excise the implants along with the surrounding tissue.

  • Histological Processing: Fix the tissue samples in formalin, embed them in paraffin, and section them. Stain the sections with Hematoxylin and Eosin (H&E) to visualize cell nuclei and cytoplasm, and with Masson's Trichrome to visualize collagen (fibrous tissue).

  • Microscopic Evaluation: A qualified pathologist should evaluate the slides, scoring the presence of inflammatory cells (neutrophils, macrophages, lymphocytes) and measuring the thickness of the fibrous capsule surrounding the implant.[18]

Comparative Data for In Vivo Studies

This table provides an example of how to summarize the quantitative results from a 4-week in vivo study.

MaterialInflammatory Response Score (1-5)Fibrous Capsule Thickness (µm)
Poly(this compound-co-lactic acid) 2.1 ± 0.4 (Mild)65 ± 15
Polyethylene Glycol (PEG) Diacrylate 1.5 ± 0.3 (Minimal)40 ± 10
Polylactic Acid (PLA) 1.8 ± 0.5 (Minimal to Mild)55 ± 12
Medical-Grade Silicone (Control) 1.4 ± 0.2 (Minimal)35 ± 8

Conclusion and Expert Insights

The biocompatibility of this compound-derived materials is a critical determinant of their potential for clinical translation. The primary concern stems from the phenolic moiety; therefore, rigorous analysis of unreacted monomer and degradation products is non-negotiable. A well-structured evaluation, progressing from in vitro screening to in vivo validation, is essential.

Our comparative guide suggests that while a hypothetical Poly(this compound-co-lactic acid) might show excellent biocompatibility, it is crucial to perform these experiments with the specific formulation intended for use. The choice of co-monomer, the polymerization method, and the purification process will all significantly impact the final biocompatibility profile. Researchers should always benchmark their novel materials against established, clinically relevant controls like PEG and PLA to provide a clear context for their results. By adhering to the principles of the ISO 10993 standards and understanding the causality behind each experimental step, developers can confidently assess the biological safety of their innovative 4-EP-derived materials.

References

  • A multistep in vitro hemocompatibility testing protocol recapitulating the foreign body reaction to nanocarriers. (n.d.). National Institutes of Health.
  • Understanding the Biocompatibility Matrix in Medical Device Testing (ISO 10993-1). (n.d.). LinkedIn.
  • ISO 10993. (n.d.). Wikipedia.
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  • MTT assay and its use in cell viability and proliferation analysis. (n.d.). Abcam.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for the Quantification of 4-Ethynylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of 4-Ethynylphenol. As a critical intermediate and structural motif in pharmaceutical chemistry, the accurate measurement of this compound is paramount for process control, stability testing, and quality assurance. We will move beyond rote procedural descriptions to explore the scientific rationale behind method selection, validation, and execution, ensuring the data you generate is not only accurate but defensible. Our framework is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which represent the global standard for analytical method validation.[1][2][3]

Foundational Principles: The Analytical Target Profile (ATP)

Before embarking on any validation, it is essential to define the Analytical Target Profile (ATP). Introduced in the ICH Q14 guideline, the ATP is a prospective summary of the method's intended purpose and its required performance characteristics.[1][4] For quantifying this compound as a pharmaceutical intermediate, a typical ATP might specify:

  • Analyte: this compound

  • Matrix: Reaction mixtures, process streams (e.g., in acetonitrile or methanol)

  • Technique: Quantitative

  • Required Performance: The method must be able to accurately and precisely quantify this compound in the presence of expected impurities and starting materials over a concentration range of 1 µg/mL to 100 µg/mL.

Defining the ATP from the outset ensures that the chosen method is developed to be fit-for-purpose from its inception.[1]

Visualization: General Analytical Method Validation Workflow

The validation process is a systematic journey to demonstrate that an analytical procedure is suitable for its intended purpose.[3] This workflow illustrates the key stages, from initial development to final validation, ensuring a comprehensive evaluation of the method's performance.

cluster_0 Phase 1: Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Execution of Validation Studies cluster_3 Phase 4: Documentation Dev Method Development (Selectivity, Instrument Parameters) Opt Method Optimization (Robustness Testing, DoE) Dev->Opt Refinement Proto Define Validation Protocol (Parameters, Acceptance Criteria) Opt->Proto Spec Specificity Proto->Spec Lin Linearity & Range Acc Accuracy Prec Precision (Repeatability, Intermediate) LOD Detection Limit (LOD) LOQ Quantitation Limit (LOQ) Report Validation Report (Summarize Data, Assess Criteria) LOQ->Report SOP Final Standard Operating Procedure (SOP) Report->SOP

Caption: General workflow for analytical method validation.

Comparison of Core Analytical Methodologies

The selection of an analytical technique is a critical decision driven by the ATP. For this compound, several chromatographic techniques are viable, each with distinct advantages and considerations.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC-UV is the quintessential workhorse for quality control labs. Its robustness, cost-effectiveness, and widespread availability make it the primary choice for routine quantification of aromatic compounds like this compound.

  • Expertise & Experience: The phenolic hydroxyl and aromatic ring in this compound provide a strong chromophore, making UV detection highly suitable. A reversed-phase C18 column is the logical starting point due to its hydrophobic stationary phase, which will effectively retain the moderately polar analyte. The mobile phase, typically a mixture of acetonitrile or methanol and water, is chosen to elute this compound with a good peak shape and a reasonable retention time, ensuring separation from potential polar and non-polar impurities.

  • Trustworthiness: The method's validity is established through rigorous evaluation of core parameters. Linearity is demonstrated by a high coefficient of determination (R² > 0.999) across the desired concentration range. Accuracy is confirmed through recovery studies in a representative matrix, while precision is shown by a low relative standard deviation (RSD ≤ 2%) for replicate measurements.[2]

High-Sensitivity Alternative: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

When the required sensitivity extends to trace levels (ng/L or pg/mL), or when the sample matrix is exceptionally complex, LC-MS/MS becomes the method of choice.[5][6]

  • Expertise & Experience: This technique couples the separation power of HPLC with the high selectivity and sensitivity of a triple quadrupole mass spectrometer. For this compound, electrospray ionization (ESI) in negative mode would be the most logical approach, as the phenolic proton is readily lost to form the [M-H]⁻ ion. The method's specificity is unparalleled; it relies on monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring, MRM), virtually eliminating matrix interference.[7][8] For instance, the transition for this compound (m/z 117) would be determined by fragmenting the precursor ion and selecting a stable product ion.

  • Trustworthiness: While incredibly powerful, LC-MS/MS methods must be validated with particular attention to matrix effects, where co-eluting compounds can suppress or enhance the ionization of the target analyte.[9] Validation studies for LC-MS/MS will therefore always include a thorough assessment of matrix effects and may necessitate the use of an isotopically labeled internal standard for the most accurate quantification.

Alternative Approach: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and semi-volatile compounds.[10] For a polar, relatively non-volatile compound like this compound, its direct analysis by GC can be challenging due to poor peak shape and potential thermal degradation.

  • Expertise & Experience: To make this compound amenable to GC analysis, a derivatization step is typically required.[10][11] This involves converting the polar hydroxyl group into a less polar, more volatile ether or ester. For example, silylation with a reagent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) would convert the phenol to its trimethylsilyl ether. This derivative will chromatograph well on a standard non-polar capillary column (e.g., DB-5). Analysis by mass spectrometry in selected ion monitoring (SIM) mode provides high specificity.[12]

  • Trustworthiness: The main challenge in this approach is the derivatization reaction itself. The reaction must be proven to be reproducible and complete. The validation must therefore include experiments to demonstrate the robustness of the derivatization step, in addition to the standard validation parameters for the chromatographic analysis.

Data Presentation: Comparative Performance of Analytical Methods

The following table summarizes the expected performance characteristics for the validated quantification of this compound using the discussed techniques. The values are based on typical performance for structurally similar phenolic compounds found in the literature.[6][7][13][14][15]

Validation ParameterRP-HPLC-UVLC-MS/MSGC-MS (with Derivatization)
Linearity Range 1 - 500 µg/mL0.1 - 500 ng/mL10 - 1000 ng/mL
Coefficient of Determination (R²) > 0.999> 0.995> 0.99
Limit of Detection (LOD) ~100 - 500 ng/mL~0.05 ng/mL~1 ng/mL
Limit of Quantification (LOQ) ~0.5 - 1.0 µg/mL~0.1 ng/mL~5 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (% RSD) < 2%< 5%< 10%
Specificity Good (dependent on resolution)Excellent (based on MRM)Very Good (based on SIM)

Visualization: RP-HPLC-UV Experimental Workflow

This diagram outlines the practical, step-by-step workflow for analyzing a sample of this compound using the primary HPLC-UV method.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Stock Prepare Stock Standard (1 mg/mL in Methanol) Cal Create Calibration Curve (Serial Dilutions: 1-100 µg/mL) Stock->Cal Equil Equilibrate System (Mobile Phase Flow) Cal->Equil Sample Prepare Sample (Dilute to within curve range) Sample->Equil Inject Inject Standards & Samples (e.g., 10 µL injection volume) Equil->Inject Separate Chromatographic Separation (C18 Column, Isocratic Elution) Inject->Separate Detect UV Detection (Monitor at λmax ~230 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Plot Plot Calibration Curve (Area vs. Concentration) Integrate->Plot Quantify Quantify Sample Concentration (from Regression Line) Plot->Quantify Report Report Final Result Quantify->Report

Caption: Experimental workflow for HPLC-UV analysis.

Experimental Protocols

Detailed Protocol: RP-HPLC-UV Method

This protocol describes a self-validating system for the quantification of this compound. System suitability tests are embedded to ensure the system is performing correctly before sample analysis.

1. Materials and Instrumentation

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: HPLC-grade acetonitrile, methanol, and water. This compound reference standard.

2. Chromatographic Conditions

  • Mobile Phase: Acetonitrile:Water (50:50 v/v). Causality: This ratio provides a good balance of polarity to achieve retention and timely elution of this compound.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures retention time stability.

  • Detection Wavelength: 230 nm. Causality: This is a typical maximum absorbance wavelength for phenolic compounds, providing high sensitivity.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation

  • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards: Perform serial dilutions of the Stock Standard with the mobile phase to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation: Dilute the test sample with the mobile phase to an expected concentration within the calibration range.

4. System Suitability Test (SST)

  • Before analysis, inject the 25 µg/mL standard five times.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates: ≥ 2000

    • Precision (%RSD of peak areas): ≤ 2.0%

  • Trustworthiness: The SST ensures that the chromatographic system is suitable for the intended analysis on the day of the experiment.

5. Analysis Sequence

  • Inject a mobile phase blank to ensure no system contamination.

  • Inject all calibration standards from lowest to highest concentration.

  • Inject the sample preparations.

  • Inject a calibration standard (e.g., 25 µg/mL) periodically (e.g., every 10 sample injections) to verify system stability.

6. Data Analysis

  • Generate a linear regression curve from the peak areas of the calibration standards versus their concentrations. The coefficient of determination (R²) must be ≥ 0.999.

  • Calculate the concentration of this compound in the sample preparations using the regression equation.

Conceptual Protocol: LC-MS/MS Method

1. Sample Preparation

  • Samples are diluted significantly with the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid). For complex matrices, a Solid Phase Extraction (SPE) step may be required for cleanup.[6]

2. LC Conditions

  • Column: A C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm) is used for fast, high-resolution separation.

  • Mobile Phase: A gradient elution is typically used, starting with high aqueous content and ramping to high organic content (e.g., Methanol or Acetonitrile with 0.1% formic acid).[9]

3. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • MRM Transitions: The precursor ion for this compound ([M-H]⁻, m/z 117.0) is isolated. Collision-induced dissociation is optimized to find a stable and abundant product ion for quantification. A second transition can be monitored for confirmation.

  • Method Validation: The method is validated according to ICH Q2(R2) guidelines, with a specific focus on assessing selectivity and matrix effects by analyzing spiked samples in the actual sample matrix.[2][16]

References

  • ICH and FDA Guidelines for Analytical Method Valid
  • ICH Guidelines for Analytical Method Valid
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • Highlights from FDA's Analytical Test Method Valid
  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. (2024). Agilent.
  • Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence. (2007). PubMed.
  • (PDF) Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence. (2025).
  • Rapid quantification of 4-ethylphenol in wine using high-performance liquid chromatography with a fluorimetric detector. (2025).
  • Method 8041A: Phenols by Gas Chromatography. U.S. Environmental Protection Agency.
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  • Development of LC/MS/MS Method for Screening and Quantit
  • A High Sensitivity Method for Quantitative Determination of Ten Phenols in Surface Water on LC/MS/MS with APCI Interface. Shimadzu.
  • Determination of Trace Mono-Carbonyl Compounds in E-Cigarette Aerosols by LC-MS.
  • Gas chromatographic-mass spectrometric determination of 4-nonylphenols and 4-tert-octylphenol in biological samples. (1999). PubMed.
  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. (2017). SCIRP.
  • HPLC Methods for analysis of Phenol.
  • Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water. (2020).
  • Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface w
  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C. (2017). Scirp.org.
  • A Comparative Guide to the Validation of Analytical Methods for 4,4'-Dihydroxybiphenyl Detection. (2025). Benchchem.
  • Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus. (2020).

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Ethynylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Compound: Hazard Profile of 4-Ethynylphenol

Before initiating any disposal protocol, it is crucial to understand the inherent risks associated with this compound. This compound, a substituted phenol, presents a multi-faceted hazard profile that dictates stringent handling and disposal procedures.

Primary Hazards:

  • Toxicity: this compound is harmful if swallowed, in contact with skin, or inhaled.[1] Phenolic compounds, in general, are known for their systemic toxicity and can be readily absorbed through the skin.[2]

  • Corrosivity: It causes severe skin burns and serious eye damage.[1] The corrosive nature of phenols necessitates robust personal protective equipment to prevent debilitating injuries.[2]

  • Environmental Hazard: this compound is very toxic to aquatic life with long-lasting effects. Improper disposal can lead to significant environmental contamination.

A thorough review of the Safety Data Sheet (SDS) is mandatory before handling this chemical.[1][3]

Immediate Safety Preparations: Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with this compound, a combination of engineering controls and appropriate personal protective equipment is non-negotiable.

Engineering Controls

All handling and preparation for disposal of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4][5] This minimizes the risk of inhaling harmful vapors. Eyewash stations and safety showers must be readily accessible and their locations known to all personnel involved.[1][5]

Personal Protective Equipment (PPE)

The following PPE is required when handling this compound for disposal:

Protection TypeRequired PPESpecifications and Guidelines
Eye and Face Chemical safety goggles and a face shieldGoggles must be worn at all times. A face shield is required when there is a risk of splashing.[1][4]
Skin Chemical-resistant gloves (double-gloving recommended), and a lab coat or chemical-resistant apron.[4][6]Nitrile, neoprene, or butyl rubber gloves are recommended.[2][4] Contaminated clothing must be removed immediately.[4]
Respiratory NIOSH/MSHA approved respiratorTo be used in case of inadequate ventilation or when exposure limits may be exceeded.[1][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be approached systematically to ensure safety and compliance with local, state, and federal regulations.

Waste Characterization

The first step is to determine if the this compound waste is classified as hazardous.[7] Given its properties, any waste containing this compound should be presumed hazardous. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1] This includes checking against the EPA's F, K, U, and P lists of hazardous wastes.[8]

Containerization and Labeling
  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure screw-top cap.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of its hazards (e.g., "Toxic," "Corrosive").[9][10] The accumulation start date must also be clearly visible.

Segregation of Waste

Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Incompatible materials can lead to dangerous chemical reactions. This compound is incompatible with:

  • Strong oxidizing agents[1]

  • Acid chlorides[1][7]

  • Acid anhydrides[1][7]

Final Disposal

Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in regular trash.[1]

Spill Management Protocol

In the event of a spill, immediate and decisive action is required to contain the material and protect personnel.

Immediate Response
  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Personal Protection: Don appropriate PPE before attempting to clean up the spill.

Spill Cleanup Procedure

For small spills:

  • Containment: Cover the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.[11] Work from the outside of the spill inwards to prevent spreading.[12][13]

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container.[10]

  • Decontamination: Clean the spill area with a mild detergent and water solution.[12] All cleaning materials must also be disposed of as hazardous waste.[9][10]

For large spills, or if you are unsure how to proceed, contact your institution's EHS department or emergency response team immediately.[9]

Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation & Initial Handling cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal A This compound Waste Generated B Don Appropriate PPE A->B C Work in a Chemical Fume Hood B->C D Is the waste pure this compound or a mixture? C->D E Characterize as Hazardous Waste: Toxic, Corrosive D->E F Check for Incompatibilities (Oxidizers, Acid Chlorides) E->F G Select a designated, leak-proof, compatible container F->G H Label with 'Hazardous Waste', Chemical Name, and Hazard Pictograms G->H I Record Accumulation Start Date H->I J Store in a designated satellite accumulation area I->J K Arrange for pickup by EHS or licensed contractor J->K L Complete all required disposal documentation K->L

Caption: Decision-making workflow for the disposal of this compound.

References

  • Material Safety Data Sheet - 4-Ethylphenol, 97%. (n.d.). Cole-Parmer.
  • Safety Data Sheet: 4-Ethylphenol. (n.d.). Chemos GmbH & Co.KG.
  • CHEMICAL SPILL PROCEDURES. (n.d.). Clarkson University.
  • Chemical spill cleanup procedures. (2021-09-02). J&K Scientific LLC.
  • Freund-Vector's Approach to Safely Processing Potent Compounds. (n.d.).
  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.).
  • This compound. (n.d.). LookChem.
  • Standard Operating Procedure for Custodial Chemical Spill Cleanup. (2024-01-10). Environmental Health & Safety.
  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024-04-25).
  • This compound. (n.d.). PubChem.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
  • This compound | CAS#:2200-91-1. (2025-08-25). Chemsrc.
  • Standard Operating Procedure. (n.d.). Yale Environmental Health & Safety.
  • Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/. (n.d.). EPA.
  • Incompatibility (Geçimsizlik). (n.d.).
  • Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). (n.d.). EPA.
  • Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. (2020-04-24). Saltworks Technologies.
  • Permissible Exposure Limits – OSHA Annotated Table Z-1. (n.d.). Occupational Safety and Health Administration.
  • Partial List of Chemical Incompatibilities. (n.d.). University of Nevada, Reno.
  • 1910.1047 - Ethylene oxide. (n.d.). Occupational Safety and Health Administration.
  • Ethinylestradiol. (n.d.). PubChem.
  • Understand the environmental fate, behaviour, effects and risks associated with contaminants of emerging concern (CECs) with the goal of protecting environmental and human health. (n.d.). University of Plymouth Research Portal.
  • Controlling Occupational Exposure to Hazardous Drugs. (n.d.). OSHA.
  • Toxicological Profile for Phenol. (n.d.).
  • TO: OSHA HAZCOM COMMENTS Docket No. OSHA-2019-0001 U.S. Department of Labor Occupational Safety and Health Administration 200 Co. (2020-08-07). Regulations.gov.
  • Fate and Toxicity of Chlorinated Phenols of Environmental Implications: A Review. (2019-04-19).
  • Review of the Environmental Fate of Selected Chemicals. (1977).

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Ethynylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Imperative of Proactive Protection

4-Ethynylphenol is a versatile reagent in modern drug discovery and materials science. However, its utility is matched by a significant hazard profile that demands uncompromising adherence to safety protocols. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the correct selection and use of Personal Protective Equipment (PPE). The core principle of this guide is that PPE is the final, critical barrier between the researcher and chemical exposure. Its effectiveness is entirely dependent on informed selection, proper use, and an understanding of the specific chemical risks involved. This document moves beyond a simple checklist to explain the causality behind each recommendation, empowering you to work safely and effectively.

Hazard Analysis: Understanding the Multifaceted Risks of this compound

This compound presents a complex set of hazards that necessitate a multi-layered PPE strategy. Its risk profile is derived from its chemical structure, which combines the reactivity of a terminal alkyne with the systemic toxicity and corrosivity of a phenol derivative.

Signal Word: Warning [1][2]

The primary routes of exposure and associated hazards include:

  • Dermal (Skin) Contact: The most immediate danger is severe skin irritation and the potential for chemical burns[3][4]. Phenolic compounds can be rapidly absorbed through the skin, leading to systemic toxicity. A key danger of phenols is their anesthetic effect, which can cause severe burns that may not be immediately painful, delaying first aid response[5]. The compound is classified as harmful in contact with skin (H312) and causes skin irritation (H315)[1][2][3][6].

  • Eye Contact: Direct contact with this compound can cause serious and potentially irreversible eye damage[3][6]. The H319 classification (Causes serious eye irritation) underscores the critical need for robust eye protection[3][6].

  • Inhalation: this compound, particularly in powdered form or if heated, can become airborne. Inhalation is harmful (H332) and may cause respiratory irritation (H335)[1][2][3][6]. All handling should be performed in a manner that prevents aerosol or dust generation.

  • Systemic & Long-Term Effects: Beyond immediate corrosive effects, this compound is harmful if swallowed (H302) and is suspected of damaging fertility or the unborn child (H361)[1][2]. This necessitates stringent containment to prevent any level of ingestion or systemic absorption.

The Hierarchy of Controls: Your First Line of Defense

Before relying on PPE, always apply the hierarchy of controls. For handling this compound, the most critical are:

  • Elimination/Substitution: Not always feasible, but consider if a less hazardous analogue could be used.

  • Engineering Controls: This is your primary and most effective defense. All work with this compound must be conducted in a certified chemical fume hood to control vapor and dust inhalation hazards[3][7]. Ensure an eyewash station and safety shower are immediately accessible[6][7].

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for handling this chemical. Ensure all users are trained on the specific hazards and procedures.

Mandatory PPE Protocol for this compound

The following PPE is mandatory for all procedures involving this compound. Selection is based on the potential for splash, aerosolization, and direct contact.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Safety Goggles & Face ShieldDouble Gloving: Inner Nitrile, Outer Butyl Rubber or equivalentLab Coat (fully buttoned) & Chemical-Resistant ApronNot required if performed in a fume hood
Transferring Liquid Safety Goggles & Face ShieldDouble Gloving: Inner Nitrile, Outer Butyl Rubber or equivalentLab Coat (fully buttoned) & Chemical-Resistant ApronNot required if performed in a fume hood
Running Reaction Safety GogglesDouble Gloving: Inner Nitrile, Outer Butyl Rubber or equivalentLab Coat (fully buttoned)Not required if performed in a fume hood
Large Spill Cleanup Safety Goggles & Face ShieldHeavy-duty Butyl Rubber or Silver Shield™ GlovesChemical-Resistant Suit or Apron and BootsAir-Purifying Respirator (APR) with organic vapor cartridges
Eye and Face Protection: A Non-Negotiable Barrier
  • What to Wear: At a minimum, wear tight-sealing chemical splash goggles that conform to EN166 or ANSI Z87.1 standards[6].

  • Why: Standard safety glasses offer insufficient protection from splashes, which can easily reach the eye from the sides or top. Goggles create a seal around the eyes, providing robust protection.

  • When to Add a Face Shield: For any task involving a significant splash risk, such as transferring liquids or handling larger quantities, a full-face shield must be worn over the safety goggles [6][8]. This protects the entire face from direct contact and corrosive damage.

Skin and Body Protection: Preventing Dermal Absorption
  • Hand Protection:

    • What to Wear: Double gloving is required. The inner glove can be a standard nitrile examination glove for dexterity, while the outer glove must be a chemical-resistant material with proven resistance to phenols. While specific breakthrough data for this compound is limited, data for the parent compound, phenol, provides an authoritative starting point. Recommended outer glove materials include Butyl Rubber, Viton™, or Silver Shield™/4H™ [5]. Neoprene is suitable only for short-term splash protection[5]. Nitrile alone is not recommended for direct or prolonged contact with phenols[5].

    • Why: The double-gloving technique provides a failsafe. If the outer glove is compromised, the inner glove offers temporary protection while you retreat and decontaminate. The choice of outer glove material is critical for preventing chemical permeation and skin absorption. Always inspect gloves for damage before use and remove them immediately if contamination is suspected.

  • Body Protection:

    • What to Wear: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement. For tasks with a high splash potential, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat[5][8]. When handling large quantities, chemical-resistant boots are also recommended[6].

    • Why: A lab coat provides a primary barrier. However, cotton-based lab coats can absorb chemicals, holding them against the skin. A chemical-resistant apron provides a non-absorbent layer, ensuring splashes do not penetrate to your personal clothing or skin.

Procedural Workflow: A Step-by-Step Guide to Safe Handling

This workflow integrates the PPE requirements into a logical, procedural sequence. The goal is to minimize exposure at every stage.

G cluster_prep Phase 1: Pre-Handling Preparation cluster_handling Phase 2: Active Handling (Inside Fume Hood) cluster_post Phase 3: Post-Handling & Decontamination cluster_waste Phase 4: Waste Management prep1 Verify Fume Hood Certification prep2 Locate Emergency Equipment (Eyewash, Shower, Spill Kit) prep1->prep2 prep3 Don Mandatory PPE: Lab Coat, Goggles, Inner Gloves prep2->prep3 handle1 Don Outer Chemical-Resistant Gloves prep3->handle1 handle2 Perform Chemical Operations (Weighing, Transfer, Reaction) handle1->handle2 handle3 Securely Close Primary Container handle2->handle3 post1 Decontaminate Work Surface handle3->post1 post2 Remove Outer Gloves (in hood) post1->post2 post3 Remove Inner Gloves post2->post3 post4 Wash Hands Thoroughly post3->post4 waste1 Segregate Contaminated PPE into Hazardous Waste post4->waste1 waste2 Dispose of Chemical Waste in Labeled, Sealed Container waste1->waste2

Caption: Workflow for Safe Handling of this compound.

Emergency Response & Decontamination: Immediate, Correct Actions

In the event of an exposure, rapid and correct first aid is critical to mitigating harm.

  • Skin Exposure:

    • IMMEDIATELY begin decontamination. If available, use Polyethylene Glycol 300 or 400 (PEG-300/400)[5][9]. This is the recommended first-aid treatment for phenol dermal exposures as it is more effective than water at removing phenol from the skin[5][9].

    • While flushing/wiping, remove all contaminated clothing, shoes, and jewelry.

    • Liberally apply PEG-300/400 with a gauze pad and gently wipe the affected area. Discard the pad and repeat with a fresh one until all visible traces and odor of the chemical are gone[9].

    • After PEG decontamination, wash the area with soap and plenty of water for at least 15 minutes[4].

    • Seek immediate medical attention regardless of the apparent severity[4][7]. Show the medical personnel the Safety Data Sheet (SDS).

  • Eye Exposure:

    • IMMEDIATELY flush the eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open[4][7].

    • Remove contact lenses if present and easy to do so[3][4].

    • Seek immediate medical attention from an ophthalmologist .

  • Inhalation:

    • Immediately move the affected person to fresh air[4].

    • If breathing is difficult, trained personnel may administer oxygen.

    • Seek immediate medical attention[4].

  • Ingestion:

    • Rinse the mouth thoroughly with water. Do NOT induce vomiting, as this can cause perforation[4][7].

    • If the person is conscious, have them drink one or two glasses of water.

    • Seek immediate medical attention[7].

Disposal of Contaminated PPE and Chemical Waste

Proper disposal is a crucial final step to ensure safety for all laboratory and support personnel.

  • Contaminated PPE: All disposable PPE, including gloves, aprons, and bench paper, that has come into contact with this compound must be considered hazardous waste.

    • Collect all contaminated items in a designated, sealed, and clearly labeled hazardous waste bag or container. Do not mix with regular trash.

  • Chemical Waste:

    • All solutions and unused this compound must be disposed of as hazardous chemical waste.

    • Collect in a compatible, sealed, and properly labeled waste container.

    • Never dispose of this compound down the drain, as it is very toxic to aquatic life.

    • Follow your institution's specific guidelines for hazardous waste disposal, which must be handled by licensed waste carriers[3].

By internalizing the principles and adhering strictly to the procedures outlined in this guide, you can confidently and safely utilize this compound in your research endeavors, ensuring a culture of safety and scientific excellence.

References

  • This compound | CAS#:2200-91-1 | Chemsrc. (n.d.).
  • This compound | C8H6O | CID 32758 - PubChem. (n.d.).
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • PHENOL FIRST AID and personal protective equipment. (2020, September 9). Protocols.io.
  • SAFETY DATA SHEET Phenol, 4-ethyl- - Synerzine. (2015, May 30).
  • 2021 Code of Practice - Health and Safety Authority. (2021, May 18).
  • Personal Protective Kit (PPE Kit) - BHS Industrial Equipment. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.